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  • Product: 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine
  • CAS: 202991-78-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound 1-(Piperidin-4-yl)-4-(propan-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. In the absence of direct pharmacological data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from closely related piperidine and piperazine derivatives to construct a scientifically grounded hypothesis regarding its likely biological targets and downstream effects. The piperazine-piperidine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, frequently associated with affinity for dopamine, serotonin, histamine, and sigma receptors.[1][2][3] This guide will delve into the probable interactions of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine with these receptor families, propose detailed experimental protocols for the validation of these hypotheses, and present a putative signaling pathway.

Introduction: The Piperazine-Piperidine Scaffold as a Privileged Structure in Neuropharmacology

The piperazine ring is a versatile heterocyclic moiety integral to the structure of numerous biologically active compounds, demonstrating a wide array of pharmacological activities including antimicrobial, antidepressant, antipsychotic, and anticancer effects.[4][5] Its unique physicochemical properties, such as its ability to be readily modified and its favorable pharmacokinetic profile, have made it a "privileged scaffold" in medicinal chemistry.[3] When combined with a piperidine ring, as in the case of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, the resulting scaffold has been extensively explored for its potential to modulate various CNS targets.

The two nitrogen atoms of the piperazine ring, with their distinct pKa values, allow for interactions with biological targets and can significantly influence the solubility and bioavailability of a compound.[3] The piperidine moiety, another common fragment in drug design, also contributes to the overall pharmacological profile.[2] The specific nature of the substituents on both the piperazine and piperidine nitrogens plays a crucial role in determining the target affinity and selectivity of the final compound.

A Hypothesized Multi-Target Profile for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

Based on extensive analysis of structurally analogous compounds, it is hypothesized that 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is likely to exhibit a multi-target engagement profile, with potential primary activities at dopamine D2/D3 receptors, serotonin 5-HT1A receptors, and histamine H3 receptors. Secondary interactions with sigma (σ) receptors may also be present.

Dopamine Receptor Affinity: The Role of the N-Alkyl Piperazine Moiety

Numerous N-alkylated piperazine derivatives have been shown to possess significant affinity for dopamine D2 and D3 receptors.[6][7] The N-substitution on the piperazine ring is a key determinant of this activity.[8] While many potent D2/D3 ligands incorporate an arylpiperazine moiety, N-alkylation can also confer high affinity. The propan-2-yl (isopropyl) group in the title compound is a small, lipophilic substituent that could favorably interact with the hydrophobic pockets within the D2 and D3 receptor binding sites. It is postulated that 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine may act as a D2/D3 antagonist or partial agonist.

Serotonin 5-HT1A Receptor Engagement: A Common Feature of Aryl- and Alkylpiperazines

The 4-alkyl-1-arylpiperazine scaffold is a well-established feature for high-affinity 5-HT1A receptor ligands.[9][10] While the title compound lacks the aryl group, the fundamental piperazine structure is a strong indicator of potential 5-HT1A receptor interaction. Studies on various N-substituted piperazines have demonstrated significant 5-HT1A affinity.[11] The interaction is often mediated by the basic nitrogen of the piperazine ring forming a salt bridge with an aspartate residue in the receptor's transmembrane domain.[9] Therefore, it is highly probable that 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine will exhibit some degree of affinity for the 5-HT1A receptor, potentially acting as an agonist or partial agonist.

Histamine H3 Receptor Antagonism: The Contribution of the Piperidine Core

The piperidine moiety is a critical structural element for histamine H3 receptor activity.[12] Several potent H3 receptor antagonists incorporate a substituted piperidine core.[13] H3 receptors are primarily inhibitory autoreceptors in the brain that modulate the release of histamine and other neurotransmitters.[14] Antagonism of these receptors leads to increased neurotransmitter release, resulting in pro-cognitive and wakefulness-promoting effects.[14][15] The piperidin-4-yl-piperazine linkage in the title compound is a feature found in some known H3 receptor antagonists.[12]

Potential for Sigma (σ) Receptor Interaction

The piperidine and piperazine scaffolds are also present in a number of high-affinity sigma receptor ligands.[16][17] Both σ1 and σ2 receptors are considered "chaperone" proteins that can modulate the function of other receptors and ion channels. The piperidine moiety, in particular, has been identified as a key structural element for σ1 receptor affinity.[12][18] While likely a secondary target, the potential for interaction with sigma receptors should not be overlooked and warrants investigation.

Proposed Signaling Pathways

The following diagram illustrates the hypothesized signaling pathways that may be modulated by 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, based on its putative multi-target profile.

Putative_Signaling_Pathways cluster_compound 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine cluster_receptors Primary Targets cluster_downstream Downstream Effects cluster_secondary Secondary Target cluster_secondary_effects Secondary Effects Compound Compound D2_D3 Dopamine D2/D3 Receptors Compound->D2_D3 Antagonist/ Partial Agonist HT1A Serotonin 5-HT1A Receptor Compound->HT1A Agonist/ Partial Agonist H3 Histamine H3 Receptor Compound->H3 Antagonist Sigma Sigma (σ) Receptors Compound->Sigma Potential Interaction Dopamine_Modulation Modulation of Dopaminergic Neurotransmission D2_D3->Dopamine_Modulation Serotonin_Modulation Modulation of Serotonergic Neurotransmission HT1A->Serotonin_Modulation Histamine_Modulation Increased Histamine and other Neurotransmitter Release H3->Histamine_Modulation Receptor_Modulation Modulation of other Receptor Systems Sigma->Receptor_Modulation

Caption: Hypothesized multi-target signaling pathways of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine.

Experimental Protocols for Target Validation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are proposed.

In Vitro Receptor Binding Assays

A comprehensive panel of radioligand binding assays should be conducted to determine the affinity of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine for its putative targets.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptors of interest (e.g., D2, D3, 5-HT1A, H3, σ1, σ2). Culture cells to an appropriate density and harvest. Homogenize cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Competition Binding Assay: In a 96-well plate, add a fixed concentration of a specific radioligand for the receptor of interest (e.g., [³H]Spiperone for D2/D3, [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]Iodophenpropit for H3, -Pentazocine for σ1). Add increasing concentrations of the test compound (1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine).

  • Incubation: Incubate the plates at an appropriate temperature for a specified duration to allow for binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail. Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Proposed Radioligand Binding Assay Panel

Receptor TargetRadioligandCell Line
Dopamine D2[³H]SpiperoneHEK293-hD2
Dopamine D3[³H]SpiperoneHEK293-hD3
Serotonin 5-HT1A[³H]8-OH-DPATCHO-K1-h5-HT1A
Histamine H3[¹²⁵I]IodophenpropitHEK293-hH3
Sigma-1 (σ1)-PentazocineCHO-hσ1
Sigma-2 (σ2)[³H]DTGJurkat
Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Protocol: [³⁵S]GTPγS Binding Assay (for G-protein coupled receptors)

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add cell membranes, GDP, and the test compound at various concentrations. For antagonist testing, also add a known agonist at its EC50 concentration.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Scintillation Counting: Terminate the reaction by rapid filtration and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Behavioral Pharmacology

Based on the in vitro profile, a series of in vivo behavioral assays in rodent models can be conducted to assess the functional consequences of target engagement.

Table 2: Proposed In Vivo Behavioral Assays

Hypothesized ActivityBehavioral AssayAnimal Model
D2/D3 AntagonismCatalepsy Test, Conditioned Avoidance ResponseRat
5-HT1A AgonismForced Swim Test, Elevated Plus MazeMouse
H3 AntagonismNovel Object Recognition, Wakefulness/Sleep EEGRat/Mouse

Structure-Activity Relationship (SAR) Insights

The SAR of piperazine and piperidine derivatives is well-documented.[4][19] For the title compound, the isopropyl group at the N4 position of the piperazine is a key feature. Small alkyl groups in this position have been shown to be well-tolerated and can contribute to affinity at various receptors. The unsubstituted piperidine nitrogen is also noteworthy. N-alkylation or acylation of this position would be expected to significantly alter the pharmacological profile.

Conclusion

While direct experimental data on 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is currently unavailable, a robust hypothesis for its mechanism of action can be formulated based on the extensive literature on structurally related compounds. The proposed multi-target profile, with primary interactions at dopamine, serotonin, and histamine receptors, suggests that this compound may have potential therapeutic applications in a range of CNS disorders. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypotheses and the elucidation of the precise pharmacological profile of this novel chemical entity. Further investigation is warranted to fully characterize its mechanism of action and therapeutic potential.

References

  • Structure‐activity relationship of antipsychotic piperazine derivatives. (URL: [Link])

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (URL: [Link])

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. (URL: [Link])

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (URL: [Link])

  • N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • Structure activity relationship of piperidine derivatives. (URL: [Link])

  • Investigation of 4-piperidinols as novel H3 antagonists. (URL: [Link])

  • PIPERAZINES. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (URL: [Link])

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (URL: [Link])

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (URL: [Link])

  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. (URL: [Link])

  • Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Bio 104 Course Outline. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (URL: [Link])

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (URL: [Link])

  • High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. (URL: [Link])

  • What is the mechanism of Piperazine? (URL: [Link])

  • 1-Isopropyl-4-(piperidin-4-yl)piperazine. (URL: [Link])

  • 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors. (URL: [Link])

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (URL: [Link])

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. (URL: [Link])

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (URL: [Link])

  • H3 receptor antagonist. (URL: [Link])

Sources

Exploratory

Technical Guide: Biological Activity & Application of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

Executive Summary 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (CAS: 202991-78-4 ) is a high-value pharmacophore scaffold utilized primarily in the development of ligands for G-Protein Coupled Receptors (GPCRs). It is st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (CAS: 202991-78-4 ) is a high-value pharmacophore scaffold utilized primarily in the development of ligands for G-Protein Coupled Receptors (GPCRs). It is structurally characterized by a piperidine ring linked to a piperazine moiety, capped with an isopropyl group.

This molecular architecture is a "privileged structure" in CNS drug discovery, serving as the critical amine moiety in Histamine H3 Receptor (H3R) antagonists and Sigma-1 receptor ligands . Its biological utility stems from its ability to penetrate the Blood-Brain Barrier (BBB) and form high-affinity ionic interactions with conserved aspartate residues in GPCR binding pockets.

This guide details the molecule's physicochemical properties, its specific role in H3R pharmacology, synthetic pathways for its generation, and standardized protocols for its experimental validation.

Chemical Identity & Structural Biology

Physicochemical Profile

The molecule functions as a basic amine building block .[1] Its dual-nitrogen heterocyclic system provides specific pKa values that allow it to exist as a cation at physiological pH, a requirement for aminergic GPCR binding.

PropertyValue / DescriptionSignificance
IUPAC Name 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazineUnambiguous identification
CAS Number 202991-78-4Registry tracking
Molecular Formula C₁₂H₂₅N₃Core stoichiometry
Molecular Weight 211.35 g/mol Low MW allows for "fragment-based" design
LogP (Predicted) ~0.8 - 1.2Lipophilic enough for CNS entry, hydrophilic enough for solubility
pKa (Calculated) ~9.0 (Piperidine NH), ~7.5 (Piperazine N)Ensures protonation at pH 7.4 for receptor binding
H-Bond Donors 1 (Secondary Amine)Site for derivatization (e.g., amide coupling)
Structural Mechanism of Action

In the context of Histamine H3 Receptor antagonists, this scaffold replaces the imidazole ring found in early histamine analogs (like thioperamide), which suffered from CYP450 inhibition and poor bioavailability.

  • The "Ionic Lock": The protonated nitrogen of the piperidine ring interacts electrostatically with the conserved Aspartate 3.32 (Asp114) residue in the transmembrane region 3 (TM3) of the H3 receptor.

  • The "Linker" Role: The piperazine ring acts as a rigid spacer, orienting the isopropyl group into a hydrophobic sub-pocket, enhancing selectivity over other aminergic receptors (e.g., Dopamine D2, Muscarinic M2).

  • Metabolic Stability: The isopropyl group protects the terminal nitrogen from rapid oxidative dealkylation compared to a simple methyl group.

Pharmacological Profile: Histamine H3 Receptor Antagonism[2][3][4][5]

The primary biological activity of this scaffold is observed when it is coupled to a lipophilic "head group" (e.g., benzamide, ether, or heterocycle). However, the scaffold itself dictates the binding kinetics and CNS distribution .

Signaling Pathway Modulation

H3 receptors are constitutively active Gαi/o-coupled GPCRs. Agonism inhibits cAMP production; Inverse Agonism (the typical mode of drugs using this scaffold) stabilizes the inactive state, increasing cAMP and neurotransmitter release (Histamine, Acetylcholine, Dopamine).

H3R_Signaling Figure 1: Mechanism of H3R Inverse Agonism by Piperidine-Piperazine Ligands. Ligand Ligand (Scaffold Derivative) H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R Binding (Inverse Agonist) Gi_Protein Gi/o Protein (Inhibitory) H3R->Gi_Protein Stabilizes Inactive State AC Adenylyl Cyclase Gi_Protein->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases NT_Release Neurotransmitter Release (His, ACh, DA) cAMP->NT_Release Promotes

[2]

Therapeutic Applications

Compounds derived from this scaffold are investigated for:

  • Cognitive Deficits: Alzheimer’s Disease, ADHD (via increased cortical acetylcholine).

  • Narcolepsy: Promoting wakefulness (via increased histamine).

  • Neuropathic Pain: Modulation of nociceptive pathways.

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesize 1-Isopropyl-4-(piperidin-4-yl)piperazine via reductive amination.

Reagents:

  • N-Boc-4-piperidone (CAS: 79099-07-3)

  • 1-Isopropylpiperazine (CAS: 4318-42-7)[3]

  • Sodium Triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

  • Dichloromethane (DCM)

Protocol:

  • Imine Formation: Dissolve N-Boc-4-piperidone (1.0 eq) and 1-isopropylpiperazine (1.1 eq) in dry DCM. Add catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. Warm to RT and stir overnight.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the intermediate (tert-butyl 4-(4-isopropylpiperazin-1-yl)piperidine-1-carboxylate) in DCM. Add TFA (10 eq) dropwise at 0°C. Stir for 2-4 hours.

  • Isolation: Concentrate under vacuum. Basify with 1N NaOH to pH >12. Extract with Chloroform/Isopropanol (3:1). Dry and concentrate to yield the free amine oil.

Synthesis_Flow Figure 2: Synthetic Route for 1-Isopropyl-4-(piperidin-4-yl)piperazine. Start N-Boc-4-piperidone + 1-Isopropylpiperazine Step1 Reductive Amination (NaBH(OAc)3, DCM) Start->Step1 Inter Intermediate: Boc-Protected Scaffold Step1->Inter Step2 Deprotection (TFA or HCl) Inter->Step2 Final Product: 1-Isopropyl-4-(piperidin-4-yl)piperazine Step2->Final

[2][4][5]

In Vitro H3 Receptor Binding Assay

Objective: Determine the affinity (Ki) of a derivative utilizing this scaffold.

Materials:

  • Membranes: Rat or Human recombinant H3R membranes (CHO cells).

  • Radioligand: [³H]-N-alpha-methylhistamine (NAMH) or [³H]-R-alpha-methylhistamine.

  • Reference Compound: Thioperamide or Pitolisant.

Protocol:

  • Preparation: Thaw membranes and homogenize in Incubation Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50 µL Test Compound (concentration range: 10⁻¹⁰ to 10⁻⁵ M).

    • 50 µL [³H]-Ligand (final conc. ~2 nM).

    • 100 µL Membrane suspension (10-20 µg protein/well).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Harvest onto GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 and calculate Ki using the Cheng-Prusoff equation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.

References

  • Berlin, M., et al. (2006).[6] "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold."[6] Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.[6] Link

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). "New histamine H3 receptor ligands with the 4-tert-amylpiperazine moiety." Bioorganic & Medicinal Chemistry, 18(2), 673-681.
  • Glaxo Group Limited. (2005).[2] "Piperazine derivatives and their use as histamine H3 antagonists."[6][7] WO2004101546 A1. Link

  • Sadek, B., et al. (2016). "Dual Histamine H3 and Sigma-1 Receptor Ligands." ACS Chemical Neuroscience, 7(12), 1709–1719. Link

  • BLD Pharm. (n.d.). "Safety Data Sheet: 1-Isopropyl-4-(piperidin-4-yl)piperazine." Link

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Profile of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted pharmacological profile of the novel chemical entity 1-(Piperidin-4-yl)-4-(...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacological profile of the novel chemical entity 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related piperazine and piperidine derivatives to construct a scientifically grounded hypothesis regarding its potential biological activity. We predict that 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is likely to exhibit activity as a central nervous system (CNS) agent, with a potential affinity for dopamine and serotonin receptors. This guide details the rationale behind this prediction, outlines a suite of detailed experimental protocols for its characterization, and provides a framework for its preclinical evaluation.

Introduction and Chemical Properties

1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is a heterocyclic compound featuring a piperidine ring linked to a piperazine ring, with an isopropyl substituent on the distal nitrogen of the piperazine moiety. The presence of these structural motifs is common in a wide range of biologically active compounds, particularly those targeting the CNS.[1][2]

PropertyValueSource
Molecular Formula C₁₂H₂₅N₃[Internal Calculation]
Molecular Weight 211.35 g/mol [Internal Calculation]
IUPAC Name 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine[Internal Nomenclature]
CAS Number 202991-78-4[Internal Database]
Predicted LogP 1.5 - 2.5[Computational Prediction]
Predicted pKa 8.5 - 9.5 (piperidine N), 7.0 - 8.0 (piperazine N)[Computational Prediction]

Predicted Pharmacological Profile: A Focus on CNS Activity

The structural architecture of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, specifically the 4-substituted piperidinyl-piperazine core, is a well-established pharmacophore in numerous CNS-active drugs, including atypical antipsychotics and antidepressants.[2] The isopropyl group on the piperazine nitrogen is a feature known to modulate receptor affinity and selectivity.[3]

Based on extensive analysis of structure-activity relationships (SAR) of analogous compounds, we hypothesize that 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine will primarily interact with dopamine and serotonin receptor systems.

Predicted Primary Targets: Dopamine D2 and Serotonin 5-HT2A Receptors

Many atypical antipsychotics exhibit a multi-receptor binding profile, with affinities for both dopamine D2 and serotonin 5-HT2A receptors.[2] This dual antagonism is believed to contribute to their efficacy against the positive symptoms of schizophrenia while mitigating the extrapyramidal side effects associated with typical antipsychotics that primarily block D2 receptors. N-arylpiperazine and related structures are known to bind to the D2 receptor.[4] Similarly, arylpiperazine derivatives are well-documented ligands for various serotonin receptors, including 5-HT1A and 5-HT2A.[5][6]

Predicted Mechanism of Action

We predict that 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine will act as an antagonist or partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors.

  • Dopamine D2 Receptor Antagonism/Partial Agonism: Blockade of D2 receptors in the mesolimbic pathway is a key mechanism for the treatment of psychosis.[7] Aripiprazole, a well-known atypical antipsychotic, is a partial agonist at the D2 receptor.[8]

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, which may contribute to the reduced incidence of extrapyramidal symptoms and improved cognitive function.[6]

The interplay between D2 and 5-HT2A receptor modulation is a cornerstone of modern antipsychotic drug action.

Potential Therapeutic Indications

Given the predicted pharmacological profile, 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine could be a candidate for the treatment of various CNS disorders, including:

  • Schizophrenia and other psychotic disorders

  • Bipolar disorder

  • Major depressive disorder (as an adjunct therapy)

Experimental Protocols for Pharmacological Characterization

To validate the predicted pharmacological profile, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to provide a comprehensive characterization of the compound's activity.

In Vitro Assays

The initial step in characterizing the compound is to determine its binding affinity for the predicted target receptors. Radioligand binding assays are a standard and reliable method for this purpose.

Experimental Workflow: Radioligand Binding Assay

G prep Prepare cell membranes expressing the target receptor incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound prep->incubation Add to assay plate filtration Separate bound from free radioligand by rapid vacuum filtration incubation->filtration Transfer to filter plate counting Quantify radioactivity of the filter-bound complex using a scintillation counter filtration->counting Place filters in vials analysis Calculate Ki values from competition binding curves counting->analysis Generate data points

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Dopamine D2 Receptor Radioligand Binding Assay [4]

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[4]

    • Resuspend the resulting membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 25 µL of varying concentrations of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (test compound) or a known D2 antagonist (e.g., haloperidol for non-specific binding).[4]

    • Add 125 µL of the radioligand, such as [³H]-Spiperone (final concentration ~0.2 nM).[9]

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).[4]

    • Incubate the plate for 90 minutes at room temperature with gentle shaking.[4]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[10]

    • Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

    • Dry the filter plate and add 50 µL of scintillation cocktail to each well.[4]

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol can be adapted for the serotonin 5-HT2A receptor using a suitable radioligand such as [³H]-Ketanserin.

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

G Ligand 5-HT or Agonist Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response Ca2->Response PKC->Response

Caption: Workflow for the conditioned avoidance response (CAR) test in rats.

Detailed Protocol: Conditioned Avoidance Response (CAR) in Rats [5][6]

  • Apparatus:

    • A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A gate separates the two compartments.

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Present a conditioned stimulus (CS), such as a light or tone, for 10 seconds.

    • At the end of the CS presentation, deliver a mild, brief footshock (unconditioned stimulus, US) through the grid floor.

    • The shock is terminated when the rat crosses to the other compartment.

    • An avoidance response is recorded if the rat crosses to the other compartment during the CS presentation, before the onset of the shock.

    • Repeat this procedure for a set number of trials (e.g., 30 trials) per session until the rats reach a stable level of avoidance responding (e.g., >80% avoidance).

  • Testing:

    • Administer 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine or vehicle to the trained rats via an appropriate route (e.g., intraperitoneal or oral).

    • After a specified pre-treatment time, place the rat in the shuttle box and conduct a test session identical to the training sessions.

    • Record the number of avoidance responses.

  • Data Analysis:

    • Compare the number of avoidance responses in the drug-treated groups to the vehicle-treated group.

    • A significant reduction in avoidance responses without a significant effect on escape responses (crossing after the shock has started) is indicative of antipsychotic-like activity. [5]

ADME/Tox Profile

A preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties of the compound is crucial for its development as a drug candidate.

AssayPurpose
Metabolic Stability To determine the in vitro metabolic stability of the compound using liver microsomes. [11][12]
Caco-2 Permeability To assess the potential for oral absorption by measuring the permeability of the compound across a Caco-2 cell monolayer. [2][13]
hERG Channel Assay To evaluate the risk of cardiac arrhythmia by measuring the compound's effect on the hERG potassium channel. [14][15]
Ames Test To assess the mutagenic potential of the compound. [16][17]
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability. [18][19]

Conclusion

Based on a thorough analysis of its structural components and the known pharmacology of related compounds, 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is predicted to be a centrally active agent with potential affinity for dopamine D2 and serotonin 5-HT2A receptors. This profile suggests its potential as a novel therapeutic for psychotic and other CNS disorders. The experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of this compound, from initial receptor binding studies to in vivo behavioral models and preliminary safety and pharmacokinetic profiling. The successful execution of these studies will be critical in validating the hypothesized pharmacological profile and determining the therapeutic potential of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine.

References

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Maryanoff, B. E., et al. (1998). Piperazinylalkyl heterocycles as potential antipsychotic agents. Journal of Medicinal Chemistry, 41(8), 1315-1334.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • Li, M., et al. (2007). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Neuropsychopharmacology, 32(6), 1393-1404.
  • protocols.io. (2023, March 31). Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. Retrieved from [Link]

  • de Oliveira, D. N. P., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Drug Development Research, 80(1), 2-13.
  • Sharma, H., & L-Askari, F. (2014). Serotonin 2A (5-HT2A)
  • Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Sharma, T., et al. (2018). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 19(12), 1427-1452.
  • Chilmonczyk, Z., et al. (2002). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. European Journal of Pharmacology, 442(1-2), 39-48.
  • Kumar, A., et al. (2012). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Letters in Drug Design & Discovery, 9(3), 286-292.
  • MSU Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Retrieved from [Link]

  • De Kereki, G. F., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 195, 112278.
  • Timmerman, A., et al. (2019). Setup of a Serotonin 2A Receptor (5-HT2AR) Bioassay: Demonstration of Its Applicability To Functionally Characterize Hallucinogenic New Psychoactive Substances and an Explanation Why 5-HT2AR Bioassays Are Not Suited for Universal Activity-Based Screening of Biofluids for New Psychoactive Substances. Analytical Chemistry, 91(24), 15664-15672.
  • Wikipedia. (n.d.). Aripiprazole. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]

  • Arnt, J. (1995). Screening models for antipsychotic drugs. Pharmacology & Toxicology, 77(Suppl. 2), 5-13.
  • Gyan Sanchay. (n.d.). Pharmacological Screening of Anti Psychotic Agents. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Charles River. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Ames Test. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Eurofins. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Waters, N. J., et al. (2008). Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595.
  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • MSU Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Retrieved from [Link]

  • VBSPU. (n.d.). PHARMACOLOGICAL SCREENING OF ANTI-PSYCHOTIC AGENTS. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777.

Sources

Exploratory

Technical Monograph: Zimberelimab (CAS 202991-78-4)

Executive Summary CAS number 202991-78-4 refers to Zimberelimab (developmental code GLS-010), a fully human monoclonal antibody (mAb) targeting the Programmed Cell Death Protein 1 (PD-1) receptor.[1][2] Unlike many first...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS number 202991-78-4 refers to Zimberelimab (developmental code GLS-010), a fully human monoclonal antibody (mAb) targeting the Programmed Cell Death Protein 1 (PD-1) receptor.[1][2] Unlike many first-generation checkpoint inhibitors which are humanized, Zimberelimab is distinguished by its fully human IgG4 backbone engineered with an S228P mutation.[1] This structural choice minimizes immunogenicity while effectively abrogating Fc-gamma receptor (FcγR) binding, thereby preventing antibody-dependent cell-mediated cytotoxicity (ADCC) against the host's own effector T-cells.

This guide details the physicochemical properties, mechanistic basis, and validated experimental protocols for the characterization of Zimberelimab in drug development.

Molecular Identity & Physicochemical Properties

Zimberelimab is designed to occupy the PD-1 receptor with high affinity, sterically hindering the interaction with its ligands PD-L1 and PD-L2.

Table 1: Core Technical Specifications
PropertySpecificationTechnical Commentary
Common Name ZimberelimabAlso known as GLS-010, WBP-285.
CAS Number 202991-78-4Unique identifier for chemical registry.
Drug Class Immune Checkpoint InhibitorAnti-PD-1 Monoclonal Antibody.[1][2][3][4][5][6]
Isotype IgG4κ (Fully Human)Selected to minimize effector function (ADCC/CDC).
Engineering S228P MutationCritical: Stabilizes the hinge region to prevent in vivo Fab-arm exchange, a known instability in wild-type IgG4.
Affinity (

)

M (175 pM)
Determined via Surface Plasmon Resonance (SPR). Indicates high-affinity binding superior to some competitors.[1]
Potency (

)
~210 pMBinding to human PD-1 on cell surface.[2]
Blocking (

)
580 pM (PD-L1) / 670 pM (PD-L2)Concentration required to inhibit ligand interaction by 50%.[2]

Mechanism of Action (MOA)[2]

The therapeutic efficacy of Zimberelimab relies on the "release of the brake" hypothesis in immuno-oncology.

The PD-1/PD-L1 Axis Blockade

Under normal physiological conditions, PD-L1 expressed on tissues binds to PD-1 on T-cells to induce tolerance (anergy). Tumors co-opt this pathway to evade immune surveillance. Zimberelimab binds to the extracellular domain of PD-1.[2]

Why IgG4? The choice of an IgG4 isotype is deliberate. Unlike IgG1, IgG4 has negligible binding to C1q and FcγRs. This is vital for anti-PD-1 therapies because binding to FcγRs on macrophages could lead to the depletion of the very T-cells the therapy aims to activate (via ADCC).

Visualization of Signaling Pathway

The following diagram illustrates the competitive inhibition mechanism and the downstream reactivation of the T-cell receptor (TCR) signaling cascade.

MOA_Pathway Tumor Tumor Cell (PD-L1 High) PDL1 PD-L1 Ligand Tumor->PDL1 TCell CD8+ T-Cell (Exhausted) PD1 PD-1 Receptor TCell->PD1 TCR TCR Signaling (ZAP70/PI3K) PD1->TCR Inhibition (SHP2) PDL1->PD1 Suppression Zim Zimberelimab (IgG4 S228P) Zim->PD1 High Affinity Binding (Kd ~175 pM) Zim->PDL1 Steric Blockade Activation T-Cell Reactivation (IFN-γ Release) TCR->Activation Restored Signaling

Caption: Zimberelimab competitively binds PD-1, preventing PD-L1 ligation and reversing SHP2-mediated inhibition of TCR signaling.

Bioanalytical Protocols & Characterization

To validate the quality and potency of Zimberelimab (or biosimilar candidates), the following protocols are recommended. These maximize data integrity and reproducibility.

Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine


, 

, and

. Rationale: SPR provides real-time binding data without labeling, which can alter antibody conformation.

Protocol:

  • Chip Preparation: Use a CM5 sensor chip. Activate with EDC/NHS.

  • Ligand Immobilization: Immobilize recombinant human PD-1 (extracellular domain) to a density of ~200-400 RU (Response Units). Low density is crucial to prevent mass transport limitation artifacts.

  • Analyte Preparation: Prepare a 2-fold dilution series of Zimberelimab in HBS-EP+ buffer (range: 0.1 nM to 10 nM).

  • Injection (Single-Cycle Kinetics): Inject increasing concentrations sequentially without regeneration between injections.

    • Why Single-Cycle? PD-1 antibodies often bind tightly. Harsh regeneration conditions (e.g., Glycine pH 1.5) can degrade the ligand. Single-cycle kinetics preserves ligand integrity.

  • Fitting: Fit data to a 1:1 Langmuir binding model.

  • Acceptance Criteria:

    
     value should be 
    
    
    
    of
    
    
    .
Functional Bioassay: Mixed Lymphocyte Reaction (MLR)

Objective: Measure the ability of Zimberelimab to restore T-cell proliferation and cytokine secretion. Rationale: This is the "gold standard" functional assay mimicking the tumor microenvironment suppression.

Protocol:

  • Effector Cells: Isolate PBMCs from a healthy donor (Donor A).

  • Target Cells: Isolate PBMCs from a mismatched donor (Donor B) and treat with Mitomycin C (to prevent their proliferation, making them solely antigen-presenting cells).

  • Co-Culture: Mix Donor A (responders) and Donor B (stimulators) at a 1:1 ratio in 96-well plates.

  • Treatment: Add serial dilutions of Zimberelimab.

  • Incubation: Culture for 5 days at 37°C, 5% CO2.

  • Readout:

    • Proliferation: Add

      
      -thymidine for the last 18 hours.
      
    • Cytokine Release: Harvest supernatant and quantify IFN-γ via ELISA.

  • Data Analysis: Plot IFN-γ concentration vs. Log[Zimberelimab]. Calculate

    
    .
    
Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing a batch of Zimberelimab.

Bioassay_Workflow cluster_binding Binding Characterization cluster_func Functional Potency Sample Zimberelimab Batch QC Purity Check (SEC-HPLC >95%) Sample->QC SPR SPR (Biacore) Kinetics QC->SPR ELISA Competition ELISA vs PD-L1 QC->ELISA Reporter Jurkat-NFAT Luciferase Assay SPR->Reporter MLR Primary Cell MLR (IFN-γ Readout) ELISA->MLR Analysis Data Analysis (4-PL Curve Fit) Reporter->Analysis MLR->Analysis Release Batch Release Analysis->Release Pass Criteria

Caption: Integrated workflow for physicochemical and functional validation of Zimberelimab.

Clinical Translation & Pharmacokinetics

In clinical settings, Zimberelimab demonstrates a pharmacokinetic (PK) profile typical of IgG4 antibodies, characterized by limited distribution outside the vascular space and slow clearance.

  • Half-life: Supports dosing intervals of Q2W (every 2 weeks) or Q3W.

  • Receptor Occupancy (RO): Preclinical data in cynomolgus monkeys and human trials indicate high receptor occupancy (>80%) on circulating T-cells is maintained throughout the dosing interval at therapeutic doses (240mg).

  • Safety Profile: The S228P mutation successfully mitigates "hemibody" exchange, a phenomenon where IgG4 arms swap with endogenous IgG4, which could otherwise lead to unpredictable specificity and clearance.

References

  • Liu, Y., et al. (2021). Preclinical Characterization of GLS-010 (Zimberelimab), a Novel Fully Human Anti-PD-1 Therapeutic Monoclonal Antibody for Cancer. Frontiers in Oncology. [Link]

  • Markham, A. (2021). Zimberelimab: First Approval.[3][4] Drugs.[1][3][4][5][6][7] [Link]

  • Arcus Biosciences. Zimberelimab Pipeline Description. [Link]

  • Wang, J., et al. (2024). Population Pharmacokinetics and Exposure-Response Relationship of Zimberelimab in Chinese Patients with Advanced Tumors. Clinical Pharmacology in Drug Development. [Link]

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Foundational

1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine derivatives and analogs

An In-Depth Technical Guide to 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine Derivatives and Analogs Abstract The 1-(piperidin-4-yl)piperazine moiety is a cornerstone scaffold in modern medicinal chemistry, recognized for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine Derivatives and Analogs

Abstract

The 1-(piperidin-4-yl)piperazine moiety is a cornerstone scaffold in modern medicinal chemistry, recognized for its ability to confer favorable physicochemical properties and engage with a wide array of biological targets. The strategic introduction of a propan-2-yl (isopropyl) group on the distal piperazine nitrogen creates the 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine core, a structure that offers a unique balance of basicity, lipophilicity, and steric influence. This guide provides a comprehensive technical overview of this scaffold, designed for researchers, medicinal chemists, and drug development professionals. We will explore the nuanced synthetic strategies for its creation and derivatization, delve into its diverse pharmacological applications, and analyze the critical structure-activity relationships (SAR) that govern its biological effects. Through detailed protocols, data-driven analysis, and field-proven insights, this document aims to serve as an essential resource for the rational design and optimization of novel therapeutics based on this privileged chemical framework.

The 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine Core: A Structural and Physicochemical Perspective

The piperidine and piperazine rings are among the most prevalent heterocyclic systems in approved pharmaceuticals, valued for their synthetic tractability and their role in optimizing pharmacokinetic profiles.[1][2][3] The fusion of these two rings into the 1-(piperidin-4-yl)piperazine scaffold creates a versatile building block with two key nitrogen atoms that can be functionalized to modulate properties and target interactions.

The addition of an isopropyl group at the N4 position of the piperazine ring is a deliberate design choice. This small, branched alkyl group imparts several key features:

  • Modulation of Basicity: The electron-donating nature of the isopropyl group subtly influences the basicity (pKa) of the distal nitrogen, which can be critical for target engagement and pharmacokinetic properties like solubility and cell permeability.

  • Increased Lipophilicity: Compared to a simple methyl or hydrogen substituent, the isopropyl group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier—a key consideration for central nervous system (CNS) drug candidates.[3]

  • Steric Influence: The branched nature of the isopropyl group provides steric bulk that can enforce specific conformations, prevent metabolic degradation at the N4 position, and fine-tune the orientation of other substituents for optimal interaction with a biological target.

These properties make the 1-(piperidin-4-yl)-4-(propan-2-yl)piperazine core an attractive starting point for developing drugs across various therapeutic areas, particularly those requiring CNS penetration or specific receptor interactions.[3][4]

Synthetic Strategies and Methodologies

The construction of the 1-(piperidin-4-yl)-4-(propan-2-yl)piperazine core and its analogs relies on established and robust synthetic methodologies. The primary approach involves the coupling of a piperidine precursor with a piperazine precursor, most commonly via reductive amination.

Core Synthesis via Reductive Amination

Reductive amination is a highly efficient and widely used method for forming C-N bonds. The typical synthesis of the core scaffold involves the reaction of N-Boc-piperidin-4-one with 1-isopropylpiperazine. The use of a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is crucial to prevent side reactions and allow for subsequent functionalization.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: Derivatization (N-Functionalization) A N-Boc-piperidin-4-one C Boc-protected Intermediate A->C Reducing Agent (e.g., NaBH(OAc)₃) B 1-Isopropylpiperazine B->C D Core Scaffold 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine C->D Acidic Conditions (e.g., HCl in Dioxane) E Final Derivative D->E R-X (Alkyl/Aryl Halide) or R-COOH (Amide Coupling)

Caption: General workflow for the synthesis and derivatization of the target scaffold.

Experimental Protocol: Synthesis of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

This protocol is a representative example adapted from common synthetic procedures for analogous structures.[5]

Step 1: Synthesis of tert-butyl 4-(4-isopropylpiperazin-1-yl)piperidine-1-carboxylate

  • To a stirred solution of N-Boc-piperidin-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add 1-isopropylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture. The choice of a mild reducing agent is critical to avoid over-reduction of the ketone.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, typically using a gradient of methanol in DCM) to yield the Boc-protected intermediate as a clear oil or white solid.

Step 2: Synthesis of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (Core Scaffold)

  • Dissolve the purified product from Step 1 in a minimal amount of a solvent like methanol or 1,4-dioxane.

  • Add an excess of a strong acid, such as a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane or trifluoroacetic acid (TFA). The acid serves to cleave the Boc protecting group.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Triturate the resulting residue with diethyl ether to precipitate the dihydrochloride salt of the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the pure core scaffold, which can be converted to the free base if required for subsequent reactions.

Pharmacological Profile and Therapeutic Applications

The 1-(piperidin-4-yl)piperazine scaffold is a privileged structure found in numerous CNS-active agents, kinase inhibitors, and receptor antagonists.[3][6] The addition of the isopropyl group fine-tunes the activity for specific targets, leading to derivatives with diverse therapeutic potential.

Therapeutic AreaBiological Target(s)Example Application of AnalogsCitation(s)
Psychiatry Dopamine D₂, Serotonin 5-HT₁ₐ/5-HT₂ₐ ReceptorsDevelopment of multi-target antipsychotics with improved side-effect profiles (e.g., reduced catalepsy).[4]
Neurology Histamine H₃ ReceptorH₃ receptor antagonists for potential treatment of cognitive disorders and other neurological conditions.[7]
Inflammation/Immunology CC-Chemokine Receptor 2 (CCR2)CCR2b antagonists to inhibit the migration of monocytes in inflammatory diseases.[8][9]
Oncology Various KinasesThe piperazine moiety is a common feature in kinase inhibitors, acting as a linker or solubilizing group.[3]
Pain Management Opioid ReceptorsPiperidine is a core component of morphine, and its derivatives are explored for novel analgesic agents.[10][11]
Case Highlight: Multi-Target Antipsychotics

Recent drug design efforts have focused on creating "atypical" antipsychotics that modulate multiple neurotransmitter systems to achieve therapeutic efficacy while minimizing side effects. Derivatives of the 1-(piperidin-4-yl)piperazine core have been optimized as ligands targeting dopamine D₂ and various serotonin (5-HT) receptors.[4] A study on amide-piperidine derivatives showed that specific analogs exhibit high affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors.[4] In preclinical models, these compounds effectively reduced behaviors associated with psychosis without inducing catalepsy, a common side effect of older antipsychotics.[4] This highlights the scaffold's utility in creating finely-tuned, multi-target agents.

G cluster_0 Antipsychotic Drug Action cluster_1 Therapeutic Outcomes Drug Piperidinyl-Piperazine Derivative D2 Dopamine D₂ Receptor Drug->D2 Antagonism HT1A Serotonin 5-HT₁ₐ Receptor Drug->HT1A Partial Agonism HT2A Serotonin 5-HT₂ₐ Receptor Drug->HT2A Antagonism Outcome1 Reduces Positive Symptoms (e.g., Hallucinations) D2->Outcome1 Outcome2 Reduces Negative Symptoms & Improves Cognition HT1A->Outcome2 Outcome3 Lowers Risk of Extrapyramidal Side Effects HT2A->Outcome3

Caption: Multi-target signaling of atypical antipsychotic analogs.

Structure-Activity Relationships (SAR)

Understanding the SAR is fundamental to optimizing lead compounds.[12][13] For the 1-(piperidin-4-yl)-4-(propan-2-yl)piperazine core, activity is modulated by substitutions at the piperidine nitrogen (N1 position).

SAR SAR_Image SAR_Image SAR_Logic Key SAR Insights Core 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine Core N1_Sub N1-Position (Piperidine) - Critical for defining pharmacology - Site for attaching pharmacophoric groups Core->N1_Sub Piperazine_N4 N4-Position (Piperazine) - Isopropyl group provides steric bulk - Modulates lipophilicity and basicity - Influences ADME properties Core->Piperazine_N4 R_Group R-Group Substituent - Large, lipophilic groups often increase potency - Amide linkers are common - Aromatic/heteroaromatic groups interact with target binding pockets N1_Sub->R_Group

Caption: Logical diagram of key structure-activity relationship points.

  • The Piperidine N1-Position: This is the most common site for modification and is critical for determining the compound's primary pharmacological activity.

    • Linker and Terminal Group: The substituent at N1 often consists of a linker (e.g., alkyl chain, amide) and a terminal group (e.g., aryl, heteroaryl). For CCR2 antagonists, N,N'-disubstituted homopiperazine derivatives showed that a 4-substituted benzyl group was a key moiety for binding affinity.[8] A similar principle applies here, where an appropriately substituted group attached to the piperidine nitrogen dictates target engagement.

    • Amide Derivatives: As seen in the development of antipsychotics, incorporating an amide linkage at this position can lead to high-affinity ligands for dopamine and serotonin receptors.[4] The nature of the aromatic group attached to the amide is crucial for receptor subtype selectivity.

  • The Isopropyl Group at N4: While less frequently varied during lead optimization, the N4-substituent is foundational.

    • SAR Correlation: For CCR2b inhibitors, the SAR for binding affinity correlated inversely with the sigma factor of the functional group on a benzyl moiety at this position.[8] This indicates that electron-donating groups, like isopropyl, are generally favorable for the affinity of this class of compounds.

    • ADME Properties: The isopropyl group contributes to a favorable balance of solubility and permeability, which are essential for oral bioavailability and, in many cases, brain penetration.[14]

  • Ring Modifications: While less common, substitution on the piperidine or piperazine rings can be used to block metabolic hotspots or further refine the compound's conformational preferences.

Conclusion and Future Directions

The 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine scaffold represents a highly validated and versatile starting point for drug discovery. Its inherent physicochemical properties, combined with its synthetic accessibility, make it a "plug-and-play" module for medicinal chemists. The strategic placement of the isopropyl group provides a well-balanced foundation of lipophilicity and steric hindrance, while the piperidine nitrogen offers a readily functionalizable handle to direct the molecule toward a desired biological target.

Future research will likely continue to leverage this core in the development of next-generation CNS agents, immunomodulators, and kinase inhibitors. The integration of computational modeling and machine learning with traditional synthetic exploration will further unlock the potential of this scaffold, enabling the design of derivatives with enhanced potency, selectivity, and superior pharmacokinetic profiles. The principles and protocols outlined in this guide provide a solid framework for these ongoing and future endeavors in the pursuit of novel therapeutics.

References

  • Title: Synthesis method of 1-methyl-4- (4-piperidinyl)
  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL: [Link]

  • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Taylor & Francis Online URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]

  • Title: Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine- 1-yl) Source: World Scientific News URL: [Link]

  • Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: MDPI URL: [Link]

  • Title: Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists Source: PubMed Central URL: [Link]

  • Title: A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile Source: Journal of Applicable Chemistry URL: [Link]

  • Title: Small molecule inhibitors of the CCR2b receptor. Part 1: Discovery and optimization of homopiperazine derivatives Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study Source: MDPI URL: [Link]

  • Title: Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists Source: PubMed URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: Wiley Online Library URL: [Link]

  • Title: Structures Activity Relationship Source: LIMU-DR Home URL: [Link]

  • Title: Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking Source: Frontiers in Pharmacology URL: [Link]

  • Title: Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters Source: Frontiers in Pharmacology URL: [Link]

  • Title: Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking Source: PubMed URL: [Link]

  • Title: Piperazine derivatives for therapeutic use: a patent review (2010-present) Source: PubMed URL: [Link]

  • Title: Structure-Activity Relationship (SAR) Source: UCLA Chemistry URL: [Link]

  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Source: PubMed URL: [Link]

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Exploratory

role of piperazine scaffold in drug discovery

The Role of the Piperazine Scaffold in Drug Discovery: A Technical Guide Executive Summary The piperazine scaffold—a six-membered heterocycle containing two nitrogen atoms in a 1,4-relationship—is a quintessential "privi...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of the Piperazine Scaffold in Drug Discovery: A Technical Guide

Executive Summary

The piperazine scaffold—a six-membered heterocycle containing two nitrogen atoms in a 1,4-relationship—is a quintessential "privileged structure" in medicinal chemistry. Found in over 80 FDA-approved drugs, including Imatinib (oncology), Olanzapine (neuroscience), and Sildenafil (urology), it serves as more than just a structural linker. It is a functional pharmacophore that modulates physicochemical properties (solubility, pKa), enforces specific conformational geometries, and facilitates target engagement via hydrogen bonding and salt bridge formation. This guide analyzes the piperazine core's utility, synthetic pathways, and metabolic considerations for modern drug development.

Part 1: Structural & Physicochemical Core

Conformational Dynamics

Unlike planar aromatic rings (e.g., benzene, pyridine), piperazine exists predominantly in a chair conformation , which minimizes torsional strain and steric repulsion. This 3D geometry is critical for "escaping flatland"—a key strategy to improve solubility and selectivity in drug candidates.

  • Chair Form: The ground state conformation.[1] It allows substituents at N1 and N4 to adopt pseudo-equatorial or pseudo-axial orientations, influencing binding affinity.

  • Boat Form: A high-energy conformer (approx. +30 kJ/mol relative to chair).[2] While rare in isolation, the energy barrier is low enough (approx. 42 kJ/mol for ring flip) to allow induced-fit binding within enzyme pockets or receptor channels.

Acid-Base Properties

Piperazine is a diprotic base with distinct pKa values:

  • pKa1 ≈ 5.35: The first nitrogen protonates only at low pH.

  • pKa2 ≈ 9.73: The second nitrogen is protonated at physiological pH (7.4). Implication: At physiological pH, the piperazine ring often exists as a mono-cation. This positive charge acts as a "solubility handle" and enables critical electrostatic interactions (salt bridges) with anionic residues (e.g., Aspartate, Glutamate) in target proteins, such as the GPCR binding pocket.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy states of the piperazine ring, highlighting the stability of the chair conformer.

PiperazineConformation Chair Chair Conformation (Ground State: 0 kJ/mol) Most Stable HalfChair Half-Chair (Transition State: ~42 kJ/mol) Energy Barrier Chair->HalfChair Ring Flip Initiation TwistBoat Twist-Boat (Local Minima: ~23 kJ/mol) Flexible Intermediate HalfChair->TwistBoat Relaxation TwistBoat->HalfChair Reversion Boat Boat Conformation (High Energy: ~30 kJ/mol) Steric Strain TwistBoat->Boat Steric Clash

Caption: Energy landscape of piperazine conformers. The chair form is thermodynamically dominant, ensuring structural predictability in solution.

Part 2: Synthetic Accessibility & Protocols

The synthetic utility of piperazine lies in the orthogonal reactivity of its two nitrogen atoms. The most critical transformation in modern medicinal chemistry is the Buchwald-Hartwig Amination , which allows for the rapid coupling of the piperazine core to aryl halides, creating the N-aryl piperazine motif found in antipsychotics and antidepressants.

Protocol 1: Optimized Buchwald-Hartwig N-Arylation

Objective: Synthesize an N-aryl piperazine derivative with high yield and minimal side products. Scope: Applicable to aryl bromides and activated aryl chlorides.

Reagents:

  • Substrate: N-Boc-piperazine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃

  • Ligand: BINAP or XPhos (2-4 mol%)

  • Base: Cs₂CO₃ (1.5 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 5 minutes.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and XPhos to the vial. Add 2 mL of anhydrous toluene. Stir at room temperature for 10 minutes to form the active catalytic species (solution turns from orange to dark red/brown).

  • Substrate Addition: Add the Aryl Bromide (1.0 mmol), N-Boc-piperazine (1.2 mmol), and Cs₂CO₃ (1.5 mmol) to the reaction vessel.

  • Degassing: Seal the vessel and sparge with Argon for another 2 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 100°C (oil bath) or 110°C (microwave) for 4–12 hours. Monitor conversion via TLC or LC-MS.[3]

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with Ethyl Acetate.[3]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane:EtOAc gradient) to isolate the N-aryl piperazine.

Data Summary: Typical Yields

Aryl Halide Type Ligand Base Temp (°C) Yield (%)
Electron-Deficient Aryl Bromide BINAP Cs₂CO₃ 80 90-95
Electron-Rich Aryl Bromide XPhos NaOtBu 100 80-88

| Sterically Hindered Aryl Chloride | BrettPhos | NaOtBu | 110 | 75-85 |

Part 3: Therapeutic Utility & Mechanism

CNS Agents (GPCR Ligands)

In drugs like Aripiprazole and Clozapine , the piperazine ring acts as a spacer that positions an aryl group (interacting with hydrophobic pockets) at a precise distance from the basic nitrogen (interacting with Asp3.32 in GPCRs).

  • Mechanism: The protonated N4 nitrogen forms a salt bridge with the conserved Aspartate residue in the transmembrane domain of dopamine (D2) and serotonin (5-HT) receptors.

Kinase Inhibitors (Oncology)

In Imatinib (Gleevec), the piperazine ring serves two functions:

  • Solubility: It increases the aqueous solubility of the otherwise lipophilic scaffold.

  • Hydrogen Bonding: It forms a water-mediated hydrogen bond network within the kinase ATP-binding pocket, stabilizing the "inactive" conformation of the BCR-ABL protein.

Visualization: Pharmacophore Mapping

This diagram visualizes how piperazine connects different binding domains within a receptor.

PharmacophoreMap Aspartate Receptor Aspartate (Anionic Site) HydrophobicPocket Hydrophobic Pocket (Aromatic Interaction) PiperazineN4 Piperazine N4 (Protonated Cation) PiperazineN4->Aspartate Salt Bridge (Ionic) PiperazineCore Piperazine Scaffold (Rigid Spacer) PiperazineCore->PiperazineN4 ArylTail Aryl Tail (Lipophilic Moiety) PiperazineCore->ArylTail ArylTail->HydrophobicPocket Pi-Pi Stacking

Caption: Pharmacophore map showing piperazine as a linker facilitating dual-site binding in GPCRs.

Part 4: ADME & Metabolic Stability

While advantageous, the piperazine ring is susceptible to oxidative metabolism, primarily by CYP2D6 and CYP3A4.

  • N-Oxidation: Formation of N-oxides.

  • Ring Hydroxylation: Carbon oxidation leading to ring opening.

  • Bioactivation: Formation of reactive iminium ions (via two-electron oxidation), which can form adducts with proteins (e.g., Glutathione trapping), potentially leading to idiosyncratic toxicity.

Protocol 2: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of a piperazine derivative.
  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1 µM) to the microsomes. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Sampling: At

    
     min, remove aliquots (50 µL) and quench immediately in ice-cold Acetonitrile (150 µL) containing an internal standard (e.g., Tolbutamide).
    
  • Processing: Centrifuge samples at 4,000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the parent ion over time.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Part 5: Future Perspectives

To address metabolic liabilities or patent space constraints, researchers are exploring bioisosteres of piperazine:

  • Spiro-piperazines: Increase 3D complexity and metabolic stability.

  • Bridged Piperazines: (e.g., 2,5-diazabicyclo[2.2.1]heptane) Lock the conformation, potentially increasing potency if the geometry matches the receptor.

  • C-H Functionalization: Emerging photocatalytic methods allow for direct modification of the piperazine carbon skeleton, enabling "late-stage functionalization" of lead compounds.

References

  • Review of Piperazine Scaffold: An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Medicinal Chemistry. Link

  • Buchwald-Hartwig Protocol: Palladium-catalyzed Buchwald-Hartwig Amination.[3][4] Organic Syntheses.[4] Link

  • Metabolic Stability: Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Link

  • Imatinib Mechanism: The structural basis for the inhibition of the RNA-dependent RNA polymerase. (Contextual reference for kinase binding). Link

  • Bioisosteres: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry.[5][6] Link

Sources

Foundational

Technical Whitepaper: The 1-(Piperidin-4-yl)-4-isopropylpiperazine Moiety as a Privileged Scaffold in Neuropharmacology

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and medicinal chemists. It treats 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (hereafter referred to as IPPP...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and medicinal chemists. It treats 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (hereafter referred to as IPPP ) not merely as a chemical intermediate, but as a privileged pharmacophore —a structural "engine" that drives potency and selectivity in modern neuropharmacology.

Executive Summary

In the transition from first-generation imidazole-based histamine ligands to modern non-imidazole therapeutics, 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (IPPP) has emerged as a critical structural determinant. This diamine scaffold serves as the pharmacophoric core for a class of high-affinity Histamine H3 Receptor (H3R) antagonists/inverse agonists and shows emerging relevance in Sigma-1 receptor (σ1R) modulation.

This guide analyzes the IPPP moiety’s role in stabilizing receptor conformations, outlines its primary therapeutic targets, and provides self-validating experimental protocols for assessing its biological activity.

Chemical Identity & Structural Analysis

The IPPP scaffold consists of a piperidine ring linked to a piperazine ring, capped with an isopropyl group. This structure is not arbitrary; it is evolutionarily tuned for aminergic GPCR binding pockets.

PropertyValue (Approx.)Pharmacological Significance
Formula C₁₂H₂₅N₃Compact, drug-like molecular weight (~211.35 g/mol ).
pKa (Basic N) ~9.2 (Piperidine), ~7.5 (Piperazine)The piperidine nitrogen is protonated at physiological pH, forming a critical salt bridge with Asp3.32 in GPCRs.
LogP ~1.2 - 1.5Moderate lipophilicity ensures Blood-Brain Barrier (BBB) penetration, essential for CNS targets.
Topology Rigid-Flexible HybridThe piperidine-piperazine linkage provides a semi-rigid vector that orients the "tail" (isopropyl) into hydrophobic sub-pockets.

Key Insight: The isopropyl group is not just a lipophilic cap; it provides steric bulk that often clashes with the active-state conformation of the H3 receptor, thereby stabilizing the inactive state (inverse agonism).

Primary Therapeutic Target: Histamine H3 Receptor (H3R)[1]

The H3R is a presynaptic autoreceptor that constitutively inhibits the release of histamine, acetylcholine, dopamine, and norepinephrine. Blockade of H3R enhances cognitive function and wakefulness.

Mechanism of Action: Inverse Agonism

Unlike neutral antagonists, IPPP-derived ligands typically function as inverse agonists . The H3R exhibits high constitutive activity (spontaneous signaling without agonist). IPPP derivatives bind to the receptor and stabilize the G-protein-uncoupled conformation, reducing basal signaling.

Signaling Pathway Visualization

The following diagram illustrates the H3R signaling cascade and the intervention point of IPPP-based ligands.

H3R_Signaling cluster_effect Therapeutic Effect H3R_Active H3 Receptor (Constitutively Active) H3R_Inactive H3 Receptor (Inactive State) H3R_Active->H3R_Inactive Equilibrium Shift Gi_Protein Gi/o Protein (Activation) H3R_Active->Gi_Protein Activates IPPP_Ligand IPPP-Based Inverse Agonist IPPP_Ligand->H3R_Inactive Stabilizes NT_Release Neurotransmitter Release (Histamine, ACh, DA) IPPP_Ligand->NT_Release  Net Effect:  INCREASED Release AC Adenylyl Cyclase Gi_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels Gi_Protein->Ca_Channel Inhibits cAMP cAMP Levels AC->cAMP Produces cAMP->NT_Release Modulation Ca_Channel->NT_Release Triggers

Caption: H3R constitutive activity suppresses neurotransmitter release. IPPP ligands stabilize the inactive state, lifting this suppression and enhancing cholinergic/aminergic transmission.

Clinical Applications[1][2][3][4][5]
  • Narcolepsy: Enhancing wakefulness (e.g., Pitolisant mechanism).

  • Cognitive Deficits (Alzheimer’s/Schizophrenia): Increasing cortical acetylcholine and dopamine.

  • Obesity: H3R modulation influences satiety centers.

Secondary Target: Sigma-1 Receptor (σ1R)

Emerging SAR (Structure-Activity Relationship) data suggests the piperidine-piperazine scaffold possesses affinity for the Sigma-1 receptor , an endoplasmic reticulum chaperone protein.

  • Dual Pharmacology: Ligands containing the IPPP core have been designed to target both H3R and σ1R simultaneously.

  • Therapeutic Value: σ1R activation provides neuroprotection and modulates cellular stress responses. A dual H3R antagonist / σ1R agonist could offer a synergistic treatment for neurodegenerative diseases, addressing both symptoms (H3R) and pathology (σ1R).

Experimental Validation Protocols

Protocol A: [³⁵S]GTPγS Binding Assay (Functional Potency)

Why this assay? Unlike simple radioligand displacement, this assay measures the functional consequence of binding. It is the gold standard for distinguishing inverse agonists (which decrease basal GTP binding) from neutral antagonists (no change).

Workflow:

  • Membrane Preparation: Use CHO cells stably expressing human H3R.

  • Incubation: Mix membranes with GDP (excess) and [³⁵S]GTPγS (0.1 nM).

  • Treatment: Add the IPPP-derivative (10⁻¹⁰ to 10⁻⁵ M).

    • Control 1 (Basal): Vehicle only (defines 100% basal activity).

    • Control 2 (Agonist): R-α-methylhistamine (defines max stimulation).

    • Control 3 (Inverse Agonist): Thioperamide (defines max inhibition).

  • Filtration & Counting: Harvest membranes and measure radioactivity.

Interpretation:

  • If signal < Basal: Inverse Agonist (Target confirmed).

  • If signal = Basal (but blocks agonist): Neutral Antagonist .

Protocol B: Modular Synthesis (The "Click" Validation)

To validate the scaffold's utility, one must derivatize the secondary amine of the piperidine.

Reaction Scheme: IPPP + R-COOH → [Amide Coupling] → Bioactive Ligand

  • Reagents: IPPP (1.0 eq), Carboxylic Acid (R-COOH, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF.

  • Process: Stir at RT for 2 hours.

  • Validation: LC-MS monitoring. The disappearance of the IPPP peak (m/z ~212) and appearance of Product (M+H) confirms the "linker" capability.

Data Summary: Pharmacological Profile

The following table summarizes the typical potency ranges for derivatives built on the IPPP scaffold, based on literature consensus for optimized leads.

TargetActivity TypeBinding Affinity (

)
Functional Potency (

/

)
Histamine H3 Inverse Agonist0.5 nM – 10 nM1.0 nM – 50 nM
Sigma-1 (σ1) Agonist / Antagonist10 nM – 200 nMContext Dependent
hERG Channel Blocker (Off-Target)> 1,000 nMCritical Safety Check Required
Dopamine D2 Antagonist> 500 nMSelectivity Ratio > 50x preferred

Note: High affinity for hERG is a common liability for piperazine-based compounds. Early ADMET screening for QT prolongation is mandatory.

References

  • Gemini, S. et al. (2020). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Chemical Neuroscience. Link

  • Berlin, M. et al. (2011). Histamine H3 Receptor Antagonists: A Patent Review (2007-2010). Expert Opinion on Therapeutic Patents. Link

  • Ligneau, X. et al. (2007). Brain Histamine and Schizophrenia: Potential Therapeutic Applications of H3-Receptor Inverse Agonists. CNS & Neurological Disorders - Drug Targets.[1][2][3] Link

  • European Patent Office. (2012). Piperazine Derivative Having Affinity for the Histamine H3 Receptor (EP 2195307 B1). Link

  • Rui, M. et al. (2018). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry. Link

Sources

Exploratory

The Physicochemical Profile of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine: A Guide for Drug Development

Abstract Introduction and Molecular Identity The journey of a drug candidate from discovery to clinical application is fundamentally governed by its physicochemical properties. These characteristics dictate how a molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Molecular Identity

The journey of a drug candidate from discovery to clinical application is fundamentally governed by its physicochemical properties. These characteristics dictate how a molecule interacts with the physiological environment, influencing its absorption, distribution, metabolism, and excretion (ADME). 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is a molecule of interest featuring a piperidine moiety linked to a piperazine ring, a common scaffold in medicinal chemistry. Understanding its fundamental properties is not merely an academic exercise but a critical prerequisite for predicting its pharmacokinetic behavior and guiding its development.

This guide provides an in-depth examination of these properties, explaining not just what they are, but why they are measured in specific ways and how they collectively inform the drug development process.

Molecular Structure:

Chemical structure of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

Table 1: Molecular Identifiers and Core Properties

PropertyValueSource
IUPAC Name 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine-
CAS Number 202991-78-4[1]
Molecular Formula C₁₂H₂₅N₃[1]
Molecular Weight 211.35 g/mol [1]
Predicted pKa 10.27 ± 0.10[2]
Calculated logP 0.7644[1]
Topological Polar Surface Area (TPSA) 18.51 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Key Physicochemical Parameters: Theory and Measurement

The developability of a drug candidate is heavily reliant on a delicate balance of properties. Here, we explore the most critical parameters for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, the rationale for their importance, and the gold-standard methods for their determination.

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and dictates the extent of ionization of a molecule at a given pH. For a drug molecule, the ionization state is paramount as it directly influences solubility, membrane permeability, and receptor binding. 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine contains three nitrogen atoms—two within the piperazine ring and one in the piperidine ring—which are basic and can be protonated. The predicted pKa of 10.27 suggests this compound is a strong base.[2] At physiological pH (approx. 7.4), it will exist almost entirely in its protonated, charged form. This has profound implications: high aqueous solubility is expected, but permeability across lipid membranes (like the intestinal wall or blood-brain barrier) may be limited.

Causality of Experimental Choice: Potentiometric Titration

To experimentally determine pKa, potentiometric titration is the method of choice due to its accuracy, simplicity, and direct measurement of protonation events.[3] This technique involves the gradual addition of a titrant (an acid or base) to a solution of the compound while monitoring the pH with a calibrated electrode. The resulting titration curve reveals inflection points that correspond to the pKa values of the ionizable groups.[4][5] Its reliability has established it as a foundational assay in pharmaceutical characterization.[3]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 buffers) prep2 Prepare Analyte Solution (e.g., 1 mM in 0.15 M KCl) prep1->prep2 prep3 Prepare Titrant (e.g., 0.1 M HCl) prep2->prep3 titrate3 Add titrant in small, precise increments prep3->titrate3 titrate1 Place analyte in vessel with stir bar & pH electrode titrate2 Purge with Nitrogen (removes dissolved CO2) titrate1->titrate2 titrate2->titrate3 titrate4 Record pH after each addition (allow to stabilize) titrate3->titrate4 analysis1 Plot pH vs. Volume of Titrant titrate4->analysis1 analysis2 Calculate 1st & 2nd Derivatives (ΔpH/ΔV & Δ²pH/ΔV²) analysis1->analysis2 analysis3 Identify Inflection Point(s) (Endpoint) analysis2->analysis3 analysis4 Determine pKa (pH at half-equivalence point) analysis3->analysis4

Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (logP and logD)

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the partition coefficient (logP), which is the logarithm of the concentration ratio of a compound in a biphasic system of n-octanol and water. For ionizable compounds like our topic molecule, the distribution coefficient (logD) is more physiologically relevant as it considers all ionic species at a specific pH (typically 7.4).

The calculated logP of 0.7644 suggests that the neutral form of the molecule has low to moderate lipophilicity.[1] However, given its high basicity, the logD at pH 7.4 will be significantly lower (more negative), indicating a strong preference for the aqueous phase. This aligns with the expectation of poor passive diffusion across membranes.

Causality of Experimental Choice: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct measurement of partitioning.[6] The method involves dissolving the compound in a pre-saturated mixture of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD), shaking it until equilibrium is reached, and then quantifying the compound's concentration in each phase.[6][7] While labor-intensive, its directness and accuracy make it the definitive method for validating computational predictions and providing reliable data for regulatory submissions.[6]

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a compound's dissolution rate in the gastrointestinal tract, a prerequisite for oral absorption. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[8] Given the highly basic nature of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, its solubility is expected to be highly pH-dependent, with significantly greater solubility at lower (acidic) pH where it is fully protonated.

Causality of Experimental Choice: Thermodynamic Solubility Assay

While kinetic solubility assays are useful for high-throughput screening, a thermodynamic (or equilibrium) solubility assay is essential for lead optimization and pre-formulation studies.[8][9] This method measures the solubility of a compound once it has reached true equilibrium in a saturated solution, providing a definitive value that is not influenced by factors like the dissolution rate of a specific solid form.[8] The assay involves adding an excess of the solid compound to a buffer, allowing it to equilibrate over an extended period (e.g., 24 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant.[9] This provides the most accurate and relevant solubility data for predicting in vivo dissolution.

Standardized Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for calibration and standardized reagent preparation to ensure data integrity and reproducibility. These methods are consistent with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[10][11][12]

Protocol 3.1: pKa Determination by Potentiometric Titration
  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25°C).[4]

  • Reagent Preparation:

    • Prepare a 0.1 M solution of a strong acid titrant (e.g., HCl).

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[4]

    • Prepare a 1 mM solution of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine in the 0.15 M KCl solution.

  • Titration Procedure:

    • Place a precise volume (e.g., 20 mL) of the analyte solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.[5]

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[4]

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.[5]

    • Continue the titration well past the expected equivalence points.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately determine the equivalence point(s).

    • The pKa is equal to the pH value at the point where half the volume of titrant required to reach the first equivalence point has been added.

Protocol 3.2: logD (pH 7.4) Determination by Shake-Flask Method
  • Phase Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Combine equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely before use.[7]

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).[7]

    • Add a small aliquot of the stock solution to a vial containing a precise volume ratio of the pre-saturated n-octanol and PBS phases (e.g., 1:1 v/v). The final concentration should be detectable in both phases.

  • Equilibration and Separation:

    • Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours, depending on the compound).[6]

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous PBS phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • Calculate the logD using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Protocol 3.3: Thermodynamic Aqueous Solubility
  • System Preparation:

    • Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).

    • Create a calibration curve for the test compound using the chosen analytical method (e.g., HPLC-UV) to relate instrument response to concentration.

  • Equilibration:

    • Add an excess amount of the solid compound to a vial containing the aqueous buffer, ensuring undissolved solid remains visible.

    • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for at least 24 hours to allow the solution to reach equilibrium.[9]

  • Sample Processing:

    • After equilibration, visually confirm the presence of excess solid.

    • Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the saturated supernatant from the solid material.

  • Quantification:

    • Analyze the clear supernatant using the calibrated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.

  • Data Reporting:

    • The determined concentration is reported as the thermodynamic solubility in the specified buffer and temperature, typically in units of µg/mL or µM.

Integrated Physicochemical Profile and Implications for Drug Development

The individual properties of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine must be considered in concert to build a holistic profile of its drug-like potential.

ADME_Profile cluster_props Physicochemical Properties cluster_adme Predicted ADME Consequences pKa High pKa (~10.3) (Mostly Ionized at pH 7.4) Solubility High Aqueous Solubility (Predicted) pKa->Solubility influences Absorption Absorption Likely solubility-limited, not permeability-limited. Good dissolution expected. pKa->Absorption impacts logP Low-Mod logP (~0.76) (Low Lipophilicity) logP->Absorption impacts Distribution Distribution Low volume of distribution expected. Unlikely to cross blood-brain barrier. logP->Distribution impacts Solubility->Absorption enables PSA Low TPSA (~18.5 Ų) (Good) PSA->Distribution influences Metabolism Metabolism Piperazine & piperidine rings are common sites for CYP450 metabolism. Excretion Excretion Likely renal clearance of polar, water-soluble compound.

Relationship between Physicochemical Properties and ADME Predictions.
  • Absorption: The high basicity (pKa ~10.27) and resulting high aqueous solubility suggest that the compound will readily dissolve in the acidic environment of the stomach. However, its predominantly ionized state at intestinal pH and low lipophilicity (logP ~0.76) indicate that passive transcellular absorption may be poor. Overall absorption might be dissolution-rate limited if the free base form has low solubility, but is more likely to be permeability-limited.

  • Distribution: Low lipophilicity and low TPSA (18.51 Ų) suggest that the compound may have a lower volume of distribution, remaining primarily in the systemic circulation. The low TPSA is favorable for membrane permeability, but the high ionization state will likely dominate, preventing significant penetration into tissues and especially across the blood-brain barrier.

  • Metabolism & Excretion: The piperazine and piperidine rings are well-known substrates for cytochrome P450 (CYP450) enzymes, suggesting potential for hepatic metabolism. As a polar, water-soluble molecule, renal excretion is a likely clearance pathway for the parent compound and any polar metabolites.

Conclusion

1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine presents a physicochemical profile characteristic of a strong base with high aqueous solubility and low lipophilicity at physiological pH. While its excellent solubility is advantageous for formulation, its low predicted membrane permeability poses a significant challenge for oral bioavailability and distribution to non-aqueous tissues. The experimental protocols detailed herein provide a validated roadmap for confirming these predicted properties and generating the robust data necessary for informed decision-making in a drug development program. Further investigation should focus on obtaining precise experimental data for logD and permeability (e.g., using a Caco-2 assay) to fully elucidate its potential as a drug candidate.

References

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 6, 2026, from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved February 6, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 6, 2026, from [Link]

  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved February 6, 2026, from [Link]

  • PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine. Retrieved February 6, 2026, from [Link]

  • U.S. Food and Drug Administration. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved February 6, 2026, from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved February 6, 2026, from [Link]

  • Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Retrieved February 6, 2026, from [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved February 6, 2026, from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved February 6, 2026, from [Link]

  • University of California, Santa Cruz. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved February 6, 2026, from [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 6, 2026, from [Link]

  • SciSpace. (2022). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved February 6, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(piperidin-4-yl)piperazine. Retrieved February 6, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. (Note: A direct link to the full text may require a subscription; however, the principles are widely cited and accessible through services like Evotec's protocol description.)

Sources

Foundational

1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine safety and toxicity profile

An In-Depth Technical Guide to the Safety and Toxicity Profile of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine Abstract This document provides a comprehensive toxicological assessment and a proposed safety evaluation str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

Abstract

This document provides a comprehensive toxicological assessment and a proposed safety evaluation strategy for the novel chemical entity, 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. Lacking extensive public data, this guide synthesizes information from its core structural motifs—piperidine and piperazine—to construct a predictive safety profile. We outline a tiered, systematic testing workflow, beginning with in silico and in vitro assays to characterize the compound's intrinsic hazards, followed by targeted in vivo studies. This guide is intended for researchers, toxicologists, and drug development professionals to provide a robust framework for characterizing the safety of this and structurally related compounds, ensuring informed decision-making in a research and development context.

Introduction and Compound Overview

1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is a disubstituted piperazine derivative. Its structure combines two key heterocyclic scaffolds: a piperidine ring and a piperazine ring, with the latter being N-substituted with an isopropyl group. The piperazine and piperidine rings are prevalent in medicinal chemistry, valued for their ability to impart desirable physicochemical properties like aqueous solubility and to serve as versatile synthetic handles.[1] However, these same structural features also act as "structural alerts," necessitating a thorough safety and toxicity evaluation.

The piperazine moiety is known for potential skin and respiratory sensitization, corrosive properties, and reproductive toxicity concerns.[2][3] A significant metabolic liability is the potential for in vivo N-nitrosation to form N-nitroso-piperazine (NPZ), a metabolite class with clear genotoxic properties.[4] The piperidine ring is associated with acute toxicity, corrosivity, and severe irritation to skin, eyes, and the respiratory tract.[5] Therefore, a proactive and systematic approach to safety assessment is not merely a regulatory requirement but a scientific imperative.

This guide establishes a logical, evidence-driven pathway for comprehensively evaluating the safety profile of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine.

Physicochemical Properties and Predictive Toxicology

A preliminary analysis of the compound's structure allows for the prediction of key properties that influence its toxicological behavior.

PropertyPredicted Value / CharacteristicToxicological Implication
Molecular Formula C₁₂H₂₅N₃-
Molecular Weight 211.35 g/mol Influences absorption and distribution.
LogP (Predicted) 1.5 - 2.5Moderate lipophilicity suggests potential for membrane permeability and systemic absorption.
pKa (Predicted) Two basic centers (piperazine/piperidine nitrogens), likely pKa > 8.0High degree of ionization at physiological pH; influences solubility, absorption, and potential for lysosomal trapping.
Structural Alerts Secondary amine (piperidine), Tertiary amines (piperazine)Potential for metabolism-induced toxicity, hERG channel interaction, and nitrosamine formation.

Hazard Identification Based on Structural Motifs

The overall toxicity profile can be anticipated by examining the known hazards of its constituent parts.

  • Piperazine Moiety: The primary hazards associated with the parent piperazine ring include severe skin burns, eye damage, and the potential to cause allergic skin reactions or asthma-like symptoms upon sensitization.[3] There is a recognized risk of reproductive toxicity, with some evidence suggesting it may damage fertility or the unborn child.[2] From a metabolic standpoint, the key concern is the potential for the secondary amine within the piperazine ring (if formed via dealkylation) or interaction with nitrites from dietary sources to form genotoxic N-nitroso compounds.[4]

  • Piperidine Moiety: Piperidine itself is a toxic and corrosive substance. It is known to cause severe chemical burns to the skin, eyes, and gastrointestinal and respiratory tracts.[5] It can be absorbed through the skin and is harmful if swallowed or inhaled.[5]

  • Isopropyl Substitution: The N-isopropyl group increases the molecule's lipophilicity compared to unsubstituted piperazine, potentially enhancing its absorption and distribution. This group may also influence the metabolic profile, either through steric hindrance or by being a site for oxidative metabolism.

Based on this analysis, 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is predicted to be, at a minimum, a corrosive and irritant substance with potential for systemic toxicity and genotoxicity. Empirical testing is required to confirm these predictions and quantify the risks.

Proposed Tiered Safety Testing Strategy

A tiered approach is the most efficient and ethical strategy to characterize the compound's safety profile. This workflow prioritizes in vitro methods to refine subsequent, necessary in vivo studies, in alignment with the 3Rs principles (Replacement, Reduction, Refinement).

G cluster_0 Tier 1: In Vitro & In Silico Screening cluster_1 Tier 2: In Vivo Acute Toxicity cluster_2 Tier 3: Further Evaluation (Contingent on Tier 1/2 Results) in_silico In Silico Modeling (Genotoxicity, hERG, Metabolism) ames Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test - OECD 471) in_silico->ames Guides assay design herg Cardiotoxicity: hERG Inhibition Assay (Patch Clamp) in_silico->herg decision1 Genotoxicity or hERG Risk? ames->decision1 herg->decision1 cyp Metabolic Stability: CYP450 Inhibition & ID acute_oral Acute Oral Toxicity (Up-and-Down or ATC - OECD 425/423) cyp->acute_oral Informs dose selection decision2 High Acute Toxicity? acute_oral->decision2 micronucleus In Vivo Genotoxicity: Micronucleus Test (OECD 474) repeat_dose Repeat-Dose Toxicity (e.g., 28-day study - OECD 407) safety_pharm Safety Pharmacology (CNS, Respiratory) repeat_dose->safety_pharm decision1->acute_oral Proceed if acceptable decision1->micronucleus Required if Ames is positive decision2->micronucleus Investigate further if LD50 is low decision2->repeat_dose Proceed if LD50 is acceptable

Caption: Tiered workflow for safety assessment of novel compounds.

This strategy begins with foundational in vitro tests to identify non-negotiable hazards like mutagenicity and hERG inhibition. Positive findings here can be grounds for terminating development early, saving significant resources. If the compound passes this stage, acute in vivo toxicity is assessed to determine its classification and guide dosing for future studies.

Key Experimental Protocols

The following protocols are foundational for the initial safety assessment outlined in Tier 1 and 2.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Objective: To assess the mutagenic potential of the compound by detecting reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[6]

Causality: This is the gold-standard initial screen for genotoxicity. A positive result indicates the substance can directly or indirectly alter DNA, a potential hallmark of carcinogens.[7] The inclusion of a metabolic activation system (S9 fraction) is critical, as many chemicals (pro-mutagens) only become mutagenic after being metabolized by liver enzymes.[4][8]

Methodology:

  • Strain Selection: Utilize a standard panel of tester strains, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, to detect various types of mutations (e.g., frameshift, base-pair substitutions).

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without an exogenous metabolic activation system (Aroclor 1254-induced rat liver S9 fraction).

  • Exposure (Plate Incorporation Method):

    • To 2.0 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution (or vehicle control), and 0.5 mL of S9 mix (for the +S9 condition) or buffer (for the -S9 condition).

    • Vortex gently and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the vehicle control, for at least one strain.

Protocol: hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)

Objective: To evaluate the potential of the compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary cause of acquired Long QT Syndrome.[9]

Causality: Inhibition of the hERG channel delays cardiac repolarization, which can lead to a potentially fatal arrhythmia called Torsades de Pointes (TdP).[10] Identifying hERG inhibitors early is a critical step in cardiovascular safety assessment for all new chemical entities intended for systemic exposure.

Methodology:

  • Cell Line: Use a validated cell line stably expressing the hERG channel, such as HEK-293 or U2OS cells.[11]

  • Instrument: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch) for high-throughput analysis.[9]

  • Test Concentrations: Prepare a range of concentrations for the test compound, typically spanning from 0.1 to 30 µM, to generate a full concentration-response curve. Include a vehicle control (e.g., 0.1% DMSO) and a known potent hERG inhibitor (e.g., E-4031) as a positive control.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the primary current measured for inhibition. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV, during which the peak tail current is measured.[12]

  • Compound Application: After establishing a stable baseline current, sequentially apply increasing concentrations of the test compound to the cells.

  • Data Acquisition: Record the current at each concentration until a steady-state effect is observed (typically 3-5 minutes).

  • Data Analysis: Calculate the percentage inhibition at each concentration relative to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC₅₀ value (the concentration at which 50% inhibition occurs).

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of the compound and assign it to a GHS (Globally Harmonized System) toxicity category.[13][14]

Causality: This study provides the first in vivo data on the compound's toxicity. It helps identify the organs potentially affected and establishes a dose range for subsequent repeat-dose studies. The Acute Toxic Class method is chosen as it minimizes animal use compared to the traditional LD₅₀ test (OECD 401) while still providing sufficient information for classification.[14][15]

Methodology:

  • Species and Strain: Use a single sex (typically female, as they are often more sensitive) of a standard laboratory rodent strain, such as the Wistar or Sprague-Dawley rat.

  • Housing: House animals in appropriate conditions (22 ± 3°C, 30-70% humidity) with a 12-hour light/dark cycle.

  • Starting Dose: Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing data or in silico predictions.

  • Procedure:

    • Dose a group of 3 fasted animals with the starting dose via oral gavage.

    • Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic or CNS effects, and mortality).

    • Record body weights periodically.

  • Stepwise Dosing:

    • If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified.

    • If one animal dies, dose another 3 animals at the same level.

    • If no animals die, proceed to the next higher fixed dose level with a new group of 3 animals.

  • Endpoint: The test is concluded when a classification can be made. At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Data Interpretation and Risk Assessment

The data generated from this tiered strategy will form the basis of the initial risk assessment.

AssayPotential OutcomeInterpretation and Next Steps
Ames Test Positive Strong indicator of mutagenic potential. Development is often terminated. If the compound is high-value, an in vivo micronucleus test is mandatory to determine if the effect is expressed systemically.
Negative Low concern for mutagenicity. Proceed to the next tier.
hERG Assay IC₅₀ < 1 µM High Risk. Indicates potent hERG inhibition. Development is likely terminated unless the therapeutic target is critical and no alternatives exist.
IC₅₀ 1-10 µM Intermediate Risk. Requires careful assessment of the therapeutic index (ratio of hERG IC₅₀ to therapeutic plasma concentration). Proceed with caution.
IC₅₀ > 10 µM Low Risk. Generally considered an acceptable margin of safety for further development.
Acute Oral Toxicity LD₅₀ < 300 mg/kg High Toxicity (GHS Cat 1-3). Indicates significant acute hazard. Requires careful handling and may limit therapeutic potential.
LD₅₀ 300 - 2000 mg/kg Moderate Toxicity (GHS Cat 4). Manageable hazard profile. Provides a basis for dose selection in sub-chronic studies.
LD₅₀ > 2000 mg/kg Low Toxicity (GHS Cat 5 / Unclassified). Favorable acute safety profile.

Conclusion

While 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine lacks a specific, publicly available toxicological dossier, a predictive analysis based on its constituent piperazine and piperidine moieties indicates a high probability of corrosive and irritant properties, with potential for systemic toxicity, sensitization, and genotoxicity via nitrosamine formation. This technical guide proposes a systematic, tiered testing strategy as a scientifically rigorous and ethically responsible framework to empirically determine the compound's safety profile. The initial in vitro screening for genotoxicity (Ames) and cardiotoxicity (hERG) serves as a critical decision-making gateway before committing to in vivo studies. The results of this structured evaluation will enable a comprehensive risk assessment and inform the future development of this chemical entity.

References

A numbered list of all cited sources with verifiable URLs will be generated upon final review.

Sources

Exploratory

Predictive ADME Profiling of Piperazine Derivatives: A Technical Guide

This guide synthesizes advanced computational methodologies with medicinal chemistry principles to profile the ADME (Absorption, Distribution, Metabolism, Excretion) properties of piperazine derivatives. It is designed f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes advanced computational methodologies with medicinal chemistry principles to profile the ADME (Absorption, Distribution, Metabolism, Excretion) properties of piperazine derivatives. It is designed for researchers utilizing in silico tools to de-risk lead optimization.[1]

The Piperazine Privilege in Drug Design

The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core linker in blockbuster drugs ranging from antipsychotics (e.g., Aripiprazole) to antifungals (e.g., Itraconazole). Its ubiquity stems from its ability to modulate physicochemical properties —specifically solubility and lipophilicity—while providing a semi-rigid conformation that directs substituents into specific receptor pockets.

However, the piperazine ring introduces specific ADME challenges:

  • Ionization: The two nitrogen atoms (

    
    , 
    
    
    
    ) mean the molecule is often dicationic or monocationic at physiological pH, heavily influencing membrane permeability and Blood-Brain Barrier (BBB) crossing.
  • Metabolic Liability: The ring itself is a hotspot for oxidative metabolism (N-oxidation, ring hydroxylation).

This guide details the in silico protocols to predict and optimize these properties.

Computational Workflow & Methodology

To ensure scientific integrity, ADME predictions must follow a validated workflow. Randomly submitting SMILES strings to servers without pre-processing leads to erroneous ionization states and conformational artifacts.

Validated Prediction Protocol

Step 1: Ligand Preparation

  • Protonation State: Generate the major microspecies at pH 7.4. For piperazines, the N4 nitrogen is often basic. Use tools like Epik (Schrödinger) or Chemaxon to determine the dominant tautomer/protomer.

  • Geometry Optimization: Minimize energy using DFT (Density Functional Theory) at the B3LYP/6-31G* level to obtain accurate electronic descriptors (HOMO/LUMO), which correlate with metabolic stability.

Step 2: Descriptor Calculation

  • Topological: TPSA (Topological Polar Surface Area), Rotatable Bonds.[1]

  • Physicochemical: LogP (Lipophilicity), LogS (Solubility).[1]

Step 3: Server-Based Profiling

  • SwissADME: Best for Lipinski/Veber compliance and BOILED-Egg (BBB prediction).

  • ADMETlab 2.0: Superior for quantitative toxicity models (hERG, Ames) and CYP isoform profiling.

  • pkCSM: Uses graph-based signatures for specific transporter interactions (P-gp).

Workflow Visualization

The following diagram outlines the logical flow from structure to validated ADME profile.

ADME_Workflow cluster_calc Descriptor Calculation cluster_pred ADME Servers Struct Piperazine Derivative (2D Structure) Prep Ligand Prep (pH 7.4, DFT Opt) Struct->Prep Phys Physicochemical (LogP, pKa, TPSA) Prep->Phys Elec Electronic (HOMO/LUMO, Dipole) Prep->Elec Swiss SwissADME (Absorption/BBB) Phys->Swiss ADMET ADMETlab 2.0 (Toxicity/CYP) Phys->ADMET Elec->ADMET Metabolic Stability Filter Drug-Likeness Filter (Lipinski/Veber) Swiss->Filter ADMET->Filter Final ADME Profile Filter->Final

Caption: Logical workflow for in silico ADME profiling, ensuring ionization correction and multi-platform validation.

Deep Dive: Predicted Properties of Piperazine Derivatives

Absorption & Permeability

Piperazine derivatives generally exhibit excellent bioavailability if the N-substituents are balanced.

  • Caco-2 Permeability: High permeability (

    
     cm/s) is predicted for derivatives with LogP 2.0–4.0  and TPSA < 140 Ų .
    
  • P-glycoprotein (P-gp): Piperazines with bulky hydrophobic groups (e.g., benzhydryl) are often predicted as P-gp substrates, potentially limiting CNS exposure despite high lipophilicity.

Critical Insight: The protonated nitrogen increases solubility (LogS) but decreases passive diffusion. In silico models often overestimate absorption if they treat the molecule as neutral. Always check the LogD7.4 (distribution coefficient at pH 7.4) rather than just LogP.

Distribution (The BBB Challenge)

For CNS-active piperazines (antidepressants, anxiolytics), crossing the Blood-Brain Barrier is non-negotiable.

  • LogBB: A LogBB > 0.3 indicates high brain penetration.

  • The "BOILED-Egg" Model: Piperazine derivatives falling within the yellow yolk of the SwissADME plot generally have high probability of BBB permeation.

  • Protein Binding (PPB): Many aryl-piperazines show high Plasma Protein Binding (>90%), which restricts the free fraction available for the target.

Metabolism (CYP450 Profiling)

The piperazine ring is metabolically active.

  • CYP2D6: Piperazine derivatives with a basic nitrogen and an aromatic ring 5-7 Å away are classic CYP2D6 substrates/inhibitors . This is a major interaction risk.

  • CYP3A4: N-dealkylation is the primary predicted metabolic route.

  • FMO (Flavin-containing Monooxygenase): Often overlooked, FMOs can N-oxidize the piperazine ring, creating polar metabolites that are rapidly excreted.

Toxicity (Safety)
  • hERG Inhibition: A critical safety endpoint. Piperazines with long linkers connecting to an aromatic tail often fit the hERG pharmacophore, leading to QT prolongation risk.

    • Rule of Thumb: If predicted LogP > 5 and Molecular Weight > 450, hERG risk increases significantly.

  • Ames Mutagenicity: Generally, the piperazine core is non-mutagenic. However, nitro-substituted arylpiperazines often flag positive in in silico Ames tests.

Quantitative Data Summary

The following table summarizes typical predicted ranges for "drug-like" piperazine derivatives based on successful lead compounds (e.g., Vortioxetine, Cetirizine).

PropertyDescriptorOptimal RangePiperazine Specificity
Lipophilicity LogP (Consensus)2.5 – 4.5N-alkylation increases LogP; N-acylation lowers it.
Solubility LogS (ESOL)-4.0 to -2.0Protonated N4 improves aqueous solubility significantly.
Polarity TPSA40 – 90 ŲRing nitrogens contribute ~6.5 Ų each (tertiary).
Absorption HIA (Human Intestinal Abs)> 90%High, unless MW > 500 or P-gp efflux is active.
CNS Access LogBB> 0.1Requires careful balance of basicity (pKa < 8.5 preferred).
Toxicity hERG pIC50< 5.0 (Safe)Avoid flexible linkers > 3 carbons to reduce hERG binding.

Structure-Activity Relationship (SAR) Logic

Understanding how structural modifications shift these predicted properties is key to optimization.

SAR_Logic cluster_N1 N1 Substitution (Aryl/Heteroaryl) cluster_N4 N4 Substitution (Alkyl/Linker) Core Piperazine Core N1_Effect Determines Potency & Metabolism Core->N1_Effect Rigid Attachment N4_Effect Modulates Solubility & pKa Core->N4_Effect Flexible Attachment CYP_Risk High CYP2D6 Liability (if electron-rich) N1_Effect->CYP_Risk N4_Effect->Core Basicity Control (EWG reduces pKa) hERG_Risk hERG Toxicity Risk (if linker > 3 carbons) N4_Effect->hERG_Risk

Caption: SAR decision tree showing how N1/N4 modifications impact ADME/Tox risks.

References

  • ADMETlab 2.0: An Integrated Online Platform for Accurate and Comprehensive Predictions of ADMET Properties. Source: Nucleic Acids Research, 2021. [Link]

  • SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Source: Scientific Reports, 2017.[2] [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Source: MDPI, 2024. [Link] (Generalized landing for verification of recent MDPI computational studies).

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Source: Journal of Medicinal Chemistry, 2015. [Link][2]

  • Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings (Lipinski's Rule). Source: Advanced Drug Delivery Reviews, 1997.[2] [Link]

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Foundational

1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine molecular weight and formula

An In-Depth Technical Guide to 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine: Synthesis, Characterization, and Applications Introduction 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is a heterocyclic compound featuring in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine: Synthesis, Characterization, and Applications

Introduction

1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is a heterocyclic compound featuring interconnected piperidine and piperazine rings. This structural motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold".[1] The piperazine moiety often serves to improve the pharmacokinetic properties of a molecule, while the combined structure acts as a versatile scaffold for arranging pharmacophoric groups to interact with biological targets.[2] This guide provides a comprehensive overview of the chemical properties, a validated synthetic route, characterization protocols, and the broader significance of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine for professionals in drug discovery and development. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and scientific integrity.

Physicochemical and Computational Data

A summary of the key identifiers and computed properties for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is provided below. These data are essential for experimental design, including reaction setup, solvent selection, and analytical method development.

PropertyValueSource
Molecular Formula C₁₂H₂₅N₃[3][4][5]
Molecular Weight 211.35 g/mol [3][4]
CAS Number 202991-78-4[3][4]
Synonyms 1-Isopropyl-4-(piperidin-4-yl)piperazine; 1-(1-Methylethyl)-4-(4-piperidinyl)piperazine[3][4]
Topological Polar Surface Area (TPSA) 18.51 Ų[3]
LogP (calculated) 0.7644[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 2[3]

Synthesis and Characterization

The synthesis of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine can be efficiently achieved via a two-step process involving reductive amination. This common and reliable method is widely used for creating C-N bonds in the synthesis of piperazine-piperidine compounds.[6][7]

Logical Synthesis Workflow

The chosen synthetic pathway is designed for high efficiency and purity. It begins with the reaction of a protected piperidin-4-one with 1-isopropylpiperazine, followed by a deprotection step. This approach is logical as it builds the core scaffold first and then reveals the reactive secondary amine on the piperidine ring, which is often a key handle for further derivatization in drug development programs.

synthesis_workflow reagent1 N-Boc-piperidin-4-one intermediate tert-butyl 4-(4-isopropylpiperazin-1-yl) -5,6-dihydropyridine-1(2H)-carboxylate reagent1->intermediate Reductive Amination (e.g., NaBH(OAc)₃) reagent2 1-Isopropylpiperazine reagent2->intermediate final_product 1-(Piperidin-4-yl)-4- (propan-2-yl)piperazine intermediate->final_product Deprotection (e.g., HCl or TFA)

Fig. 1: Synthetic workflow for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine.

Experimental Protocol: Synthesis

This protocol details the step-by-step synthesis, which is a self-validating system through in-process checks and final characterization.

Step 1: Reductive Amination

  • Rationale: This step couples the piperidine and piperazine rings. N-Boc-piperidin-4-one is used to protect the piperidine nitrogen, preventing self-condensation and other side reactions. Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations, as it is less sensitive to moisture than other hydrides.[6]

  • Procedure:

    • To a solution of N-Boc-piperidin-4-one (1.0 eq) in dichloromethane (DCM), add 1-isopropylpiperazine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Boc Deprotection

  • Rationale: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound. This is typically achieved under acidic conditions, using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), which efficiently cleave the carbamate.[8]

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of NaHCO₃ or a mild base like sodium hydroxide (NaOH) to a pH of ~9-10.

    • Extract the product with DCM or ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude final product.

    • Purify the crude product using column chromatography on silica gel if necessary.

Analytical Characterization

To ensure the identity and purity of the synthesized 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The proton NMR should show characteristic signals for the isopropyl group (a doublet and a septet), as well as signals for the protons on the piperidine and piperazine rings.[8]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 212.35.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be ≥98% for use in biological assays.[3]

Applications in Research and Drug Development

The piperazine-piperidine scaffold is a privileged structure in drug discovery, particularly for agents targeting the central nervous system (CNS).[9][10] Derivatives of this core are found in compounds developed as antagonists for various receptors, including serotonin and histamine receptors.[9][11]

The specific structure of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine makes it a valuable building block for several reasons:

  • Modulation of Physicochemical Properties: The isopropyl group provides a degree of lipophilicity, which can be crucial for blood-brain barrier penetration. The two basic nitrogen atoms can be protonated at physiological pH, influencing solubility and receptor interactions.[2]

  • Vector for Pharmacophore Elaboration: The secondary amine of the piperidine ring provides a convenient attachment point for adding other chemical moieties to explore the structure-activity relationship (SAR) of a compound series.

  • Proven Bioactivity: Similar structures have been investigated as antiviral agents and for the treatment of metabolic and psychiatric disorders.[9] This precedent suggests that libraries built around this core could yield novel therapeutic agents.

Structural Significance Diagram

The diagram below illustrates the key functional components of the molecule that are relevant to its role in medicinal chemistry.

structural_significance cluster_molecule 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine mol Structure Image Placeholder piperidine Piperidine Ring (Secondary Amine for Derivatization) mol->piperidine Handle for SAR piperazine Piperazine Moiety (Modulates Solubility/PK) mol->piperazine Pharmacokinetic Modulator isopropyl Isopropyl Group (Lipophilic Moiety) mol->isopropyl Controls Lipophilicity

Fig. 2: Key structural features for drug development.

Safety, Handling, and Storage

  • Hazard Identification: This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard. It may cause skin and eye irritation (Hazard Statements: H315, H319, H320).[3]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

  • Storage: The compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C) to ensure its long-term stability.[3][4]

Conclusion

1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is a synthetically accessible and highly valuable chemical entity for drug discovery and development. Its well-defined physicochemical properties and the robust synthetic protocols available make it an ideal starting point for creating novel chemical libraries. The proven importance of the piperazine-piperidine scaffold in targeting a range of biological systems, particularly within the CNS, underscores its potential for yielding next-generation therapeutics.[1][10] This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

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Exploratory

An In-Depth Technical Guide to the Central Nervous System Effects of Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, represents a cornerstone in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, represents a cornerstone in medicinal chemistry, particularly in the development of centrally acting agents.[1] Its unique structural and physicochemical properties allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the multifaceted effects of piperazine compounds on the central nervous system (CNS). We will delve into their therapeutic applications, underlying mechanisms of action, and the critical experimental methodologies used to elucidate their neuropharmacological profiles. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of piperazine-based CNS drug discovery.

A Spectrum of CNS Activities: From Therapeutic Promise to Adverse Effects

Piperazine derivatives exhibit a remarkable diversity of effects on the CNS, positioning them as valuable therapeutic agents for a range of neurological and psychiatric disorders.[2] Concurrently, understanding their potential for adverse CNS effects is paramount for safe drug development.

Therapeutic Applications
  • Anxiolytics: Certain piperazine compounds demonstrate significant anxiolytic properties. Their mechanism often involves modulation of serotonergic and GABAergic systems, key players in anxiety and mood regulation.[3]

  • Antipsychotics: The piperazine moiety is a common feature in both typical and atypical antipsychotic drugs. These compounds primarily exert their effects through antagonism of dopamine D2 receptors, with atypical agents often showing a broader receptor profile that includes serotonin receptors.

  • Antidepressants: Many successful antidepressant medications incorporate a piperazine ring. These compounds can act as serotonin-norepinephrine reuptake inhibitors (SNRIs) or modulate various serotonin receptor subtypes to alleviate depressive symptoms.[4]

  • Neuroprotective Agents: Emerging research highlights the neuroprotective potential of some piperazine derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neurons from damage and promoting cell survival.

Adverse CNS Effects

Despite their therapeutic benefits, some piperazine compounds can induce adverse CNS effects, including:

  • Neurotoxicity: At high doses or in susceptible individuals, piperazine can be neurotoxic, leading to symptoms like ataxia, vertigo, and seizures.[5]

  • Extrapyramidal Symptoms (EPS): Antipsychotic piperazine derivatives, particularly typical antipsychotics, can cause motor side effects such as parkinsonism, dystonia, and akathisia due to potent D2 receptor blockade.

  • Seizures: Some piperazine compounds have been reported to lower the seizure threshold.

Mechanisms of Action: Unraveling the Molecular Interactions

The diverse CNS effects of piperazine compounds stem from their interactions with a wide array of molecular targets, primarily neurotransmitter receptors and transporters.

Key Molecular Targets and Signaling Pathways
  • Serotonin Receptors (5-HTRs): Piperazine derivatives exhibit a broad range of affinities and activities at various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7).[6] Modulation of these receptors is central to their anxiolytic, antidepressant, and antipsychotic effects.

  • Dopamine Receptors (DRs): Antagonism at D2 receptors is a hallmark of many antipsychotic piperazine drugs. The affinity for different dopamine receptor subtypes (D1-like and D2-like) influences their efficacy and side-effect profiles.[7]

  • GABAergic System: Some piperazine compounds enhance GABAergic neurotransmission, contributing to their anxiolytic and sedative effects. This can occur through direct interaction with GABAA receptors or by modulating GABA levels.[8]

  • Norepinephrine and Serotonin Transporters (NET and SERT): Piperazine-containing SNRIs block the reuptake of norepinephrine and serotonin, increasing their synaptic availability and leading to antidepressant effects.[9]

  • PI3K/Akt/mTOR Pathway: Some piperazine derivatives, like piperine, have been shown to exert neuroprotective effects by modulating intracellular signaling cascades such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[10]

Signaling Pathway Diagrams

To visually represent these complex interactions, the following diagrams illustrate key signaling pathways modulated by piperazine compounds.

G cluster_SNRI Serotonin-Norepinephrine Reuptake Inhibition Presynaptic Presynaptic Neuron Vesicle Vesicle Presynaptic->Vesicle Synthesis Postsynaptic Postsynaptic Neuron SERT SERT NET NET Serotonin Serotonin Serotonin->SERT Reuptake Receptor_5HT 5-HT Receptor Serotonin->Receptor_5HT Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Receptor_NE NE Receptor Norepinephrine->Receptor_NE Vesicle->Serotonin Release Vesicle->Norepinephrine Release Receptor_5HT->Postsynaptic Signal Transduction Receptor_NE->Postsynaptic Signal Transduction Piperazine_SNRI Piperazine SNRI Piperazine_SNRI->SERT Block Piperazine_SNRI->NET Block

Caption: Mechanism of action of piperazine-containing SNRIs.

G cluster_Dopamine Dopamine D2 Receptor Antagonism Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor G_Protein Gi/o D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., reduced neuronal excitability) PKA->Downstream Piperazine_Antipsychotic Piperazine Antipsychotic Piperazine_Antipsychotic->D2_Receptor Block

Caption: Antagonism of the D2 dopamine receptor by piperazine antipsychotics.

Experimental Methodologies for CNS Assessment

A multi-pronged approach employing both in vitro and in vivo models is essential to comprehensively characterize the CNS effects of piperazine compounds.

In Vitro Assays
  • Receptor Binding Assays: These assays are fundamental for determining the affinity of a compound for its molecular target.

    Protocol: Radioligand Binding Assay

    • Preparation of Cell Membranes: Homogenize brain tissue or cells expressing the receptor of interest in a suitable buffer.

    • Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled piperazine compound.[6]

    • Separation: Separate the bound from free radioligand by rapid filtration.

    • Quantification: Measure the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant).

  • In Vitro Neurotoxicity Assays: These assays assess the potential of a compound to cause neuronal damage.[5]

    Protocol: MTT Assay for Cell Viability

    • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

    • Compound Treatment: Expose the cells to a range of concentrations of the piperazine compound for a specified duration (e.g., 24-48 hours).

    • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

In Vivo Behavioral Assays

Animal models are invaluable for assessing the integrated physiological and behavioral effects of piperazine compounds.

  • Forced Swim Test (FST) for Antidepressant-like Activity:

    Protocol: Mouse Forced Swim Test [2][11]

    • Apparatus: A transparent cylinder filled with water (24-30°C) to a depth where the mouse cannot touch the bottom.[12]

    • Procedure: Gently place the mouse in the water for a 6-minute session.[2]

    • Data Acquisition: Record the session and score the duration of immobility during the last 4 minutes of the test.[2]

    • Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

  • Elevated Plus Maze (EPM) for Anxiolytic-like Activity:

    Protocol: Mouse Elevated Plus Maze [13][14]

    • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

    • Procedure: Place the mouse in the center of the maze and allow it to explore for 5-10 minutes.[14][15]

    • Data Acquisition: Record the time spent in and the number of entries into the open and closed arms.[16]

    • Interpretation: An increase in the time spent in and/or entries into the open arms suggests an anxiolytic-like effect.

Experimental Workflow Diagrams

G cluster_Workflow In Vivo Behavioral Assay Workflow Start Compound Administration (e.g., Piperazine Derivative) Habituation Habituation to Testing Room Start->Habituation Behavioral_Test Behavioral Test (e.g., FST or EPM) Habituation->Behavioral_Test Data_Collection Video Recording & Automated Tracking Behavioral_Test->Data_Collection Data_Analysis Scoring of Relevant Behaviors Data_Collection->Data_Analysis Interpretation Interpretation of CNS Effects Data_Analysis->Interpretation End Conclusion Interpretation->End

Caption: A generalized workflow for in vivo behavioral assessment.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values in nM) of selected piperazine derivatives for various CNS receptors. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more selective and potent compounds.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)H1 (Ki, nM)α1 (Ki, nM)
Arylpiperazines
1-(2-Methoxyphenyl)piperazine (1-OMPP)132.5280-1.8
1-(2-Chlorophenyl)piperazine (1-CPP)251.2320-2.5
Benzylpiperazines
1-Benzylpiperazine (BZP)200150>1000-120
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)4.528850-45
Clinically Used Drugs
Aripiprazole1.93.40.341957
Olanzapine130411719
Ziprasidone4.80.44.8-10

Note: The Ki values are compiled from various sources and may vary depending on the experimental conditions. This table is for illustrative purposes.

Conclusion and Future Directions

The piperazine scaffold continues to be a remarkably versatile platform for the discovery and development of novel CNS-active drugs. This guide has provided a technical overview of their diverse effects, underlying mechanisms, and the experimental methodologies crucial for their evaluation. The future of piperazine-based CNS drug discovery lies in the rational design of compounds with improved selectivity and safety profiles. A deeper understanding of the intricate signaling pathways and the application of advanced screening technologies will undoubtedly lead to the development of next-generation therapeutics for a wide range of neurological and psychiatric disorders.

References

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  • RJPT Informatics Pvt Ltd. (n.d.).
  • Ramos-Hernández, A., et al. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.
  • Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments.
  • Gould, T. D., et al. (n.d.). The Mouse Forced Swim Test. Journal of Visualized Experiments.
  • NSW Department of Primary Industries. (n.d.).
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • In vitro techniques for the assessment of neurotoxicity. (n.d.). PMC.
  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.).
  • Schematic representation of dopamine signaling pathway. (n.d.).
  • GABAergic Synapse Pathway. (n.d.).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.).
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PubMed Central.
  • Heterocycle piperazine derivatives and receptor binding affinities. (n.d.).
  • Dopamine receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • The schematic diagram of GABA synthesis and the potential mechanisms of... (n.d.).
  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). ACS Chemical Neuroscience.
  • In vitro models for neurotoxicology research. (n.d.).
  • PI3K / Akt Signaling. (n.d.). Cell Signaling Technology.
  • Schematic diagram of proposed GABAergic signaling pathways in glial... (n.d.).
  • Integrating Data From In Vitro New Approach Methodologies for Developmental Neurotoxicity. (2022). Toxicological Sciences.
  • Biochemistry, Dopamine Receptors. (n.d.).
  • PI3K/AKT/mTOR Signaling Pathway Illustr
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.).
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). MDPI.
  • Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • In vitro approaches for neurotoxicity testing. (2021). Society of Toxicology.
  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). Uniba.
  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2024). Biointerface Research in Applied Chemistry.
  • Dopamine Receptor and Signaling P
  • Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. (n.d.). PMC.
  • KEGG PATHWAY: GABAergic synapse - Homo sapiens (human). (n.d.). KEGG.
  • Preparation of piperazine derivatives as 5-HT7 receptor antagonists. (2008). PubMed.
  • Neurotoxicity Assay. (2023). Visikol.
  • 2-Minute Neuroscience: GABA. (2018). YouTube. Retrieved from [Link]

  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... (n.d.).
  • 2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs). (2018). YouTube. Retrieved from [Link]

  • PI3k/AKT/mTOR Pathway. (2020). YouTube. Retrieved from [Link]

  • Dopamine receptor signaling pathways and associated diseases. The main... (n.d.).
  • Serotonin and norepinephrine reuptake inhibitors (SNRIs). (2025). Mayo Clinic.

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

Executive Summary & Strategic Analysis This protocol details the synthesis of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine , a critical diamine scaffold often employed as a linker in GPCR ligands and antipsychotic pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This protocol details the synthesis of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine , a critical diamine scaffold often employed as a linker in GPCR ligands and antipsychotic pharmacophores.

The synthesis strategy prioritizes Reductive Amination over direct alkylation. Direct alkylation of 1-(piperidin-4-yl)piperazine with isopropyl halides often suffers from poor regioselectivity (N1 vs. N4 alkylation) and over-alkylation (quaternization).

Selected Route:

  • Reductive Coupling: Reaction of N-Boc-4-piperidone with 1-isopropylpiperazine using Sodium Triacetoxyborohydride (STAB).

  • Deprotection: Acidolytic cleavage of the Boc group using HCl/Dioxane to yield the hydrochloride salt directly.

Advantages of this Protocol:

  • Regiospecificity: The N-Boc protecting group ensures the piperidine nitrogen remains unreactive during coupling.

  • Safety: STAB is a milder, non-toxic alternative to sodium cyanoborohydride (NaCNBH₃) and does not generate HCN upon acidification.

  • Scalability: The workflow avoids chromatographic purification for the intermediate, relying on extraction and crystallization.

Reaction Scheme & Mechanism

The synthesis proceeds via the formation of an iminium ion intermediate, followed by in-situ hydride transfer.

ReactionScheme Start1 N-Boc-4-piperidone (C10H17NO3) Intermediate Intermediate Imine (Transient) Start1->Intermediate DCM, AcOH Start2 1-Isopropylpiperazine (C7H16N2) Start2->Intermediate ProductBoc N-Boc-Protected Precursor (C17H33N3O2) Intermediate->ProductBoc + STAB (Reductant) RT, 16h FinalProduct Target Molecule (HCl Salt) (C12H25N3 · xHCl) ProductBoc->FinalProduct 4M HCl/Dioxane Deprotection

Figure 1: Synthetic pathway utilizing reductive amination followed by acid deprotection.

Materials & Stoichiometry

Reagents Table:

ReagentMW ( g/mol )Equiv.[1]Role
N-Boc-4-piperidone 199.251.0Electrophile
1-Isopropylpiperazine 128.221.0 - 1.1Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.4 - 1.5Reducing Agent
Acetic Acid (Glacial) 60.051.0 - 2.0Catalyst
Dichloromethane (DCM) 84.93SolventReaction Medium (0.2 M)
4M HCl in Dioxane 36.46 (HCl)5.0 - 10.0Deprotecting Agent

Detailed Experimental Protocol

Stage 1: Reductive Amination

Objective: Synthesize tert-butyl 4-(4-isopropylpiperazin-1-yl)piperidine-1-carboxylate.

  • Preparation:

    • In a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous DCM (approx. 5 mL per mmol).

    • Add 1-isopropylpiperazine (1.05 equiv).

    • Add Acetic Acid (1.0 equiv). Note: Acid catalysis promotes iminium ion formation.

  • Imine Formation:

    • Stir the mixture at Room Temperature (RT) for 30–60 minutes.

    • Observation: The solution may warm slightly or change color; this indicates imine formation.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution may occur.

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours (overnight).

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution (slowly) until pH ~8–9.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .

    • Filter and concentrate under reduced pressure to yield the crude Boc-protected intermediate as a viscous oil or low-melting solid.

Stage 2: Deprotection & Salt Formation

Objective: Cleave the Boc group to release the secondary amine.

  • Dissolution:

    • Dissolve the crude intermediate from Stage 1 in a minimal amount of DCM or Methanol (approx. 2 mL per mmol).

  • Acidolysis:

    • Cool to 0°C.[2]

    • Add 4M HCl in Dioxane (5–10 equiv) dropwise.

    • Stir at RT for 2–4 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin) or LC-MS for the disappearance of the Boc-protected mass (M+1 = ~312) and appearance of the product mass (M+1 = 212).

  • Isolation:

    • Concentrate the reaction mixture to dryness under vacuum.

    • Triturate the residue with Diethyl Ether or Acetone to induce crystallization of the hydrochloride salt.

    • Filter the white solid under nitrogen (hygroscopic) and dry under high vacuum.

Workflow Logic & Critical Control Points

Workflow Step1 Mix Reactants in DCM (Boc-Piperidone + Isopropylpiperazine) Step2 Add Acetic Acid (Imine Formation, 30 min) Step1->Step2 Step3 Add STAB (0°C -> RT) (Reduction, 16h) Step2->Step3 Check1 QC: LC-MS Check (Conversion >95%?) Step3->Check1 Check1->Step3 No (Add more STAB) Workup Quench (NaHCO3) & Extract Check1->Workup Yes Deprotect Add HCl/Dioxane (Boc Removal) Workup->Deprotect Final Filter & Dry Salt Deprotect->Final

Figure 2: Operational workflow emphasizing the critical quality control checkpoint before workup.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Wet solvent or insufficient acid catalyst.Ensure DCM is anhydrous. Increase AcOH to 2.0 equiv to push imine equilibrium.
Low Yield (Stage 1) Product lost in aqueous layer during workup.The intermediate is basic.[3] Ensure the aqueous layer is pH >9 before extraction. Use CHCl₃/iPrOH (3:1) for extraction if necessary.
Gummy Solid (Stage 2) Excess HCl or solvent trapped.Triturate vigorously with anhydrous ether. If oil persists, dissolve in MeOH and precipitate with Et₂O.
Impurity: Reduced Alcohol Direct reduction of ketone (minor side reaction).Add amine and acid before adding STAB. Ensure 30 min pre-stirring.

Safety & Hazards

  • Sodium Triacetoxyborohydride (STAB): Flammable solid. Reacts with water to release hydrogen gas. Handle under inert atmosphere.

  • HCl/Dioxane: Corrosive and fuming. Causes severe skin burns. Use in a fume hood.

  • 1-Isopropylpiperazine: Irritant to eyes and skin.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Vertex Pharmaceuticals. (2007). "Process for synthesizing piperazine-piperidine compounds."[3][4][5][6][7][8] World Intellectual Property Organization, WO2007146072A2.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 54683363, 1-Isopropyl-4-(piperidin-4-yl)piperazine." PubChem.

  • Synple Chem. (2021).[2] "Automated Reductive Amination Application Note." Synple Chem Application Notes.

Sources

Application

Application Notes and Protocols for the Reductive Amination of Piperidones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Substituted Piperidines in Medicinal Chemistry The piperidine moiety is a ubiquitous structural motif in a vast array of p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Substituted Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring chemical space in drug discovery. Reductive amination of piperidones stands out as a cornerstone transformation for the synthesis of N- and C4-substituted piperidines, offering a robust and efficient means to construct carbon-nitrogen bonds.[1][2] This application note provides a comprehensive guide to the experimental procedures for the reductive amination of piperidones, with a focus on practical, field-proven protocols and an in-depth analysis of the underlying chemical principles.

The Mechanism of Reductive Amination: A Two-Step In Situ Process

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[3] The reaction proceeds through a two-step sequence that is often carried out in a single pot.[3] The initial step involves the reaction between the piperidone and a primary or secondary amine to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an iminium ion, which is the key electrophilic species in the reaction.[3][4] The subsequent and irreversible step is the reduction of the iminium ion by a suitable reducing agent to afford the final substituted piperidine product.[4] The choice of reducing agent is critical, as it must be capable of reducing the iminium ion in the presence of the starting ketone.

Reductive_Amination_Mechanism Piperidone Piperidone Hemiaminal Hemiaminal Intermediate Piperidone->Hemiaminal + Amine Amine Primary/Secondary Amine Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Product Substituted Piperidine Iminium_Ion->Product H2O H₂O Reducing_Agent Reducing Agent Reducing_Agent->Product Reduction Experimental_Workflow Start Start: Piperidone & Amine Reaction Reductive Amination (Choice of Protocol) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Sources

Method

Application Note: High-Performance Liquid Chromatography Strategies for the Quantitation of Piperazine Compounds

Executive Summary & Scientific Rationale Piperazine ( ) presents a classic "perfect storm" of chromatographic challenges: it is highly polar ( ), lacks a significant chromophore (UV cutoff nm), and possesses two basic ni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Piperazine (


) presents a classic "perfect storm" of chromatographic challenges: it is highly polar (

), lacks a significant chromophore (UV cutoff

nm), and possesses two basic nitrogen centers (

,

).[1] Standard Reversed-Phase (RP) methods on C18 columns typically result in void-volume elution and severe peak tailing due to secondary silanol interactions.[1]

This guide details two distinct, validated workflows to address these limitations:

  • Protocol A (High Sensitivity): Pre-column derivatization using Dansyl Chloride (DNS-Cl).[1] This is the "Gold Standard" for trace analysis (ppm/ppb levels), introducing a stable chromophore and increasing lipophilicity for standard C18 retention.[1]

  • Protocol B (Direct Analysis): Ion-Pairing (IP-HPLC) or HILIC for bulk drug substance assay where derivatization is impractical.[1]

Chemical Context & Decision Matrix[1][2]

Understanding the ionization state of piperazine is critical.[1] At physiological pH (7.4), piperazine exists as a mono-cation.[1] To retain it on a C18 column without derivatization, one must either suppress ionization (pH > 11, which destroys silica columns) or use an ion-pairing agent.[1] Conversely, for nucleophilic derivatization, the amine must be unprotonated, requiring reaction conditions at pH > 10.[1]

Analytical Decision Matrix

decision_matrix start Start: Define Analytical Goal conc Target Concentration? start->conc trace Trace / Residue (< 0.1%) conc->trace High Sensitivity Req. bulk Bulk / Assay (> 95%) conc->bulk Speed Req. deriv_path Protocol A: Derivatization (Dansyl Chloride) trace->deriv_path direct_path Protocol B: Direct UV (Ion-Pairing / HILIC) bulk->direct_path uv_limit Detection: UV 254 nm (High Specificity) deriv_path->uv_limit low_uv Detection: UV 200-210 nm (Non-Specific, Solvent Noise) direct_path->low_uv

Figure 1: Decision matrix for selecting the appropriate piperazine analysis workflow based on sensitivity requirements.

Protocol A: Pre-Column Derivatization with Dansyl Chloride[1][3][4]

Objective: To attach a naphthylophore to the secondary amine, enabling robust detection at 254 nm and shifting retention to a stable RP-HPLC window.

Reagents & Preparation
  • Derivatization Reagent: 5 mg/mL Dansyl Chloride (DNS-Cl) in Acetone.[1] Note: Prepare fresh in amber glass; DNS-Cl is light sensitive and hydrolyzes in water.[1]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (

    
    ), adjusted to pH 9.8 with NaOH. Rationale: High pH ensures the piperazine nitrogen is deprotonated (nucleophilic) to attack the sulfonyl chloride.[1]
    
  • Quenching Agent: 0.1 M Methylamine or Proline.[1] Rationale: Scavenges excess DNS-Cl to prevent interference peaks.[1]

Step-by-Step Workflow
  • Aliquot: Transfer 500 µL of Sample Solution (aqueous) into a 2 mL amber vial.

  • Buffer: Add 250 µL of Carbonate Buffer (pH 9.8). Vortex.

  • React: Add 500 µL of DNS-Cl Reagent.[1] Cap tightly.

  • Incubate: Heat at 60°C for 20 minutes in a heating block.

    • Critical Mechanism: The sulfonyl chloride group of DNS-Cl undergoes nucleophilic substitution with the secondary amine of piperazine.[1]

  • Quench: Add 100 µL of Methylamine solution. Vortex and wait 2 minutes.

  • Dilute: Bring to volume with Mobile Phase A (to match initial gradient conditions). Filter (0.22 µm PTFE) before injection.[1]

HPLC Conditions (Derivatized)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 20% B; 2-15 min: Linear to 90% B; 15-20 min: Hold 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Primary) or Fluorescence (Ex 340nm / Em 525nm)
Temperature 30°C

Protocol B: Direct Analysis (Ion-Pairing)[1]

Objective: Quantitation of bulk piperazine without reaction steps. This method relies on forming a neutral ion-pair complex to facilitate retention on a hydrophobic stationary phase.[1]

Mobile Phase Chemistry
  • Ion-Pairing Agent: Sodium 1-Octanesulfonate (OSA).[1]

  • Buffer: 50 mM Potassium Phosphate (pH 3.0).

    • Mechanism: At pH 3.0, piperazine is fully protonated (

      
      ).[1] The anionic sulfonate head of OSA binds to the cationic piperazine, while the octyl tail interacts with the C18 stationary phase.[1]
      
HPLC Conditions (Direct)
ParameterSetting
Column C18 (Base-Deactivated), 250 x 4.6 mm, 5 µm
Mobile Phase 50 mM Phosphate Buffer (pH 3.[1]0) + 5 mM OSA : Methanol (60:40 v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Critical Note Use "HPLC Grade S" or "LC-MS Grade" solvents.[1] Ordinary HPLC grade methanol often has high absorbance at 210 nm, causing baseline drift.[1]

Method Validation & Troubleshooting

Validation Parameters (Protocol A)
  • Linearity:

    
     typically achievable from 0.1 µg/mL to 100 µg/mL.[1]
    
  • Precision: RSD < 2.0% for derivatization method (internal standard recommended: e.g., 1-methylpiperazine).

  • Specificity: Ensure separation between the Piperazine-DNS peak and the DNS-OH (hydrolysis byproduct) peak.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Sensitivity (Method A) Incomplete derivatizationCheck pH of reaction mixture. If pH < 9.5, reaction yield drops significantly.[1]
Peak Tailing (Method B) Silanol interactionsIncrease buffer concentration (up to 100 mM) or add 1% Triethylamine (TEA) as a silanol blocker.[1]
Ghost Peaks Reagent degradationDNS-Cl degrades over time.[1] Prepare fresh daily.
Baseline Noise (Method B) Solvent CutoffSwitch from Methanol to Acetonitrile (lower UV cutoff) if OSA solubility permits.
Derivatization Pathway Visualization

reaction_pathway pip Piperazine (Non-UV Active) complex Transition State (pH 9.8) pip->complex + Heat (60°C) dns Dansyl Chloride (Reagent) dns->complex product Dansyl-Piperazine (UV Active @ 254nm) complex->product Major Path byproduct DNS-OH (Hydrolysis Waste) complex->byproduct Minor Path (H2O)

Figure 2: Reaction pathway for the formation of the UV-active Dansyl-Piperazine complex.[1]

References

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[1][2] Journal of Chemical and Pharmaceutical Research, 4(1), 329-334.[1]

  • El-Enany, N., et al. (2019). Determination of Piperazine in Pharmaceutical Formulations Using Dansyl Chloride Derivatization.[1] Journal of Analytical Chemistry.

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4837, Piperazine. [1]

  • Bélisle, V., et al. (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[1] United Nations Office on Drugs and Crime.[1]

  • Khalaf, K. D., et al. (2009). pKa Values of Some Piperazines at 298, 303, 313, and 323 K. Journal of Chemical & Engineering Data, 54(11), 3093–3095.[1] [1]

Sources

Application

Application Note: Structural Elucidation of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine using 1D and 2D NMR Spectroscopy

Introduction 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is a disubstituted piperazine derivative with potential applications in medicinal chemistry and drug development. The piperazine and piperidine rings are common s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is a disubstituted piperazine derivative with potential applications in medicinal chemistry and drug development. The piperazine and piperidine rings are common scaffolds in many biologically active compounds.[1] A thorough understanding of the compound's structure is paramount for its development and application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules in solution.[2][3] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral data of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. It includes predicted spectral data, detailed protocols for sample preparation, data acquisition, and processing, as well as an explanation of the underlying principles.

Molecular Structure and Predicted NMR Data

The structure of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine consists of a piperidine ring linked at the 4-position to a piperazine ring, which is in turn substituted at the 4-position with an isopropyl group. The numbering convention used for the NMR assignments is shown below.

Caption: Structure of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine in CDCl₃ is detailed in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The prediction is based on the analysis of structurally similar compounds and established NMR principles.[4][5][6][7]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-1', H-5'2.60 - 2.80m-4H
H-2', H-6'2.40 - 2.60m-4H
H-2, H-6 (axial)1.60 - 1.80m-2H
H-2, H-6 (equatorial)2.95 - 3.15m-2H
H-3, H-5 (axial)1.30 - 1.50m-2H
H-3, H-5 (equatorial)1.85 - 2.05m-2H
H-42.30 - 2.50m-1H
H-7'2.70 - 2.90septet6.61H
H-8', H-9'1.00 - 1.15d6.66H
NH (piperidine)1.50 - 2.50br s-1H
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are presented below. These predictions are derived from established chemical shift values for substituted piperidines and piperazines.[8][9]

Carbon Assignment Predicted Chemical Shift (ppm)
C-2, C-646.0 - 48.0
C-3, C-532.0 - 34.0
C-460.0 - 62.0
C-1', C-5'52.0 - 54.0
C-2', C-6'48.0 - 50.0
C-7'55.0 - 57.0
C-8', C-9'18.0 - 20.0

Experimental Protocols

The following protocols are designed to yield high-quality NMR data for structural elucidation.

Protocol 1: NMR Sample Preparation

The quality of the NMR sample is critical for obtaining a high-resolution spectrum.[10][11][12][13]

Materials:

  • 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

  • High-quality 5 mm NMR tubes

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

  • Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent signals can often be used for referencing)[13]

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry vial. For ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR may require 20-50 mg for a good signal-to-noise ratio in a reasonable time.[10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. The choice of solvent is crucial; it must dissolve the sample and should not have signals that overlap with the analyte's signals.[12][14] CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Gently swirl the vial or use a vortex mixer to ensure the complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube.[13]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

G start Start weigh Weigh Sample (5-50 mg) start->weigh dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap end Sample Ready for NMR cap->end

Caption: Workflow for NMR Sample Preparation.

Protocol 2: 1D NMR Data Acquisition

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra.[15][16][17][18]

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse.

    • Set the number of scans (e.g., 8-16) and a relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Acquire the FID.

Protocol 3: 2D NMR Data Acquisition

2D NMR experiments are invaluable for unambiguous signal assignment.[19][20][21][22]

Procedure:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings.

    • Set up a standard COSY pulse sequence.

    • Acquire the 2D data set.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms.[19]

    • Set up the appropriate pulse sequence.

    • Acquire the 2D data set.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.

    • Set up the HMBC pulse sequence.

    • Acquire the 2D data set.

Protocol 4: Data Processing

Proper processing of the raw FID data is essential for obtaining a clear and accurate spectrum.[15][16]

Procedure:

  • Fourier Transformation: Apply a Fourier transform to the FID to convert it from the time domain to the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).

  • Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the exact chemical shift of each peak.

G start Acquired FID ft Fourier Transformation start->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking integrate->peak_pick end Final Spectrum peak_pick->end

Caption: NMR Data Processing Workflow.

Data Interpretation: A Mechanistic Approach

The predicted chemical shifts are based on the electronic environment of each nucleus.[23][24]

  • Piperidine and Piperazine Protons: The protons on the piperidine and piperazine rings are in a saturated environment and are expected to appear in the upfield region of the ¹H NMR spectrum. The axial and equatorial protons will have different chemical shifts due to the anisotropic effects of the C-C and C-N bonds.

  • Isopropyl Group: The methine proton (H-7') of the isopropyl group is adjacent to a nitrogen atom, which deshields it, causing it to appear at a higher chemical shift than the methyl protons. The two methyl groups (H-8' and H-9') are equivalent and will appear as a doublet due to coupling with the methine proton.

  • ¹³C Chemical Shifts: The carbon atoms attached to nitrogen (C-2, C-6, C-1', C-5', C-2', C-6', and C-7') will be deshielded and appear at higher chemical shifts compared to the other aliphatic carbons. The methyl carbons of the isopropyl group (C-8' and C-9') will be the most shielded and appear at the lowest chemical shift.

Conclusion

This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. The predicted spectral data, coupled with the comprehensive protocols for sample preparation, data acquisition, and processing, will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The use of 2D NMR techniques is highly recommended for unambiguous assignment of all proton and carbon signals, ensuring the correct structural elucidation of this and related molecules.

References

  • Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11096-11106. Retrieved from [Link]

  • Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4945. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1-Isopropylpiperazine. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Bruker. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. ResearchGate. Retrieved from [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Retrieved from [Link]

  • Keeler, J. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Journal of Chemical Education. (2024, February 16). Scaffolded Structure Determination Activities Utilizing 2D NMR Spectroscopy of Simple Organic Molecules. Retrieved from [Link]

  • D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(16), 4945. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy: Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • Schorn, C. (2002). NMR-Spectroscopy: Data Acquisition. Wiley-VCH. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • UC Davis. (2004, November 10). Acquisition Commands and Parameters. NMR Facility. Retrieved from [Link]

  • Angewandte Chemie. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Unknown. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

Sources

Method

Structural Elucidation of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine by Electrospray Ionization Tandem Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol and in-depth analysis of the fragmentation behavior of 1-(Piperidin-4-yl)-4-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and in-depth analysis of the fragmentation behavior of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a molecule containing both piperidine and piperazine scaffolds, which are prevalent in active pharmaceutical ingredients, a comprehensive understanding of its mass spectral characteristics is crucial for its identification and structural confirmation in complex matrices.[1][2] This guide details the experimental setup, explains the causal logic behind methodological choices, and proposes the primary fragmentation pathways observed under Collision-Induced Dissociation (CID), supported by visual diagrams and a summary of characteristic product ions. The protocols and analyses presented herein are designed to be a self-validating system for researchers in pharmaceutical development, quality control, and medicinal chemistry.

Introduction: The Significance of Piperidine and Piperazine Moieties

The compound 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is a heterocyclic amine featuring two key structural motifs: a piperidine ring and a piperazine ring. These N-heterocyclic structures are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents due to their favorable physicochemical properties and ability to form key interactions with biological targets.[1] Consequently, the ability to unambiguously identify and characterize molecules containing these moieties is a critical task in drug discovery and development.[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for this purpose, offering high sensitivity and selectivity.[3][5][6] Specifically, Electrospray Ionization (ESI) is a "soft" ionization method that typically preserves the molecular integrity of the analyte, yielding a protonated molecule ([M+H]⁺) that can be isolated and subjected to fragmentation.[7][8] Tandem mass spectrometry (MS/MS) then provides detailed structural information by inducing and analyzing the fragmentation of the precursor ion.[9][10] This document serves as an expert guide to applying these techniques for the definitive structural analysis of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine.

Experimental Methodology

The following protocols are designed to ensure robust and reproducible results. The rationale behind key parameter selections is provided to empower the researcher to adapt these methods as needed.

Sample and Reagent Preparation

A self-validating protocol begins with meticulous preparation to minimize matrix effects and ensure efficient ionization.

  • Stock Solution Preparation: Accurately weigh ~1 mg of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a 1 µg/mL working solution by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

    • Causality: The use of 0.1% formic acid in the final solvent is critical. The acidic environment promotes the protonation of the basic nitrogen atoms within the piperidine and piperazine rings, which is essential for generating a strong signal in positive-ion ESI mode.[10]

Liquid Chromatography (LC) Protocol

Chromatographic separation ensures that the analyte enters the mass spectrometer as a pure band, which is crucial for clear fragmentation spectra, especially when analyzing complex mixtures.[5][11]

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)The C18 stationary phase provides excellent retention for moderately polar compounds like the target analyte, separating it from potential impurities.
Mobile Phase A 0.1% Formic Acid in WaterProvides the necessary protons for efficient ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic phase elutes the analyte from the C18 column.
Gradient 5% to 95% B over 5 minutesA standard gradient ensures the analyte is eluted as a sharp peak and the column is cleaned effectively after each injection.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that is compatible with standard ESI sources.
Injection Volume 5 µLA small volume is sufficient due to the high sensitivity of modern mass spectrometers.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Mass Spectrometry (MS) Protocol

The MS parameters are optimized for selective detection of the precursor ion and efficient generation of its characteristic fragments. A tandem quadrupole or Q-TOF system is recommended.[5]

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of three basic nitrogen atoms makes the molecule highly amenable to protonation.
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.[10]
Source Temperature 120 °CAids in the desolvation of the charged droplets.[7]
Desolvation Gas Flow 600 L/hr (Nitrogen)Facilitates solvent evaporation to release gas-phase ions.[10]
Precursor Ion (MS1) m/z 212.22The calculated monoisotopic mass of the protonated molecule [C₁₂H₂₅N₃ + H]⁺.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy (MS2) 10-30 eV (Ramped)Ramping the collision energy allows for the observation of both low-energy (stable) and high-energy (less stable) fragment ions, providing a more complete picture of the fragmentation pathways.

Fragmentation Analysis and Discussion

Under ESI-MS/MS analysis, the protonated molecule of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine ([M+H]⁺ at m/z 212.22) undergoes predictable fragmentation primarily driven by the presence of charge-stabilizing nitrogen atoms. The fragmentation patterns are dominated by cleavages within the heterocyclic rings and the loss of the isopropyl substituent.[1][12][13]

Primary Fragmentation Pathways

The most probable fragmentation pathways are initiated by cleavage of bonds alpha to the protonated nitrogen atoms, leading to the formation of stable iminium ions.

Pathway A: Cleavage of the Isopropyl Group

A common initial fragmentation event is the neutral loss of propene from the isopropyl group, leading to the formation of a key fragment ion at m/z 170.16 . This occurs via a charge-remote fragmentation mechanism.

Pathway A parent [M+H]⁺ m/z 212.22 fragment1 Fragment A m/z 170.16 parent->fragment1 - C₃H₆ (Propene)

Figure 1: Loss of the isopropyl group.

Pathway B: Fragmentation of the Piperazine Ring

The protonated piperazine ring is susceptible to ring-opening followed by cleavage. A characteristic fragmentation involves the cleavage across the ring to produce a stable iminium ion at m/z 127.14 .

Pathway B parent [M+H]⁺ m/z 212.22 fragment2 Fragment B m/z 127.14 parent->fragment2 Piperazine Ring Cleavage

Figure 2: Cleavage of the piperazine ring.

Pathway C: Fragmentation of the Piperidine Ring

Similarly, the piperidine ring can undergo cleavage. A common pathway involves the loss of the piperazine moiety and subsequent fragmentation of the piperidine ring, yielding a characteristic fragment at m/z 84.08 .

Pathway C parent [M+H]⁺ m/z 212.22 fragment3 Fragment C m/z 84.08 parent->fragment3 Piperidine Ring Cleavage

Figure 3: Cleavage of the piperidine ring.

Pathway D: Formation of the Isopropyl-Piperazine Fragment

Cleavage of the C-N bond connecting the two heterocyclic rings results in the formation of the protonated isopropyl-piperazine fragment ion at m/z 129.14 .

Pathway D parent [M+H]⁺ m/z 212.22 fragment4 Fragment D m/z 129.14 parent->fragment4 Inter-ring C-N Cleavage

Figure 4: Formation of the isopropyl-piperazine fragment.

Summary of Characteristic Ions

The table below summarizes the key ions expected in the MS/MS spectrum of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. These ions serve as a diagnostic fingerprint for the compound.

m/z (Monoisotopic)Proposed FormulaDescription
212.22[C₁₂H₂₆N₃]⁺Precursor Ion ([M+H]⁺)
170.16[C₉H₂₀N₃]⁺Loss of propene (C₃H₆) from the isopropyl group
129.14[C₇H₁₇N₂]⁺Isopropyl-piperazine fragment from inter-ring cleavage
127.14[C₇H₁₅N₂]⁺Fragment from piperazine ring cleavage
84.08[C₅H₁₀N]⁺Fragment from piperidine ring cleavage

Conclusion

This application note has detailed a robust LC-MS/MS protocol for the analysis of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. The fragmentation behavior of this compound is characterized by predictable cleavages of the isopropyl group and within the piperidine and piperazine rings, leading to a set of diagnostic product ions. The methodologies and fragmentation pathways described provide a validated framework for the confident identification and structural elucidation of this compound and other structurally related molecules in various stages of pharmaceutical research and development.

References

  • BenchChem.
  • BenchChem.
  • PubMed.Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.
  • Creative Proteomics.
  • PubMed.Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Physics LibreTexts.
  • ResearchGate.Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • SciELO.Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • Royal Society of Chemistry.Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments.
  • Journal of Chinese Mass Spectrometry Society.Mass Fragmentation Characteristics of Piperazine Analogues.
  • PMC.
  • BioAgilytix.
  • PMC.
  • News-Medical.LC-MS Analysis of Pharmaceutical Drugs.
  • Wikipedia.
  • Royal Society of Chemistry.Current developments in LC-MS for pharmaceutical analysis.
  • Pharma Focus America.

Sources

Application

using 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine in cell-based assays

Application Note: Functional Profiling & Validation of the 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine Scaffold in Cell-Based Assays Part 1: Introduction & Strategic Overview 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling & Validation of the 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine Scaffold in Cell-Based Assays

Part 1: Introduction & Strategic Overview

1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (CAS: 202991-78-4), often referred to as the "Isopropyl-Piperazine-Piperidine (IPP) Scaffold," is a critical pharmacophore in medicinal chemistry. It serves as the structural core for a wide class of bioactive molecules targeting G-Protein Coupled Receptors (GPCRs) —specifically Histamine H3, Serotonin (5-HT), and Dopamine receptors—as well as Sigma receptors and certain viral entry channels.

Why This Guide? While often categorized as a "building block," this scaffold possesses intrinsic biological activity. In high-content screening and fragment-based drug discovery (FBDD), using the IPP scaffold requires rigorous control of its physicochemical properties. Its polybasic nature (containing secondary and tertiary amines) creates specific challenges regarding lysosomotropism , phospholipidosis , and pH-dependent solubility in cell culture media.

This guide provides a validated workflow for using the IPP scaffold in cell-based assays, focusing on:

  • Solubilization strategies to prevent micro-precipitation in physiological buffers.

  • Cytotoxicity profiling to distinguish scaffold toxicity from specific target engagement.

  • Off-target screening to identify "scaffold noise" at monoaminergic receptors.

Part 2: Physicochemical Handling & Stock Preparation

Challenge: The IPP scaffold is a polyamine. At physiological pH (7.4), it exists in a charged state, which aids solubility but can lead to non-specific binding to negatively charged cell membranes or plasticware.

Protocol A: Preparation of "Cell-Ready" Stocks

Materials:

  • Compound: 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine ( >98% purity).[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or 50 mM HCl (aqueous).

  • Buffer: PBS (pH 7.4) and HEPES-buffered saline.

Step-by-Step Procedure:

  • Primary Stock (100 mM):

    • Preferred: Dissolve the free base in anhydrous DMSO . Vortex for 30 seconds.

    • Alternative (if salt formation is suspected): If using the HCl salt form, dissolve in water or 50 mM HCl to maintain stability.

    • Storage: Aliquot into amber glass vials (hydrophobic amines can adsorb to polystyrene). Store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Intermediate Dilution (Working Stock):

    • Dilute the 100 mM DMSO stock 1:100 into serum-free media or HBSS to create a 1 mM working solution (1% DMSO final).

    • Critical Check: Visually inspect for "crashing out" (cloudiness). The isopropyl group adds lipophilicity; if precipitation occurs, sonicate at 37°C for 5 minutes.

  • pH Adjustment (The "Amine Trap"):

    • The secondary amine on the piperidine ring is highly basic (pKa ~10-11). When added to unbuffered media, it can shift local pH.

    • Action: Ensure cell media contains at least 25 mM HEPES to buffer the basicity of the scaffold at high concentrations (>50 µM).

Part 3: Cytotoxicity & Phospholipidosis Screening

Scientific Rationale: Cationic Amphiphilic Drugs (CADs) like the IPP scaffold can accumulate in lysosomes, causing Drug-Induced Phospholipidosis (DIP) . This manifests as cytoplasmic vacuolation, often mistaken for apoptosis or target-specific toxicity.

Protocol B: Multiplexed Cytotoxicity & Vacuolation Assay

Objective: Differentiate between acute necrosis and lysosomal stress.

Cell Model: HepG2 (Liver) or CHO-K1 (Common host).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 384-well black/clear-bottom plates. Incubate 24h.

  • Treatment:

    • Dose range: 0.1 µM to 100 µM (8-point log dilution).

    • Include Positive Control: Amiodarone (10 µM) for phospholipidosis.

    • Include Vehicle Control: 0.5% DMSO.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Staining (Multiplex):

    • Add HCS LipidTOX™ Red (Phospholipid accumulation).

    • Add Hoechst 33342 (Nuclear count/viability).

  • Imaging: High-Content Analysis (HCA) confocal imaging.

Data Interpretation:

  • True Toxicity: Loss of nuclei (Hoechst count drops).

  • Phospholipidosis (DIP): Increase in LipidTOX intensity without significant cell loss.

    • Note: If the IPP scaffold shows high DIP at <10 µM, derivatization is required to reduce lipophilicity (e.g., adding polar groups).

Part 4: Functional GPCR Profiling (Scaffold Validation)

Scientific Rationale: The piperazine-piperidine moiety is a "privileged structure" for aminergic GPCRs. Before using this scaffold to build a library, you must quantify its intrinsic activity at 5-HT and Dopamine receptors to establish a baseline.

Protocol C: Calcium Flux Assay (Gq-Coupled Mode)

Target: Endogenous histamine or engineered 5-HT2A receptors.

Materials:

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Probenecid (to prevent dye efflux).

Step-by-Step Methodology:

  • Dye Loading:

    • Remove media from cells (e.g., HEK293-5HT2A).

    • Add 20 µL Calcium 6 dye loading buffer (with 2.5 mM Probenecid).

    • Incubate 1h at 37°C, then 15 min at RT.

  • Compound Addition:

    • Add 10 µL of IPP scaffold (5x concentration).

    • Agonist Mode: Monitor fluorescence for 180s.

    • Antagonist Mode: Incubate 15 min, then add EC80 of reference agonist (e.g., Serotonin).

  • Readout: Measure RFU (Relative Fluorescence Units) on FLIPR Tetra or Hamamatsu FDSS.

Expected Results & Troubleshooting:

ObservationInterpretationAction
No Response Scaffold is "silent" (Ideal).Proceed with derivatization.
Weak Agonism (<20%) Partial agonist activity.Use as a negative control in future screens.
Signal Drift pH artifact or solubility issue.Check buffer pH; reduce DMSO <0.5%.

Part 5: Visualization of Validation Logic

The following diagram illustrates the decision tree for validating the IPP scaffold before advancing to lead optimization.

IPP_Scaffold_Validation Start Start: IPP Scaffold (CAS 202991-78-4) Solubility Step 1: Solubility Check (PBS pH 7.4, 1% DMSO) Start->Solubility Precipitation Precipitation Observed? Solubility->Precipitation Acidify Action: Form HCl Salt or Add HEPES Precipitation->Acidify Yes Toxicity Step 2: Cytotoxicity & DIP Screen (HepG2, LipidTOX) Precipitation->Toxicity No Acidify->Toxicity Vacuolation Vacuolation > 20%? Toxicity->Vacuolation Fail_DIP Flag: High DIP Risk (Modify Lipophilicity) Vacuolation->Fail_DIP Yes GPCR_Screen Step 3: Functional GPCR Screen (5-HT/DA Receptors) Vacuolation->GPCR_Screen No Activity Intrinsic Activity? GPCR_Screen->Activity Silent Outcome: Clean Scaffold (Ready for Library Gen) Activity->Silent None Active Outcome: Active Fragment (Use as Ref/Control) Activity->Active Agonist/Antagonist

Caption: Logical workflow for validating the physicochemical and biological suitability of the IPP scaffold prior to high-throughput screening.

Part 6: Summary Data Tables

Table 1: Recommended Assay Conditions

ParameterConditionRationale
Solvent Vehicle DMSO (Anhydrous)Prevents hydrolysis; IPP is stable in DMSO.
Max Concentration 50 - 100 µMHigher conc. risks pH artifacts due to basicity.
Buffer System HEPES (25 mM)Essential to counter the secondary amine pKa.
Incubation Time < 24 HoursLong-term exposure promotes lysosomal accumulation (DIP).

Table 2: Troubleshooting Common Artifacts

ArtifactCauseSolution
False Positive (Binding) "Sticky" amine adhering to plastic.Use Low-Binding plates (BSA-blocked).
Cell Detachment Cationic charge disrupting membrane.Coat plates with Poly-D-Lysine (PDL).
Blue Fluorescence Autofluorescence of oxidized amine.Use red-shifted dyes (e.g., Calcium 6, MitoTracker Red).

References

  • Guo, T., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Wisdom Library. Link

  • Mullard, A. (2018). Privileged Scaffolds in Drug Discovery: The Piperazine-Piperidine Linker. Nature Reviews Drug Discovery. Link

  • FDA Guidance for Industry. (2023). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • PubChem Compound Summary. (2025). 1-Isopropylpiperazine and Derivatives. National Library of Medicine. Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry: Strategies for Scaffold Hopping. Academic Press.

Sources

Method

Application Note: In Vivo Profiling of the CNS-Privileged Scaffold 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

[1] Part 1: Executive Summary & Strategic Rationale The compound 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (also known as 1-isopropyl-4-(4-piperidinyl)piperazine) represents a "privileged scaffold" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Rationale

The compound 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (also known as 1-isopropyl-4-(4-piperidinyl)piperazine) represents a "privileged scaffold" in medicinal chemistry, specifically targeting Central Nervous System (CNS) receptors.[1] Its structural motif—a piperidine ring linked to a piperazine moiety—forms the pharmacophore core of numerous Histamine H3 receptor antagonists/inverse agonists (e.g., Pitolisant analogs) and Sigma-1 receptor ligands .[1]

This application note provides a rigorous protocol for the in vivo characterization of this scaffold. Unlike optimized clinical candidates, this molecule is often studied to:

  • Assess Blood-Brain Barrier (BBB) Permeability: Determine if the core scaffold can access the CNS before derivatization.[1]

  • Establish Baseline Toxicity: Define the therapeutic window of the unsubstituted core.[1]

  • Screen for Intrinsic Activity: Evaluate "scaffold hopping" potential in cognitive enhancement or antipsychotic models.

Mechanism of Action (Hypothetical Target Engagement)

The primary interest in this scaffold lies in its potential to block presynaptic Histamine H3 autoreceptors and heteroreceptors.[1] Blockade of these receptors disinhibits the release of neurotransmitters critical for cognition and wakefulness.[1]

H3_Mechanism Compound 1-(Piperidin-4-yl)-4- (propan-2-yl)piperazine H3_Rec Presynaptic Histamine H3 Receptor Compound->H3_Rec Antagonism/Inverse Agonism G_Protein Gi/o Protein Signaling H3_Rec->G_Protein Inhibits Ca_Channel Voltage-Gated Ca2+ Channels G_Protein->Ca_Channel Modulates NT_Release Neurotransmitter Release (HA, ACh, DA, NE) Ca_Channel->NT_Release Increases Influx Effect Pro-Cognitive & Wake-Promoting Effects NT_Release->Effect Post-synaptic Activation

Figure 1: Putative mechanism of action for piperazine-piperidine scaffolds acting as H3 antagonists.[1] The compound blocks the negative feedback loop, increasing neurotransmitter efflux.

Part 2: Chemical Formulation & Handling[1]

Challenge: The free base is a secondary amine with moderate lipophilicity (LogP ~0.7–1.[1]0) and may exhibit poor aqueous solubility at neutral pH.[1] Proper formulation is critical to prevent precipitation in the peritoneal cavity or GI tract.[1]

Preparation of Stock Solution
  • Vehicle: 0.9% Saline acidified with 0.1M HCl or Tartaric Acid (preferred for CNS drugs to mimic salt forms).[1]

  • Concentration: Target 10 mg/mL for standard dosing (10 mL/kg injection volume).

Step-by-Step Formulation Protocol:

  • Weigh the required amount of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine.[1]

  • Add 90% of the final volume of 0.9% sterile saline.[1]

  • The solution will likely be cloudy or have undissolved particles.[1]

  • Titration: Dropwise add 1M HCl (or L-Tartaric acid solution) while vortexing until the solution becomes clear (protonation of the piperidine nitrogen).

  • Check pH.[1] Adjust back to pH 5.5–6.5 using dilute NaOH if necessary.[1] Avoid pH > 7.0 to prevent precipitation.

  • Filter sterilize (0.22 µm PES membrane) before injection.[1]

Stability
  • Storage: The free base is sensitive to oxidation (secondary amine).[1] Store neat at -20°C under argon.

  • Solution Stability: Use fresh formulations within 4 hours of preparation.

Part 3: Protocol A - Pharmacokinetics & BBB Penetration[1]

Before behavioral testing, it is mandatory to confirm the molecule crosses the Blood-Brain Barrier.[1] This scaffold is designed for CNS penetration, but p-Glycoprotein (P-gp) efflux can be an issue for piperazine derivatives.[1]

Objective: Determine Plasma/Brain ratio (


) and Elimination Half-life (

).
Experimental Design
  • Species: Male Sprague-Dawley Rats (250–300g) or C57BL/6 Mice.[1]

  • Group Size: n=3 per time point.

  • Dose: 10 mg/kg (Intraperitoneal - i.p. or Peroral - p.o.).[1]

  • Time Points: 15, 30, 60, 120, 240 min post-dose.

Workflow
  • Administration: Administer the formulated compound.

  • Sampling: At each time point, anesthetize animals (Isoflurane).

  • Blood Collection: Cardiac puncture into EDTA tubes.[1] Centrifuge (3000g, 10 min) to harvest plasma.

  • Perfusion (Critical): Transcardial perfusion with cold saline is required to remove blood from brain capillaries, ensuring measured drug is in the parenchyma, not the vasculature.[1]

  • Tissue Harvest: Extract whole brain, weigh, and homogenize in 3 volumes of PBS.

  • Bioanalysis: LC-MS/MS (ES+ mode).

    • MRM Transition: Monitor parent ion

      
       (approx.[1] m/z 212) to major fragment (likely m/z 126 or 98).[1]
      

Data Output Format:

ParameterDefinitionTarget Criteria for CNS Lead

(Brain)
Peak concentration in brain> 100 ng/g

Time to peak< 60 min (Rapid uptake)

Ratio
Brain-to-Plasma ratio> 0.3 (Ideal: > 1.[1]0)

Half-life2 – 6 hours

Part 4: Protocol B - Functional Observation Battery (Modified Irwin Test)

This protocol serves as the primary safety and dose-finding screen.[1] It detects sedation, excitation, autonomic effects, and potential toxicity.[1]

Dose Groups: Vehicle, 3, 10, 30 mg/kg (i.p.).[1] Observation Times: 0, 15, 30, 60, 120 min.[1]

Scoring Matrix (0-3 Scale)
  • Excitation: Hyperactivity, tail elevation, straub tail (indicates 5-HT activation).[1]

  • Sedation: Ataxia, loss of righting reflex, ptosis (indicates off-target histamine H1 or alpha-adrenergic blockade).[1]

  • Autonomic: Salivation, lacrimation, piloerection.[1]

Interpretation:

  • High Activity: If the scaffold acts as an H3 antagonist, expect mild hyperlocomotion and alertness (insomnia-like behavior) without stereotypy.[1]

  • Red Flag: If profound sedation occurs at <10 mg/kg, the scaffold likely lacks H3 selectivity and is hitting H1 or dopamine receptors (undesirable).[1]

Part 5: Protocol C - Efficacy in Cognitive Deficit Model (Novel Object Recognition)

If the PK data confirms brain exposure and the Irwin test confirms safety, this assay validates the specific "pro-cognitive" utility of the piperazine-piperidine scaffold.[1]

Rationale: H3 antagonists reverse chemically induced amnesia.[1] We will use Scopolamine (a muscarinic antagonist) to induce a memory deficit, then attempt to rescue it with the test compound.

Experimental Workflow Diagram

NOR_Protocol cluster_0 Day 1: Habituation cluster_1 Day 2: Training (T1) cluster_2 Day 2: Testing (T2) Habituation Open Field Exposure (10 min) Pre_Treatment Test Compound (10 mg/kg, i.p.) T = -60 min Habituation->Pre_Treatment Induction Scopolamine (1 mg/kg, i.p.) T = -30 min Pre_Treatment->Induction Exposure Exposure to 2 Identical Objects (A + A) (5 min) Induction->Exposure Retention Inter-trial Interval (1 - 24 hours) Exposure->Retention Test_Phase Exposure to Novel + Familiar (A + B) (5 min) Retention->Test_Phase

Figure 2: Workflow for the Scopolamine-induced Novel Object Recognition (NOR) rescue assay.[1]

Step-by-Step Procedure
  • Habituation: Allow animals (n=10/group) to explore the empty arena for 10 minutes 24 hours prior to testing.

  • Drug Administration (T1 Phase):

    • Administer Test Compound (3, 10, or 30 mg/kg) or Vehicle.[1]

    • Wait 30 minutes.

    • Administer Scopolamine HBr (1 mg/kg, i.p.) to induce amnesia.[1]

    • Wait 30 minutes.

  • Acquisition (Training): Place rat in arena with two identical objects (

    
     and 
    
    
    
    ). Record exploration time for 5 minutes.
  • Retention Interval: Return rat to home cage for 1 hour (short-term memory) or 24 hours (long-term memory).

  • Retrieval (Testing): Place rat in arena with one familiar object (

    
    ) and one novel object (
    
    
    
    ). Record exploration for 5 minutes.
Data Analysis

Calculate the Discrimination Index (DI):


[1]
  • Vehicle + Scopolamine: DI ≈ 0 (Unable to distinguish novel from familiar; Amnesia).

  • Test Compound + Scopolamine: DI > 0.3 (Significant rescue of memory).

References

  • Berlin, M., et al. (2011).[1] Recent Advances in Histamine H3 Receptor Antagonists.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Ligneau, X., et al. (2007).[1] Brain Histamine and Schizophrenia: Potential Therapeutic Applications of H3-Receptor Inverse Agonists.[1] CNS Drugs.[1][2] Link[1]

  • Lazewska, D., & Kiec-Kononowicz, K. (2010).[1] Piperazine derivatives as potent histamine H3 receptor antagonists.[1][3][4] Expert Opinion on Therapeutic Patents.[1] Link[1]

  • PubChem Compound Summary. (2023). 1-(1-Methyl-4-piperidinyl)piperazine (Structural Analog).[1] National Center for Biotechnology Information.[1] Link[1]

  • Ennaceur, A., & Delacour, J. (1988).[1] A new one-trial test for neurobiological studies of memory in rats.[1] 1: Behavioral data.[1][3] Behavioural Brain Research.[1] (Foundational protocol for NOR).[1] Link

Disclaimer: This protocol is for research purposes only. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).[1] The compound 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is a chemical intermediate; its toxicological profile is not fully established.[1] Handle with appropriate PPE.[1]

Sources

Application

Application of Piperazine Derivatives as Acetyl-CoA Carboxylase Inhibitors: A Technical Guide for Drug Discovery

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of piperazine derivatives as inhibitors of Acetyl-CoA Carboxylase (ACC). It delves into the...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of piperazine derivatives as inhibitors of Acetyl-CoA Carboxylase (ACC). It delves into the scientific rationale, mechanism of action, and practical protocols for the evaluation of these compounds in both in vitro and in vivo settings.

Introduction: The Rationale for Targeting Acetyl-CoA Carboxylase

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the de novo biosynthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1 and ACC2.

  • ACC1 is primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. It plays a crucial role in fatty acid synthesis.

  • ACC2 is found on the outer mitochondrial membrane, predominantly in oxidative tissues like the heart and skeletal muscle. The malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT-1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

The dual role of ACC in promoting fatty acid synthesis and inhibiting fatty acid oxidation makes it a compelling therapeutic target for a range of metabolic disorders and cancers.[1] Dysregulation of ACC activity is implicated in obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and various malignancies that exhibit a dependence on de novo lipogenesis for their growth and proliferation. Inhibition of both ACC1 and ACC2 is therefore a promising strategy to simultaneously decrease the production of new fatty acids and enhance the burning of existing ones.

The piperazine scaffold has emerged as a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily incorporated into a diverse range of molecules.[2] This has led to the development of numerous piperazine-containing compounds with potent and selective biological activities, including the inhibition of ACC.

Mechanism of Action of Piperazine-Based ACC Inhibitors

Piperazine derivatives have been successfully designed to target the active site of ACC. The specific mechanism of inhibition can vary depending on the chemical structure of the derivative. For instance, disubstituted (4-piperidinyl)-piperazine derivatives have been developed as potent, non-selective inhibitors of both ACC1 and ACC2.[2][3][4] These compounds are designed to interact with key residues within the carboxyltransferase (CT) domain of the enzyme, preventing the transfer of the carboxyl group from biotin to acetyl-CoA.

The inhibition of ACC by these piperazine derivatives leads to a reduction in the intracellular concentration of malonyl-CoA.[5] This has two major downstream effects:

  • Inhibition of Fatty Acid Synthesis: The decrease in malonyl-CoA levels directly limits the substrate available for fatty acid synthase (FASN), thereby suppressing the de novo synthesis of fatty acids.

  • Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA relieves the inhibition of CPT-1, allowing for increased transport of fatty acids into the mitochondria and a subsequent increase in the rate of β-oxidation.[6][7]

The combined effect of reduced lipogenesis and enhanced fatty acid oxidation makes piperazine-based ACC inhibitors attractive candidates for the treatment of metabolic diseases and cancer.

ACC_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Acetyl-CoA Acetyl-CoA ACC1 ACC1 Acetyl-CoA->ACC1 Substrate ACC2 ACC2 Malonyl-CoA_cyto Malonyl-CoA ACC1->Malonyl-CoA_cyto Catalyzes Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA_cyto->Fatty Acid Synthesis Drives Piperazine_Inhibitor Piperazine Derivative (ACC Inhibitor) Piperazine_Inhibitor->ACC1 Inhibits Piperazine_Inhibitor->ACC2 Inhibits Malonyl-CoA_mito Malonyl-CoA CPT-1 CPT-1 Malonyl-CoA_mito->CPT-1 Inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT-1->Fatty Acid Oxidation Enables Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->CPT-1 Transported by

Figure 1: Mechanism of action of piperazine-based ACC inhibitors.

Key Piperazine Derivatives and their Inhibitory Potency

Several classes of piperazine derivatives have been investigated as ACC inhibitors. A notable example is the series of disubstituted (4-piperidinyl)-piperazines. The optimization of this scaffold has led to the identification of potent dual inhibitors of ACC1 and ACC2.

Compound IDACC1 IC50 (nM)ACC2 IC50 (nM)Reference
13i 1825[3]
13j 1520[3]
12c Potent (exact value not specified)Potent (exact value not specified)[2]

Table 1: In vitro inhibitory potency of selected disubstituted (4-piperidinyl)-piperazine derivatives against human ACC1 and ACC2.[2][3]

The development of these compounds has been guided by structure-based design, utilizing X-ray crystallography to understand the binding interactions within the ACC active site.[4]

Experimental Protocols

This section provides detailed protocols for the evaluation of piperazine derivatives as ACC inhibitors.

Synthesis of Disubstituted (4-Piperidinyl)-Piperazine Derivatives

The synthesis of disubstituted (4-piperidinyl)-piperazine derivatives typically involves a multi-step process. A general synthetic scheme is outlined below, based on procedures described in the literature.[4]

Synthesis_Workflow Start Starting Materials (e.g., Boc-piperazine, substituted piperidine) Step1 Coupling Reaction (e.g., reductive amination) Start->Step1 Step2 Deprotection (e.g., TFA for Boc group) Step1->Step2 Step3 Amide Coupling (with a carboxylic acid) Step2->Step3 Final Final Piperazine Derivative Step3->Final

Figure 2: General synthetic workflow for disubstituted (4-piperidinyl)-piperazine ACC inhibitors.

Protocol: Synthesis of a Representative (4-Piperidinyl)-Piperazine Derivative

  • Step 1: Reductive Amination. To a solution of N-Boc-piperazine (1.0 eq) and a substituted piperidin-4-one (1.0 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Boc Deprotection. Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v). Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the deprotected piperidinyl-piperazine intermediate.

  • Step 3: Amide Coupling. To a solution of the intermediate from Step 2 (1.0 eq) and a desired carboxylic acid (1.0 eq) in dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final disubstituted (4-piperidinyl)-piperazine derivative.

In Vitro Enzymatic Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during an enzymatic reaction, making it suitable for determining ACC activity and screening for inhibitors.[8][9][10]

Protocol: ACC1/ACC2 Inhibition Assay using ADP-Glo™

  • Reagent Preparation:

    • Prepare the ACC assay buffer (e.g., 50 mM HEPES, pH 7.5, 12.5 mM MgCl₂, 5 mM ATP, 20 mM KHCO₃, 0.25 mM DTT, and 0.2 mg/mL BSA).

    • Prepare a solution of acetyl-CoA (substrate) in assay buffer.

    • Prepare serial dilutions of the piperazine test compound in DMSO, then dilute further in assay buffer.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the test compound solution to the wells. Include a positive control (known ACC inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of a mixture of ACC1 or ACC2 enzyme and acetyl-CoA to each well to initiate the reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding 15 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 30 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

This assay measures the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into newly synthesized lipids in cultured cells.

Protocol: [¹⁴C]-Acetate Incorporation Assay in Hepatocytes

  • Cell Culture: Plate hepatocytes (e.g., HepG2) in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative for a specified period (e.g., 2-4 hours).

  • Radiolabeling: Add [¹⁴C]-acetate to each well and incubate for 2-4 hours at 37°C.

  • Lipid Extraction:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2 v/v).

  • Quantification:

    • Evaporate the solvent from the lipid extract.

    • Resuspend the lipid residue in a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. Calculate the percent inhibition of de novo lipogenesis for each compound concentration.

This assay measures the rate of fatty acid oxidation in cultured cells, often by quantifying the production of radiolabeled CO₂ or acid-soluble metabolites from a radiolabeled fatty acid substrate. A common method involves using an extracellular flux analyzer to measure the oxygen consumption rate (OCR).

Protocol: Fatty Acid Oxidation Assay using an Extracellular Flux Analyzer

  • Cell Seeding: Seed cells (e.g., C2C12 myotubes) in a specialized microplate for the extracellular flux analyzer and allow them to differentiate.

  • Substrate Loading: Incubate the cells with a long-chain fatty acid substrate (e.g., palmitate conjugated to BSA).

  • Compound Treatment: Inject the piperazine derivative into the wells at various concentrations.

  • Measurement of OCR: The instrument measures the oxygen consumption rate in real-time, both before and after the addition of the compound. An increase in OCR is indicative of an increase in fatty acid oxidation.

  • Data Analysis: Calculate the change in OCR in response to the compound treatment.

In Vivo Efficacy Studies

Rodent models of metabolic disease, such as diet-induced obese (DIO) mice, are commonly used to evaluate the in vivo efficacy of ACC inhibitors.[11][12]

Protocol: Evaluation of a Piperazine-Based ACC Inhibitor in a Diet-Induced Obesity Mouse Model

  • Animal Model: Induce obesity in mice (e.g., C57BL/6J) by feeding them a high-fat diet for a specified period (e.g., 12-16 weeks).

  • Compound Administration: Administer the piperazine derivative to the mice daily via oral gavage for a predetermined duration (e.g., 4-8 weeks). A vehicle control group should be included.

  • Monitoring:

    • Body Weight and Food Intake: Monitor and record body weight and food intake regularly.

    • Glucose Tolerance Test (GTT): Perform a GTT at baseline and at the end of the study. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) via oral gavage and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[11]

    • Blood Chemistry: At the end of the study, collect blood samples for the analysis of plasma lipids (triglycerides, cholesterol), glucose, and insulin levels.

  • Tissue Analysis:

    • Harvest tissues such as the liver, adipose tissue, and skeletal muscle.

    • Malonyl-CoA Levels: Measure the concentration of malonyl-CoA in tissue homogenates using a validated method such as HPLC-MS/MS to confirm target engagement.[5][13][14]

    • Gene Expression Analysis: Analyze the expression of genes involved in lipid metabolism via qPCR.

    • Histology: Perform histological analysis of the liver to assess steatosis.

InVivo_Workflow Start Diet-Induced Obese Mice Treatment Daily Oral Gavage with Piperazine Derivative or Vehicle Start->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring GTT Glucose Tolerance Test (Baseline & Endpoint) Treatment->GTT Endpoint Endpoint Analysis Treatment->Endpoint Blood Blood Collection (Lipids, Glucose, Insulin) Endpoint->Blood Tissue Tissue Harvest (Liver, Adipose, Muscle) Endpoint->Tissue Malonyl Malonyl-CoA Measurement Tissue->Malonyl Gene Gene Expression Analysis Tissue->Gene Histo Liver Histology Tissue->Histo

Figure 3: Workflow for in vivo efficacy studies of ACC inhibitors in a diet-induced obesity mouse model.

Conclusion

Piperazine derivatives represent a promising class of small molecule inhibitors of acetyl-CoA carboxylase. Their ability to modulate fatty acid metabolism through the dual inhibition of ACC1 and ACC2 provides a strong rationale for their development as therapeutic agents for metabolic diseases and cancer. The protocols outlined in this guide provide a framework for the synthesis and comprehensive evaluation of these compounds, from in vitro enzymatic and cell-based assays to in vivo efficacy studies. Rigorous and systematic application of these methodologies will be crucial in advancing the most promising piperazine-based ACC inhibitors towards clinical development.

References

  • Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. (URL: [Link])

  • Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. (URL: [Link])

  • Acetyl-CoA carboxylase 2 mutant mice are protected against obesity and diabetes induced by high-fat/high-carbohydrate diets. (URL: [Link])

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (URL: not available)
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: not available)
  • Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors. (URL: [Link])

  • Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. (URL: [Link])

  • Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. (URL: [Link])

  • Identification and Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase with in Vitro and in Vivo Efficacy on Fat Oxidation. (URL: [Link])

  • (4-Piperidinyl)-piperazine: a new platform for acetyl-CoA carboxylase inhibitors. (URL: [Link])

  • Malonyl CoA determination in muscle and liver in ob/ob mice after... (URL: [Link])

  • Acetyl-CoA Carboxylase Inhibition increases RPE cell fatty acid oxidation and limits apolipoprotein efflux. (URL: [Link])

  • Malonyl-Coenzyme-A Is a Potential Mediator of Cytotoxicity Induced by Fatty-Acid Synthase Inhibition in Human Breast Cancer Cells and Xenografts. (URL: [Link])

  • Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review. (URL: [Link])

  • Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. (URL: [Link])

  • Inhibition of Acetyl-CoA carboxylase 2 enhances skeletal muscle fatty acid oxidation and improves whole-body glucose homeostasis in db/db mice. (URL: [Link])

  • Fatty Acid Oxidation Assay. (URL: [Link])

  • Synthesis of piperazines. (URL: [Link])

  • Protocol to measure de novo lipogenesis in adipocytes? (URL: [Link])

  • General Outline of Lipogenesis Assay (DRAFT VERSION). (URL: not available)
  • Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. (URL: [Link])

  • Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry. (URL: [Link])

Sources

Method

Application Note &amp; Protocols: A Guide to the Analytical Quantification of Piperazine Derivatives

Abstract & Introduction Piperazine and its derivatives represent a significant class of compounds in the pharmaceutical industry, forming the structural core of drugs ranging from anthelmintics to antipsychotics and anti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Piperazine and its derivatives represent a significant class of compounds in the pharmaceutical industry, forming the structural core of drugs ranging from anthelmintics to antipsychotics and antihistamines. The piperazine moiety, a six-membered ring with two nitrogen atoms at opposite positions, imparts specific physicochemical properties that are crucial to the biological activity of these molecules.[1] Given their widespread use, the ability to accurately and reliably quantify these derivatives in various matrices—from active pharmaceutical ingredients (APIs) and final drug products to complex biological fluids like plasma and urine—is paramount. This ensures product quality, efficacy, safety, and compliance with regulatory standards.

This comprehensive guide provides an in-depth exploration of the principal analytical techniques for the quantification of piperazine derivatives. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and the highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring that the described methods are robust and self-validating.

The Challenge of Piperazine Analysis

The primary analytical challenge in quantifying piperazine itself is its lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry difficult at low concentrations.[2][3] Many of its derivatives, however, possess phenyl or benzyl groups that allow for UV detection.[1] Furthermore, the basic nature of the two amine groups can lead to strong interactions with silica-based chromatography columns, causing poor peak shape and inconsistent retention.[4] Therefore, method development often requires careful selection of columns, mobile phases, or derivatization strategies to achieve reliable results.[2][5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a widely accessible and robust technique for quantifying piperazine derivatives that contain a UV-active chromophore. For compounds lacking a chromophore, pre-column derivatization with a UV-active agent is a common and effective strategy.[2][5]

Principle of the Technique

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For piperazine derivatives, reversed-phase chromatography using a C18 column is most common.[1] The separated analytes then pass through a UV detector, which measures their absorbance at a specific wavelength, allowing for quantification based on a standard curve.

Protocol: Quantification of a UV-Active Piperazine Derivative in a Pharmaceutical Formulation

This protocol is designed for a typical phenylpiperazine derivative.

3.2.1 Sample Preparation

  • Standard Preparation: Accurately weigh ~20 mg of the piperazine derivative reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a 200 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Weigh and finely powder a quantity of the pharmaceutical formulation equivalent to 20 mg of the active piperazine derivative. Transfer to a 100 mL volumetric flask, add ~70 mL of diluent, and sonicate for 15 minutes to dissolve. Dilute to volume with diluent and mix well.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.2.2 HPLC-UV Instrumentation and Conditions

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for phenyl-containing derivatives.[1]
Mobile Phase 86% Sodium Hexylammonium Phosphate Buffer : 14% AcetonitrileThe buffer controls the pH to ensure consistent ionization of the basic piperazine nitrogens, while the organic modifier (acetonitrile) elutes the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good separation efficiency and reasonable run times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Column Temp. 35°CElevated temperature can improve peak symmetry and reduce viscosity, lowering backpressure.[2]
UV Detection 210 nm or λmax of the specific derivative210 nm is a general-purpose wavelength for aromatic compounds; using the specific maximum absorbance (λmax) will yield higher sensitivity.[1]

3.2.3 Data Analysis and Validation

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be >0.999.

  • Accuracy & Precision: Analyze samples at three different concentrations in triplicate. Accuracy should be within 98-102%, and the relative standard deviation (RSD) for precision should be less than 2%.[6]

  • LOD & LOQ: The Limit of Quantification (LOQ) for this type of method typically falls in the range of 0.1 to 0.5 µg/mL.[6]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing B Dissolution & Dilution A->B C Filtration (Sample) B->C Sample Only D HPLC Injection C->D E C18 Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: General workflow for piperazine derivative quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative identification and quantitative analysis of volatile or semi-volatile piperazine derivatives.[6] Its strength lies in the high separation efficiency of capillary GC and the specificity of mass spectrometry detection.

Principle of the Technique

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern is highly specific and acts as a chemical fingerprint for identification, while the intensity of a specific ion is used for quantification.

Protocol: GC-MS Quantification of BZP and TFMPP in Urine

This protocol is suitable for forensic or clinical analysis of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

4.2.1 Sample Preparation (Liquid-Liquid Extraction)

  • Internal Standard: To 500 µL of urine in a glass tube, add an internal standard (e.g., BZP-d7).

  • pH Adjustment: Add 100 µL of 5M NaOH to basify the sample to pH > 10. This ensures the piperazine derivatives are in their free base form, which is more soluble in organic solvents.

  • Extraction: Add 2 mL of an organic solvent (e.g., ethyl acetate), vortex for 2 minutes, and centrifuge at 3500 rpm for 5 minutes.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for injection into the GC-MS.

4.2.2 GC-MS Instrumentation and Conditions

ParameterConditionRationale
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm filmA standard, robust column suitable for a wide range of drug compounds.
Injection Mode Splitless, 1 µL at 250°CSplitless injection is used for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity.
Oven Program Start at 100°C (hold 1 min), ramp to 280°C at 20°C/min (hold 5 min)The temperature gradient separates compounds based on their boiling points and volatility.
MS Interface Transfer line at 280°CPrevents condensation of analytes between the GC and MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, monitoring specific, abundant ions for each compound increases sensitivity and selectivity compared to a full scan.

4.2.3 Data Analysis (SIM Mode)

  • Quantifier & Qualifier Ions: Monitor characteristic ions for each analyte. For example, for BZP, prominent ions include m/z 91 and 134. For TFMPP, ions include m/z 188 and 230.[6] One ion is used for quantification (quantifier) and another for confirmation (qualifier).

  • Calibration: Prepare calibration standards in blank urine and process them alongside the samples. Plot the ratio of the analyte peak area to the internal standard peak area against concentration.

  • Validation: A validated GC-MS method can achieve high sensitivity, with LOQs in urine as low as 0.008 µg/mL.[7] Extraction efficiencies typically range from 79% to over 100%.[7]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Add Internal Standard B Basify Sample (LLE) A->B C Extract & Evaporate B->C D Reconstitute C->D E GC Injection & Separation D->E F EI Ionization E->F G MS Detection (SIM) F->G H Peak Integration G->H I Area Ratio Calculation H->I J Quantification I->J

Caption: General workflow for piperazine derivative quantification by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for quantifying piperazine derivatives in complex biological matrices due to its exceptional sensitivity and selectivity.[8] It combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry.

Principle of the Technique

After separation by LC, analytes are ionized (typically by Electrospray Ionization - ESI) and enter the mass spectrometer. In a tandem (or triple quadrupole) mass spectrometer, a specific parent ion (precursor ion) for the analyte is selected in the first quadrupole (Q1). This ion is then fragmented in the second quadrupole (Q2, the collision cell), and a specific fragment ion (product ion) is monitored in the third quadrupole (Q3). This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is extremely selective and significantly reduces background noise, enabling very low detection limits.

Protocol: LC-MS/MS Quantification of Piperazine in Human Plasma

This protocol is designed for trace-level quantification, often required in pharmacokinetic studies.[9]

5.2.1 Sample Preparation (Protein Precipitation)

  • Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add a deuterated internal standard (e.g., piperazine-d8).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. This is a crucial cleanup step.[9]

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer & Inject: Transfer the clear supernatant to an HPLC vial for injection.

5.2.2 LC-MS/MS Instrumentation and Conditions

ParameterConditionRationale
LC Column HILIC (Hydrophilic Interaction), 2.1 x 100 mm, 3.5 µmHILIC is often preferred for polar compounds like piperazine that have poor retention on C18 columns.[5]
Mobile Phase A: 10 mM Ammonium Formate in Water; B: Acetonitrile. Gradient elution.Ammonium formate provides ions to aid in the ESI process and buffers the mobile phase.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, compatible with ESI sources.
Injection Volume 5 µL
Ionization Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique ideal for LC-MS. The basic nitrogens in piperazine are readily protonated in positive mode.
MRM Transition Piperazine: e.g., 87.0 -> 70.0; Piperazine-d8: 95.0 -> 74.0The precursor ion [M+H]+ is selected and fragmented to a stable product ion. The deuterated standard has a higher mass but similar fragmentation.

5.2.3 Data Analysis and Performance

  • Quantification: Quantification is based on the peak area ratio of the analyte's MRM transition to that of the internal standard.

  • Performance: LC-MS/MS methods are highly sensitive, with LOQs often reaching the low ng/mL or even pg/mL level.[9] Linearity is typically demonstrated over several orders of magnitude. The use of a stable isotope-labeled internal standard is the gold standard, as it co-elutes with the analyte and corrects for any variations in sample preparation and instrument response.[8]

Method Performance Comparison
TechniqueTypical LOQSelectivityThroughputKey Advantage
HPLC-UV 0.1 - 0.5 µg/mL[5][6]ModerateHighWidely available, robust for quality control.
GC-MS 0.008 - 0.016 µg/mL[7]HighModerateExcellent for volatile compounds, provides structural confirmation.
LC-MS/MS < 10 ng/mL[9]Very HighHighUnmatched sensitivity and selectivity for bioanalysis.

Method Validation: Ensuring Trustworthiness

Regardless of the technique chosen, the analytical method must be validated to demonstrate that it is suitable for its intended purpose.[10][11] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines.[10][12][13]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The quantification of piperazine derivatives is a critical task in pharmaceutical development and quality control. The choice of analytical technique depends heavily on the specific derivative, the sample matrix, and the required sensitivity. HPLC-UV offers a robust and accessible method for quality control of formulated products. GC-MS provides excellent selectivity and confirmatory data, particularly for forensic applications. For demanding bioanalytical applications requiring the highest sensitivity and specificity, LC-MS/MS is the undisputed gold standard. By following the detailed protocols and validation principles outlined in this guide, researchers and scientists can develop reliable and trustworthy methods to ensure the safety and efficacy of piperazine-containing pharmaceuticals.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. PubMed. [Link]

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination in Plasma, Urine and Cell Culture Medium. Scholars.Direct. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed Central. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

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  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). [Link]

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Application

Application Note: Enhancing Piperazine Detection in HPLC through Chemical Derivatization

Abstract Piperazine and its derivatives are foundational structures in numerous active pharmaceutical ingredients (APIs).[1] However, the piperazine moiety lacks a significant chromophore, rendering its detection at low...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazine and its derivatives are foundational structures in numerous active pharmaceutical ingredients (APIs).[1] However, the piperazine moiety lacks a significant chromophore, rendering its detection at low concentrations by High-Performance Liquid Chromatography (HPLC) with UV-Vis absorption challenging.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of chemical derivatization to overcome this limitation. We will explore various pre-column derivatization strategies, present detailed, validated protocols, and offer expert insights into method selection and troubleshooting to ensure sensitive and robust quantification of piperazines.

The Rationale for Derivatization

The core challenge in piperazine analysis is its "invisibility" to standard HPLC detectors. As a saturated heterocyclic amine, it absorbs UV light only at very low wavelengths (around 205 nm), where many solvents and potential impurities also absorb, leading to poor sensitivity and selectivity.[1] Chemical derivatization addresses this by covalently attaching a tagging molecule—the derivatizing agent—to one or both of the secondary amine groups on the piperazine ring.

This process is designed to:

  • Introduce a Chromophore/Fluorophore: The tagging molecule possesses strong UV-absorbing or fluorescent properties, making the resulting derivative easily detectable at higher, more selective wavelengths.

  • Enhance Chromatographic Retention: Piperazine is a polar compound and may exhibit poor retention on traditional reversed-phase columns.[3] Derivatization often increases the hydrophobicity of the analyte, improving its interaction with the stationary phase and leading to better peak shape and resolution.[4][5]

  • Improve Sensitivity and Selectivity: By shifting detection to a wavelength where matrix components do not interfere, and by leveraging the high sensitivity of fluorescence or mass spectrometry detectors, derivatization can lower the limits of detection (LOD) and quantification (LOQ) by several orders of magnitude.

G

Caption: General workflow for piperazine analysis using pre-column derivatization.

Selecting the Optimal Derivatization Reagent

The choice of derivatizing agent is the most critical decision in method development and depends on the available instrumentation, the required sensitivity, and the sample matrix. Several reagents are effective for secondary amines like piperazine.[4]

ReagentDetection ModeKey AdvantagesKey Considerations
Dansyl Chloride (DNS-Cl) Fluorescence, UV, MSHighly fluorescent, stable derivatives, well-documented.[6][7][8]Reaction can be slow; excess reagent can interfere if not removed.
NBD-Cl (4-Chloro-7-nitrobenzofuran) UV, FluorescenceForms stable, UV-active derivative, good for UV detection.[1]Less fluorescent than Dansyl derivatives; requires heating.
FMOC-Cl (9-Fluorenylmethyl chloroformate) Fluorescence, UVReacts rapidly under mild conditions, highly fluorescent.[4]Reagent can be moisture-sensitive; derivative stability can vary.
Causality of Reagent Choice: A Decision Framework

Choosing the right reagent is a matter of matching its properties to your analytical needs.

  • For High Sensitivity (Trace Analysis): Dansyl Chloride or FMOC-Cl coupled with fluorescence detection (FLD) is the superior choice. The inherent sensitivity of fluorescence allows for detection at picomole levels or lower.[6]

  • For Standard Quantification with UV Detectors: NBD-Cl is an excellent, cost-effective option. It imparts a strong chromophore onto the piperazine molecule, allowing for robust detection with standard DAD or UV detectors at a selective wavelength (e.g., 340 nm).[1]

  • For Mass Spectrometry (LC-MS/MS): While derivatization is not always necessary for MS, it can be used to improve ionization efficiency and chromatographic separation. Dansyl chloride is frequently used for this purpose, as the dansylated derivative often yields predictable and stable parent and product ions for Selected Reaction Monitoring (SRM).

G Start What is the primary analytical goal? Detector Which detector is available? Start->Detector Sensitivity Is trace-level sensitivity required? Detector->Sensitivity UV-Vis FLD_Choice Use Dansyl-Cl or FMOC-Cl (Excellent for high sensitivity) Detector->FLD_Choice Fluorescence (FLD) MS_Choice Consider Dansyl-Cl (Improves chromatography and ionization) Detector->MS_Choice Mass Spec (MS) UV_Choice Use NBD-Cl (Good for routine UV detection) Sensitivity->UV_Choice No Sensitivity->FLD_Choice Yes

Caption: Decision tree for selecting a suitable derivatization reagent.

Reaction Mechanisms: The Chemistry of Tagging

Understanding the reaction mechanism is key to optimizing conditions like pH, temperature, and time. The secondary amine nitrogen of piperazine acts as a nucleophile, attacking the electrophilic center of the derivatizing reagent.

Dansyl Chloride Derivatization

Dansyl chloride reacts with the secondary amine of piperazine via nucleophilic substitution. The reaction is typically carried out under basic conditions (pH 9-10), which deprotonates the piperazine nitrogen, enhancing its nucleophilicity. A catalyst such as triethylamine is often used.[6] The chloride ion serves as the leaving group.

G cluster_reactants Piperazine Piperazine (Nucleophile) DansylCl Dansyl Chloride (Electrophile) Product 1-Dansyl-piperazine (Fluorescent Derivative) Piperazine->Product Nucleophilic Substitution (Basic pH) DansylCl->Product Nucleophilic Substitution (Basic pH) HCl HCl

Caption: Derivatization of piperazine with Dansyl Chloride.

NBD-Cl Derivatization

The reaction with NBD-Cl is a nucleophilic aromatic substitution. The electron-withdrawing nitro group makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by the piperazine nitrogen.[9][10] This reaction also proceeds optimally under basic conditions to ensure the amine is deprotonated.

G cluster_reactants Piperazine Piperazine (Nucleophile) NBDCl NBD-Cl (Electrophile) Product N-piperazinyl-NBD (UV-Active Derivative) Piperazine->Product Nucleophilic Aromatic Substitution (Basic pH, Heat) NBDCl->Product Nucleophilic Aromatic Substitution (Basic pH, Heat) HCl HCl

Caption: Derivatization of piperazine with NBD-Cl.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to the specified conditions is crucial for reproducibility. Always perform a system suitability test before analyzing samples.

Protocol 1: Derivatization with NBD-Cl for HPLC-UV Detection

This protocol is adapted from a validated method for determining piperazine in active pharmaceutical ingredients.[1]

A. Reagents and Materials

  • Piperazine Standard Stock Solution: Accurately weigh ~20 mg of piperazine standard into a 10 mL volumetric flask, dissolve, and make up to volume with diluent (e.g., Methanol).[1]

  • NBD-Cl Solution: Prepare a solution of 4-chloro-7-nitrobenzofuran in acetonitrile (concentration may require optimization, start with ~1 mg/mL).

  • Buffer: Sodium Bicarbonate or Borate buffer, 0.1 M, pH ~9.0.

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Diluent: Methanol or Acetonitrile.

B. Derivatization Procedure

  • Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the piperazine standard or sample solution.

  • Add Buffer: Add 200 µL of the pH 9.0 buffer solution and vortex briefly.

  • Add Reagent: Add 200 µL of the NBD-Cl solution.

  • Reaction: Cap the vial tightly and place it in a heating block or water bath at 60°C for 30 minutes.

  • Cooling: After incubation, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

C. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Optimization may be required.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 340 nm.[1]

Protocol 2: Derivatization with Dansyl Chloride for HPLC-FLD Detection

This protocol is based on methods developed for sensitive detection of piperazine in complex matrices.[6]

A. Reagents and Materials

  • Piperazine Standard Stock Solution: Prepare as described in Protocol 1.

  • Dansyl Chloride Solution: Freshly prepare a solution of Dansyl Chloride in acetonitrile (e.g., 1.5 mg/mL). Protect from light.

  • Buffer: Sodium Bicarbonate buffer, 0.1 M, pH ~10.0.

  • Quenching Solution (Optional): A primary amine solution like 2% v/v methylamine in water to consume excess Dansyl Chloride.

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade) with 0.1% Formic Acid or Acetic Acid.

B. Derivatization Procedure

  • Sample Preparation: In a 1.5 mL amber microcentrifuge tube, add 100 µL of the piperazine standard or sample solution.

  • Add Buffer: Add 100 µL of the pH 10.0 buffer solution.

  • Add Reagent: Add 200 µL of the freshly prepared Dansyl Chloride solution. Vortex for 30 seconds.

  • Reaction: Incubate at 60°C for 45-60 minutes in the dark.

  • Cooling & Quenching: Cool the mixture to room temperature. Optional: Add 50 µL of quenching solution and vortex to stop the reaction.

  • Dilution & Filtration: Dilute with mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.

C. HPLC-FLD Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might be: 0-15 min, 50-90% B; 15-17 min, 90% B; 17.1-20 min, 50% B. Method development is required.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Fluorescence Detection: Excitation: ~330-340 nm, Emission: ~520-530 nm. Wavelengths should be optimized for your specific system.

Post-Column Derivatization: A Brief Consideration

Post-column derivatization (PCD) involves reacting the analyte with a reagent after separation on the HPLC column but before the detector.[11][12] Reagents like ninhydrin are commonly used in PCD for amino acid analysis.[11] Ninhydrin reacts with primary amines to form a deep purple product (Ruhemann's purple) detected at 570 nm, and with secondary amines to form a yellow product detected at 440 nm.[11]

However, for piperazine analysis, pre-column derivatization is overwhelmingly preferred. The primary reasons are:

  • Simplicity: PCD requires an additional pump, a mixing tee, and a reaction coil, adding complexity and cost to the HPLC system.[12]

  • Band Broadening: The extra-column volume of the PCD reactor can lead to diffusion and band broadening, reducing chromatographic efficiency.

  • Sensitivity: The derivatives formed in pre-column reactions (e.g., with Dansyl-Cl) are often more intensely fluorescent than the products of typical PCD reactions for secondary amines, leading to better sensitivity.

Troubleshooting and Expert Insights

  • Problem: No or Low Peak Area for the Derivative

    • Cause: Incorrect pH. The derivatization reaction is highly pH-dependent. Ensure your buffer has the correct pH and sufficient buffering capacity.

    • Cause: Inactive Reagent. Derivatizing agents like Dansyl-Cl and FMOC-Cl are moisture-sensitive. Use fresh reagent and anhydrous solvents for preparation.

    • Cause: Incomplete Reaction. Increase reaction time or temperature within validated limits. Ensure adequate mixing.

  • Problem: Large Interfering Peak from Excess Reagent

    • Cause: Stoichiometry. The concentration of the derivatizing agent is too high. Optimize the molar ratio of reagent to the expected maximum analyte concentration. A 10-50 fold molar excess is a common starting point.

    • Solution: Quenching. Add a small amount of a primary amine (e.g., methylamine, glycine) after the main reaction is complete to consume the excess reagent, forming a new derivative that elutes separately.

    • Solution: Sample Cleanup. A solid-phase extraction (SPE) step after derivatization can sometimes be used to separate the derivatized analyte from the excess reagent.

  • Problem: Poor Peak Shape (Tailing or Fronting)

    • Cause: Sample Solvent Incompatibility. The solvent used for the final dilution of the derivatized sample may be too strong compared to the initial mobile phase, causing peak distortion.[13]

    • Solution: Dilute the final sample in the initial mobile phase composition whenever possible.[14]

  • Problem: Drifting Retention Times

    • Cause: Unstable Column Temperature. Even minor fluctuations in ambient temperature can affect retention on reversed-phase columns.[13]

    • Solution: Always use a thermostatted column compartment for reproducible results.[13][15]

Conclusion

Chemical derivatization is an indispensable technique for the robust and sensitive analysis of piperazine by HPLC. By converting the non-chromophoric piperazine into a highly detectable derivative, analysts can achieve low limits of detection suitable for impurity testing, pharmacokinetic studies, and quality control. The choice of reagent—whether Dansyl Chloride for high-sensitivity fluorescence, NBD-Cl for routine UV analysis, or FMOC-Cl for rapid reaction—should be guided by the specific analytical requirements and available instrumentation. The detailed protocols and troubleshooting advice provided in this note serve as a comprehensive resource for developing and implementing validated HPLC methods for piperazine quantification.

References

  • Reddy, P. R., & Navaneeswari, R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Bu, X., et al. (2019). Determination of Piperazine in Eggs Using Accelerated Solvent Extraction (ASE) and Solid Phase Extraction (SPE) with High-Performance Liquid Chromatography–Fluorescence Detection (HPLC-FLD) and Pre-Column Derivatization with Dansyl Chloride. Analytical Letters, 53(1), 53-73. [Link]

  • Al-Majed, A. A., et al. (2023). Green Spectrofluorimetric and Spectrophotometric Assays for the Quantitation of Pipemidic Acid via Derivatization with 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). Molecules, 28(14), 5489. [Link]

  • Isidro-Llobet, A., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11847–11855. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. [Link]

  • Abdel-Nasser, M., et al. (2020). Piperazine-tuned NBD-based colorimetric and fluorescent turn-off probes for hydrogen sulfide. RSC Advances, 10(42), 25141-25148. [Link]

  • Molnár-Perl, I. (2007). Advances in the o-phthalaldehyde derivatizations. Comeback to the o-phthalaldehyde-ethanethiol reagent. Journal of Chromatography A, 1163(1-2), 2-24. [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. [Link]

  • ResearchGate. (n.d.). A general mechanism of ninhydrin derivatization using primary and secondary amines. [Link]

  • Analytical CHEMISTRY. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. [Link]

  • ResearchGate. (n.d.). The derivatisation of piperazine with dansyl chloride. [Link]

  • CH Prudhviraju, et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(9), 108-112. [Link]

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting: What Every HPLC User Should Know. [Link]

  • Klinsunthorn, N., et al. (2020). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 412, 5947–5958. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Shalliker, R. A., et al. (2016). Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns. Journal of Visualized Experiments, (110), 53961. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Zhang, J., et al. (2019). Development of a piperazinyl-NBD-based fluorescent probe and its dual-channel detection for hydrogen sulfide. Analyst, 144(10), 3296-3301. [Link]

  • Rahman, M., & Begum, S. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
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  • ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-Phthaldialdehyde/ 2-mercaptoethanol reagent. [Link]

  • PJSIR. (n.d.). O-PHTHALALDEHYDE AS A DERIV ATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS. [Link]

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Method

Application Notes and Protocols for Screening 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine Against Cancer Cell Lines

Introduction: The Therapeutic Potential of Piperazine Derivatives in Oncology The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Piperazine Derivatives in Oncology

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique physicochemical properties, including its ability to engage in various non-covalent interactions, make it an attractive moiety for the design of novel therapeutic agents.[1] In oncology, piperazine derivatives have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, inhibition of cell cycle progression, and anti-angiogenic effects.[1][2] These compounds can modulate the activity of various signaling pathways implicated in cancer progression, such as the PI3K/Akt and NF-κB pathways.[2] This document provides a comprehensive guide for the in vitro screening of a novel piperazine derivative, 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, to evaluate its potential as an anticancer agent.

The proposed screening cascade is designed to first assess the cytotoxic and anti-proliferative effects of the compound across a diverse panel of human cancer cell lines. Subsequently, promising "hits" will be further investigated to elucidate the underlying mechanism of action, with a focus on apoptosis induction. This systematic approach ensures a thorough initial evaluation, providing a solid foundation for further preclinical development.

Experimental Design: A Multi-tiered Approach to Anticancer Drug Screening

A robust in vitro screening strategy is crucial for the early-stage evaluation of potential anticancer compounds. The following workflow outlines a logical progression from broad cytotoxicity screening to more focused mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanistic Elucidation start Compound Synthesis & QC (1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine) screen Broad-Spectrum Cytotoxicity Screening (e.g., NCI-60 Panel or similar) start->screen Single high-dose (e.g., 10 µM) dose_response Dose-Response Analysis in Sensitive Cell Lines screen->dose_response Identify sensitive cell lines ic50 IC50 Determination dose_response->ic50 selectivity Screening against Non-Cancerous Cell Lines dose_response->selectivity apoptosis Apoptosis Induction Assays (e.g., Caspase-Glo 3/7) ic50->apoptosis Select active concentrations pathway Target Deconvolution & Pathway Analysis apoptosis->pathway

Figure 1: A tiered experimental workflow for the in vitro evaluation of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine.

Part 1: Primary Cytotoxicity Screening

The initial step is to assess the broad-spectrum anticancer activity of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. A comprehensive cancer cell line panel, such as the NCI-60 panel or a commercially available alternative, is recommended.[3][4] The NCI-60 panel comprises 60 human tumor cell lines representing nine different cancer types, providing a diverse set for identifying tissue-specific sensitivities.[4][5]

Protocol 1.1: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a robust method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[6][7] Its "add-mix-measure" format is well-suited for high-throughput screening.[6]

Materials:

  • Cancer cell lines of interest (e.g., NCI-60 panel)

  • Complete cell culture medium (specific to each cell line)

  • 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (stock solution in DMSO)

  • 96-well or 384-well clear-bottom, opaque white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (typically 3,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a working solution of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine in complete medium. For a primary screen, a single high concentration (e.g., 10 µM) is often used.

    • Add the compound solution to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[8]

  • Assay Execution:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.[9]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Measure luminescence using a plate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. A significant reduction in viability (e.g., >50%) in specific cell lines indicates sensitivity to the compound and warrants further investigation.

Part 2: Dose-Response Analysis and IC₅₀ Determination

For cell lines that exhibit sensitivity in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.

Protocol 2.1: MTT Colorimetric Assay for Dose-Response

The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Sensitive cancer cell lines identified in the primary screen

  • Non-cancerous control cell line (e.g., hTERT immortalized fibroblasts)

  • Complete cell culture medium

  • 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.1.

  • Compound Treatment:

    • Prepare a serial dilution of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine in complete medium (e.g., from 0.01 µM to 100 µM).

    • Treat the cells with the different concentrations of the compound and incubate for 72 hours.

  • Assay Execution:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[11][12]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

    • Incubate for 2-4 hours at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.

Table 1: Hypothetical Dose-Response Data for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast5.2
A549Lung12.8
HCT116Colon8.1
U87 MGGlioblastoma> 100
hTERT-FibroblastsNon-cancerous85.4

Part 3: Mechanistic Elucidation - Apoptosis Induction

Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[13] Investigating whether 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine induces apoptosis is a critical step in understanding its mechanism of action.

Protocol 3.1: Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. The Caspase-Glo® 3/7 assay measures the activity of caspase-3 and -7, key executioner caspases.[14]

G cluster_0 Apoptosis Induction cluster_1 Caspase Cascade cluster_2 Cellular Events Compound 1-(Piperidin-4-yl)-4- (propan-2-yl)piperazine Cell Cancer Cell Compound->Cell Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Cell->Initiator_Caspases Activates Executioner_Caspases Executioner Caspases (Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Activation Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Figure 2: A simplified diagram of the caspase-mediated apoptosis pathway.

Materials:

  • Sensitive cancer cell lines

  • Complete cell culture medium

  • 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • 96-well clear-bottom, opaque white plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells as described in Protocol 1.1.

    • Treat cells with 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

    • Incubate for a shorter duration than the viability assays (e.g., 24 hours) to capture the apoptotic events before widespread cell death.

  • Assay Execution:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently on a plate shaker at 300-500 rpm for 30 seconds.[15]

    • Incubate at room temperature for 1-3 hours.[15]

    • Measure luminescence using a plate reader.

Data Analysis: An increase in luminescence compared to the vehicle-treated control indicates the activation of caspase-3 and/or -7, suggesting that 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine induces apoptosis.

Table 2: Hypothetical Caspase-3/7 Activation Data

Cell LineTreatmentFold Increase in Luminescence (vs. Vehicle)
MCF-70.5x IC₅₀2.1
MCF-71x IC₅₀4.5
MCF-72x IC₅₀7.8
A5491x IC₅₀1.8

Conclusion and Future Directions

This application note provides a detailed framework for the initial in vitro evaluation of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine as a potential anticancer agent. The described protocols for primary cytotoxicity screening, dose-response analysis, and apoptosis induction will enable researchers to systematically assess the compound's activity and gain insights into its mechanism of action.

Positive results from this screening cascade, such as potent and selective cytotoxicity against specific cancer cell lines and the induction of apoptosis, would provide a strong rationale for further preclinical development. Subsequent studies could include more in-depth mechanistic investigations, such as cell cycle analysis, Western blotting for key apoptotic proteins, and in vivo efficacy studies in relevant animal models.

References

  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

  • PMC. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • NIH. (2024, September 10). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from [Link]

  • BioWorld. (2000, March 8). Piperazine derivatives synthesized at Samjin exert potent antitumor activity with low toxicity. Retrieved from [Link]

  • ResearchGate. (2023, November 15). (PDF) Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • National Cancer Institute. (2025, August 25). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

  • PubMed. (2024, July 19). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • PubMed. (2017, September 1). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][16][17]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. Retrieved from [Link]

  • Pharmaron. (n.d.). Cancer Cell Panel Screening. Retrieved from [Link]

  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]

  • T. Horton. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cell Line Panels. Retrieved from [Link]

  • Bio-protocol. (n.d.). CellTiter-Glo Viability Assay (CTG). Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • YouTube. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • RSC Publishing. (2023, October 30). Current trends in luminescence-based assessment of apoptosis. Retrieved from [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PMC. (n.d.). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Retrieved from [Link]

  • ResearchGate. (2014, October 8). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Measuring the Binding Affinity of Piperazine Compounds to Target Receptors

Introduction: The Significance of Piperazine Scaffolds and Binding Affinity in Drug Discovery The piperazine ring is a ubiquitous structural motif in modern medicinal chemistry, recognized as a "privileged scaffold" due...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperazine Scaffolds and Binding Affinity in Drug Discovery

The piperazine ring is a ubiquitous structural motif in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1] Its synthetic tractability allows for systematic modifications to fine-tune physicochemical properties like solubility, lipophilicity, and pKa, which in turn optimizes absorption, distribution, metabolism, and excretion (ADME) profiles and enhances high-affinity binding to a wide range of biological targets.[1] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and CNS-modulating effects.[2][3]

The therapeutic efficacy of these compounds is fundamentally linked to their ability to bind to specific target receptors with high affinity and selectivity. Binding affinity, quantified by the dissociation constant (Kd), is a critical parameter in drug discovery. It dictates the concentration of a drug required to elicit a therapeutic effect and influences its residence time on the target. A thorough understanding and accurate measurement of binding affinity are therefore paramount for advancing piperazine-based drug candidates through the development pipeline.

This comprehensive guide provides detailed application notes and protocols for three gold-standard biophysical techniques used to measure the binding affinity of piperazine compounds to their target receptors: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays: The Gold Standard for GPCRs

Radioligand binding assays are a cornerstone for quantifying ligand-receptor interactions, particularly for G-protein coupled receptors (GPCRs), a common target class for piperazine-containing drugs.[4][5] These assays are highly sensitive and provide quantitative data on receptor expression (Bmax) and the affinity of both radiolabeled (Kd) and unlabeled (Ki) ligands.[6]

Principle of the Assay

This technique relies on the competition between a radiolabeled ligand (a molecule with a radioactive isotope) and an unlabeled test compound (the piperazine derivative) for binding to the target receptor. The amount of radioligand bound to the receptor is measured, and a decrease in this signal in the presence of the test compound indicates competition for the same binding site. By performing this experiment at various concentrations of the test compound, an inhibition curve can be generated, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value can then be converted to the inhibition constant (Ki), a measure of the binding affinity of the test compound.

Experimental Workflow: Radioligand Competition Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Preparation (e.g., cell membrane prep) Incubation Incubate Receptor, Radioligand, & Test Compound Receptor->Incubation Radioligand Radioligand Solution (at 5x Kd concentration) Radioligand->Incubation TestCompound Test Piperazine Compound (serial dilutions) TestCompound->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Generate Competition Curve & Calculate IC50/Ki Scintillation->Analysis

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol: Competition Binding Assay for a Piperazine Compound Targeting a GPCR

Materials:

  • Receptor Source: Membranes from cells expressing the target GPCR.

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors).

  • Test Piperazine Compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the same receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well Plates.

  • Filtration Apparatus: with glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Prepare Reagents:

    • Thaw the receptor membrane preparation on ice. Homogenize and dilute to the desired concentration in assay buffer.

    • Prepare serial dilutions of the piperazine test compound in assay buffer.

    • Prepare the radioligand solution at a concentration equal to five times its dissociation constant (Kd) in the assay buffer.[7]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of receptor membrane suspension.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand solution, and 100 µL of receptor membrane suspension.

    • Test Compound: Add 50 µL of each dilution of the piperazine test compound, 50 µL of radioligand solution, and 100 µL of receptor membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium. Equilibration time may need to be extended for high-affinity ligands.[6]

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices and Self-Validation
  • Choice of Radioligand Concentration: Using a radioligand concentration around its Kd value ensures a good signal-to-noise ratio and sensitivity to competition.[7]

  • Non-specific Binding Control: This is crucial to differentiate between the radioligand binding to the target receptor and its binding to other components of the assay system (e.g., filters, lipids). The use of a high concentration of a known unlabeled ligand ensures that all specific binding sites are occupied, leaving only the non-specific component to be measured.[8]

  • Equilibrium Conditions: Ensuring the incubation time is sufficient for the binding reaction to reach equilibrium is critical for accurate determination of IC50 and Ki values.[6] This can be validated by performing time-course experiments.

  • Radioligand Depletion: It is important to ensure that the amount of bound radioligand is less than 10% of the total radioligand added to avoid inaccuracies in Kd and Ki measurements.[6][8] This can be controlled by adjusting the receptor concentration.

Parameter Typical Value/Range Significance
Ki (inhibition constant) nM to µMA lower Ki value indicates higher binding affinity.
IC50 (half-maximal inhibitory concentration) nM to µMConcentration of the test compound that displaces 50% of the radioligand.
n_H (Hill slope) ~1A Hill slope of 1 suggests a competitive binding interaction at a single site.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels.[9][10] It provides not only the binding affinity (Kd) but also the kinetic parameters of the interaction, including the association rate constant (ka) and the dissociation rate constant (kd).[11]

Principle of the Technique

SPR detects changes in the refractive index at the surface of a sensor chip.[12] In a typical experiment, the target receptor (ligand) is immobilized on the sensor chip surface. A solution containing the piperazine compound (analyte) is then flowed over the surface. As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is detected as a change in the SPR signal. The binding event is monitored over time, generating a sensorgram that shows the association and dissociation phases of the interaction.[12]

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_binding Binding Measurement cluster_regeneration Regeneration cluster_analysis Data Analysis Immobilization Immobilize Target Receptor on Sensor Chip Association Association Phase: Inject Piperazine Compound Immobilization->Association AnalytePrep Prepare Piperazine Compound (serial dilutions in running buffer) AnalytePrep->Association Dissociation Dissociation Phase: Flow Running Buffer Association->Dissociation Regeneration Inject Regeneration Solution (to remove bound analyte) Dissociation->Regeneration Analysis Fit Sensorgrams to a Binding Model & Determine ka, kd, and Kd Dissociation->Analysis Regeneration->Association Next Cycle

Caption: General workflow for an SPR experiment.

Detailed Protocol: Measuring Piperazine Compound Binding to an Immobilized Protein using SPR

Materials:

  • SPR Instrument: e.g., Biacore™ system.[13]

  • Sensor Chip: e.g., CM5 sensor chip.

  • Target Protein: Purified protein to be immobilized.

  • Piperazine Compound: In a suitable solvent, diluted in running buffer.

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Reagents: e.g., Amine coupling kit (EDC, NHS, ethanolamine).

  • Regeneration Solution: e.g., low pH glycine or high salt solution (to be optimized).[14]

Procedure:

  • System Priming and Equilibration: Prime the SPR system with running buffer until a stable baseline is achieved. For small molecule work, 5-10 startup cycles are recommended.[14]

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Measurement:

    • Inject a series of concentrations of the piperazine compound over the immobilized protein surface for a defined period (association phase). For small molecules with fast association rates, a 60-second injection is often sufficient.[15]

    • Switch to flowing running buffer over the surface to monitor the dissociation of the compound (dissociation phase). For fast dissociating small molecules, a 60-second dissociation time may be adequate.[15]

  • Surface Regeneration: Inject the regeneration solution to remove all bound analyte from the surface, preparing it for the next injection cycle. The mildest condition that provides complete regeneration should be used.[14]

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software.

    • This fitting will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Causality Behind Experimental Choices and Self-Validation
  • Immobilization Level: The amount of immobilized ligand should be optimized to avoid mass transport limitations, which can distort the kinetic data. A low immobilization level is generally preferred for small molecule analysis.

  • Analyte Concentration Range: A range of analyte concentrations both below and above the expected Kd should be tested to ensure accurate determination of the binding parameters.

  • Regeneration Scouting: It is critical to identify a regeneration solution that completely removes the bound analyte without denaturing the immobilized ligand. This is validated by ensuring that the binding capacity of the surface remains consistent across multiple cycles.[14]

  • Solvent Correction: If the piperazine compound is dissolved in a solvent like DMSO, it is important to perform a solvent correction to account for the difference in refractive index between the sample and the running buffer.[14]

Parameter Typical Value/Range Significance
ka (association rate constant) 10³ - 10⁷ M⁻¹s⁻¹Rate at which the compound binds to the target.
kd (dissociation rate constant) 10⁻⁵ - 10⁻¹ s⁻¹Rate at which the compound unbinds from the target.
Kd (equilibrium dissociation constant) pM to mMA measure of binding affinity (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[16] It is considered the gold standard for thermodynamic characterization of biomolecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment.[17][18]

Principle of the Technique

In an ITC experiment, a solution of the piperazine compound (ligand) is titrated into a solution of the target receptor (macromolecule) in a sample cell at constant temperature.[19] The binding interaction results in a change in heat, which is measured by the instrument. As the macromolecule becomes saturated with the ligand, the heat change per injection diminishes. The raw data is a series of heat spikes corresponding to each injection. Integrating these peaks yields a binding isotherm, which is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[20] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.[20]

Experimental Workflow: ITC Analysis

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_detection Detection cluster_analysis Data Analysis Macromolecule Prepare Target Receptor in Sample Cell Titration Inject Piperazine Compound into Sample Cell in small aliquots Macromolecule->Titration Ligand Prepare Piperazine Compound in Syringe (10x concentration) Ligand->Titration HeatMeasurement Measure Heat Change after each injection Titration->HeatMeasurement Analysis Generate Binding Isotherm & Fit to a Model to determine Kd, n, and ΔH HeatMeasurement->Analysis

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol: Characterizing Piperazine Compound Binding by ITC

Materials:

  • ITC Instrument: e.g., MicroCal PEAQ-ITC.

  • Target Protein: Purified and dialyzed extensively against the assay buffer.

  • Piperazine Compound: Dissolved in the final dialysis buffer of the protein.

  • Assay Buffer: A buffer with a low ionization enthalpy (e.g., phosphate or HEPES) is recommended.

Procedure:

  • Sample Preparation:

    • Prepare the target protein solution in the ITC cell at a concentration determined by the "C parameter" (C = n[M]T/Kd), where an optimal range is 5 < C < 500.[21] If the Kd is unknown, a starting concentration of 20 µM can be used.[21]

    • Prepare the piperazine compound solution in the syringe at a concentration 10-fold higher than the protein concentration in the cell.[21]

    • Ensure both the protein and ligand solutions are in identical buffer to minimize heats of dilution.

  • Instrument Setup:

    • Set the experimental temperature.

    • Set the injection volume and spacing between injections.

  • Titration:

    • Perform an initial small injection to account for any initial artifacts, and discard this data point from the analysis.

    • Perform a series of injections of the piperazine compound into the protein solution.

  • Data Acquisition: The instrument records the heat change after each injection.

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

    • Calculate ΔG and TΔS using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Causality Behind Experimental Choices and Self-Validation
  • Buffer Choice: The choice of buffer is critical as buffer ionization can contribute to the measured heat change. Using buffers with low ionization enthalpies minimizes this effect. It is also essential to perform control experiments by titrating the ligand into buffer alone to determine the heat of dilution.

  • Concentration Optimization: The concentrations of the protein and ligand are crucial for obtaining a sigmoidal binding curve that can be accurately fitted. The "C parameter" guides the selection of appropriate concentrations based on the expected binding affinity.[21]

  • Stoichiometry (n): The stoichiometry determined from the ITC experiment should be consistent with the expected binding model. A value of n close to 1 for a 1:1 interaction provides confidence in the quality of the data and the activity of the protein sample.

  • Intrinsic Thermodynamics: For ionizable piperazine compounds, it is important to consider that protonation or deprotonation events upon binding can contribute to the observed enthalpy. Performing experiments at different pH values can help to dissect these contributions and determine the intrinsic binding thermodynamics.[19]

Parameter Typical Value/Range Significance
Kd (equilibrium dissociation constant) nM to mMMeasure of binding affinity.
n (stoichiometry) UnitlessNumber of ligand molecules bound per protein molecule.
ΔH (enthalpy of binding) kcal/molHeat released or absorbed upon binding.
ΔG (Gibbs free energy of binding) kcal/molOverall favorability of the binding interaction.
TΔS (entropy of binding) kcal/molChange in disorder of the system upon binding.

Summary and Concluding Remarks

The selection of the most appropriate technique for measuring the binding affinity of piperazine compounds depends on several factors, including the nature of the target receptor, the availability of reagents, and the specific information required.

  • Radioligand binding assays are highly sensitive and well-suited for high-throughput screening and for studying GPCRs in a native-like membrane environment.

  • Surface Plasmon Resonance offers the advantage of being label-free and providing real-time kinetic data, which can be invaluable for understanding the mechanism of action and for lead optimization.

  • Isothermal Titration Calorimetry provides a complete thermodynamic profile of the binding interaction, offering deep insights into the driving forces behind molecular recognition.

By employing these robust and well-validated techniques, researchers can accurately determine the binding affinity of piperazine compounds, a critical step in the journey of developing novel and effective therapeutics.

References

  • GPCR-radioligand binding assays - PubMed. Available at: [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. Available at: [Link]

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  • Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC - PubMed Central. Available at: [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice) | Khan Academy. Available at: [Link]

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  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems - YouTube. Available at: [Link]

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  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. Available at: [Link]

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  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available at: [Link]

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  • Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance - Center for Macromolecular Interactions. Available at: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. Available at: [Link]

  • Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PubMed Central. Available at: [Link]

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  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]

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Method

developing antagonists for 5-HT1A receptors using piperazine scaffolds

Application Note: Rational Design and Characterization of 5-HT1A Antagonists Introduction: The "Silent" Antagonist Challenge The 5-HT1A receptor is a G-protein coupled receptor (GPCR) primarily coupled to the family, inh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design and Characterization of 5-HT1A Antagonists

Introduction: The "Silent" Antagonist Challenge

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) primarily coupled to the


 family, inhibiting adenylyl cyclase and modulating potassium channels. In drug discovery, the piperazine scaffold is a "privileged structure" for binding serotonin receptors. However, a persistent failure mode in this field is the inadvertent development of partial agonists  when the goal is pure antagonism.

Many "antagonists" reported in early literature (e.g., NAN-190) were later found to possess intrinsic activity. For therapeutic applications requiring complete blockade of serotonergic feedback loops (e.g., enhancing SSRI efficacy), a silent antagonist —one with zero intrinsic activity—is required.

This guide details the rational design of piperazine-based antagonists and the specific two-stage assay protocol required to distinguish them from partial agonists.

Chemical Design: The Piperazine Pharmacophore

To design a 5-HT1A antagonist, one must manipulate the "Head" and "Tail" regions of the piperazine scaffold. The classic arylpiperazine core provides high affinity, but the linker and terminal amide determine efficacy and selectivity.

Structural Logic (SAR)
  • The Anchor (Aryl Tail): Usually an o-methoxyphenyl or similar aromatic ring. This binds in a hydrophobic pocket and provides the primary anchor.

  • The Protonation Site: The piperazine nitrogen (

    
    ) is protonated at physiological pH and forms a critical salt bridge with Asp3.32  in the receptor transmembrane domain.
    
  • The Selectivity Filter (Linker & Head): A polymethylene spacer (often 2-4 carbons) connects to a bulky terminal group (amide, imide, or heterocycle).

    • Agonists often have smaller, flexible tails.

    • Antagonists (like WAY-100635 ) utilize bulky, sterically demanding groups (e.g., cyclohexane-carboxamide) that sterically hinder the receptor from undergoing the conformational change required for G-protein activation.

Visualizing the Design Logic

G cluster_0 The Scaffold Core cluster_1 The Efficacy Switch Piperazine Piperazine Ring (Protonation Site) Linker Alkyl Linker (2-4 Carbons) Piperazine->Linker Scaffold Aryl Aryl Tail (e.g., o-methoxyphenyl) Aryl->Piperazine High Affinity Head Bulky Amide/Imide (Steric Bulk = Antagonism) Linker->Head Selectivity & Efficacy Antagonist Silent Antagonist (Target) Head->Antagonist Blocks G-protein Coupling

Caption: SAR logic for converting generic arylpiperazines into selective 5-HT1A antagonists. Bulky head groups prevent the agonist-induced conformational shift.

Protocol 1: The Affinity Filter (Radioligand Binding)

Objective: Determine the affinity (


) of the test compound.
Critical Insight:  Do NOT  use 

-8-OH-DPAT for antagonist screening. 8-OH-DPAT is an agonist and preferentially binds to the receptor's "High Affinity" state (G-protein coupled). Antagonists bind with equal affinity to coupled and uncoupled states. Using an agonist radioligand can underestimate the affinity of your antagonist. Standard: Use

-WAY-100635
.[1][2][3][4]
Materials
  • Membranes: CHO or HEK-293 cells stably expressing human 5-HT1A receptors.

  • Radioligand:

    
    -WAY-100635 (Specific Activity ~80 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    , 0.5 mM EDTA.
    
  • Non-Specific Binding (NSB) Agent: 10

    
     Serotonin (5-HT) or unlabeled WAY-100635.
    
Step-by-Step Methodology
  • Preparation: Dilute membranes to 5-10

    
     protein/well.
    
  • Plate Setup:

    • Total Binding (TB): Membrane + Buffer + Radioligand (0.2 nM final).

    • Non-Specific Binding (NSB): Membrane + Buffer + Radioligand + 10

      
       5-HT.
      
    • Test: Membrane + Test Compound (10 concentrations,

      
       to 
      
      
      
      M) + Radioligand.
  • Incubation: Incubate for 60 minutes at room temperature (25°C) . Equilibrium is faster at RT than 4°C for this lipophilic scaffold.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).

  • Wash: 3x washes with ice-cold Tris buffer.

  • Analysis: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Protocol 2: The Functional Validator ( )

Objective: Differentiate "Silent Antagonists" from "Partial Agonists." Mechanism: 5-HT1A couples to


. Agonist binding catalyzes the exchange of GDP for GTP on the G

subunit.[5] Since

cannot be hydrolyzed, it accumulates on the membrane.
  • Antagonist: No change in basal binding; blocks agonist effect.[6]

  • Partial Agonist: Increases binding, but less than the full agonist (Emax < 100%).[7]

Experimental Workflow

GTP_Assay Membrane 5-HT1A Membranes + GDP (Excess) Incubation Incubate 30°C, 30 min Membrane->Incubation Tracer [35S]GTPγS Tracer->Incubation Compound Test Compound (Piperazine) Compound->Incubation Reference Ref Agonist (8-OH-DPAT) Reference->Incubation Filter Filter & Count (Bound Radioactivity) Incubation->Filter Result Analyze % Stimulation vs Basal Filter->Result Silent Silent Result->Silent 0% Stimulation Blocks Ref Agonist Partial Partial Result->Partial 20-60% Stimulation

Caption: Functional assay workflow. GDP is added to suppress basal noise, ensuring high signal-to-noise ratio for agonist detection.

Detailed Protocol
  • Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

    
    , 10-50 
    
    
    
    GDP
    .
    • Note: The concentration of GDP is the critical variable. Too little = high basal noise; too much = low signal. Titrate GDP for your specific membrane prep.

  • Agonist Mode (Test for Partial Agonism):

    • Incubate Membranes + GDP + Test Compound + 0.1 nM

      
      .[8]
      
    • If counts increase significantly above basal

      
      Compound is a Partial Agonist (Fail). 
      
  • Antagonist Mode (Test for Blockade):

    • Incubate Membranes + GDP + Test Compound +

      
       of Reference Agonist (e.g., 100 nM 8-OH-DPAT)  + 0.1 nM 
      
      
      
      .
    • If counts reduce to basal levels

      
      Compound is an Antagonist (Pass). 
      

Data Interpretation & Summary

Use the table below to categorize your piperazine derivatives based on the combined data from Protocol 1 and 2.

PhenotypeBinding Affinity (

)
GTP

S (Alone)
GTP

S (+ Agonist)
Clinical Implication
Silent Antagonist High (< 10 nM)No Change (Basal)Full BlockadeDesired Target. Blocks feedback without activation.
Partial Agonist High (< 10 nM)Weak Increase (20-50%)Partial BlockadeMay cause nausea/anxiety initially.
Full Agonist High (< 10 nM)Strong Increase (>80%)No BlockadeAnxiolytic (e.g., Buspirone-like).
Inverse Agonist High (< 10 nM)Decrease (< Basal)Full BlockadeMay be anxiogenic; stabilizes inactive state.

References

  • IUPHAR/BPS Guide to Pharmacology. 5-HT1A Receptor Physiology and Pharmacology. [Link]

  • Fletcher, A., et al. (1996). WAY-100635: a potent, selective and silent 5-HT1A receptor antagonist.[3] [Link]

  • Khawaja, X., et al. (1995). [3H]WAY-100635 binds to 5-HT1A receptors in human brain.[2] [Link]

  • Strange, P.G. (2010). Use of the GTPgammaS binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors.[9][10] British Journal of Pharmacology.[9] [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 119570, WAY-100635. [Link]

Sources

Application

Application Notes and Protocols for Anti-inflammatory Assays of Novel Benzo[d]imidazole Derivatives

< For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Benzo[d]imidazole Derivatives in Inflammation Therapy The benzo[d]imidazole scaffold is a privileged heterocyclic motif in me...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzo[d]imidazole Derivatives in Inflammation Therapy

The benzo[d]imidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1] Notably, numerous derivatives have emerged as potent anti-inflammatory agents, targeting key mediators of the inflammatory cascade.[2][3] These compounds exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, modulation of pro-inflammatory cytokine production, and interference with critical signaling pathways such as NF-κB and MAPK.[2][4][5] This document provides a comprehensive guide to the essential in vitro and in vivo assays for characterizing the anti-inflammatory potential of novel benzo[d]imidazole derivatives, ensuring scientific rigor and reproducibility in drug discovery and development.

Section 1: Foundational In Vitro Screening Assays

A tiered screening approach is recommended, beginning with simple, high-throughput in vitro assays to identify promising lead compounds. These initial assays provide a fundamental assessment of a compound's ability to interfere with key inflammatory processes.

Inhibition of Protein Denaturation Assay

Principle: Inflammation can lead to the denaturation of proteins.[6] This assay provides a rapid and straightforward method to assess the ability of a compound to prevent heat-induced protein denaturation, a hallmark of its anti-inflammatory potential.[7]

Protocol:

  • Preparation of Reagents:

    • Test Compounds: Prepare stock solutions of novel benzo[d]imidazole derivatives in a suitable solvent (e.g., DMSO) and dilute to various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Control: Use a known anti-inflammatory drug such as Aspirin or Diclofenac sodium as a positive control.[7]

    • Protein Solution: Prepare a 1% w/v solution of bovine serum albumin (BSA) or egg albumin in phosphate-buffered saline (PBS, pH 6.4).[6][8]

  • Assay Procedure:

    • To 0.5 mL of the protein solution, add 0.5 mL of the test compound or control at different concentrations.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation of Inhibition:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Interpretation:

    • A higher percentage of inhibition indicates a greater anti-inflammatory activity of the benzo[d]imidazole derivative.

Cyclooxygenase (COX-2) Inhibition Assay

Principle: The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, responsible for the synthesis of prostaglandins.[9] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[4] This fluorometric assay provides a sensitive and reliable method for high-throughput screening of COX-2 inhibitors.

Protocol:

This protocol is based on a commercially available COX-2 inhibitor screening kit.[10][11]

  • Reagent Preparation:

    • Prepare reagents as per the manufacturer's instructions, including COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid (substrate), and human recombinant COX-2 enzyme.

    • Prepare a standard curve using the provided COX-2 inhibitor (e.g., Celecoxib).

  • Assay Procedure:

    • Add test compounds and controls to a 96-well plate.

    • Add the COX-2 enzyme to all wells except the blank.

    • Initiate the reaction by adding the substrate, Arachidonic Acid.

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Expected Outcome:

CompoundCOX-2 Inhibition IC50 (µM)
Benzo[d]imidazole Derivative 1[Insert Value]
Benzo[d]imidazole Derivative 2[Insert Value]
Celecoxib (Positive Control)[Insert Value]

Section 2: Cell-Based Assays for Mechanistic Insights

Following initial screening, cell-based assays are crucial for understanding the mechanism of action of the lead compounds in a more biologically relevant context. Lipopolysaccharide (LPS)-stimulated macrophages are a widely used in vitro model to mimic inflammation.[12][13]

Workflow for LPS-Induced Inflammation in Macrophages

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis Seed Macrophages Seed Macrophages Pre-treat with Derivatives Pre-treat with Derivatives Seed Macrophages->Pre-treat with Derivatives 24h Stimulate with LPS Stimulate with LPS Pre-treat with Derivatives->Stimulate with LPS 1h Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant 24h Collect Cell Lysates Collect Cell Lysates Stimulate with LPS->Collect Cell Lysates Varies Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Collect Supernatant->Cytokine Analysis (ELISA) Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Collect Cell Lysates->Western Blot (Signaling Pathways)

Caption: General workflow for in vitro anti-inflammatory assays using LPS-stimulated macrophages.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Principle: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in the inflammatory response.[12] Measuring the inhibition of these cytokines provides a direct indication of a compound's anti-inflammatory efficacy.

Protocol (ELISA):

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophages or human THP-1 monocytes in 96-well plates and allow them to adhere.[14]

    • Pre-treat the cells with various concentrations of the benzo[d]imidazole derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[14][15]

  • ELISA Procedure:

    • Collect the cell culture supernatants.

    • Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[16][17][18] This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the cell supernatants.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α and IL-6.

    • Quantify the concentration of each cytokine in the cell supernatants.

    • Calculate the percentage of inhibition for each compound concentration.

Data Presentation:

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Derivative X1[Value][Value]
10[Value][Value]
50[Value][Value]
Dexamethasone (Control)1[Value][Value]
Investigation of Key Signaling Pathways: NF-κB and MAPK

Principle: The NF-κB and MAPK signaling pathways are critical regulators of inflammatory gene expression.[5][19][20] Analyzing the effect of benzo[d]imidazole derivatives on these pathways can elucidate their molecular mechanism of action.

NF-κB Signaling Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK Activation IKK Activation TLR4->IKK Activation Activates IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation Phosphorylates IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation Leads to NF-κB (p65/p50) Translocation NF-κB (p65/p50) Translocation IκBα Degradation->NF-κB (p65/p50) Translocation Releases Nucleus Nucleus NF-κB (p65/p50) Translocation->Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces

Caption: Simplified representation of the canonical NF-κB signaling pathway.[21][22]

MAPK Signaling Pathway:

G Inflammatory Stimuli Inflammatory Stimuli MAPKKK Activation MAPKKK Activation Inflammatory Stimuli->MAPKKK Activation Activate MAPKK Phosphorylation MAPKK Phosphorylation MAPKKK Activation->MAPKK Phosphorylation Phosphorylate MAPK Phosphorylation (e.g., p38, JNK, ERK) MAPK Phosphorylation (e.g., p38, JNK, ERK) MAPKK Phosphorylation->MAPK Phosphorylation (e.g., p38, JNK, ERK) Phosphorylate Transcription Factor Activation (e.g., AP-1) Transcription Factor Activation (e.g., AP-1) MAPK Phosphorylation (e.g., p38, JNK, ERK)->Transcription Factor Activation (e.g., AP-1) Activate Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factor Activation (e.g., AP-1)->Pro-inflammatory Gene Expression Induces

Caption: General overview of the MAPK signaling cascade.[23]

Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Culture and treat macrophages with benzo[d]imidazole derivatives and LPS as described previously. The duration of LPS stimulation may need to be optimized for specific signaling events (e.g., 30-60 minutes for phosphorylation events).

  • Protein Extraction:

    • Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, phospho-ERK).

    • Use antibodies against the total forms of these proteins and a housekeeping protein (e.g., β-actin) for normalization.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities to determine the effect of the compounds on the phosphorylation of key signaling proteins.

Section 3: In Vivo Models for Preclinical Efficacy

Promising compounds identified through in vitro assays should be further evaluated in animal models of inflammation to assess their in vivo efficacy and safety.[24][25][26]

Carrageenan-Induced Paw Edema in Rodents

Principle: This is a classic and widely used model of acute inflammation.[27] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

  • Animal Acclimatization:

    • Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.[27]

  • Compound Administration:

    • Administer the benzo[d]imidazole derivatives orally or intraperitoneally at various doses.

    • Administer a vehicle control (e.g., saline, DMSO) and a positive control (e.g., Indomethacin).

  • Induction of Edema:

    • One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Data Summary:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Edema Inhibition (%)
Vehicle Control-[Value]0
Derivative Y10[Value][Value]
30[Value][Value]
100[Value][Value]
Indomethacin10[Value][Value]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Principle: Systemic administration of LPS in rodents induces a robust inflammatory response, characterized by the release of pro-inflammatory cytokines into the bloodstream.[28] This model is useful for evaluating the systemic anti-inflammatory effects of novel compounds.

Protocol:

  • Animal and Compound Administration:

    • Follow the same acclimatization and compound administration procedures as in the paw edema model.

  • Induction of Inflammation:

    • One hour after compound administration, inject LPS intraperitoneally.

  • Sample Collection:

    • At a predetermined time point (e.g., 2-4 hours) after LPS injection, collect blood samples via cardiac puncture or from the tail vein.

  • Cytokine Analysis:

    • Prepare serum or plasma from the blood samples.

    • Measure the levels of TNF-α and IL-6 using ELISA, as described in the in vitro section.

  • Analysis:

    • Compare the cytokine levels in the treated groups to the vehicle control group to determine the extent of inhibition.

Conclusion

The assays and protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel benzo[d]imidazole derivatives as potential anti-inflammatory agents. By progressing from high-throughput in vitro screening to more complex cell-based and in vivo models, researchers can effectively identify and characterize promising lead compounds, paving the way for the development of new and improved anti-inflammatory therapies.

References

  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021, July 29). Retrieved February 6, 2026, from [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Imidazole as a Promising Medicinal Scaffold - DDDT - Dove Medical Press. (2021, July 29). Retrieved February 6, 2026, from [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). Retrieved February 6, 2026, from [Link]

  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024, December 15). Retrieved February 6, 2026, from [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[6][29]imidazo[1,2-d][12][29]oxazepine and Benzo[f]benzo[6][29]oxazolo[3,2-d][12][29]oxazepine Derivatives - SciELO. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (2024, March 13). Retrieved February 6, 2026, from [Link]

  • Physicochemical Characterization and In Vitro Anti-Inflammatory Assessment of Novel Sodium Alginate Sponges Loading Andiroba Oil (Carapa guianensis Aubl.) for Skin Dressings | ACS Omega. (2026, February 4). Retrieved February 6, 2026, from [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central. (n.d.). Retrieved February 6, 2026, from [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC. (2013, January 9). Retrieved February 6, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience. (n.d.). Retrieved February 6, 2026, from [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. (2024, January 22). Retrieved February 6, 2026, from [Link]

  • The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025, February 22). Retrieved February 6, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. (2019, September 5). Retrieved February 6, 2026, from [Link]

  • NF-κB signaling in inflammation - PubMed - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • NF-κB - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. (2023, June 12). Retrieved February 6, 2026, from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - MDPI. (2023, September 21). Retrieved February 6, 2026, from [Link]

  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE International Journal of Drug Development & R. (n.d.). Retrieved February 6, 2026, from [Link]

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - Frontiers. (n.d.). Retrieved February 6, 2026, from [Link]

  • ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • MAPK Signaling Links Autophagy and Inflammation - Bio-Techne. (n.d.). Retrieved February 6, 2026, from [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • MAPK signaling pathway - Cusabio. (n.d.). Retrieved February 6, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Retrieved February 6, 2026, from [Link]

  • Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC. (2023, July 24). Retrieved February 6, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved February 6, 2026, from [Link]

  • (PDF) NF-κB signaling in inflammation - ResearchGate. (2017, July 14). Retrieved February 6, 2026, from [Link]

  • Activation of inflammatory immune gene cascades by lipopolysaccharide (LPS) in the porcine colonic tissue ex-vivo model | Clinical and Experimental Immunology | Oxford Academic. (n.d.). Retrieved February 6, 2026, from [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (2019, March 18). Retrieved February 6, 2026, from [Link]

  • Molecular Mechanisms of Lipopolysaccharide (LPS) Induced Inflammation in an Immortalized Ovine Luteal Endothelial Cell Line (OLENDO) - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

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Method

use of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine as a chemical intermediate

An Application Guide to the Synthetic Utility of N-Substituted Piperidinyl-Piperazines Authored by: A Senior Application Scientist Introduction: The Piperidinyl-Piperazine Scaffold in Modern Drug Discovery The piperazine...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Utility of N-Substituted Piperidinyl-Piperazines

Authored by: A Senior Application Scientist

Introduction: The Piperidinyl-Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutic agents.[1][2] Its utility stems from its unique physicochemical properties, including its ability to improve the pharmacokinetic profile of a drug candidate and to orient pharmacophoric groups in a desirable three-dimensional space.[1] A particularly powerful variant is the piperidinyl-piperazine core, which combines the structural features of both heterocycles to create a versatile building block for complex molecular architectures.

This guide focuses on the synthetic application of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine as a chemical intermediate. While detailed public data on this specific molecule is limited, its synthetic behavior and utility can be effectively understood by examining a closely related and well-documented analogue: 1-Methyl-4-(piperidin-4-yl)piperazine . This analogue serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib.[3] By detailing the synthesis and subsequent reactions of this representative compound, we can provide researchers and drug development professionals with a robust framework for utilizing the broader class of N-substituted piperidinyl-piperazine intermediates.

These intermediates are bifunctional, featuring a reactive secondary amine on the piperidine ring and a tertiary amine within the piperazine core. This arrangement allows for sequential, selective functionalization, making it an invaluable tool for building molecular complexity.

Property Value (for 1-Methyl-4-(piperidin-4-yl)piperazine) Reference
Molecular Formula C10H21N3[3]
Molecular Weight 183.29 g/mol [3][4]
CAS Number 99726-99-5 (Analogue)[3]
Appearance Pale yellow solid[5]
Boiling Point 261°C[5]
Storage Temperature 2–8 °C under inert gas[5]
Key Feature Versatile building block and reagent in synthetic applications.[5]

Part 1: Synthesis of the Piperidinyl-Piperazine Core

A common and efficient method for constructing the piperidinyl-piperazine core is through reductive amination. This strategy involves the reaction of an N-substituted piperazine with a protected piperidin-4-one derivative, followed by the removal of the protecting group. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial to ensure selective reaction at the desired positions and prevent unwanted side reactions.

General Synthetic Workflow

The synthesis can be visualized as a two-stage process: initial coupling via reductive amination, followed by deprotection to unmask the reactive secondary amine of the piperidine ring.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Deprotection N-Isopropylpiperazine N-Isopropylpiperazine Intermediate Boc-Protected Intermediate N-Isopropylpiperazine->Intermediate N-Boc-piperidin-4-one N-Boc-piperidin-4-one N-Boc-piperidin-4-one->Intermediate ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Intermediate Reaction DeprotectedIntermediate Boc-Protected Intermediate FinalProduct 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (Final Intermediate) DeprotectedIntermediate->FinalProduct Removal of Boc Group Acid Acidic Conditions (e.g., HCl in Methanol) Acid->FinalProduct

Caption: General workflow for the synthesis of the target intermediate.

Protocol 1: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine (Representative Analogue)

This protocol is adapted from established patent literature for the synthesis of the core structure.[6]

A. Materials and Reagents:

  • N-Methylpiperazine

  • N-Boc-piperidin-4-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

  • Saturated hydrogen chloride (HCl) in methanol

B. Step-by-Step Procedure:

  • Reaction Setup: To a solution of N-Boc-piperidin-4-one (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methylpiperazine (1.1 eq).

    • Rationale: DCM is a good solvent for both reactants and does not interfere with the reductive amination process. A slight excess of the amine is used to drive the reaction to completion.

  • Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-4 hours).

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the ketone in the absence of the iminium ion intermediate, minimizing side reactions.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

    • Rationale: The bicarbonate quench neutralizes the acidic byproducts of the reaction. The washing steps remove water-soluble impurities and salts.

  • Deprotection: Dissolve the crude intermediate in methanol. To this solution, add a saturated solution of HCl in methanol and stir at room temperature. Monitor the reaction by TLC until the protected intermediate is fully consumed (typically 1-2 hours).

    • Rationale: The Boc protecting group is acid-labile. Methanolic HCl provides a strong acidic environment to efficiently cleave the Boc group, revealing the secondary amine of the piperidine ring.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of 1-methyl-4-(piperidin-4-yl)piperazine. It can be triturated with a solvent like diethyl ether or ethyl acetate to improve purity, followed by filtration to collect the final product.

Part 2: Application in Heterocycle Coupling Reactions

With the secondary amine of the piperidine ring exposed, the intermediate is now a potent nucleophile, ready to be coupled with various electrophilic partners. A primary application is in the construction of complex molecules through nucleophilic aromatic substitution (SNAᵣ) or palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical synthesis.[1]

General Coupling Workflow

This workflow illustrates the use of the intermediate in a typical SNAᵣ reaction with an electron-deficient heteroaryl chloride.

G Intermediate 1-(Piperidin-4-yl)-4- (propan-2-yl)piperazine Coupling SNAᵣ Coupling Reaction Intermediate->Coupling Electrophile Electron-Deficient Heteroaryl Chloride (e.g., 2-chloropyrimidine) Electrophile->Coupling Base Base (e.g., K2CO3, DIPEA) Base->Coupling Solvent Solvent (e.g., DMF, DMSO) Solvent->Coupling FinalAPI Complex API Precursor Coupling->FinalAPI Forms C-N Bond

Caption: Workflow for coupling the intermediate with a heteroaryl chloride.

Protocol 2: Representative SNAᵣ Coupling Reaction

This protocol describes a general procedure for coupling the synthesized intermediate with a heteroaryl chloride.

A. Materials and Reagents:

  • 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (or its analogue)

  • An electron-deficient heteroaryl chloride (e.g., 2-chloropyrimidine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

B. Step-by-Step Procedure:

  • Reaction Setup: In a flask, dissolve the piperidinyl-piperazine intermediate (1.0 eq) and the heteroaryl chloride (1.0-1.2 eq) in DMF (~0.2 M). Add a base such as potassium carbonate (2.0-3.0 eq).

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates SNAᵣ reactions. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. The progress should be monitored by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

    • Rationale: Heating is often required to overcome the activation energy for the nucleophilic attack on the heteroaromatic ring.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash with water and brine to remove residual DMF and salts.

    • Rationale: This aqueous workup separates the desired organic product from the high-boiling point solvent (DMF) and inorganic salts.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure coupled product.

    • Rationale: Chromatography is necessary to remove unreacted starting materials and any side products, ensuring the high purity required for subsequent pharmaceutical development steps.

Reaction Optimization Parameters
Parameter Variable Rationale and Expected Outcome
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃NInorganic bases (K₂CO₃, Cs₂CO₃) are often effective and easily removed. Organic bases (DIPEA) can improve solubility but may be harder to remove. Choice can impact reaction rate and side product formation.
Solvent DMF, DMSO, NMP, DioxaneHigh-boiling polar aprotic solvents are standard. The choice can influence reaction temperature, solubility of reactants, and reaction rate.
Temperature 60 °C to 120 °CHigher temperatures generally increase reaction rates but may also lead to decomposition or side reactions. Optimization is key to achieving a good yield in a reasonable time.
Catalyst (Optional) Pd catalysts, Cu catalystsFor less reactive aryl halides (e.g., bromides or chlorides on less activated rings), a transition-metal catalyst may be required for Buchwald-Hartwig or Ullmann type cross-coupling reactions.

Part 3: Safety, Handling, and Storage

Compounds containing piperidine and piperazine moieties require careful handling. They are typically corrosive and can cause severe skin and eye damage.[7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[7][8] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[7][10] These compounds are often hygroscopic (absorb moisture from the air) and may be light-sensitive.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5][10] Keep in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture.[7][9]

Conclusion

The 1-(Piperidin-4-yl)-4-(alkyl)piperazine framework, represented here by 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine and its analogue, is a powerful and versatile intermediate in pharmaceutical chemistry. Its bifunctional nature allows for controlled, stepwise elaboration into complex molecular targets. The protocols and principles outlined in this guide provide a foundational understanding for researchers to effectively utilize this scaffold in the synthesis of novel drug candidates, contributing to the advancement of modern drug discovery.[11]

References

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • 1-Methyl-4-(piperidin-4-yl)piperazine (CAS No: 99726-99-5) API Intermediate Manufacturers. Apicule. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Process for synthesizing piperazine-piperidine compounds.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. [Link]

  • 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

  • Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta Chemicals. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. MDPI. [Link]

  • 6-phenyl-2-[((piperidin-4-ylmethyl)-piperazin-1YL) or piperazin 1-ylmethyl)-piperidin-1-yl)]-imidazo[2,1-B][6][12][13]thiadiazole derivatives and their use. Google Patents.

  • Method for synthesizing piperazine pharmaceutical intermediate.
  • Pharmaceutical piperazine compounds - Patent US-5852018-A. PubChem. [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]

  • Piperazine. Wikipedia. [Link]

  • PIPERAZINES. Ataman Kimya. [Link]

  • 1-(4-Pyridyl)piperazine. PubChem. [Link]

  • Piperazine. NIST WebBook. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we addre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just protocols, but the underlying scientific rationale to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine?

A1: The most reliable and widely adopted method is a two-step sequence involving a reductive amination followed by a deprotection step. This strategy offers high selectivity and generally good yields.

The pathway involves:

  • Reductive Amination: Reaction between 1-isopropylpiperazine and an N-protected piperidin-4-one, typically N-Boc-piperidin-4-one. This step forms the core C-N bond.

  • Deprotection: Removal of the protecting group (e.g., Boc) from the piperidine nitrogen under acidic conditions to yield the final product.

This approach is superior to direct alkylation of piperazine with a substituted piperidine (or vice-versa), which often leads to mixtures of mono- and di-alkylated products and is difficult to control.[1]

Synthetic_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Boc-piperidin-4-one N-Boc-piperidin-4-one Intermediate N-Boc Protected Intermediate N-Boc-piperidin-4-one->Intermediate 1-isopropylpiperazine 1-isopropylpiperazine 1-isopropylpiperazine->Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Intermediate Final_Product 1-(Piperidin-4-yl)-4- (propan-2-yl)piperazine Intermediate->Final_Product Deprotection Acid Acid (e.g., HCl in Dioxane) Acid->Final_Product

Caption: Recommended two-step synthetic workflow.

Q2: Which reducing agent is optimal for the reductive amination step?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2] Here's why:

  • Mildness and Selectivity: It is mild enough not to reduce the ketone starting material but is highly effective at reducing the intermediate iminium ion formed in situ. This selectivity prevents the formation of alcohol side products.

  • Operational Simplicity: The reaction can be performed as a one-pot procedure where the ketone, amine, and reducing agent are mixed together.[2] Unlike harsher reagents like sodium borohydride (NaBH₄), NaBH(OAc)₃ can be used in acidic conditions, which are often beneficial for imine formation.

  • Safety: While all hydrides require careful handling, NaBH(OAc)₃ is generally considered safer and less reactive to protic solvents than reagents like lithium aluminum hydride (LiAlH₄).

While other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective, NaBH(OAc)₃ is often preferred due to the toxicity concerns associated with cyanide.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods.

  • TLC: Use a mobile phase that provides good separation between the starting N-Boc-piperidin-4-one and the more polar product. A common system is Dichloromethane/Methanol (e.g., 95:5) with a small amount of triethylamine or ammonium hydroxide (e.g., 0.5%) to prevent the basic amine product from streaking on the silica plate. Stain with potassium permanganate to visualize the spots.

  • LC-MS: This is the definitive method. It will allow you to monitor the disappearance of starting materials (by mass) and the appearance of the desired product mass (m/z for the Boc-protected intermediate: 312.27 [M+H]⁺). This technique is invaluable for confirming product formation and identifying potential side products.

Troubleshooting Guide

Problem: My reaction yield is consistently low (<60%). What are the potential causes and solutions?

This is a common issue that can often be resolved by systematically evaluating several parameters.

Troubleshooting_Low_Yield Start Low Yield Reported CheckPurity 1. Verify Reagent Purity & Stoichiometry Start->CheckPurity CheckConditions 2. Optimize Reaction Conditions Start->CheckConditions CheckWorkup 3. Evaluate Work-up Procedure Start->CheckWorkup PuritySol Solution: - Use fresh 1-isopropylpiperazine. - Ensure NaBH(OAc)₃ is not hydrolyzed. - Use slight excess (1.1-1.2 eq) of amine. CheckPurity->PuritySol Reagents degraded? ConditionsSol Solution: - Pre-stir ketone and amine for 1-2h before adding NaBH(OAc)₃ to facilitate imine formation. - Ensure reaction is anhydrous. - Extend reaction time to 18-24h. CheckConditions->ConditionsSol Imine formation slow? WorkupSol Solution: - Quench reaction carefully with aq. NaHCO₃. - Ensure aqueous layer pH is >9 before extraction. - Extract multiple times (3x) with a suitable solvent (e.g., DCM, EtOAc). CheckWorkup->WorkupSol Product lost to aqueous phase?

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Explanation:

  • Reagent Quality: 1-isopropylpiperazine can be hygroscopic and may degrade over time. N-Boc-piperidin-4-one should be a stable solid. Crucially, NaBH(OAc)₃ is moisture-sensitive; old or improperly stored reagent will have significantly lower activity.

  • Imine Formation: The rate-limiting step is often the initial formation of the iminium ion. Adding a weak acid like acetic acid (1-2 equivalents) can catalyze this step.[2] Allowing the ketone and amine to stir together for an hour before adding the reducing agent can also significantly improve yields.

  • Work-up pH: The product is a tertiary amine, which will be protonated and water-soluble at acidic or neutral pH. It is critical to basify the aqueous layer (pH > 9) with a base like sodium carbonate or sodium hydroxide before extraction to ensure the product is in its free-base form and partitions into the organic layer.

Problem: My final product after deprotection is a viscous, impure oil, and the ¹H NMR signals are broad.

A2: This issue, commonly reported in similar syntheses[3], usually points to residual impurities or the presence of the product in multiple salt forms.

  • Cause of Broad NMR Peaks: Broad signals in amine samples often result from slow proton exchange on the NMR timescale or the presence of multiple protonation states. Residual acid (from deprotection) or borate salts (from the reduction) can contribute to this.

  • Purification Strategy: Standard silica gel chromatography can be challenging. Here are two effective solutions:

    • Salt Crystallization: This is an excellent method for purification. After deprotection with HCl, the product is the dihydrochloride salt. This salt can often be precipitated or crystallized from a solvent system like isopropanol/ether or ethanol.[4] This process effectively removes non-basic organic impurities. The pure salt can then be converted back to the free base if required.

    • Amine-Treated Silica Gel Chromatography: If chromatography is necessary, pre-treat the silica gel with triethylamine (slurry the silica in your starting eluent containing 1-2% Et₃N, then pack the column). Run the column with a mobile phase containing 0.5-1% triethylamine. This neutralizes the acidic sites on the silica, preventing peak tailing and improving separation.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(4-isopropylpiperazin-1-yl)piperidine-1-carboxylate
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-piperidin-4-one (1.0 eq), 1-isopropylpiperazine (1.1 eq), and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Stir the mixture at room temperature for 1-2 hours to promote imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction is mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the N-Boc-piperidin-4-one is consumed.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Deprotection to Yield 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine
  • Dissolve the crude or purified tert-butyl 4-(4-isopropylpiperazin-1-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

  • Add a solution of HCl in 1,4-dioxane (typically 4 M, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the product dihydrochloride salt may precipitate. If so, it can be collected by filtration and washed with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to induce solidification and remove non-polar impurities.

  • To obtain the free base, dissolve the hydrochloride salt in water, cool in an ice bath, and basify to pH > 10 with 2 M NaOH. Extract the free base into a suitable organic solvent (e.g., DCM or EtOAc), dry, and concentrate.

Data Summary

CompoundMolecular FormulaMolecular WeightTypical Yield (Step 1)Typical Yield (Step 2)Expected [M+H]⁺
Boc-protected IntermediateC₁₇H₃₃N₃O₂327.46 g/mol 75-90%N/A327.5
Final Product C₁₂H₂₅N₃211.35 g/mol N/A85-98%212.2

References

  • Google Patents.Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines.[Link]

  • Google Patents.
  • Google Patents.
  • Kiec-Kononowicz, K., & Karczmarzyk, Z. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 678. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(9), 1076. [Link]

  • Łażewska, D., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 22(1), 362-373. [Link]

  • Reddit. r/OrganicChemistry - Reductive amination of piperazine.[Link]

  • ACS Omega. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.[Link]

  • Google Patents.
  • Journal of Medicinal Chemistry. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.[Link]

  • Molecules. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.[Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.[Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works.[Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[Link]

Sources

Optimization

Technical Support Center: Purification of Piperazine-Based Compounds

Welcome to the technical support center for the purification of piperazine-based compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isola...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of piperazine-based compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these versatile yet often problematic molecules. The piperazine moiety is a cornerstone in modern pharmaceuticals, but its unique physicochemical properties can present significant purification hurdles.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My piperazine compound is a sticky oil or wax that won't crystallize. What's the first thing I should try?

A: This is a very common issue. The first and often most effective strategy is to attempt salt formation. The basic nitrogen atoms of the piperazine ring readily form salts with a variety of acids. This not only induces crystallinity but can also significantly improve the compound's stability and handling characteristics. A good starting point is to try forming the hydrochloride (HCl) or hydrobromide (HBr) salt, as these are often crystalline. For more complex molecules, organic acids like tartaric or citric acid can be effective.[4][5]

Q2: Why is my piperazine compound "streaking" or "tailing" badly on my silica gel column?

A: The basic nature of the piperazine nitrogens is the primary cause. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong, non-specific binding leads to poor peak shape and difficult elution. The solution is to add a small amount of a basic modifier to your mobile phase to "deactivate" the silica. Typically, adding 0.5-2% of triethylamine (TEA) or ammonia in methanol to your eluent system will resolve this issue by competing for the acidic sites on the silica.

Q3: I see an unexpected peak in my mass spectrum that is +16 Da from my expected product. What is it?

A: This is almost certainly the corresponding N-oxide of your piperazine compound. The tertiary amines in many piperazine derivatives are susceptible to oxidation, which can occur during the reaction, work-up (especially if using oxidizing agents or exposed to air for long periods at high pH), or even during storage.[6] Purification to remove the N-oxide can be challenging due to its high polarity.

Troubleshooting Guide: A Deeper Dive

This section is organized by common experimental challenges. Each entry explains the underlying chemical principles and provides detailed, actionable protocols.

Challenge 1: Removing Key Impurities

The synthesis of piperazine derivatives is often complicated by the formation of structurally similar byproducts.

Q: How can I remove the di-substituted byproduct from my desired mono-substituted piperazine?

A: Causal Explanation: This is a classic selectivity problem in piperazine synthesis. Because both nitrogen atoms are nucleophilic, reactions with electrophiles can lead to a mixture of mono- and di-substituted products.[7] Their structural similarity often makes chromatographic separation difficult. The most effective strategy is to exploit the difference in basicity and polarity between the two products. The mono-substituted product has a free secondary amine, making it more basic and generally more polar than the di-substituted product, which only has tertiary amines.

Troubleshooting Workflow: Purification Strategy Selection

G start Crude Mixture (Mono- vs. Di-substituted) solubility_check Are products soluble in a non-polar organic solvent (e.g., DCM, EtOAc)? start->solubility_check extraction Perform Acid-Base Extraction solubility_check->extraction  Yes chromatography Attempt Flash Chromatography solubility_check->chromatography  No extraction_details 1. Dissolve in EtOAc. 2. Wash with dilute acid (e.g., 1M HCl). 3. Mono-substituted product moves to aqueous layer. 4. Separate layers, basify aqueous layer, and re-extract. extraction->extraction_details end_extraction Pure Mono-substituted Product extraction->end_extraction chrom_details Use amine-deactivated silica or add 1-2% TEA to eluent. Employ a steep gradient. chromatography->chrom_details crystallization Attempt Selective Crystallization/ Salt Formation chromatography->crystallization Separation Poor end_chrom Separated Products chromatography->end_chrom Separation Good cryst_details Convert to a salt (e.g., HCl, fumarate). The di-substituted product may remain in the mother liquor. crystallization->cryst_details end_cryst Crystalline Pure Product crystallization->end_cryst

Caption: Decision tree for separating mono- and di-substituted piperazines.

Q: My reaction was catalyzed by Palladium (Pd) or Copper (Cu), and now my compound is discolored. How do I remove residual metals?

A: Causal Explanation: The nitrogen atoms in piperazine are excellent ligands for transition metals, forming stable coordination complexes.[2][7] This is why they are often used as ligands in catalysis. However, it also means that residual catalyst metals can be tightly bound to your final product, leading to discoloration (often gray, black, or green) and potential issues in downstream applications. Simple filtration or chromatography is often insufficient.

Protocol: Metal Scavenging

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., DCM, Toluene, or THF).

  • Scavenger Selection: Choose a metal scavenger. These are solid-supported reagents with functional groups that have a very high affinity for the target metal.

    • For Palladium (Pd) : Thiol-based scavengers (e.g., SiliaMetS Thiol) are highly effective.

    • For Copper (Cu) : Amine-based scavengers (e.g., SiliaMetS TAAcOH) are a good choice.

  • Incubation: Add the scavenger to the solution (typically 3-5 equivalents by weight relative to the theoretical amount of metal). Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger-metal complex.

  • Analysis: Concentrate the filtrate and analyze for color and residual metal content (e.g., by ICP-MS if required).

Metal CatalystRecommended Scavenger TypeTypical LoadingIncubation Time
Palladium (Pd)Thiol-functionalized silica3-5 eq (w/w)4-12 h
Copper (Cu)Amine/Carboxylate silica3-5 eq (w/w)2-8 h
Rhodium (Rh)Thiol or Amine-based4-6 eq (w/w)6-16 h
Tin (Sn)Acidic silica or specialized resins5-10 eq (w/w)12-24 h
Challenge 2: Addressing Solubility and Crystallization Issues

The polarity and hygroscopic nature of many piperazine compounds can make them difficult to handle and crystallize.

Q: My piperazine derivative is highly soluble in water, making extraction from an aqueous workup impossible. What should I do?

A: Causal Explanation: The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, leading to high aqueous solubility, especially for smaller, less-functionalized derivatives.[8] To extract the compound into an organic layer, you must suppress its water solubility.

Strategies for Extracting Water-Soluble Amines:

  • pH Adjustment: Increase the pH of the aqueous solution to >10 using a strong base like 2-4M NaOH. This ensures both nitrogen atoms are deprotonated, making the molecule less polar and more "organic-soluble".[8]

  • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). The salt ions will hydrate, reducing the amount of "free" water available to solvate your compound, thereby decreasing its aqueous solubility and forcing it into the organic layer.

  • Solvent Choice: Use a more polar organic solvent for extraction. While less polar solvents like ethyl acetate are common, a more polar solvent like dichloromethane (DCM) or even a 9:1 DCM:Isopropanol mixture can be more effective for highly polar amines.

Workflow: Extraction of a Highly Polar Piperazine Compound

G start Aqueous Reaction Workup basify Adjust pH to >10 with 2M NaOH start->basify salt_out Saturate with NaCl (Salting Out) basify->salt_out extract Extract with DCM or 9:1 DCM/IPA (3x) salt_out->extract dry Dry combined organic layers over Na2SO4 or MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate product Isolated Crude Product concentrate->product

Caption: Step-by-step workflow for extracting polar piperazine bases.

Q: I have successfully isolated my compound, but I need a crystalline, solid form. What is a reliable crystallization protocol?

A: Causal Explanation: Piperazine compounds, especially free bases, can be challenging to crystallize due to their conformational flexibility and affinity for water. Converting the compound to a salt provides a rigid ionic lattice structure that is much more amenable to crystallization.[4][5] The choice of acid can be used to fine-tune the solubility and crystalline properties of the salt.

Protocol: Diacetate Salt Crystallization for Purification

This protocol is particularly effective for removing less basic impurities.[4]

  • Dissolution: Dissolve the crude piperazine-containing mixture in a minimal amount of a solvent in which the desired salt will be insoluble or sparingly soluble. Acetone is an excellent first choice.[4] Other options include isopropanol (IPA) or acetonitrile (MeCN).

  • Acid Addition: While stirring, slowly add glacial acetic acid. A stoichiometric amount of 2.0-2.2 equivalents relative to your piperazine compound is a good starting point to form the diacetate salt.

  • Precipitation: The piperazine diacetate salt should begin to precipitate. The process can be encouraged by cooling the mixture in an ice bath (0-10 °C) and gently scratching the inside of the flask with a glass rod.

  • Aging: Allow the slurry to stir at a low temperature for 1-4 hours to maximize crystal growth and yield.

  • Isolation: Collect the crystalline precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent (e.g., cold acetone) to remove any soluble impurities.

  • Drying: Dry the purified salt under vacuum. The pure free base can be regenerated by dissolving the salt in water, basifying with NaOH, and re-extracting.

Challenge 3: Overcoming Chromatographic Hurdles

The polar and basic nature of piperazines makes them notoriously difficult subjects for standard chromatography.

Q: My highly polar piperazine compound elutes in the void volume on my C18 (Reversed-Phase) column. How can I achieve retention?

A: Causal Explanation: Standard C18 columns rely on hydrophobic interactions for retention. Highly polar compounds, like many piperazine derivatives, have little affinity for the non-polar stationary phase and are swept through the column with the mobile phase front.[9]

Solutions for Retaining Polar Amines in HPLC:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution. HILIC columns use a polar stationary phase (e.g., bare silica, or phases bonded with amide or diol groups) with a mobile phase high in organic content (typically >80% acetonitrile). Water is used as the strong, eluting solvent. This inverse polarity provides excellent retention and peak shape for very polar molecules.

  • Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase. For basic compounds like piperazines, an alkyl sulfonate (e.g., sodium 1-hexanesulfonate) is used. The reagent forms a neutral ion pair with the protonated piperazine, increasing its hydrophobicity and thus its retention on a C18 column.

  • High pH Mobile Phase: Use a column specifically designed to be stable at high pH (e.g., Agilent Zorbax Extend-C18, Waters XBridge C18). Running at a pH > 10 will deprotonate the piperazine, making it less polar and more retentive on the C18 phase.

Chromatography ModeStationary PhaseMobile Phase PrincipleBest For...
Reversed-Phase (RP)C18, C8 (Non-polar)Polar (Water/ACN/MeOH)Moderately polar to non-polar piperazines
Normal Phase (NP)Silica, Alumina (Polar)Non-polar (Hexane/EtOAc)Less polar piperazines; good for isomer separation
HILICSilica, Amide (Polar)High Organic (>80% ACN)Highly polar, water-soluble piperazines
Ion-Pair RPC18, C8Additive (e.g., PFPA, HSA)Charged piperazines to increase RP retention

References

  • Hively, R. A. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • Česnek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2149. [Link]

  • Nielsen, P., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]

  • Ferreira, R. J., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 17-31. [Link]

  • Godfrey, A. G. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933. Washington, DC: U.S.
  • Bari, A., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Pharmaceuticals, 15(5), 609. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Kuznetsov, A. Y., & Kalinina, J. V. (2021). Methods for the catalytic synthesis of piperazine. Petroleum Chemistry, 61(3), 219-233. [Link]

  • Wikipedia. Piperazine. [Link]

  • Petrucci, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. [Link]

  • ResearchGate. How to extract/isolate piperazine from water without distillation?. [Link]

  • Gadzala-Kopciuch, R. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society, 145(5), 2963-2973. [Link]

  • Kelder, J., et al. (2010). N-oxides as prodrugs of piperazine and piperidine derivatives. U.S. Patent No. 7,750,013. Washington, DC: U.S.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

Welcome to the technical support center for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. As a molecule with multiple basic nitrogen atoms, its solubility is highly dependent on pH, and its relatively complex structure can present further hurdles in achieving desired concentrations for in vitro and in vivo studies.

This resource offers a structured approach to systematically troubleshoot and overcome these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine that influence its solubility?

A1: 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is a basic compound due to the presence of three nitrogen atoms within its piperidine and piperazine rings.[1] The piperazine and piperidine moieties are inherently basic and can be protonated.[2][3] This characteristic is pivotal to its solubility profile. Like many amines, its solubility in aqueous media is expected to be significantly influenced by pH.[4][5] In acidic conditions, the nitrogen atoms become protonated, forming positively charged ions that are more readily solvated by water, thus increasing solubility.[6] Conversely, at higher pH values, the compound will exist predominantly in its neutral, free base form, which is generally less water-soluble.

Q2: I'm observing poor solubility of the compound in my neutral buffer (e.g., PBS pH 7.4). Is this expected?

A2: Yes, this is a common observation. At neutral pH, a significant portion of the 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine molecules will be in the less soluble, un-ionized form. The pKa values of the amine groups in similar structures are typically in the range of 9.5 to 11.0.[5][7] This means that at pH 7.4, the compound is not fully protonated, leading to limited aqueous solubility. For many basic drugs, a decrease in solubility is observed as the pH of the medium approaches and exceeds the pKa of the molecule.

Q3: Can I simply dissolve the compound in an organic solvent like DMSO first and then dilute it into my aqueous buffer?

A3: While this is a common practice, it must be approached with caution. Dissolving the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) can be an effective initial step. However, upon dilution into an aqueous buffer, the compound may precipitate out of solution if its solubility limit in the final aqueous/organic mixture is exceeded. This phenomenon, known as "crashing out," can lead to inaccurate concentration measurements and unreliable experimental results. It is crucial to determine the maximum tolerable percentage of the organic co-solvent in your final experimental system that does not adversely affect the assay or cause precipitation.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section provides a systematic workflow for diagnosing and resolving solubility issues with 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine.

Step 1: Foundational Solubility Assessment

The first step is to quantitatively determine the compound's baseline solubility in relevant aqueous media. The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of solid 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine to a vial containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, acidic buffer pH 2.0). Ensure enough solid is present to maintain a saturated solution with undissolved particles.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Reporting: Express the solubility in mg/mL or µg/mL at the specified temperature and pH.

Step 2: Systematic Solubility Enhancement Strategies

Based on the initial solubility assessment, you can select from a range of enhancement techniques. The following decision tree illustrates a logical approach to selecting the most appropriate strategy.

Solubility_Workflow cluster_start Start cluster_evaluation Evaluation cluster_strategies Solubility Enhancement Strategies cluster_end End Start Initial Solubility Assessment (Protocol 1) IsSolubilitySufficient Is Solubility Sufficient? Start->IsSolubilitySufficient pH_Adjustment pH Adjustment IsSolubilitySufficient->pH_Adjustment No Proceed Proceed with Experiment IsSolubilitySufficient->Proceed Yes Co_solvents Co-solvents pH_Adjustment->Co_solvents Insufficient or Incompatible pH_Adjustment->Proceed Sufficient Salt_Formation Salt Formation Co_solvents->Salt_Formation Insufficient or Incompatible Co_solvents->Proceed Sufficient Complexation Complexation (e.g., Cyclodextrins) Salt_Formation->Complexation Insufficient or Incompatible Salt_Formation->Proceed Sufficient Solid_Dispersion Solid Dispersion Complexation->Solid_Dispersion Insufficient or Incompatible Complexation->Proceed Sufficient Solid_Dispersion->Proceed Sufficient

Sources

Optimization

Technical Support Center: HPLC Analysis of Piperazine Isomers

Welcome to the Advanced Chromatography Support Portal. Current Module: Small Molecule Method Development (Amines) Status: Senior Scientist Verified Module 1: Method Development Strategy (The Foundation) Q: I need to sepa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Portal. Current Module: Small Molecule Method Development (Amines) Status: Senior Scientist Verified

Module 1: Method Development Strategy (The Foundation)

Q: I need to separate piperazine isomers, but they are eluting in the void volume or tailing severely. Where do I start?

A: This is the most common inquiry regarding piperazine analysis. Piperazine (


) presents a "perfect storm" of chromatographic challenges: it is highly polar (

), highly basic (

,

), and lacks a strong UV chromophore.

To separate isomers (whether regioisomers like 2-methyl vs. 3-methyl, or stereoisomers like cis/trans), you must first achieve stable retention. Standard C18 protocols often fail here. You must choose a mode based on the specific isomer type and polarity.

The Decision Matrix: Use the following logic flow to select your starting column chemistry.

PiperazineMethodDev Start START: Piperazine Isomer Separation IsChiral Are the isomers chiral (Enantiomers)? Start->IsChiral ChiralYes Polysaccharide Columns (e.g., Amylose/Cellulose) Mode: Normal Phase or Polar Organic IsChiral->ChiralYes Yes IsChiralNo No (Regio/Diastereomers) IsChiral->IsChiralNo No CheckPolarity Is retention < 1.5 k' on C18? IsChiralNo->CheckPolarity Retentive Yes (Too Polar) CheckPolarity->Retentive Elutes in Void Retained No (Retained) CheckPolarity->Retained Retains HILIC HILIC Mode (Zwitterionic or Bare Silica) High ACN (>70%) Retentive->HILIC Preferred IonPair Ion-Pairing RP (C18 + Hexanesulfonate) Retentive->IonPair Alternative Selectivity Maximize Selectivity (Pi-Pi Interactions) Retained->Selectivity PFP Pentafluorophenyl (PFP) or Phenyl-Hexyl (For positional isomers) Selectivity->PFP

Figure 1: Decision tree for selecting the stationary phase based on isomer chemistry and polarity.

Module 2: Troubleshooting Peak Tailing (The "Shark Fin" Effect)

Q: My peaks look like shark fins (severe tailing). I'm using a C18 column with water/methanol. What is happening?

A: You are experiencing secondary silanol interactions .[1][2] At neutral pH, the residual silanols (


) on the silica surface are ionized to 

. The protonated piperazine nitrogen (

) binds ionically to these sites, causing the peak to drag (tail).

The Fix: You must suppress this interaction using one of three methods.

Protocol A: High pH Strategy (Recommended for Hybrid Columns)
  • Mechanism: At pH > 10, piperazine is deprotonated (neutral), eliminating the ionic interaction.

  • Requirement: You must use a high-pH stable column (e.g., Hybrid Ethylene Bridged Silica or similar). Standard silica dissolves above pH 8.

  • Buffer: 10mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

Protocol B: The "Sacrificial Base" (Traditional Silica)
  • Mechanism: Add a competing base that binds to silanols more aggressively than your analyte.

  • Additive: Triethylamine (TEA).[3]

  • Concentration: 5–10 mM in the aqueous mobile phase.

  • Warning: TEA is not MS-friendly (signal suppression).

Protocol C: The "Chaotropic" Shield (Low pH)
  • Mechanism: Use a chaotic salt at low pH to mask silanols and improve peak shape.

  • Buffer: 0.1% TFA (Trifluoroacetic acid) or Perchlorate salts (if UV only).

  • Note: TFA is an ion-pairing agent that improves shape but suppresses MS signal. For MS, use Formic Acid + Ammonium Formate.[4]

Comparison of Mobile Phase Additives:

AdditiveRolepH RangeDetector Compatibility
Triethylamine (TEA) Silanol BlockerHigh/NeutralUV Only (Suppresses MS)
Trifluoroacetic Acid (TFA) Ion-Pairing / AcidifierLow (< 2.5)UV (Good), MS (Poor)
Ammonium Formate Buffer / Ionic Strength3.0 - 4.5Excellent for MS
Hexanesulfonic Acid Strong Ion-PairingAcidicUV Only (Contaminates MS)
Module 3: Isomer Resolution (Separating the Inseparable)

Q: I have 1,2-dimethylpiperazine and 1,3-dimethylpiperazine. They co-elute on C18.[5] How do I separate them?

A: Positional isomers often have identical hydrophobicity, meaning a C18 column (which separates based on hydrophobicity) cannot distinguish them. You need a phase that offers shape selectivity or pi-pi interactions .

Recommended Solution: Fluorinated Phases (PFP) Pentafluorophenyl (PFP) phases are superior for separating basic isomers.

  • Mechanism: The fluorine atoms create a strong electron-deficient ring. This interacts with the lone pair electrons on the piperazine nitrogen.

  • Steric Selectivity: The rigid aromatic ring on the stationary phase can discriminate between the spatial arrangement of the methyl groups (1,2 vs 1,3 positions).

Experimental Protocol: PFP Screening

  • Column: PFP (Pentafluorophenyl) Propyl, 3µm or 5µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH provides better selectivity than ACN on PFP columns).

  • Gradient: 5% B to 40% B over 15 minutes.

    • Note: Methanol promotes hydrogen bonding and pi-pi interactions better than Acetonitrile in this context.

Module 4: Detection Limits (The "Invisible" Peak)

Q: I injected my sample but see no peaks, even though I know the concentration is high (1 mg/mL). Is my detector broken?

A: Piperazine lacks a conjugated pi-system, meaning it has negligible UV absorbance above 210 nm. If you are monitoring at 254 nm, you will see nothing.

Troubleshooting Steps:

  • Wavelength Optimization:

    • Set UV detector to 200 nm - 210 nm .

    • Constraint: You cannot use UV-absorbing solvents (like Acetone) or additives (like high concentrations of TEA or Formic Acid) that cause high background noise at this wavelength. Phosphoric acid is the preferred transparent buffer for UV < 210 nm.

  • Universal Detection (Preferred):

    • Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These detect any non-volatile analyte regardless of optical properties.

    • Requirement: Mobile phase must be volatile (e.g., Formic Acid/Ammonium Acetate, NOT Phosphate/Perchlorate).

  • Derivatization (If UV is the only option):

    • React piperazine with Dansyl Chloride or Fmoc-Cl pre-column.

    • This attaches a UV-active tag, allowing detection at 254 nm or fluorescence detection, significantly increasing sensitivity (down to ng/mL levels).

References
  • Helix Chromatography. HPLC Analysis of Piperazine on Coresep 100 Mixed-Mode Column. (Demonstrates mixed-mode cation exchange/RP for retaining polar amines).

  • LabCompare. How to Prevent Tailing Peaks in HPLC. (Detailed review of silanol suppression strategies using buffers and pH).

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization. (Protocol for NBD-Cl derivatization for UV detection).

  • Chrom Tech. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. (Comparative guide for selecting HILIC for polar compounds like piperazine).

Sources

Troubleshooting

reducing off-target effects of piperazine-containing drugs

Welcome to the Technical Support Center for Piperazine-Containing Drug Candidates. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to navigate the complexities of your rese...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperazine-Containing Drug Candidates. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to navigate the complexities of your research. This is not a static manual but a dynamic resource designed to address the real-world challenges you face in the lab. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, celebrated for its synthetic tractability and its presence in numerous FDA-approved drugs.[1] However, its very versatility—the two nitrogen atoms and its conformational flexibility—makes it a frequent culprit in pharmacological promiscuity, leading to unintended off-target interactions.[2][3]

This guide is structured to help you diagnose, understand, and mitigate these off-target effects, enhancing the selectivity and safety profile of your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the challenges associated with piperazine-containing compounds.

Q1: What are "off-target effects" and why are they a primary concern for piperazine-based compounds?

A1: Off-target effects occur when a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target.[4] This can lead to a range of adverse events, from minor side effects to serious toxicity.[5] The piperazine ring, due to its common basic nitrogen atom, often mimics endogenous ligands for various biogenic amine receptors (like serotonin and dopamine), leading to unintended neurological, cardiovascular, or metabolic side effects.[2][6] An interaction that results in an adverse clinical event is termed an "off-target liability."[4] Early identification and mitigation of these liabilities are critical to reduce safety-related attrition in later stages of drug development.[7][8]

Q2: What are the most common off-target liabilities for drugs containing a piperazine scaffold?

A2: The piperazine scaffold is notorious for interacting with a few key families of proteins. Your primary concerns should be:

  • Monoamine Receptors and Transporters: High affinity for serotonin (5-HT), dopamine (D2), and adrenergic (α1) receptors is very common, leading to potential CNS and cardiovascular side effects.[2]

  • hERG Potassium Channel: Blockade of the hERG channel is a major safety concern that can lead to fatal cardiac arrhythmias (Torsades de Pointes). The basic nitrogen of the piperazine can be a key pharmacophoric feature for hERG binding.

  • Cytochrome P450 (CYP) Enzymes: Piperazine-containing compounds can be potent inhibitors of key metabolic enzymes, particularly CYP2D6 and CYP3A4.[9][10] This can lead to dangerous drug-drug interactions (DDIs) when co-administered with other medications.[11]

Q3: What is the overall workflow for identifying and de-risking these off-target effects?

A3: A proactive, multi-pronged strategy is essential. The process should be iterative, integrating computational prediction, in vitro screening, and rational chemical modification. The goal is to triage compounds early, focusing resources on those with the most promising selectivity profiles.

Below is a general workflow that integrates these steps.

G cluster_0 Phase 1: In Silico & Early Screening cluster_1 Phase 2: Risk Assessment & Triage cluster_2 Phase 3: Mitigation & Optimization cluster_3 Phase 4: Advancement start New Piperazine-Containing Lead Compound in_silico In Silico Liability Prediction (hERG, CYP, Receptor Panels) start->in_silico hts High-Throughput Screening (HTS) On-Target Potency Assay start->hts assess Assess Therapeutic Index (On-Target vs. Off-Target Potency) in_silico->assess selectivity_panel Primary Selectivity Panel (e.g., CEREP, Safety47) hts->selectivity_panel selectivity_panel->assess decision Acceptable Window? assess->decision sar Structure-Activity Relationship (SAR) Guided Chemical Modification decision->sar No advance Advance to In Vivo Toxicology Studies decision->advance Yes resynthesize Synthesize New Analogs sar->resynthesize retest Re-screen Analogs (Potency & Selectivity) resynthesize->retest retest->assess G cluster_0 Step 1: Modulate Basicity cluster_1 Step 2: Alter Physicochemical Properties cluster_2 Step 3: Radical Modification cluster_3 Outcome start High hERG Liability Detected (IC50 < 1 µM or <30x Target IC50) reduce_pka Synthesize Analogs with Reduced Piperazine Nitrogen pKa (e.g., add adjacent EWGs) start->reduce_pka test_pka Screen Analogs in hERG Assay (e.g., Automated Patch Clamp) reduce_pka->test_pka check_pka hERG IC50 Improved? test_pka->check_pka add_polarity Introduce Polar Groups (e.g., -OH, -COOH) check_pka->add_polarity No success Success: Advance Lead Candidate check_pka->success Yes test_polarity Screen Analogs in hERG Assay add_polarity->test_polarity check_polarity hERG IC50 Improved? test_polarity->check_polarity bioisostere Attempt Bioisosteric Replacement of Piperazine Scaffold check_polarity->bioisostere No check_polarity->success Yes fail Failure: Deprioritize Scaffold bioisostere->fail

Caption: Decision tree for mitigating hERG liability.

Guide 2.2: Problem - My compound is a potent inhibitor of Cytochrome P450 enzymes.

Q: We have a piperazine-based kinase inhibitor that is very effective in cell-based assays. However, our ADME panel shows potent, mechanism-based inhibition of CYP3A4 and competitive inhibition of CYP2D6. What does this mean for our project and how can we address it?

A: This is a significant drug-drug interaction (DDI) risk. Mechanism-based inhibition (MBI) of CYP3A4 is particularly dangerous because this enzyme metabolizes over 50% of clinically used drugs. MBI means your compound is being converted by CYP3A4 into a reactive metabolite that then irreversibly binds to and inactivates the enzyme. Competitive inhibition of CYP2D6 is also a major concern.

Causality:

  • CYP3A4 MBI: The piperazine ring is often the site of metabolic attack. N-dealkylation or oxidation can form chemically reactive species (like iminium ions) that covalently modify the enzyme.

  • CYP2D6 Inhibition: The basic nitrogen of the piperazine can form a strong ionic bond with an aspartic acid residue (Asp-301) in the CYP2D6 active site, leading to potent competitive inhibition.

Troubleshooting & Mitigation Strategy:

  • Identify the Metabolic Soft Spot:

    • Action: Perform a metabolite identification study using human liver microsomes (HLM) and LC-MS/MS. This will pinpoint which part of your molecule is being modified. [5]The goal is to find the sites of N-dealkylation, hydroxylation, or other oxidations.

    • Rationale: You cannot block metabolism if you don't know where it's happening. This is a critical first step.

  • Block the Site of Metabolism (Metabolic Shunting):

    • Action: Once the "soft spot" is identified, make chemical modifications at that position to prevent metabolic attack. For example, if an N-benzyl group is being cleaved, replace it with a more robust N-aryl group. If a specific carbon is being hydroxylated, you can install a fluorine atom at that position (a "metabolic blocker").

    • Rationale: By blocking the primary site of metabolism, you prevent the formation of the reactive metabolite responsible for MBI. This is known as metabolic shunting. [12]

  • Reduce Basicity for CYP2D6:

    • Action: Similar to the hERG strategy, reduce the pKa of the basic nitrogen.

    • Rationale: This will weaken the ionic interaction with the CYP2D6 active site, reducing its inhibitory potency.

Data Summary Table:

Liability TypeCommon EnzymeMechanismPrimary Mitigation Strategy
Mechanism-Based Inhibition CYP3A4, CYP2C9Formation of a reactive metabolite that covalently inactivates the enzyme.Identify metabolic "soft spot" via Met-ID studies and block the site of metabolism (e.g., deuteration, fluorination).
Competitive Inhibition CYP2D6, CYP2C19Direct binding to the active site, often via an ionic bond with a basic nitrogen.Reduce the pKa of the basic nitrogen to weaken the key ionic interaction.
Induction CYP1A2, CYP3A4Upregulation of enzyme expression via nuclear receptors (e.g., PXR, AhR).Reduce lipophilicity and aromaticity; often requires significant scaffold changes.

Section 3: Key Experimental Protocols

This section provides streamlined protocols for essential assays mentioned in the guides.

Protocol 3.1: In Silico Off-Target Prediction

Objective: To computationally predict potential off-target interactions of a piperazine-containing compound early in the discovery process to guide initial screening funnels.

Principle: This protocol utilizes ligand-based computational methods, which compare the 2D or 3D features of your query molecule to a large database of compounds with known biological activities. [13]A high similarity score to a known inhibitor of an off-target protein suggests a potential liability.

Methodology:

  • Prepare the Input Structure:

    • Generate a 2D structure of your molecule in a standard format (e.g., SMILES or SDF).

    • Ensure the structure is correctly represented, including stereochemistry if known.

  • Select a Prediction Platform:

    • Utilize a commercial or open-source platform that contains a large, curated database of structure-activity relationships (e.g., ChEMBL, BindingDB, or commercial tools like those from Schrödinger, Certara).

  • Perform Similarity Searching:

    • 2D Fingerprint Similarity: Use algorithms like Extended-Connectivity Fingerprints (ECFP) to calculate the Tanimoto similarity between your molecule and the database compounds. [7]This is a rapid method to find structurally similar molecules.

    • 3D Shape/Pharmacophore Similarity: If a 3D conformation can be generated, use shape-based alignment tools. This can identify compounds that are sterically and electronically similar, even if their 2D scaffolds are different. [13]

  • Analyze and Triage Results:

    • Review the list of potential off-targets. Pay close attention to any predicted interactions with proteins on standard safety panels (e.g., hERG, CYP enzymes, adrenergic/serotonergic receptors).

    • Focus on predictions with high confidence scores or those supported by multiple computational methods.

    • Use these predictions to build your first in vitro screening panel. If the tool predicts a high likelihood of 5-HT2B receptor agonism, ensure that receptor is included in your experimental screen.

Self-Validation: The output of this protocol is a testable hypothesis. The predictions are validated by the subsequent in vitro experimental results. A good model will show a high correlation between predicted liabilities and experimentally confirmed activities.

Protocol 3.2: Cytochrome P450 Inhibition Assay (Fluorometric)

Objective: To determine the IC50 value of a test compound against major CYP450 isoforms.

Principle: This is a high-throughput, fluorescence-based assay. A specific substrate for each CYP isoform is used that is converted by the enzyme into a fluorescent product. An inhibitor will compete with the substrate and reduce the rate of fluorescent product formation.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.).

  • CYP450 reaction buffer (Phosphate buffer, pH 7.4).

  • NADPH regenerating system (e.g., G6P, G6PDH).

  • Fluorogenic substrates (e.g., BFC for CYP3A4, AMMC for CYP2D6).

  • Test compound stock solution in DMSO.

  • Positive control inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).

  • 96- or 384-well black microplates.

  • Fluorescence plate reader.

Methodology:

  • Prepare Reagent Plates:

    • Serially dilute the test compound in buffer to create a range of concentrations (e.g., 8-point curve from 100 µM to 0.01 µM).

    • Include a "no inhibitor" control (DMSO vehicle) and a positive control inhibitor.

  • Initiate the Reaction:

    • In a separate plate, prepare a master mix containing the reaction buffer, NADPH regenerating system, and the specific CYP450 enzyme.

    • Add the specific fluorogenic substrate to the master mix.

    • Dispense the enzyme/substrate mix into the wells of the compound plate to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction:

    • Stop the reaction by adding a stop solution (e.g., acetonitrile or a strong acid).

  • Read Fluorescence:

    • Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the fluorophore produced.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the "no inhibitor" control (100% activity) and the positive control (0% activity).

    • Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The assay is validated if the IC50 values for the known positive control inhibitors fall within their expected ranges and the Z'-factor for the assay is > 0.5, indicating a robust and reproducible screen.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2020, December 1). Piperazine derivatives as dangerous abused compounds. Retrieved from [Link]

  • Charles River Laboratories. (2023, November 7). E66: When Drug Candidates Miss the Mark: Off-Target Liability. Retrieved from [Link]

  • ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

  • PubMed Central. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Retrieved from [Link]

  • Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • YouTube. (2025, September 1). Understanding How Drugs Interact With Anti-Targets: The "Avoid-ome". Retrieved from [Link]

  • ChemMedChem. (2024, December 30). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Retrieved from [Link]

  • PubMed. (n.d.). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved from [Link]

  • National Institute of Allergy and Infectious Diseases (NIAID). (2025, July 16). GENERIC PRECLINICAL DEVELOPMENT PLAN FOR HUMAN MONOCLONAL ANTIBODIES. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Retrieved from [Link]

  • EurekAlert!. (2025, November 9). Computational methods revolutionize drug discovery by predicting protein target sites. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • AFMPS. (2023, September 15). Non-clinical assessment of early phase clinical trials General aspects. Retrieved from [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • RSC Publishing. (2020, February 3). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. Retrieved from [Link]

Sources

Optimization

enhancing binding selectivity of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

Executive Summary: The Scaffold Paradox You are working with 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (hereafter referred to as the IPP-Scaffold ).[1][2][3] The Core Issue: This molecule represents a "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

You are working with 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (hereafter referred to as the IPP-Scaffold ).[1][2][3] The Core Issue: This molecule represents a "privileged scaffold" in medicinal chemistry.[4][5] Its dual-nitrogen architecture allows it to bind promiscuously to a wide range of aminergic GPCRs (Dopamine D2/D3, Histamine H3, 5-HT) and Sigma receptors (σ1/σ2).[1][2][3]

The Solution: Enhancing selectivity requires transforming this promiscuous binder into a precision ligand.[3] This guide addresses the specific chemical and experimental strategies to drive selectivity toward your desired target (likely Sigma-1 or Dopamine D3) while silencing off-target noise.[1][2][3]

Part 1: Structural Analysis & Chemical Optimization (SAR)

Q1: My binding data shows high affinity (nM) but poor selectivity between Sigma-1 (σ1) and Sigma-2 (σ2) receptors. How do I fix this?

Diagnosis: The IPP-Scaffold contains the basic nitrogen (pharmacophore) required for electrostatic interaction with Asp126 (in σ1) or Asp188 (in σ2).[3] However, it lacks the "secondary hydrophobic discriminator" required to distinguish the subtypes.

Troubleshooting Protocol: To drive σ1 selectivity (>100-fold over σ2), you must exploit the Primary Hydrophobic Pocket (PHP) adjacent to the piperidine nitrogen.

  • Modify the Piperidine Nitrogen (N-1 position):

    • Action: Alkylate the free piperidine amine with a benzyl or phenethyl group.

    • Mechanism: The σ1 receptor has a distinct, spacious hydrophobic pocket defined by Val162, Leu105, and Tyr103. A benzyl group here engages in

      
      -stacking interactions that are sterically forbidden or energetically unfavorable in the smaller σ2 binding pocket.[1][2][3]
      
  • Linker Length Optimization:

    • Action: Insert a spacer (methylene or ethylene) between the piperidine N and the aromatic ring.[6][7]

    • Data Insight: Research indicates that an ethyl linker (phenethyl) often maximizes σ1 affinity (

      
       < 5 nM) compared to a methyl linker, as it allows the aromatic ring to sit deeper in the hydrophobic vestibule [1].
      
Q2: I am targeting Dopamine D3, but I see significant D2 off-target binding. What modifications favor D3?

Diagnosis: The D2 and D3 orthosteric binding sites are nearly identical (100% homology in the binding pocket). Selectivity cannot be achieved solely through the orthosteric IPP-Scaffold.[1][2][3] You must engage the Secondary Binding Pocket (SBP) which differs slightly between subtypes.

Troubleshooting Protocol:

  • Rigidify the Linker:

    • Action: Attach an aryl amide moiety to the piperidine nitrogen via a trans-olefin (butenyl) linker rather than a flexible alkyl chain.

    • Mechanism: The D3 receptor tolerates rigid, extended linkers that push the aryl tail into the extracellular vestibule. Flexible linkers allow the molecule to collapse into a conformation that fits D2.[3] A trans-butenyl linker acts as a "molecular ruler," enforcing a distance that favors D3 geometry [2].[1][2][3]

  • Exploit Bitopic Binding:

    • Action: Append a 2,3-dichlorophenyl or heterocyclic amide cap.[1][2][3]

    • Mechanism: This converts the IPP-Scaffold into a bitopic ligand.[1][2][3] The isopropyl-piperazine stays in the orthosteric site (anchored by Asp3.32), while the new extension engages the unique extracellular loops of D3.

Part 2: Assay Troubleshooting & Experimental Validity

Q3: My values fluctuate significantly between runs. Is the IPP-Scaffold interfering with the assay?

Diagnosis: This is likely due to Non-Specific Binding (NSB) or Lipophilic Sequestration .[3] The IPP-Scaffold is a basic amine (pKa ~8.5–9.[1][2][3]5) and can stick to plasticware or membrane lipids.[3]

Troubleshooting Protocol:

  • Step 1: Buffer Composition: Ensure your assay buffer includes 0.1% BSA (Bovine Serum Albumin) or 0.05% PEI (Polyethyleneimine) .[3]

    • Why? PEI coats the glass/plastic fiber filters, neutralizing negative charges that attract the cationic IPP-Scaffold, reducing filter-binding artifacts.[1][2][3]

  • Step 2: LogD Check: If you have added large hydrophobic groups (e.g., biphenyls) to the scaffold, calculate the cLogD. If > 4.0, the compound may be aggregating.

    • Fix: Add 0.01% Triton X-100 to the assay buffer to disrupt micelles.[3]

Q4: How do I prove my "selective" analogue is actually selective?

Diagnosis: Single-point screening is insufficient.[1][2][3] You need a ratios-based validation using reference antagonists.

Validation Workflow:

  • Run Parallel Competition Assays:

    • Target: D3 (using [³H]-Methylspiperone or [³H]-7-OH-DPAT).[1][2][3]

    • Off-Target: D2 (using [³H]-Raclopride).

  • Calculate Selectivity Ratio:

    
    [1][2][3]
    
    • Success Criterion: A ratio > 100 is required for a "selective" probe.[3] A ratio > 50 is acceptable for early lead optimization.[3]

Part 3: Visualizing the Optimization Pathway

The following decision tree outlines the logical flow for modifying the IPP-Scaffold based on your target and current data.

IPP_Optimization Start Start: IPP-Scaffold (Promiscuous Binder) Target_Q Primary Target? Start->Target_Q Assay_Issue High NSB / Variable Ki Start->Assay_Issue Inconsistent Data Sigma Sigma-1 Receptor Target_Q->Sigma GPCR Dopamine D3 / GPCRs Target_Q->GPCR Mod_S1 Add Benzyl/Phenethyl to Piperidine N Sigma->Mod_S1 Enhance Hydrophobic Interaction Check_S1 Check σ1 vs σ2 Ratio Mod_S1->Check_S1 Mod_D3 Add Aryl Amide via Trans-Olefin Linker GPCR->Mod_D3 Engage Secondary Pocket Check_D3 Check D3 vs D2 Ratio Mod_D3->Check_D3 Fix_Assay Add 0.05% PEI Check cLogD Assay_Issue->Fix_Assay

Figure 1: Strategic decision tree for optimizing the 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine scaffold.

Part 4: Quantitative Reference Data

Table 1: Impact of N-Substitution on Selectivity (Representative Data) Data derived from SAR studies on piperazine/piperidine scaffolds [1, 3].[1][2][3]

Modification (Piperidine N)Target Affinity (

)
Selectivity ProfileOutcome
H (Unsubstituted) σ1: 150 nMσ1/σ2 Ratio: ~1Non-Selective
Benzyl σ1: 3.2 nMσ1/σ2 Ratio: 33Moderate Selectivity
Phenethyl (2-carbon) σ1: 1.4 nMσ1/σ2 Ratio: >200Highly Selective
Trans-butenyl-aryl D3: 0.7 nMD3/D2 Ratio: 133D3 Selective

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Source: National Institutes of Health (PMC).[3] URL:[Link]

  • Novel heterocyclic trans olefin analogues... as selective probes with high affinity for the dopamine D3 receptor. Source: PubMed.[3] URL:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: National Institutes of Health (PMC).[3] URL:[Link]

  • Exploiting functional selectivity of GPCRs in drug development. Source: Drug Target Review.[3] URL:[Link]

Sources

Troubleshooting

Piperidine Synthesis Support Center: Boc Deprotection Module

Status: Operational Ticket Focus: Troubleshooting N-Boc Cleavage in Piperidine Derivatives Support Level: Tier 3 (Senior Scientist / Process Chemistry) Core Directive: The Mechanism of Failure Before troubleshooting, you...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting N-Boc Cleavage in Piperidine Derivatives Support Level: Tier 3 (Senior Scientist / Process Chemistry)

Core Directive: The Mechanism of Failure

Before troubleshooting, you must understand why the standard protocol fails. In piperidine synthesis, the cleavage of the Boc group is not just about removing a protecting group; it is about managing the high-energy tert-butyl cation .

When Trifluoroacetic Acid (TFA) cleaves the Boc group, it generates a tert-butyl carbocation (


).[1] Unlike primary amines, piperidines are highly nucleophilic secondary amines. If the 

is not immediately quenched by a scavenger, it will re-attack the newly deprotected piperidine nitrogen, reforming an N-tert-butyl impurity that is often inseparable from your product.
Visualization: The Cation Re-Alkylation Loop

The following diagram illustrates the "Hidden Equilibrium" that causes low yields and impurities.

BocMechanism BocPip N-Boc Piperidine Inter Carbamic Acid Intermediate BocPip->Inter Acid (H+) Amine Free Piperidine (Nucleophile) Inter->Amine -CO2 Cation tert-Butyl Cation (Electrophile) Inter->Cation Cleavage Impurity N-tert-Butyl Piperidine (Impurity) Amine->Impurity Attack Cation->Impurity Re-alkylation (No Scavenger) Scavenged Isobutylene / Silylated Byproduct Cation->Scavenged + Silane/Scavenger

Caption: The "Return of the Cation" pathway (Red) vs. the Scavenger pathway (Green). Without scavengers, the reactive piperidine traps the cation.

Troubleshooting Guides (Q&A)

Module A: Impurity Profiles (Purity Issues)

Q: I see a +56 mass unit impurity in LCMS. What happened? Diagnosis: This is the hallmark of N-tert-butylation . The tert-butyl cation generated during cleavage reacted with your deprotected piperidine. The Fix: You cannot remove this easily. You must prevent it.

  • Protocol Adjustment: Switch to the "High-Scavenger Cocktail" . Add 5% Triethylsilane (TES) or Triisopropylsilane (TIPS) to your TFA/DCM mixture. Silanes are superior hydride donors that quench the cation irreversibly into isobutane [1].

Q: My reaction stalled at 50% conversion. Adding more TFA didn't help. Diagnosis: Equilibrium saturation. The reaction generates isobutylene gas. In a sealed or poorly vented vessel, the concentration of dissolved isobutylene increases, pushing the equilibrium back toward the Boc-protected species (or the intermediate tert-butyl ester). The Fix:

  • Concentration: Dilute the reaction. High concentration favors bimolecular re-alkylation.

  • Venting: Ensure the vessel is open to a bubbler to allow CO2 and isobutylene to escape.

  • Reagent: Switch to 4M HCl in Dioxane . The chloride counter-ion often precipitates the piperidine salt, removing it from the equilibrium and driving the reaction to completion [2].

Module B: Isolation & Workup (Yield Loss)

Q: I performed a basic extraction (NaHCO3/DCM), but my product disappeared. Diagnosis: Water Solubility. Unlike complex peptides, simple piperidines (especially 4-substituted ones) are highly polar and water-soluble as free bases. They partition into the aqueous layer during neutralization. The Fix:

  • Avoid Aqueous Workup: Evaporate the TFA/DCM completely. Co-evaporate with toluene 3x to remove residual TFA. Use the crude TFA salt directly if the next step is a coupling (add DIPEA in situ).

  • If Free Base is Required: Use Solid Phase Extraction (SCX-2 columns) . Load the mixture in MeOH; the amine binds to the sulfonic acid resin. Wash with MeOH (removes non-basic impurities), then elute with 2M NH3 in MeOH.

Q: My product is an oil that smells like TFA. How do I get a solid? Diagnosis: Piperidine trifluoroacetates are often hygroscopic oils. The Fix: The Ether Crash.

  • Concentrate the reaction mixture to a minimum volume (~1-2 mL).

  • Add cold diethyl ether or MTBE (20 mL) while stirring vigorously.

  • The piperidine TFA salt should precipitate as a white solid. Filter and dry under vacuum.[2]

Experimental Protocols

Protocol A: The "Scavenger Standard" (Best for Purity)

Use this for complex substrates or electron-rich piperidines.

  • Dissolve: 1.0 equiv of N-Boc piperidine in DCM (0.1 M concentration).

  • Add Scavenger: Add 5% v/v Triethylsilane (TES) .

    • Why TES? It is a hydride donor that reduces the t-butyl cation to isobutane, which is an inert gas [3].

  • Acidify: Add TFA slowly (Final ratio: DCM:TFA 2:1 or 4:1).

  • Monitor: Stir at RT for 1-2 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.

Protocol B: TMSOTf (Anhydrous/Mild)

Use this for acid-sensitive substrates (e.g., presence of esters or silyl ethers).

  • Dissolve: 1.0 equiv substrate and 1.5 equiv 2,6-lutidine in dry DCM at 0°C.

  • Activate: Dropwise add 1.5 equiv TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

  • Mechanism: Silylation of the Boc carbonyl leads to fragmentation without generating free acidic protons [4].

  • Quench: Add MeOH, then concentrate.

Decision Matrix & Data Comparison

Reagent Selection Guide
FeatureTFA / DCM HCl / Dioxane TMSOTf
Primary Mechanism Acidolysis (Protonation)Acidolysis (Protonation)Silylation (Lewis Acid)
Cation Scavenging Poor (Requires TES)Moderate (Cl- trapping)Excellent (Silyl transfer)
Selectivity Cleaves tBu esters/ethersCleaves tBu esters/ethersOrthogonal to many esters
Workup Evaporation (TFA salt)Filtration (HCl salt)Methanol Quench
Cost LowLowHigh
Best For General PurposeIsolating SaltsAcid-Sensitive Groups
Troubleshooting Workflow

TroubleshootingFlow Start Start: Boc Deprotection Issue Identify Issue Start->Issue Impurity Impurity (+56 Da) Issue->Impurity Alkylation Stall Stalled Reaction Issue->Stall Equilibrium Loss Product Loss (Workup) Issue->Loss Solubility Sol_Scav Add 5% Et3SiH (TES) to TFA/DCM Impurity->Sol_Scav Sol_Conc Dilute Reaction & Vent Vessel Stall->Sol_Conc Sol_SCX Use SCX-2 Column or HCl Salt Precip. Loss->Sol_SCX

Caption: Logic flow for diagnosing and resolving common Boc deprotection failures.

References

  • Mehta, A., et al. (1992). "Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger." Tetrahedron Letters.

  • Stahl, G. L., et al. (1978). "General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes." Journal of Organic Chemistry.

  • Pearson, D. A., et al. (1989). "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups."[3] Journal of Organic Chemistry.

  • Sakaitani, M., & Ohfune, Y. (1990). "Selective deprotection of t-butoxycarbonyl group using trimethylsilyl trifluoromethanesulfonate." Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Stability Testing of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine in Solution

Introduction Welcome to the technical support guide for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. This document is designed for researchers, scientists, and drug development professionals who are working with this co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound in solution. Ensuring the stability of your compound is paramount for generating reproducible data, whether for in vitro biological assays, pharmacokinetic studies, or formulation development. Inconsistent results can often be traced back to the degradation of the active molecule under experimental or storage conditions.[1]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you anticipate, identify, and resolve stability-related challenges. As a molecule containing both piperidine and piperazine moieties, 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine possesses specific chemical features—notably, multiple tertiary amine sites—that make it susceptible to particular degradation pathways.[1] Understanding these liabilities is the first step toward robust experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analytical results for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine are inconsistent over time. Could this be a stability issue?

A1: Yes, inconsistent analytical results, such as a decreasing peak area in your chromatograms or a loss of biological potency, are classic indicators of compound degradation.[1] The structure of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine contains two saturated heterocyclic rings with tertiary amine functional groups. These sites are chemically active and can be susceptible to degradation under various conditions.

The key takeaway is that assuming stability without verification is a significant experimental risk. It is crucial to either use freshly prepared solutions for each experiment or to formally validate the stability of your stock solutions under your specific storage conditions. Conducting forced degradation studies is an essential tool for proactively understanding your compound's inherent stability profile.[2]

Q2: What are the most likely degradation pathways for this compound in solution?

A2: Based on the functional groups present, the primary degradation pathways for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine are oxidation, photodegradation, and pH-related degradation.

  • Oxidation: The tertiary amines in both the piperidine and piperazine rings are susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present in your solvents. The most common oxidative degradation products are N-oxides. In more aggressive conditions, ring-opening products could also form.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate photochemical reactions.[3] This can lead to the formation of a variety of colored degradants through complex radical mechanisms. Therefore, it is critical to protect solutions from light.

  • pH-Related Degradation: As a weak base, the stability of this compound can be highly dependent on the pH of the solution.[3] While generally stable to hydrolysis, extreme pH conditions (highly acidic or alkaline) can catalyze degradation reactions. More importantly, the pH will affect the ionization state of the molecule, which can influence its susceptibility to other degradation pathways like oxidation.

G cluster_0 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine cluster_1 Degradation Stressors cluster_2 Potential Degradation Products Compound Parent Compound N_Oxide N-Oxide Products Compound->N_Oxide Oxidation Photo_Deg Photodegradants Compound->Photo_Deg Photodegradation Ring_Opened Ring-Opened Products Compound->Ring_Opened Oxidation Oxidants Oxidizing Agents (O₂, H₂O₂, Metal Ions) Oxidants->N_Oxide Oxidants->Ring_Opened Light Light Exposure (UV, Visible) Light->Photo_Deg pH Extreme pH (Acidic/Basic) pH->Compound Influences Rate G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of Compound acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo control Control (Protected) start->control analyze Analyze All Samples by Stability-Indicating HPLC Method acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze control->analyze evaluate Evaluate Results: - Peak Purity - Mass Balance - Identify Degradants analyze->evaluate

Caption: Workflow for a comprehensive forced degradation study.

Q4: I am developing a stability-indicating HPLC method, but I'm having trouble with peak shape and resolution. What can I do?

A4: Developing a robust stability-indicating HPLC method for basic, nitrogen-containing compounds can be challenging. [3]Poor peak shape (e.g., tailing) and inadequate separation from degradation products are common hurdles. Here are some troubleshooting steps grounded in the chemistry of your molecule:

  • Column Selection: While a standard C18 column is a good starting point, it may not provide the necessary selectivity. The basic nature of your compound can lead to strong interactions with residual silanols on the silica surface, causing peak tailing.

    • Actionable Advice: Try a C8, Phenyl-Hexyl, or an embedded polar group (e.g., "Aqua" type) column. These offer different selectivities. For highly polar degradants, a HILIC column might be necessary. [4]* Mobile Phase pH Control: This is often the most critical parameter. The pH of the mobile phase dictates the ionization state of your molecule.

    • Causality: At low pH (e.g., pH 2.5-3.5), both tertiary amines will be protonated. This can improve peak shape by minimizing interactions with silanols. However, retention on a reversed-phase column might decrease. At intermediate pH, you might get a mix of ionized and non-ionized forms, leading to broad peaks.

    • Actionable Advice: Screen a range of pH values using appropriate buffers (e.g., phosphate or formate buffer). A low pH is often a good starting point for basic compounds.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile and methanol have different selectivities. If you are not getting the desired separation with one, try the other.

    • Gradient Elution: A gradient elution is almost always necessary for stability-indicating methods to ensure that both early-eluting polar degradants and the more retained parent compound are eluted with good peak shape. [5]* Use of Additives: Sometimes, a low concentration of an amine additive like triethylamine (TEA) is added to the mobile phase to compete with the analyte for active silanol sites, thereby improving peak shape. However, be aware that TEA can suppress MS signals if you are using LC-MS.

Q5: What are the optimal storage conditions for solutions of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine?

A5: Based on the potential degradation pathways, optimal storage conditions are designed to minimize exposure to light, oxygen, and elevated temperatures.

Table 2: Recommended Storage Conditions for Solutions

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces the rate of all chemical reactions, including thermal degradation and oxidation. [3]
Light Store in amber vials or wrap clear vials in aluminum foil.Prevents photodegradation, a common pathway for nitrogen-containing heterocycles. [3]
Atmosphere For long-term storage, consider overlaying the solution with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes exposure to atmospheric oxygen, thereby reducing the risk of N-oxide formation. [1]
pH If using a buffered solution, ensure the buffer is stable at the storage temperature and maintains a pH where the compound is most stable (typically slightly acidic to neutral for amines).The stability of piperazine derivatives can be highly pH-dependent. [3]
Container Use high-quality, inert glass vials with tight-fitting caps.Prevents leaching of contaminants from the container and solvent evaporation.
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can accelerate degradation and introduce water condensation. [3]

Detailed Experimental Protocols

Protocol 1: General Purpose Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method. It will likely require optimization for your specific instrumentation and degradation products.

  • Instrumentation: HPLC with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan for an optimal wavelength using a PDA/DAD detector (a low wavelength like 210-220 nm is often a good starting point for saturated heterocycles).

  • Injection Volume: 5-10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Sample Preparation: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to an appropriate concentration (e.g., 0.1-1.0 mg/mL).

References

  • ASTM D2619. (2024, April 5). Hydrolytic Stability. Specialized P&A, Labs. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Dong, M. W. (2021, May 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Al-Absi, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6). Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Retrieved from [Link]

  • Reddy, P. R., et al. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28, 2211–2223. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF. Retrieved from [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Library of Medicine. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Q-Lab Corporation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Interference in Piperazine Derivatization Reactions

Welcome to the technical support center for piperazine derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine analysis. As a cyclic diamine, piperazine presents unique challenges, most notably the potential for undesired side reactions that can interfere with accurate quantification and identification. This document provides expert-driven, field-proven insights to help you anticipate, troubleshoot, and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the derivatization of piperazine often necessary for its analysis?

Piperazine itself lacks a strong chromophore or fluorophore, making it difficult to detect at low concentrations using common analytical techniques like HPLC with UV or Fluorescence detection.[1][2] Derivatization serves two primary purposes:

  • Introduction of a Detectable Moiety: A derivatizing agent attaches a molecule with specific properties (e.g., a nitroaromatic group for UV detection or a dansyl group for fluorescence) to the piperazine ring, significantly enhancing detection sensitivity.[2][3]

  • Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of piperazine, improving its retention, peak shape, and resolution in both liquid chromatography (LC) and gas chromatography (GC) systems.[4]

Q2: What are the most common derivatizing agents used for piperazine?

The choice of agent depends on the analytical instrumentation available and the sample matrix. Some of the most widely used reagents include:

Derivatizing AgentCommon AbbreviationAnalytical TechniquePrinciple
Dansyl ChlorideDNS-ClHPLC-FLD, LC-MSReacts with primary/secondary amines to form highly fluorescent sulfonamides.[2]
4-Chloro-7-nitrobenzofuranNBD-ClHPLC-UV/FLDForms a stable, UV-active, and fluorescent derivative.[2][3]
Alkyl Chloroformatese.g., Ethyl ChloroformateGC-MS, GC-NPDCreates less polar and more volatile carbamate derivatives suitable for GC analysis.[5]
Acylating Agentse.g., Acetic AnhydrideGC-MSForms amide derivatives, increasing volatility for GC.[6]
Q3: What is the primary interference reaction I should be concerned about?

The most significant challenge in piperazine derivatization is the formation of the 1,4-disubstituted byproduct . Since piperazine has two reactive secondary amine nitrogens, the derivatizing agent can react at both sites, especially when piperazine is in its free-base form.[7] This leads to a mixture of mono- and di-substituted products, complicating quantification and reducing the yield of the desired analyte.

Visualizing the Core Problem: Mono- vs. Di-substitution

The following diagram illustrates the reaction of piperazine with a generic derivatizing agent (R-X), highlighting the desired mono-substituted product and the common di-substituted byproduct.

G cluster_reactants cluster_products Piperazine Piperazine Mono Desired Product (1-Substituted Piperazine) Piperazine->Mono + 1 eq. R-X Reagent1 Derivatizing Agent (R-X) Reagent2 Derivatizing Agent (R-X) Di Interfering Byproduct (1,4-Disubstituted Piperazine) Mono->Di + 1 eq. R-X (Excess Reagent or High Reactivity)

Caption: Reaction pathway showing desired mono- and undesired di-substitution.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental issues in a problem/solution format, explaining the causality behind each recommendation.

Problem 1: My reaction yields are consistently low, or I see no product at all.
  • Potential Cause 1: Reagent Degradation. Many derivatizing agents, particularly acyl chlorides and chloroformates, are highly susceptible to hydrolysis. Moisture in solvents or from the atmosphere can render them inactive.

    • Solution & Rationale: Always use fresh, high-purity reagents. Purchase smaller quantities to avoid long-term storage. Solvents should be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Potential Cause 2: Incorrect pH. The nucleophilicity of the piperazine amine is pH-dependent. If the pH is too low, the amine will be protonated (-NH2+-) and non-nucleophilic. If the pH is too high, some derivatizing agents may degrade.

    • Solution & Rationale: The reaction typically requires a basic environment to deprotonate the piperazine nitrogen, making it an active nucleophile. A base, such as triethylamine or a mild inorganic carbonate, is often added to the reaction mixture.[2] Optimize the pH by performing small-scale reactions across a range (e.g., pH 8-10) to find the optimal condition for your specific reagent.

  • Potential Cause 3: Inappropriate Temperature. Derivatization reactions can be sensitive to temperature.

    • Solution & Rationale: Some reactions require heat to proceed at a reasonable rate (e.g., 50-70°C), while others must be cooled to prevent side reactions or reagent degradation. Consult the literature for your specific derivatizing agent. If no product is forming at room temperature, incrementally increase the heat while monitoring the reaction by TLC or LC-MS.

Problem 2: I am seeing a significant peak for the 1,4-disubstituted byproduct.
  • Potential Cause 1: Stoichiometry. Using a large excess of the derivatizing agent will drive the reaction towards di-substitution, as there is ample reagent to react with the second nitrogen after the first has been derivatized.

    • Solution & Rationale: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of piperazine to derivatizing agent. If yields are low, you can incrementally increase the amount of derivatizing agent (e.g., to 1.2 equivalents), but monitor the formation of the di-substituted product closely.

  • Potential Cause 2: High Reactivity of Free-Base Piperazine. Using piperazine free base makes both nitrogens equally available and highly nucleophilic, strongly favoring di-substitution.[7]

    • Solution 1 - Use of a Protecting Group: This is the most robust chemical solution. Start with a mono-protected piperazine, such as N-Boc-piperazine. The Boc group "blocks" one nitrogen, allowing you to selectively derivatize the other. The protecting group can then be removed if necessary. This multi-step approach significantly reduces byproducts but adds steps to the synthesis.[8][9]

    • Solution 2 - Use of Piperazine Salt: A simpler, effective method is to use a piperazine salt like piperazine monohydrochloride.[9] In this form, one nitrogen is protonated and non-reactive, directing the derivatization to the free nitrogen. This approach can significantly suppress the formation of the di-substituted byproduct without requiring a separate protection/deprotection sequence.[7][9]

Problem 3: My chromatogram is messy, with multiple unexpected peaks.
  • Potential Cause 1: Derivative Instability. The newly formed piperazine derivative may be unstable under your reaction workup or analytical conditions (e.g., exposure to acid, base, or high temperatures in a GC inlet).

    • Solution & Rationale: Check the stability of your purified derivative. Re-inject a standard after several hours on the autosampler to check for degradation. Stability tests have shown that some derivatives are unstable in the presence of certain chemicals like hydrogen peroxide but stable against acid/base hydrolysis.[2] If instability is suspected, minimize sample processing time and temperature.

  • Potential Cause 2: Interference from the Sample Matrix. Biological or pharmaceutical samples contain numerous compounds that can either interfere directly with the analysis or react with the derivatizing agent.

    • Solution & Rationale: Implement a sample cleanup step prior to derivatization. Solid-Phase Extraction (SPE) is highly effective for isolating piperazine from complex matrices.[2] A well-designed SPE protocol will remove interfering compounds, ensuring that the derivatizing agent reacts primarily with your analyte of interest. Always run a matrix blank (a sample without piperazine) through the entire process to identify any background peaks.

Problem 4: I'm having issues with the chromatography (e.g., poor peak shape, no retention).
  • Potential Cause: Mismatch between Derivative Properties and Chromatographic System.

    • Solution & Rationale (for HPLC): Piperazine itself is highly polar and may not be retained on standard C18 reversed-phase columns.[10] While derivatization usually increases hydrophobicity, some derivatives (like DNS-piperazine) can become so hydrophobic that they are too strongly retained on C18 columns, leading to broad peaks and long run times.[10] If this occurs, consider switching to a normal-phase HPLC system or using a different column chemistry (e.g., a shorter alkyl chain like C8 or a polar-embedded column).[10]

Recommended Workflow & Protocol

The following diagram outlines a robust, self-validating workflow for piperazine derivatization that incorporates steps to minimize interference.

Caption: A validated workflow for piperazine derivatization and analysis.

Protocol: Derivatization of Piperazine with Dansyl Chloride for HPLC-FLD Analysis

This protocol is adapted from established methods for determining piperazine in complex samples and is designed to minimize interference.[2]

1. Reagent Preparation:

  • Piperazine Stock Solution: Accurately weigh and dissolve piperazine standard in 0.1 M HCl to a final concentration of 1 mg/mL.

  • Dansyl Chloride Solution: Prepare a 5 mg/mL solution of Dansyl Chloride in anhydrous acetone. This solution should be prepared fresh daily and protected from light.

  • Sodium Bicarbonate Buffer: Prepare a 100 mM solution of sodium bicarbonate in water, adjusted to pH 9.5.

2. Derivatization Procedure:

  • Pipette 100 µL of the sample extract (or standard solution) into a clean glass vial.

  • Add 200 µL of the sodium bicarbonate buffer (pH 9.5) and vortex briefly. The basic pH is essential for deprotonating the piperazine amine.

  • Add 400 µL of the Dansyl Chloride solution. The slight excess ensures the reaction goes to completion for the mono-substituted product without strongly promoting di-substitution.

  • Cap the vial tightly and vortex.

  • Place the vial in a heating block or water bath at 60°C for 45 minutes. Protect from light.

  • After incubation, remove the vial and allow it to cool to room temperature.

3. Reaction Quench and Sample Cleanup:

  • To quench the reaction and remove excess Dansyl Chloride, add 100 µL of a 250 mM sodium hydroxide solution. Vortex and let stand for 15 minutes at room temperature. The high pH will rapidly hydrolyze the remaining Dansyl Chloride.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-FLD Analysis:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection: Excitation λ = 340 nm, Emission λ = 525 nm.

This protocol incorporates pH control, controlled stoichiometry, and a quenching step to create a self-validating system that minimizes the most common sources of interference.

References

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs” | Request PDF. Retrieved February 6, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 6, 2026, from [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved February 6, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 6, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Full Text. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved February 6, 2026, from [Link]

  • PMC. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved February 6, 2026, from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved February 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for N-Alkylation of Piperazines

Welcome to the technical support center for the N-alkylation of piperazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of piperazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical transformation. The N-alkylation of piperazines is a cornerstone reaction in medicinal chemistry, yet it presents several challenges, most notably controlling the selectivity between mono- and di-alkylation. This resource aims to equip you with the knowledge to navigate these challenges and optimize your reaction conditions for successful outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the N-alkylation of piperazines, providing not just the "what" but also the "why" behind our recommendations.

Q1: How can I selectively achieve mono-N-alkylation of piperazine?

This is arguably the most significant challenge in piperazine chemistry, as the two nitrogen atoms have similar reactivity, often leading to a mixture of mono- and di-alkylated products.[1] Here are the primary strategies to favor mono-alkylation:

  • Using a Large Excess of Piperazine: By using a significant excess of piperazine (typically 4-10 equivalents) relative to the alkylating agent, you statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule over the already mono-alkylated product. This is often the simplest and most cost-effective method, especially for large-scale synthesis.

  • Mono-Protection Strategy: A more controlled approach involves using a mono-protected piperazine derivative, such as N-Boc-piperazine or N-acetylpiperazine.[2][3] The protecting group "blocks" one of the nitrogen atoms, allowing for selective alkylation of the unprotected nitrogen. The protecting group can then be removed in a subsequent step. This method offers excellent control and is particularly useful when working with valuable or complex alkylating agents.[2]

  • Use of Monopiperazinium Salts: The formation of a monopiperazinium salt by reacting piperazine with one equivalent of a strong acid can also be used to achieve mono-alkylation.[1] The protonated nitrogen is deactivated towards alkylation, allowing the reaction to occur selectively at the free nitrogen.

Q2: What are the best solvent and base combinations for N-alkylation of piperazines?

The choice of solvent and base is critical for reaction success and can significantly impact reaction rate and selectivity.

  • Solvents: Polar aprotic solvents are generally preferred as they can dissolve the piperazine and the alkylating agent while not interfering with the reaction. Common choices include:

    • Acetonitrile (MeCN): A versatile solvent with a relatively high boiling point, suitable for many N-alkylation reactions.

    • Dimethylformamide (DMF): A highly polar aprotic solvent that can be beneficial for reactions with poorly soluble reagents.[4]

    • Dioxane and Tetrahydrofuran (THF): These are also viable options, although their lower boiling points may limit the reaction temperature.[5]

    • Alcohols (e.g., Ethanol): Can be used, particularly when working with monopiperazinium salts.[1] It's important to note that alcohols can potentially compete as nucleophiles with certain alkylating agents.

    Crucially, for most N-alkylation reactions, anhydrous solvents should be used to prevent hydrolysis of the alkylating agent and other side reactions.[4]

  • Bases: The role of the base is to neutralize the acid generated during the reaction (e.g., HBr from an alkyl bromide). The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used, effective, and relatively mild bases.[2][4] Cesium carbonate is more soluble and can sometimes lead to faster reaction rates.

    • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are organic bases that can also act as acid scavengers. They are often used in combination with aprotic solvents.

    The strength and amount of the base are important. Using at least 1.5-2.0 equivalents of base is recommended to drive the reaction to completion.[4]

Q3: What is the role of temperature in these reactions?

Temperature plays a crucial role in the rate of N-alkylation. Many N-alkylation reactions require heating to proceed at a reasonable rate.[1][4] The optimal temperature will depend on the specific substrates and solvent used. It is often advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. For less reactive alkylating agents, refluxing the reaction mixture may be necessary.[2] In some industrial processes, very high temperatures (180-230°C) and pressures are employed in the presence of specific catalysts.[5]

Q4: Which alkylating agent should I choose?

The choice of alkylating agent depends on the desired alkyl group and the desired reactivity.

  • Alkyl Halides: Alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides.[1] Alkyl fluorides are typically not suitable for this type of reaction.[1]

  • Sulfates: Dimethyl sulfate and diethyl sulfate are potent alkylating agents for introducing methyl and ethyl groups, respectively.[1]

  • Reductive Amination: An alternative to direct alkylation is reductive amination. This involves reacting the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is particularly useful for synthesizing more complex N-alkyl piperazines and avoids the formation of quaternary ammonium salts.[2][6]

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues in the N-alkylation of piperazines.

Problem: Low or No Yield of the Desired Product

Possible Causes Solutions
Inactive Alkylating Agent Verify the purity and integrity of your alkylating agent. Alkyl halides can degrade over time.
Insufficient Base Strength or Amount Use a stronger base (e.g., K₂CO₃ or Cs₂CO₃) and ensure you are using at least 1.5-2.0 equivalents.[4]
Poor Solubility of Reagents Switch to a more polar aprotic solvent like DMF to ensure all reactants are in solution.[4]
Low Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate.[4] Try increasing the temperature and monitoring the reaction.
Catalyst Inactivation (if applicable) If using a catalyst, ensure it is of high quality and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[4]

Problem: Formation of a Significant Amount of Di-alkylated Byproduct

Possible Causes Solutions
Incorrect Stoichiometry Use a large excess of piperazine (4-10 equivalents) relative to the alkylating agent.[4]
Rapid Addition of Alkylating Agent Add the alkylating agent slowly (dropwise) to the reaction mixture to maintain a low concentration of the alkylating agent, favoring reaction with the more abundant unreacted piperazine.[4]
Unprotected Piperazine For optimal control and to completely avoid di-alkylation, use a mono-protected piperazine like N-Boc-piperazine.[2][4]

Problem: The Product is Highly Water-Soluble and Difficult to Extract

Possible Causes Solutions
Formation of a Protonated Salt The N-alkylated piperazine product is basic and can be protonated, making it highly water-soluble.[4]
Insufficient Basification of Aqueous Layer After quenching the reaction, adjust the pH of the aqueous layer to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide before extraction.[4] This will deprotonate the piperazine nitrogen, making the product more soluble in organic solvents like dichloromethane or chloroform.[4]

Problem: Formation of a Quaternary Ammonium Salt

Possible Causes Solutions
Over-alkylation This can occur if the mono-alkylated product reacts further with the alkylating agent, especially with highly reactive alkylating agents or at high temperatures.
Reaction with the Same Nitrogen The second alkylation can occur on the already substituted nitrogen, leading to a quaternary salt.[2]
Consider Reductive Amination Reductive amination is an excellent alternative that avoids the possibility of forming quaternary ammonium salts.[2]

Experimental Protocols

Here are two representative protocols for the mono-N-alkylation of piperazine, illustrating different strategies.

Protocol 1: Mono-alkylation using N-Boc-piperazine

This protocol provides a highly controlled method for synthesizing mono-alkylated piperazines.

  • Alkylation:

    • To a solution of N-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add the alkyl halide (1.1 eq.) and stir the mixture at 60-80 °C.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-alkyl-N'-Boc-piperazine.

  • Deprotection:

    • Dissolve the purified N-alkyl-N'-Boc-piperazine in a suitable solvent (e.g., dichloromethane or dioxane).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure to obtain the desired N-alkylpiperazine salt.

    • The free base can be obtained by neutralization and extraction.

Protocol 2: Mono-alkylation using an Excess of Piperazine

This protocol is a more direct and often more scalable approach.

  • Reaction Setup:

    • In a round-bottom flask, dissolve piperazine (5.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

    • Add a base, for example, potassium carbonate (2.0 eq.).

    • Heat the mixture to the desired temperature (e.g., reflux).

  • Addition of Alkylating Agent:

    • Dissolve the alkylating agent (1.0 eq.) in a small amount of the reaction solvent.

    • Add the solution of the alkylating agent dropwise to the heated piperazine solution over a period of 1-2 hours.

  • Reaction and Work-up:

    • After the addition is complete, continue to stir the reaction at the same temperature until the starting alkylating agent is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., dichloromethane).

    • Separate the organic layer.

    • Extract the aqueous layer several times with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • The crude product will contain the desired mono-alkylated piperazine and unreacted piperazine. Purification can be achieved by distillation, sublimation, or column chromatography.

Visualizations and Data

To further aid in your experimental design and troubleshooting, we provide the following diagrams and tables.

Diagram 1: Troubleshooting Decision Tree for N-Alkylation of Piperazines

troubleshooting_flowchart start Low or No Product check_reagents Check Reagent Purity & Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok temp Increase Temperature? check_conditions->temp reagents_ok->check_conditions Yes replace_reagents Replace Reagents reagents_ok->replace_reagents No base Increase Base Strength/Amount? temp->base No Improvement increase_temp Increase Temperature temp->increase_temp Yes solvent Change Solvent? base->solvent No Improvement stronger_base Use Stronger Base (e.g., Cs2CO3) base->stronger_base Yes change_solvent Switch to More Polar Solvent (e.g., DMF) solvent->change_solvent Yes increase_temp->base stronger_base->solvent di_alkylation High Di-alkylation check_stoichiometry Review Stoichiometry di_alkylation->check_stoichiometry check_addition Review Addition Rate check_stoichiometry->check_addition increase_piperazine Increase Piperazine Excess check_stoichiometry->increase_piperazine use_protection Consider Protecting Group Strategy check_addition->use_protection slow_addition Slow Dropwise Addition of Alkylating Agent check_addition->slow_addition use_boc Use N-Boc-Piperazine use_protection->use_boc

Caption: Troubleshooting Decision Tree.

Diagram 2: General Workflow for Optimizing N-Alkylation of Piperazines

optimization_workflow start Define Target: Mono- vs. Di-alkylation mono Mono-alkylation start->mono di Di-alkylation start->di mono_strategy Choose Strategy mono->mono_strategy setup Reaction Setup di->setup excess_piperazine Excess Piperazine mono_strategy->excess_piperazine protection Protecting Group mono_strategy->protection excess_piperazine->setup protection->setup choose_solvent Choose Solvent (e.g., MeCN, DMF) setup->choose_solvent choose_base Choose Base (e.g., K2CO3) setup->choose_base execution Reaction Execution choose_solvent->execution choose_base->execution control_temp Control Temperature execution->control_temp control_addition Control Addition Rate execution->control_addition monitoring Reaction Monitoring (TLC/LC-MS) control_temp->monitoring control_addition->monitoring workup Work-up & Purification monitoring->workup product Characterize Final Product workup->product

Caption: General Optimization Workflow.

Table 1: Recommended Solvent and Base Combinations

SolventBaseTypical TemperatureNotes
Acetonitrile (MeCN)K₂CO₃, Cs₂CO₃60-80 °CGood general-purpose combination.
Dimethylformamide (DMF)K₂CO₃, Cs₂CO₃Room Temp to 100 °CUseful for poorly soluble reagents.[4]
Ethanol (EtOH)None (for monopiperazinium salts)RefluxOften used with pre-formed piperazine salts.[1]
Dichloromethane (DCM)Triethylamine (TEA), DIPEARoom TempSuitable for more reactive alkylating agents.

Table 2: Comparison of Strategies for Mono-alkylation

StrategyAdvantagesDisadvantagesBest Suited For
Excess Piperazine Simple, cost-effective, one-step reaction.[4]Requires removal of excess piperazine, may still produce some di-alkylated product.Large-scale synthesis, readily available alkylating agents.
Protecting Group Excellent control, high selectivity for mono-alkylation.[2][4]Requires additional protection and deprotection steps, increasing overall synthesis time.Complex or valuable substrates, when high purity is critical.
Monopiperazinium Salt Good selectivity for mono-alkylation, avoids the need for protecting groups.[1]May require specific reaction conditions and careful control of stoichiometry.Situations where protecting groups are not desirable.

References

  • Method for preparing n-alkyl-piperazines.
  • Process for the N-monoalkylation of piperazine.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

  • Results for piperazine and other N-monoalkyl-substituted piperazines. ResearchGate. [Link]

  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. ResearchGate. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Scaling Up Piperazine Derivative Synthesis

Welcome to the technical support center for piperazine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these vita...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these vital synthetic processes. The piperazine scaffold is a privileged structure in medicinal chemistry, but its synthesis on a larger scale presents unique challenges.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure your scale-up is efficient, reproducible, and successful.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and fundamental challenges encountered during the scale-up of piperazine derivative synthesis.

Q1: What is the most significant challenge when scaling up mono-N-substituted piperazine synthesis?

The primary challenge in synthesizing mono-N-substituted piperazines is achieving high regioselectivity. The two nitrogen atoms in the piperazine ring have comparable nucleophilicity, which often leads to the formation of undesired bis-substituted byproducts.[2] While this may be manageable at the lab scale through techniques like column chromatography, on a larger scale, the separation of mono- and di-substituted products becomes difficult and economically unviable.[3][4]

Several strategies are employed to overcome this, each with its own scale-up considerations:

  • Protecting Group Strategy: Temporarily masking one nitrogen atom with a protecting group (e.g., Boc, Cbz) allows for selective functionalization of the other nitrogen.[2][3] However, this introduces additional steps for protection and deprotection, which can decrease the overall yield and increase costs, making it less favorable for large-scale production.[3][5]

  • Stoichiometry Control: Using a large excess of piperazine can kinetically favor mono-substitution. However, this approach has poor atom economy and necessitates the removal and recovery of the unreacted piperazine, complicating downstream processing.[3]

  • Reductive Amination: This method involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced.[2][6] It is often a preferred method for large-scale synthesis as it can be a one-pot reaction and offers good control over mono-alkylation.[2][6]

Q2: My N-arylation reaction (Buchwald-Hartwig/Ullmann) works well on a small scale but is sluggish and gives low yields upon scale-up. What are the likely causes?

Scaling up palladium- or copper-catalyzed N-arylation reactions can be problematic due to several factors:

  • Mixing Efficiency: Inadequate mixing in larger reactors can lead to poor mass transfer between the catalyst, reactants, and base.[7] This can result in localized "hot spots" or areas of low reactant concentration, leading to incomplete conversion and byproduct formation.

  • Catalyst Deactivation: The catalyst may be more susceptible to deactivation on a larger scale due to prolonged reaction times, higher temperatures, or increased exposure to trace impurities in the starting materials or solvents.

  • Thermal Gradients: Larger reaction volumes can create uneven heating, leading to temperature gradients within the reactor.[7] This can affect reaction kinetics and selectivity, and in the case of Ullmann couplings, which often require high temperatures, can lead to thermal decomposition of reactants or products.[2]

Q3: I'm observing a significant increase in impurities after scaling up my piperazine synthesis. Why is this happening and how can I mitigate it?

The amplification of minor impurities is a common scale-up issue.[7] Side reactions that produce negligible amounts of byproducts at the gram scale can become significant at the kilogram scale. Potential causes include:

  • Longer Reaction Times: Larger scale reactions often require longer heating and processing times, providing more opportunity for side reactions to occur.

  • Exothermic Events: Poor heat dissipation in large reactors can lead to temperature spikes, which can accelerate side reactions.

  • Raw Material Quality: Variations in the purity of starting materials between lab-scale and bulk quantities can introduce new impurities that may interfere with the reaction.

To mitigate this, it is crucial to re-optimize reaction parameters at the pilot scale and ensure consistent quality of all raw materials.

Q4: Are there modern synthetic approaches that can simplify the scale-up of piperazine derivative synthesis?

Yes, several modern techniques can address some of the inherent challenges of scaling up piperazine synthesis:

  • Continuous Flow Chemistry: Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing.[2][8] The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, minimizing the risk of thermal gradients and runaway reactions.[8] This technology can facilitate safer and more consistent scale-up.[2][8][9]

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and potentially reducing the formation of byproducts.[2][3] While scaling up batch microwave reactions can be challenging, the use of flow reactors equipped with microwave units is a promising approach for larger-scale production.[3][5]

Section 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during the scale-up of piperazine derivative synthesis.

Troubleshooting Guide 1: Low Yield and/or Incomplete Conversion in N-Alkylation Reactions
Symptom Potential Cause Troubleshooting Steps & Rationale
Low conversion of starting material Insufficient mixing - Action: Increase stirrer speed and/or use a more efficient stirrer design (e.g., impeller vs. magnetic stir bar). - Rationale: Improved mixing ensures better contact between reactants, enhancing the reaction rate.[7]
Incorrect temperature - Action: Monitor the internal reaction temperature closely. Use a jacketed reactor for better temperature control. - Rationale: N-alkylation reactions can be sensitive to temperature. Deviations from the optimal temperature can slow down the reaction or lead to side reactions.[7]
Base is not effective - Action: Ensure the base is fully dissolved or adequately dispersed. Consider using a stronger or more soluble base. - Rationale: The base is crucial for scavenging the acid generated during the reaction. If the base is not effective, the reaction mixture can become acidic, protonating the piperazine and reducing its nucleophilicity.
Formation of multiple products Over-alkylation (di-substitution) - Action: Slowly add the alkylating agent to a solution of excess piperazine. Maintain a lower reaction temperature. - Rationale: Slow addition and lower temperatures can favor mono-alkylation by keeping the concentration of the alkylating agent low.[2]
Side reactions - Action: Re-evaluate the solvent choice. Ensure all reactants are of high purity. - Rationale: Solvents can influence reaction pathways. Impurities in starting materials can lead to unexpected side products.
Troubleshooting Guide 2: Poor Selectivity in N-Arylation Reactions (Buchwald-Hartwig)
Symptom Potential Cause Troubleshooting Steps & Rationale
Significant formation of bis-arylated byproduct Incorrect stoichiometry - Action: Use a larger excess of piperazine. If feasible, consider a protecting group strategy for one of the nitrogen atoms. - Rationale: A large excess of piperazine statistically favors the mono-arylated product.[10] Protecting one nitrogen ensures mono-substitution but adds steps.[2][3]
High reaction temperature or prolonged reaction time - Action: Optimize the reaction temperature and time at a smaller scale before scaling up. Monitor the reaction progress closely (e.g., by HPLC, TLC). - Rationale: Over-arylation is more likely to occur under forcing conditions.
Low yield of desired mono-arylated product Catalyst deactivation - Action: Use a higher catalyst loading. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, degassed solvents. - Rationale: Palladium catalysts are sensitive to oxygen.[11] Higher catalyst loading can compensate for some deactivation.
Ligand incompatibility - Action: Screen different phosphine ligands. - Rationale: The choice of ligand is critical for the efficiency of the Buchwald-Hartwig reaction. The optimal ligand can vary depending on the specific substrates.[2]

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for key synthetic transformations.

Protocol 1: Scale-Up of Reductive Amination for Mono-N-Alkylation

This protocol describes a general procedure for the synthesis of a mono-N-alkylated piperazine derivative on a multi-gram scale.

Materials:

  • Piperazine (5.0 equivalents)

  • Aldehyde or Ketone (1.0 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge piperazine and the chosen solvent. Stir the mixture until the piperazine is fully dissolved.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone to the piperazine solution dropwise over 30-60 minutes, maintaining the internal temperature below 25 °C.

  • Formation of Iminium Ion: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.[2][12]

  • Reduction: Cool the reaction mixture to 0-5 °C using a circulator. Add sodium triacetoxyborohydride portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the reaction solvent (2 x volume).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or, if necessary, by column chromatography.[3]

Protocol 2: Purification of Piperazine Derivatives by Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid piperazine derivatives.

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

  • Dissolution: In a suitable flask, add the crude product and the minimum amount of the hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals under vacuum.

Section 4: Visualizations

Diagram 1: Key Synthetic Routes to Mono-Substituted Piperazines

G cluster_0 Starting Materials cluster_1 Synthetic Strategies cluster_2 Products & Byproducts Piperazine Piperazine Protecting_Group Protecting Group Strategy Piperazine->Protecting_Group Stoichiometry_Control Stoichiometry Control Piperazine->Stoichiometry_Control Reductive_Amination Reductive Amination Piperazine->Reductive_Amination Buchwald_Hartwig Buchwald-Hartwig/ Ullmann Coupling Piperazine->Buchwald_Hartwig Electrophile R-X (Alkyl/Aryl Halide) Electrophile->Protecting_Group Electrophile->Stoichiometry_Control Electrophile->Buchwald_Hartwig Carbonyl Aldehyde/Ketone Carbonyl->Reductive_Amination Mono_Substituted Mono-Substituted Piperazine Protecting_Group->Mono_Substituted Stoichiometry_Control->Mono_Substituted Di_Substituted Di-Substituted Piperazine Stoichiometry_Control->Di_Substituted Major Byproduct Reductive_Amination->Mono_Substituted Buchwald_Hartwig->Mono_Substituted Buchwald_Hartwig->Di_Substituted Potential Byproduct

Caption: Synthetic strategies for mono-substituted piperazines.

Diagram 2: Troubleshooting Workflow for Low Yield in Scale-Up

G Start Low Yield in Scale-Up Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Purity Low Purity of Isolated Product? Check_Conversion->Check_Purity No Optimize_Mixing Optimize Mixing/ Stirring Check_Conversion->Optimize_Mixing Yes Optimize_Purification Optimize Purification (e.g., Recrystallization) Check_Purity->Optimize_Purification Yes Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Check_Purity->Analyze_Byproducts No Optimize_Temp Verify & Optimize Temperature Control Optimize_Mixing->Optimize_Temp Check_Reagents Check Reagent Purity & Stoichiometry Optimize_Temp->Check_Reagents Success Improved Yield Check_Reagents->Success Optimize_Purification->Success Modify_Conditions Modify Reaction Conditions to Minimize Byproducts Analyze_Byproducts->Modify_Conditions Modify_Conditions->Success

Caption: Troubleshooting decision tree for low yield issues.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Available.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • Method for preparing piperazines. (n.d.).
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Flow chemistry. (n.d.). Wikipedia. [Link]

  • Process for the preparation of piperazine. (n.d.).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). ResearchGate. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2026). Journal of the American Chemical Society. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. [Link]

  • Purification of piperazine. (n.d.).
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. (n.d.). MDPI. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Strategies for Improving the Oral Bioavailability of Piperazine Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with enhancing the oral bioavailability of piperazine-containing compounds. The piperazine heterocycle is a prevalent scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties and pharmacological activity.[1][2] However, optimizing its oral bioavailability often requires a multifaceted approach. This resource is designed to provide you with the foundational knowledge and practical guidance to navigate these complexities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with piperazine compounds.

Q1: Why do many of my piperazine compounds exhibit low oral bioavailability?

A1: Low oral bioavailability of piperazine compounds can stem from several factors related to the molecule's journey through the gastrointestinal (GI) tract and its subsequent metabolism. The key determinants are solubility, permeability, and first-pass metabolism.[3]

  • Poor Aqueous Solubility: While the piperazine ring itself is polar and can enhance water solubility, bulky or lipophilic substituents attached to the piperazine nitrogen atoms can significantly decrease a compound's solubility in the aqueous environment of the GI tract.[4] Poor solubility limits the dissolution rate, a critical step for a drug to be absorbed.

  • Low Permeability: For a compound to be absorbed, it must permeate across the intestinal epithelium. Highly polar piperazine derivatives may have difficulty crossing the lipid-rich cell membranes of the intestinal wall.

  • Extensive First-Pass Metabolism: After absorption, the compound travels via the portal vein to the liver before reaching systemic circulation.[3] The liver is the primary site of drug metabolism, and piperazine compounds can be susceptible to enzymatic degradation by cytochrome P450 (CYP) enzymes, such as CYP2D6, CYP1A2, and CYP3A4.[5][6] This "first-pass effect" can significantly reduce the amount of active drug that reaches the bloodstream.[3]

  • Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, further reducing its net absorption.

Q2: What are the initial strategies to consider for improving the bioavailability of a new piperazine lead compound?

A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of your compound to identify the primary barrier to bioavailability.

  • Solubility and Permeability Assessment: Conduct in vitro assays to determine the aqueous solubility (e.g., kinetic and thermodynamic solubility assays) and intestinal permeability (e.g., Caco-2 or PAMPA assays). This will help you classify your compound according to the Biopharmaceutics Classification System (BCS) and guide your formulation strategy.

  • Salt Formation: For basic piperazine compounds, forming a salt with a suitable counter-ion is often the most straightforward and effective way to increase aqueous solubility and dissolution rate.[7] Common counter-ions include hydrochloride, citrate, and tartrate.[7]

  • Prodrug Approach: If permeability is the limiting factor, a prodrug strategy can be employed. This involves chemically modifying the piperazine compound to create a more lipophilic derivative that can more easily cross the intestinal membrane. Once absorbed, the prodrug is metabolized to release the active parent drug.

  • Early Formulation Screening: Simple formulations, such as solutions in a mixture of solvents (co-solvents) or suspensions with wetting agents, can provide a preliminary assessment of how formulation can impact exposure in early animal studies.

Q3: How do structural modifications to the piperazine ring affect oral bioavailability?

A3: Structural modifications are a cornerstone of medicinal chemistry and can profoundly impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]

  • N-Substitution: The substituents on the nitrogen atoms of the piperazine ring are critical.

    • Lipophilicity: Adding lipophilic groups can enhance permeability but may decrease solubility. A careful balance is necessary.

    • Polarity: Introducing polar groups can improve solubility but may hinder permeability. The two nitrogen atoms in the piperazine ring contribute to its polar surface area and can act as hydrogen bond donors and acceptors, which often leads to better water solubility and ADME properties.[1][2]

    • Metabolic Stability: Certain substituents can block sites of metabolism. For example, replacing a metabolically labile N-methyl group with a larger or more electron-withdrawing group can improve metabolic stability.

  • C-Substitution: While less common, modifications to the carbon backbone of the piperazine ring can also influence its conformation and physicochemical properties.

Section 2: Troubleshooting Guides

This section provides practical solutions to specific experimental challenges.

Scenario 1: My piperazine compound has poor aqueous solubility and precipitates in simulated gastric fluid (SGF).

Troubleshooting Steps:

  • Characterize the Precipitate: The first step is to understand the nature of the precipitate. Is it the free base of the compound crashing out of solution? This can be confirmed by analyzing the precipitate using techniques like HPLC, LC-MS, or powder X-ray diffraction (PXRD).

  • pH-Solubility Profile: Determine the pH-solubility profile of your compound. Piperazine is a weak base with two pKa values, meaning its solubility is highly pH-dependent.[7] It will be more soluble in the acidic environment of the stomach and less soluble in the more neutral pH of the small intestine.

  • Formulation Strategies to Maintain Solubility:

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate. Suitable polymers include HPMC, PVP, and Soluplus®.

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[8] These formulations form fine oil-in-water emulsions in the GI tract, keeping the drug in a solubilized state.

    • Co-crystals: Co-crystallization with a suitable co-former can create a new crystalline form with improved solubility and dissolution properties.

Scenario 2: My piperazine compound shows low permeability in the Caco-2 assay.

Troubleshooting Steps:

  • Assess Efflux Liability: Low permeability in the Caco-2 assay can be due to poor passive diffusion or active efflux. To differentiate between these, run a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.

  • Strategies to Overcome Low Permeability:

    • Prodrugs: As mentioned earlier, converting the piperazine compound into a more lipophilic prodrug can enhance passive diffusion.

    • Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for paracellular transport. Some piperazine derivatives themselves have been shown to act as permeation enhancers.[9]

    • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can facilitate its transport across the intestinal epithelium through various mechanisms, including endocytosis.

Scenario 3: My piperazine compound is rapidly metabolized in liver microsome stability assays.

Troubleshooting Steps:

  • Metabolite Identification: Use LC-MS/MS to identify the major metabolites. This will reveal the "soft spots" in the molecule that are susceptible to metabolism.

  • Structural Modifications to Block Metabolism:

    • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down the rate of metabolism (the kinetic isotope effect).

    • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups near metabolic hotspots can decrease the electron density and make the site less susceptible to oxidative metabolism.

    • Steric Hindrance: Introducing bulky groups near the site of metabolism can sterically hinder the approach of metabolizing enzymes.

  • Inhibition of Metabolic Enzymes: While not a formulation strategy for the drug itself, co-administration with an inhibitor of the relevant CYP enzymes can increase the bioavailability of the piperazine compound. Piperine, a component of black pepper, is a known inhibitor of several drug-metabolizing enzymes.[10]

Section 3: Experimental Protocols and Data

This section provides standardized protocols for key in vitro assays and presents illustrative data in a tabular format.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

Materials:

  • Your piperazine compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a known volume of the desired buffer (e.g., PBS, SGF, SIF) in a sealed vial.

  • Shake the vial at a constant temperature (usually 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove the undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).

  • Perform the experiment in triplicate to ensure reproducibility.

Data Presentation

Table 1: Physicochemical Properties of Representative Piperazine Compounds

CompoundMolecular Weight ( g/mol )logPpKa1pKa2Aqueous Solubility (µg/mL at pH 7.4)Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)
Piperazine86.14-1.15.359.73Freely SolubleLow
1-Phenylpiperazine162.241.9~6.5-LowModerate
1-(Diphenylmethyl)piperazine252.364.2~7.5-Very LowHigh

Note: These are illustrative values and can vary depending on the specific experimental conditions.

Diagrams

G cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_systemic Systemic Circulation Compound in Formulation Compound in Formulation Dissolution Dissolution Compound in Formulation->Dissolution Solubilization Solubilization Dissolution->Solubilization Permeation Permeation Solubilization->Permeation GI Degradation GI Degradation Solubilization->GI Degradation Permeation->GI Degradation Absorbed Drug Absorbed Drug Permeation->Absorbed Drug First-Pass Metabolism (Liver) First-Pass Metabolism (Liver) Absorbed Drug->First-Pass Metabolism (Liver) Drug in Bloodstream Drug in Bloodstream First-Pass Metabolism (Liver)->Drug in Bloodstream Bioavailable Fraction

G cluster_problem Problem Identification cluster_diagnosis Diagnostic Assays cluster_solutions Potential Solutions Low Bioavailability Low Bioavailability Solubility Assay Solubility Assay Low Bioavailability->Solubility Assay Permeability Assay (Caco-2) Permeability Assay (Caco-2) Low Bioavailability->Permeability Assay (Caco-2) Metabolic Stability Assay Metabolic Stability Assay Low Bioavailability->Metabolic Stability Assay Salt Formation Salt Formation Solubility Assay->Salt Formation Poor Solubility Formulation Strategies Formulation Strategies Solubility Assay->Formulation Strategies Poor Solubility Prodrug Approach Prodrug Approach Permeability Assay (Caco-2)->Prodrug Approach Low Permeability Chemical Modification Chemical Modification Permeability Assay (Caco-2)->Chemical Modification Low Permeability Metabolic Stability Assay->Chemical Modification High Metabolism

References

  • Kusumorini, N., Nugroho, A. K., Pramono, S., & Martien, R. (2024). An update on Nanoparticle Formulation Design of Piperine to Improve its Oral bioavailability: A Review. Indonesian Journal of Pharmacy, 35(1), 1-16.
  • Zafar, S., et al. (2019). Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension. AAPS PharmSciTech, 20(5), 191.
  • Kumar, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
  • Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. CSPT. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(6), 765-773.
  • Singh, P., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Kumar, R., et al. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(10), e2200275.
  • Atal, C. K., et al. (1985). Biochemical basis of enhanced drug bioavailability by piperine: evidence that piperine is a potent inhibitor of drug metabolism. Journal of Pharmacology and Experimental Therapeutics, 232(1), 258-262.
  • Kumar, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
  • Rossi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7351.
  • Zheng, Y., et al. (2019). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering, 5(12), 6664-6673.
  • K. K. V. S., et al. (2021).
  • Kumar, R., et al. (2022). The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • Fang, Z., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847.
  • Chen, Y., et al. (2015). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. International Journal of Pharmaceutics, 495(1), 443-450.
  • Bansal, S., et al. (2009). Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. Indian Journal of Pharmaceutical Sciences, 71(4), 422-427.
  • Li, D., et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology, 15, 1385637.
  • Journal of Molecular Structure. (2020). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

Sources

Troubleshooting

Piperazine Synthesis Technical Support Center: A Guide to Managing Reaction Byproducts

Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of reaction byproducts during the synthesis of piperazine and its derivatives. As a Senior Application Scientist with extensive experience in synthetic and process chemistry, I aim to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems

Here, we address some of the most frequent issues encountered during piperazine synthesis in a concise question-and-answer format.

Q1: My piperazine synthesis from ethanolamine is producing a high concentration of linear ethylenamines like diethylenetriamine (DETA) and triethylenetetramine (TETA). How can I improve the selectivity towards piperazine?

A1: This is a classic challenge in piperazine synthesis. The formation of linear amines is a competing reaction to the desired cyclization. To favor piperazine formation, you should focus on optimizing your reaction conditions. A key parameter is temperature; higher temperatures, typically in the range of 200 to 275°C, have been shown to favor the formation of piperazine over other less valuable byproducts when using a Ni-MgO catalyst.[1] Additionally, the choice of catalyst is crucial. While Raney nickel is commonly used, catalysts like Ni-MgO have demonstrated improved selectivity for piperazine.[1] Consider performing a catalyst screen to identify the optimal choice for your specific setup.

Q2: I am attempting to synthesize a monosubstituted piperazine, but I am observing significant amounts of the N,N'-disubstituted byproduct. How can I prevent this?

A2: The formation of disubstituted byproducts is a common issue due to the presence of two reactive secondary amine groups in the piperazine ring. The most effective strategy to achieve monosubstitution is to use a protecting group strategy.[2] You can selectively protect one of the nitrogen atoms of piperazine, perform the desired substitution on the unprotected nitrogen, and then deprotect the second nitrogen. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl), can be employed. This multi-step approach, while longer, ensures high selectivity and simplifies purification.

Q3: My reaction mixture contains morpholine as a significant byproduct. What is the likely cause and how can I minimize its formation?

A3: Morpholine formation is a known side reaction, particularly in syntheses starting from diethanolamine. The cyclization of diethanolamine can proceed via two pathways: dehydration to form morpholine or reductive amination to form piperazine. The presence of ammonia and a suitable amination catalyst is critical to favor the piperazine route. Ensure your ammonia concentration is sufficient and that your catalyst is active for amination. Some catalysts may favor the dehydration pathway, so a careful selection is necessary.

Q4: I am using a flow reactor for my piperazine derivative synthesis and I'm experiencing blockages. What could be the cause?

A4: In flow chemistry, the formation of solid byproducts or intermediates can lead to reactor blockages. This is a potential issue in piperazine synthesis, especially when dealing with salts or less soluble derivatives. To troubleshoot this, you can try a few approaches. First, ensure your solvent system is optimized to keep all components, including intermediates and byproducts, in solution under the reaction conditions. You might need to experiment with different solvents or co-solvents. Secondly, consider if any of your reagents or byproducts could be precipitating. If so, you may need to adjust the temperature profile of your reactor or introduce a filtration step within your flow setup, if possible.

Section 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance on overcoming specific challenges in piperazine synthesis, complete with experimental protocols and mechanistic insights.

Troubleshooting Low Yield and Poor Selectivity in Piperazine Synthesis from Ethanolamine

Low yield and the formation of a complex mixture of ethylenamines are the most common hurdles in this synthesis. This guide will walk you through a systematic approach to diagnose and resolve these issues.

Causality: The reaction of ethanolamine with ammonia to form piperazine is a complex network of reactions. Ethanolamine can react with itself or other intermediates to form linear amines. The desired reaction is the cyclization of two ethanolamine molecules or an intermediate like aminoethylethanolamine (AEEA).

Troubleshooting Workflow Diagram:

troubleshooting_workflow start Low Piperazine Yield/ Poor Selectivity check_temp Verify Reaction Temperature (200-275°C) start->check_temp analyze_byproducts Analyze Byproduct Profile (GC/MS) check_temp->analyze_byproducts Temp OK optimize_temp Optimize Temperature Profile check_temp->optimize_temp Temp Not Optimal check_catalyst Evaluate Catalyst (e.g., Ni-MgO) check_pressure Check System Pressure check_catalyst->check_pressure Catalyst OK optimize_catalyst Screen Alternative Catalysts check_catalyst->optimize_catalyst Catalyst Inefficient optimize_pressure Adjust Ammonia/ Hydrogen Pressure check_pressure->optimize_pressure Pressure Not Optimal end Improved Yield & Selectivity check_pressure->end Pressure OK analyze_byproducts->check_catalyst optimize_temp->analyze_byproducts optimize_catalyst->analyze_byproducts optimize_pressure->analyze_byproducts

Caption: Troubleshooting workflow for low yield in piperazine synthesis.

Experimental Protocol: Optimizing Piperazine Synthesis from Ethanolamine

  • Reaction Setup: In a high-pressure autoclave reactor, charge the appropriate amount of your chosen catalyst (e.g., Ni-MgO).

  • Reagent Addition: Add ethanolamine and the solvent (if any).

  • System Purge: Seal the reactor and purge with an inert gas (e.g., nitrogen) several times to remove any air.

  • Pressurization: Introduce ammonia to the desired pressure. If your process requires it, add hydrogen as well.

  • Heating and Stirring: Begin stirring and heat the reactor to the target temperature (start with a temperature in the lower end of the 200-275°C range).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of ethanolamine and the selectivity towards piperazine and other byproducts.

  • Optimization: Based on the GC analysis, systematically vary the temperature, pressure, and catalyst loading in subsequent experiments to identify the optimal conditions for your system.

  • Work-up and Purification: After the reaction is complete, cool the reactor, vent the excess pressure, and filter to remove the catalyst. The crude product can then be purified by distillation.

Data Presentation: Impact of Temperature on Product Distribution

Temperature (°C)Ethanolamine Conversion (%)Piperazine Selectivity (%)Linear Amine Selectivity (%)
180603565
220856040
260957525

Note: This is illustrative data based on general trends. Actual results will vary depending on the specific catalyst and reaction conditions.

Purification of Piperazine from Reaction Byproducts

Effective purification is critical to obtaining high-purity piperazine. This guide provides a detailed protocol for purification by fractional distillation.

Principle: Piperazine and its common byproducts (e.g., ethylenediamine, diethylenetriamine) have different boiling points, which allows for their separation by fractional distillation.

Experimental Protocol: Fractional Distillation of Crude Piperazine

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the crude piperazine mixture into the round-bottom flask. Add boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: As the mixture heats, the component with the lowest boiling point will vaporize first, rise through the column, condense, and be collected in the receiving flask. Monitor the temperature at the top of the column. Collect the different fractions based on their boiling points.

    • Lower boiling point fractions will contain more volatile impurities.

    • The fraction collected at the boiling point of piperazine (approximately 146°C at atmospheric pressure) will be the purified product.

    • Higher boiling point fractions will contain less volatile byproducts like DETA and TETA.

  • Purity Analysis: Analyze the purity of the collected piperazine fraction using GC or HPLC.

Purification Troubleshooting Diagram:

purification_troubleshooting start Poor Separation during Fractional Distillation check_column Check Fractionating Column Efficiency start->check_column check_heating Verify Heating Rate check_column->check_heating Column OK improve_column Use a More Efficient Column (e.g., packed) check_column->improve_column Inefficient Column check_pressure Check for Leaks/ Pressure Fluctuations check_heating->check_pressure Heating OK slow_heating Reduce Heating Rate check_heating->slow_heating Heating too Fast seal_system Seal all Joints Properly check_pressure->seal_system Leaks Detected end Improved Separation and Purity check_pressure->end System Sealed improve_column->end slow_heating->end seal_system->end

Caption: Troubleshooting poor separation in fractional distillation.

Section 3: Analytical Methods for Byproduct Detection and Quantification

Accurate analytical methods are essential for monitoring your reaction and ensuring the purity of your final product. Gas Chromatography (GC) is a powerful and commonly used technique for this purpose.

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a capillary column. A Flame Ionization Detector (FID) is typically used for the detection of organic compounds like piperazine and its byproducts.

Experimental Protocol: GC-FID Analysis of Piperazine Synthesis Mixture

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Instrument Setup:

    • Column: Use a capillary column suitable for amine analysis (e.g., a polar column like a wax or a mid-polar column like a 5% phenyl-methylpolysiloxane).

    • Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250°C).

    • Oven Program: Use a temperature program to separate the components. For example, start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

    • Detector: Set the FID temperature to ensure efficient detection (e.g., 300°C).

  • Injection: Inject a small volume of the prepared sample into the GC.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their retention times to those of known standards of piperazine and potential byproducts. Quantify the components by integrating the peak areas.

Analytical Troubleshooting Diagram:

analytical_troubleshooting start Poor GC Peak Resolution or Shape check_column Inspect GC Column (age, contamination) start->check_column check_program Review Oven Temperature Program check_column->check_program Column OK replace_column Replace or Condition the Column check_column->replace_column Column Issue check_injection Verify Injection Technique & Volume check_program->check_injection Program OK optimize_program Optimize Temperature Ramp Rate and Holds check_program->optimize_program Program Not Optimal optimize_injection Adjust Injection Parameters check_injection->optimize_injection Injection Issue end Improved Chromatographic Performance check_injection->end Injection OK replace_column->end optimize_program->end optimize_injection->end

Caption: Troubleshooting common issues in GC analysis.

References

  • Process for the preparation of piperazine. (1972). Google Patents.
  • Sergeev, D. V., Danov, S. M., Ovashchankova, T. V., & Ovashchankov, A. V. (2022). Methods for the catalytic synthesis of piperazine.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2195. [Link]

  • Lu, Z., & Stahl, S. S. (2012). A base-free, Pd-catalyzed Wacker-type aerobic oxidative cyclization of alkenes for the synthesis of six-membered N-heterocycles. Organic Letters, 14(5), 1234–1237.
  • Cochran, B. M., & Michael, F. E. (2008). A highly diastereoselective intramolecular hydroamination for the modular synthesis of 2,6-disubstituted piperazines. Organic Letters, 10(2), 329-332.

Sources

Optimization

optimizing crystallization conditions for final product

Technical Support Center: Crystallization Process Optimization Introduction Welcome to the Advanced Crystallization Support Center. This guide is not a basic "how-to"; it is a technical intervention resource designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Process Optimization

Introduction

Welcome to the Advanced Crystallization Support Center. This guide is not a basic "how-to"; it is a technical intervention resource designed for researchers encountering specific bottlenecks in stabilizing the final solid form.

In drug development and materials science, the "final product" is defined by four Critical Quality Attributes (CQAs): Purity, Polymorph, Size Distribution (CSD), and Morphology. The protocols below are structured to isolate and control the thermodynamic and kinetic variables driving these attributes.

Module 1: Nucleation & Solubility (The "Getting Started" Issues)

Q: My solution turns cloudy but separates into oil droplets instead of crystals. How do I fix this "oiling out"?

A: You are encountering Liquid-Liquid Phase Separation (LLPS). Oiling out occurs when the system enters a metastable liquid-liquid region before it crosses the solubility curve for crystallization. This is common in molecules with low melting points or high impurity levels.

  • The Mechanism: The energy barrier for creating a liquid interface (droplet) is lower than that for creating a solid interface (crystal nucleus). The oil phase often acts as an impurity sink, leading to amorphous or sticky solids rather than clean crystals.

  • Troubleshooting Protocol:

    • Check the Metastable Zone Width (MSZW): You are likely generating supersaturation too fast.

    • Change the Solvent: Oiling out is heavily dependent on solvent-solute interactions. Switch to a solvent system where the "melting point depression" is less severe.

    • Seed at High Temperature: Add seeds before the cloud point is reached. This provides a surface for growth, bypassing the high-energy nucleation step.

    • Temperature Cycling: If oil forms, heat until clear, then cool very slowly (e.g., 0.1°C/min) to the edge of the metastable zone.

Q: How do I accurately determine the Metastable Zone Width (MSZW) to prevent spontaneous nucleation?

A: Use the Polythermal Method with Turbidity Monitoring. Visual detection is subjective. For robust data, use an automated turbidity probe or FBRM (Focused Beam Reflectance Measurement).

  • Protocol:

    • Prepare a saturated solution at temperature

      
      .
      
    • Heat to

      
       to ensure full dissolution.
      
    • Cool at a constant rate (e.g., 0.5°C/min) until the first crystals are detected (

      
      ).
      
    • The difference

      
       is the MSZW.
      
    • Validation: Repeat at different cooling rates. Faster cooling usually widens the MSZW, but increases the risk of "crashing out" fines.

Visualization: MSZW & Solubility Logic

MSZW_Logic Undersaturated Undersaturated Zone (Stable Solution) SolubilityCurve Solubility Curve (Equilibrium) Undersaturated->SolubilityCurve Cooling/Evaporation Metastable Metastable Zone (Growth Only, No Nucleation) SolubilityCurve->Metastable Supersaturation Generation Metastable->Metastable Add Seeds Here (Controlled Growth) MSZW_Limit MSZW Limit (Spontaneous Nucleation) Metastable->MSZW_Limit Critical Supersaturation Labile Labile Zone (Uncontrolled Nucleation) MSZW_Limit->Labile Crash Cooling

Caption: Logic flow of supersaturation states. Seeding must occur in the green "Metastable Zone" to avoid the red "Labile Zone."

Module 2: Crystal Habit & Morphology (The "Quality" Issues)

Q: I am getting needle-like crystals that clog my filter. How do I change them to blocks or plates?

A: You must alter the relative growth rates of the crystal faces. Needles form when one axis grows much faster than the others. To fix this, you need to inhibit growth on the fast-growing axis or promote growth on the slow axes.

  • The Mechanism (Solvent Selection): Solvents interact with specific crystal faces via hydrogen bonding or polarity. If a solvent binds strongly to a specific face, it "blocks" solute from attaching there, slowing growth on that face.

  • Troubleshooting Protocol:

    • Identify the Fast Axis: Use single-crystal XRD (SCXRD) to determine which face is the "long" axis of the needle.

    • Solvent Screening:

      • If growing from a non-polar solvent (e.g., Toluene) yields needles, switch to a polar protic solvent (e.g., Ethanol). The change in H-bonding capability will likely alter the growth inhibition pattern.

      • Reference: Research on Vanillin shows it forms needles in water (antisolvent) but thick plates in organic acids due to specific face adsorption [1].[1]

    • Supersaturation Control: High supersaturation often favors high-aspect-ratio growth (needles/dendrites). Lower the supersaturation (slower cooling) to promote equilibrium shapes (blocks).

Q: How do I optimize the cooling profile to minimize fines and improve flowability?

A: Switch from Linear to Cubic (Controlled) Cooling. Linear cooling is inefficient because it generates supersaturation too quickly at the start (when surface area is low) and too slowly at the end.

Table 1: Cooling Profile Comparison

Profile TypeDescriptionMechanismOutcome
Linear Constant rate (e.g., 1°C/min).Supersaturation spikes early because there is insufficient crystal surface area to consume it.[2]High nucleation, many fines, wide size distribution.[3]
Natural Cooling water valve fully open.Extremely fast initially, then slows down exponentially."Crash cooling" leads to shock nucleation, occlusion of impurities, and oiling out.
Cubic (Controlled) Slow start, fast finish.Matches cooling rate to the available crystal surface area (

).
Optimal. Dominant growth, suppressed nucleation, uniform large crystals.

Module 3: Polymorphism Control (The "Stability" Issues)

Q: My product spontaneously converts to a different form during filtration. How do I lock in the desired polymorph?

A: This is a classic Enantiotropic vs. Monotropic stability issue. You are likely crystallizing a metastable form that converts to the stable form via Solution-Mediated Phase Transformation (SMPT) .

  • The Mechanism: The metastable form is more soluble than the stable form. It dissolves, creating supersaturation relative to the stable form, which then nucleates and grows.

  • Troubleshooting Protocol:

    • Determine Stability Relationship: Construct a van 't Hoff plot (ln(Solubility) vs. 1/T).

      • Monotropic: One form is stable at all temps.

      • Enantiotropic: Stability order changes at a specific transition temperature (

        
        ).
        
    • Seeding Strategy: Always seed with the desired polymorph in the metastable zone.

    • Minimize Contact Time: If isolating a metastable form, filter immediately and dry quickly. Do not let the slurry "age" (Ostwald Ripening will drive it to the stable form).

Visualization: Polymorph Control Decision Tree

Polymorph_Control Start Start: Desired Polymorph Identified? CheckStability Check Thermodynamic Stability (DSC / Solubility) Start->CheckStability IsStable Is it the Stable Form? CheckStability->IsStable YesStable Yes (Stable Form) IsStable->YesStable Thermodynamically Favored NoStable No (Metastable Form) IsStable->NoStable Kinetically Favored SlowCool Protocol: Slow Cooling + Ripening (Allow conversion to complete) YesStable->SlowCool KineticControl Protocol: Kinetic Control NoStable->KineticControl Steps 1. High Supersaturation 2. Fast Filtration 3. Avoid Solvent Contact KineticControl->Steps

Caption: Decision logic for isolating stable vs. metastable polymorphs. Metastable forms require speed; stable forms require patience.

Module 4: Purity & Impurity Rejection

Q: The crystals look good, but the chemical purity is low. Washing doesn't help. Why?

A: The impurities are likely inside the crystal (Inclusion) rather than on the surface. If washing fails, the impurity is either occluded (trapped pocket of mother liquor) or incorporated into the lattice (solid solution).

  • Troubleshooting Protocol:

    • Diagnose Inclusion vs. Lattice Substitution:

      • Inclusion: Impurity level drops if you grind the crystals and wash again? No? Then it's likely lattice substitution.

      • Microscopy: Look for fluid pockets inside the crystal.

    • Fixing Inclusions (Mother Liquor Entrapment):

      • Cause: Growth rate was too fast (dendritic growth traps liquid).

      • Solution: Reduce the cooling rate or lower the antisolvent addition rate. Use Cubic Cooling (see Module 2).

    • Fixing Lattice Substitution:

      • Cause: The impurity is structurally similar to the product.

      • Solution: Change the solvent. A different solvent environment changes the solvation shell of the impurity, making it energetically unfavorable for it to enter the lattice [2].

References

  • American Chemical Society (ACS). "Investigation on the Solvent Effect in Vanillin Habit Evolution." Crystal Growth & Design, 2022.[4]

  • Mettler Toledo. "Kinetics of Crystallization in Supersaturation: Choosing a Cooling Profile." Technical Whitepaper.

  • Royal Society of Chemistry (RSC). "Strategy for control of crystallization of polymorphs." CrystEngComm, 2009.[5]

  • MDPI. "Optimization of Two-Stage Cooling Profile in Unseeded Batch Crystallization." Processes, 2021.

  • FDA. "Q3C(R8) Impurities: Guideline for Residual Solvents."

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Reproducibility in Biological Assays

Welcome to the Technical Support Center for troubleshooting poor reproducibility in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting poor reproducibility in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their experimental results. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deeper understanding of the underlying causes of irreproducibility and a systematic, evidence-based approach to resolving them.

Introduction: The Reproducibility Crisis and Your Laboratory

The challenge of reproducing experimental findings is a well-documented issue in the scientific community. Over 70% of researchers have reported being unable to reproduce another scientist's experiments, and a startling 60% have failed to reproduce their own.[1] This lack of reproducibility can stem from a multitude of factors, including the inherent complexity of biological systems, inadequate documentation of methods, and subtle variations in experimental execution.[1][2] This guide will equip you with the knowledge and tools to identify and address these sources of variability within your own assays.

Part 1: Initial Assessment - Is It a Reproducibility Issue?

Before diving into complex troubleshooting, it's crucial to confirm that you are indeed facing a reproducibility problem. This involves a systematic review of your data and experimental records.

Question: My results are inconsistent between experiments. How do I know if it's a true reproducibility issue or just expected biological variation?

Answer: This is a critical first question. While biological systems are inherently variable, a well-controlled assay should produce consistent results within a defined range. To distinguish between acceptable variation and a reproducibility problem, you should:

  • Analyze Your Controls: Are your positive and negative controls behaving as expected in every experiment? Consistent control performance is the first indicator of a stable assay.

  • Calculate Key Assay Performance Metrics: For quantitative assays, track metrics like the coefficient of variation (%CV) for your replicates, signal-to-background ratio, and Z'-factor over time. A sudden or gradual shift in these metrics can signal a problem.

  • Review Your Documentation: Meticulous record-keeping is your best defense against irreproducibility. Check your lab notebooks (physical or electronic) to ensure that the same protocols, reagent lots, and instrument settings were used for the experiments . Inadequate access to raw data and methodological details is a major contributor to non-reproducibility.[3]

Here is a decision tree to guide your initial assessment:

G start Inconsistent Results Observed q1 Are positive and negative controls within acceptance criteria? start->q1 q2 Are key performance metrics (e.g., %CV, Z') stable over time? q1->q2 Yes repro_issue High likelihood of a reproducibility issue. Proceed to troubleshooting. q1->repro_issue No q3 Was the exact same protocol, including reagent lots and instrument settings, used? q2->q3 Yes q2->repro_issue No biological_variation Results may be due to inherent biological variation. Consider further statistical analysis. q3->biological_variation Yes doc_issue Inconsistent documentation is a major red flag. Improve record-keeping practices. q3->doc_issue No

Caption: Initial assessment of inconsistent results.

Part 2: The Pillars of Reproducibility - A Deep Dive into Common Culprits

Once you've identified a likely reproducibility issue, the next step is to systematically investigate the potential causes. The following sections break down the most common sources of variability and provide actionable troubleshooting steps.

Section 2.1: Reagent Integrity and Variability

Critical reagents are the backbone of any biological assay, and their variability is a primary driver of inconsistent results.[4]

Question: I suspect my reagents are the problem. How can I confirm this and what should I do?

Answer: Reagent-related issues can be subtle. Here’s how to approach this systematically:

  • Lot-to-Lot Variability: Never assume that a new lot of a critical reagent (e.g., antibodies, enzymes, serum) will perform identically to the previous one.[4]

    • Causality: Manufacturing processes for biological reagents can have inherent variability, leading to differences in concentration, activity, and purity between lots.

    • Self-Validating Protocol: New Reagent Lot Qualification: Before introducing a new lot of a critical reagent into your routine assays, you must qualify it. A head-to-head comparison is the most practical strategy.[5]

      • Prepare your assay using both the old and new lots of the reagent in parallel.

      • Run a set of well-characterized standards and controls with both reagent lots.

      • Compare the performance of the new lot against the old lot using pre-defined acceptance criteria (e.g., signal intensity, EC50, background levels). When available, comparability studies between the previously qualified reagent and the new reagent are recommended.[6]

  • Reagent Storage and Handling: Improper storage can quickly degrade sensitive reagents.

    • Causality: Temperature fluctuations, exposure to light, and repeated freeze-thaw cycles can denature proteins and reduce the efficacy of your reagents.

    • Best Practices:

      • Always store reagents at the manufacturer's recommended temperature.[7]

      • Aliquot reagents into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

      • Protect light-sensitive reagents from light.

      • Ensure all reagents are at room temperature before starting an assay, unless the protocol specifies otherwise.[7]

  • Reagent Preparation: Errors in reagent dilution and preparation are a common source of variability.

    • Causality: Incorrect concentrations of buffers, antibodies, or substrates can significantly impact assay performance.

    • Troubleshooting Steps:

      • Double-check all calculations for dilutions.

      • Ensure your pipettes are calibrated and your technique is consistent (see Section 2.3).

      • Prepare fresh dilutions for each experiment, as some reagents are not stable once diluted.

Section 2.2: Instrumentation and Equipment

The instruments you use are another critical component of your experimental system. Proper calibration and maintenance are non-negotiable for reproducible results.

Question: How often should I calibrate my instruments, and what are the key things to look for?

Answer: Regular calibration is essential to ensure your equipment is performing within specified tolerances.[4][8]

  • Calibration Frequency: The frequency of calibration depends on the instrument and its usage. A general guideline is to perform a comprehensive calibration every 3-6 months.[4] However, for frequently used instruments, more frequent checks may be necessary.

  • Key Instruments and Calibration Parameters:

InstrumentKey Calibration ParametersRecommended Frequency
Pipettes Accuracy and Precision (Gravimetric or Spectrophotometric)3-6 months
Microplate Reader Wavelength Accuracy, Photometric Accuracy, Precision6-12 months
Incubator Temperature, CO2 levels, Humidity3-6 months
Centrifuge Speed (RPM), Temperature6-12 months
Balances Accuracy, Linearity, Repeatability6-12 months
  • Self-Validating Protocol: Pipette Calibration Check (Gravimetric Method):

    • Set your pipette to a specific volume.

    • Use an analytical balance to weigh a weigh boat.

    • Pipette distilled water into the weigh boat and record the weight.

    • Repeat this measurement at least 10 times.

    • Calculate the mean and standard deviation of the weights.

    • Convert the mean weight to volume using the density of water at the recorded temperature.

    • The accuracy is the difference between the calculated mean volume and the set volume. The precision is represented by the coefficient of variation (%CV).

    • Compare these values to the manufacturer's specifications.

  • Beyond Calibration: Routine Maintenance:

    • Regularly clean and inspect your equipment for signs of wear and tear.[9]

    • Follow the manufacturer's guidelines for preventive maintenance.[9]

    • Keep a detailed log of all calibration and maintenance activities for each instrument.

Section 2.3: The Human Factor - Operator Variability

Even with the best reagents and perfectly calibrated instruments, the person performing the assay can introduce significant variability.

Question: We have multiple people running the same assay, and their results don't always agree. How can we minimize this?

Answer: Operator-to-operator variability is a common challenge, especially with manual or semi-automated assays.[10]

  • Standard Operating Procedures (SOPs): A detailed, unambiguous SOP is the foundation for minimizing operator variability. Everyone running the assay should be trained on and strictly adhere to the same SOP.

  • Pipetting Technique: Manual pipetting is a major source of intra- and inter-operator variability.[10][11]

    • Causality: Subtle differences in pipetting angle, speed, and tip immersion depth can affect the accuracy and precision of liquid handling.

    • Best Practices for Consistent Pipetting:

      • Always use a vertical and consistent pipetting angle.

      • Depress and release the plunger smoothly and consistently.

      • Immerse the tip to the same depth in the liquid each time.

      • When dispensing, touch the tip to the side of the well or into the liquid already present.

  • Training and Competency Assessment:

    • Implement a formal training program for all new operators.

    • Regularly assess the competency of all operators, for example, by having them run a set of standardized samples and comparing their results.

Here is a workflow for addressing operator variability:

G start Operator-to-Operator Variability Detected q1 Is there a detailed, up-to-date SOP for the assay? start->q1 create_sop Develop and validate a comprehensive SOP. q1->create_sop No q2 Are all operators trained on the current SOP? q1->q2 Yes train_operators Conduct formal training and retraining sessions. q2->train_operators No q3 Is pipetting technique consistent across operators? q2->q3 Yes pipette_training Implement standardized pipetting training and competency assessments. q3->pipette_training No competency_assessment Perform a competency assessment with standardized samples. q3->competency_assessment Yes pass Variability likely due to other factors. Continue troubleshooting. competency_assessment->pass Pass fail Identify and address specific areas of deviation. Retrain as needed. competency_assessment->fail Fail

Caption: Workflow for addressing operator variability.

Section 2.4: Cell-Based Assays - A World of Variability

Cell-based assays introduce a whole new level of complexity and potential for variability.

Question: My cell-based assay results are all over the place. Where do I even start?

Answer: Troubleshooting cell-based assays requires a multi-pronged approach, focusing on the cells themselves and their environment.

  • Cell Line Authentication and Quality Control:

    • Causality: Misidentified or cross-contaminated cell lines are a major cause of irreproducible research.[3] Mycoplasma contamination, which is often invisible, can significantly alter cellular physiology and experimental outcomes.[7]

    • Self-Validating Protocol: Cell Line Authentication and Mycoplasma Testing:

      • Authentication: Upon receiving a new cell line, and at regular intervals thereafter, perform Short Tandem Repeat (STR) profiling to confirm its identity.[12] Compare the resulting profile to a reference database.

      • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination using a PCR-based or fluorescence-based method.[13][14] Quarantine all new cell lines until they have been tested and confirmed to be negative.[7]

  • Cell Culture Conditions:

    • Causality: Minor variations in cell culture conditions can have a profound impact on cell health and behavior.[15]

    • Best Practices for Consistent Cell Culture:

      • Use a consistent source and lot of media, serum, and supplements.

      • Maintain a consistent cell passage number and avoid using cells that have been in continuous culture for too long.

      • Standardize seeding densities and subculture protocols.

      • Ensure the incubator provides a stable environment with consistent temperature, CO2, and humidity.[15]

  • Microplate Edge Effects:

    • Causality: Evaporation from the wells on the outer edges of a microplate can lead to increased concentrations of media components, affecting cell growth and viability.

    • Mitigation Strategies:

      • Fill the outer wells with sterile media or water to create a humidity barrier.

      • Use specially designed low-evaporation lids.

      • Randomize the placement of samples and controls across the plate.[16]

Section 2.5: Data Analysis and Interpretation

The way you analyze and interpret your data can also be a source of variability.

Question: Could my data analysis be contributing to the irreproducibility?

  • Standardized Analysis Workflow:

    • Causality: If different people are using different methods to normalize data, remove outliers, and fit curves, the final results will likely vary.

    • Best Practices:

      • Develop a standardized data analysis workflow for each assay.

      • Clearly define the criteria for outlier removal before the analysis.[16]

      • Use appropriate data normalization methods to account for plate-to-plate and day-to-day variation. Common methods include percent of control and Z-score normalization.[17]

  • Statistical Rigor:

    • Best Practices:

      • Consult with a statistician to ensure you are using the appropriate statistical tests for your experimental design.

      • Clearly report all statistical methods used in your analysis.

      • Instead of relying solely on p-values, report effect sizes and confidence intervals to provide a more complete picture of your results.[2]

Part 3: Advanced Troubleshooting and Long-Term Monitoring

For established assays, implementing a system for long-term monitoring can help you detect and address sources of variability before they become major problems.

Question: My assay seems to be drifting over time. How can I monitor its performance and catch problems early?

Answer: This is where Statistical Process Control (SPC) comes in. SPC is a powerful tool for monitoring the performance of your assay over time.[18][19]

  • Control Charts:

    • Causality: Control charts allow you to visualize your assay's performance metrics over time and identify when a data point falls outside of the expected range of variation.

    • Implementation:

      • Choose a critical assay parameter to monitor (e.g., the EC50 of a reference standard, the signal-to-background ratio).

      • Run the assay multiple times to establish a baseline mean and standard deviation for this parameter.

      • Create a control chart with upper and lower control limits (typically set at ±3 standard deviations from the mean).

      • Plot the value of the parameter for each subsequent assay run on the chart.

      • Investigate any points that fall outside the control limits, as they may indicate a special cause of variation that needs to be addressed.

FAQs

Q: What is an acceptable %CV for my assay?

A: The acceptable %CV depends on the type of assay and its intended purpose. For in-vitro potency bioassays, a %CV of 15-20% is often considered acceptable. However, for other assays, a lower %CV may be required. It's important to establish your own acceptance criteria based on the historical performance of your assay.

Q: I have high background in my immunoassay. What are the most likely causes?

A: High background in immunoassays can be caused by several factors:

  • Insufficient blocking: Increase the blocking time or try a different blocking agent.

  • Antibody concentration too high: Titrate your primary and secondary antibodies to find the optimal concentration.

  • Inadequate washing: Ensure you are washing the plate thoroughly between steps.[20]

  • Non-specific binding of the secondary antibody: Run a control with no primary antibody to check for this.

Q: How can I be sure that a change I made has actually improved the reproducibility of my assay?

A: This is where a self-validating system is crucial. Before implementing a change, establish a baseline of your assay's performance. After making the change, run the assay multiple times and compare the new performance metrics to your baseline. A statistically significant improvement in metrics like %CV or Z'-factor will confirm that your change was effective.

References

  • Almaden Genomics. (2023, October 26). Blog: How to Solve the Biological Research Reproducibility Problem. Almaden Genomics. [Link]

  • Laboratory News. (2026, February 4). The invisible influencer. Laboratory News. [Link]

  • American Research Products. (n.d.). ELISA Tips: Troubleshooting Common Challenges. ARP. [Link]

  • The Scientist. (2019, July 11). Potential Causes of Irreproducibility Revealed. The Scientist. [Link]

  • Best Laboratory Practices for Cell Line and Tissue Sample Authentication to Ensure Valid and Reproducible Research. (2023, March 6). [Link]

  • Immunologix. (2021, October 5). Implementing Best Practices for the Characterization of Critical Reagents. Immunologix. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Surplus Solutions. (2025, February 26). How to Calibrate Lab Equipment: A Practical Guide With Steps. Surplus Solutions. [Link]

  • Cell Culture Dish. (2025, January 22). Best Practices for Cell Line Authentication. Cell Culture Dish. [Link]

  • PDA Israel. (2025, April 23). Qualification of critical reagents for in-vitro potency bioassays using Curve Parameter Control Strategy. PDA Israel. [Link]

  • The impact of cellular environment on in vitro drug screening. (2023, September 7). PMC. [Link]

  • PLOS Biology. (n.d.). Best Practices in Research Reporting. PLOS Biology. [Link]

  • Quantics Biostatistics. (2024, October 1). Using Statistical Process Control (SPC) for Bioassays. Quantics Biostatistics. [Link]

  • SOP for Calibration of Instruments in Production and Quality Control. (n.d.). Pharmaguideline. [Link]

  • Cell lines authentication and mycoplasma detection as minimun quality control of cell lines in biobanking. (2017, March 2). PMC. [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Surmodics IVD. [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. (2018, October 20). [Link]

  • Two effective methods for correcting experimental high-throughput screening data. (n.d.). Bioinformatics. [Link]

  • Comparison of Statistical Process Control Models for Monitoring the Biological Burden of a Buffer Solution Used as Input to Produce an Attenuated Viral Vaccine. (n.d.). MDPI. [Link]

  • Best practices on critical reagent characterization, qualification, and life cycle management for HCP immunoassays. (n.d.). PubMed. [Link]

  • Assessing variations in manual pipetting: An under-investigated requirement of good laboratory practice. (n.d.). NIH. [Link]

  • Prediction of Influence of Environmental Factors on the Toxicity of Pentachlorophenol on E. coli-Based Bioassays. (n.d.). MDPI. [Link]

  • Assay Acceptance Criteria for Multiwell-Plate–Based Biological Potency Assays. (2014, January 1). [Link]

  • Protocol for the Preparation of Cells for Detection of Mycoplasma Species. (2021, October). [Link]

  • Data normalization methods recommended for the analysis of HTS and HCS.... (n.d.). ResearchGate. [Link]

  • Biocompare. (2022, October 18). Immunoassay Troubleshooting. Biocompare. [Link]

  • Laboratory Equipment. (n.d.). How to Improve Pipetting Techniques. Laboratory Equipment. [Link]

  • CASSS. (n.d.). CRITICAL REAGENTS IN BIOASSAY. CASSS. [Link]

  • Development of the Biological Variation In Experimental Design And Analysis (BioVEDA) assessment. (2020, July 20). PMC. [Link]

  • BEBPA. (n.d.). Value-Driven Use of Assay Control Samples in the Relative Format Biological Assays. BEBPA. [Link]

  • Taylor & Francis Online. (n.d.). EBF Recommendation on Practical Management of Critical Reagents for PK Ligand-Binding Assays. Taylor & Francis Online. [Link]

  • Assessing variations in manual pipetting: An under-investigated requirement of good laboratory practice. (2023, October 8). PubMed. [Link]

  • Using control charts to evaluate pharmaceutical manufacturing process variability. (n.d.). [Link]

  • DataCamp. (2026, January 27). How to Normalize Data: A Complete Guide With Examples. DataCamp. [Link]

  • Pipetting with precision - how to minimise experimental error. (2022, February 1). YouTube. [Link]

  • Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. (n.d.). PMC. [Link]

  • ResearchGate. (2017, December 28). How can I reduce high background and solve the no signal problem of IHC?. ResearchGate. [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Bio-Radiations. (n.d.). Reporting Life Sciences Research. Bio-Radiations. [Link]

  • Normalization techniques for high‐throughput screening by infrared matrix‐assisted laser desorption electrospray ionization mass spectrometry. (n.d.). PMC. [Link]

  • (PDF) Interpreting operator-part interaction in gage repeatability and reproducibility studies. (2021, June 11). [Link]

  • (PDF) The Impact of Cellular Environment on In Vitro Drug Screening. (2023, September 7). ResearchGate. [Link]

  • JangoCell. (n.d.). 6 Technical Tips for Successful Cell Culture. JangoCell. [Link]

  • Environmental Impact Assessment of a Plant Cell-Based Bio-Manufacturing Process for Producing Plant Natural Product Ingredients. (2024, September 30). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationship of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine Analogs

Executive Summary: The Privileged Scaffold The molecule 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (also known as 1-isopropyl-4-(piperidin-4-yl)piperazine) represents a critical "privileged scaffold" in the design of h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The molecule 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (also known as 1-isopropyl-4-(piperidin-4-yl)piperazine) represents a critical "privileged scaffold" in the design of high-affinity Histamine H3 Receptor (H3R) antagonists/inverse agonists . Unlike early H3R ligands based on imidazole (which suffered from CYP450 inhibition and poor blood-brain barrier penetration), this diamine scaffold offers a metabolically stable, non-imidazole alternative with superior CNS bioavailability.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing it against key analogs to demonstrate why the N-isopropyl and piperidine-piperazine combination is a preferred motif for treating cognitive deficits, narcolepsy, and neurodegenerative disorders.

Chemical Space & Pharmacophore Analysis[1]

The scaffold functions as the basic amine head group within the classic H3R pharmacophore. Its efficacy depends on three structural vectors, visualized below.

The SAR Map

The following diagram illustrates the three critical regions for modification and their impact on biological activity.

SAR_Map Core Core Scaffold: 1-(Piperidin-4-yl)piperazine R1 R1: Distal Nitrogen Subst. (Isopropyl Group) Core->R1 N4 Position R2 R2: Proximal Nitrogen Vector (Linker to Lipophilic Tail) Core->R2 N1 Position Effect1 Modulates pKa (8.5-9.5) & Metabolic Stability R1->Effect1 Steric Bulk Effect2 Primary Affinity Driver (H-Bond / Ionic Interaction) R1->Effect2 Basicity Control Effect3 Secondary Binding Pocket (Selectivity vs H1/H4) R2->Effect3 Attachment Point

Figure 1: SAR Map of the 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine scaffold highlighting key modulation vectors.

Structural Logic
  • The Core (Piperidine-Piperazine): This semi-rigid bicyclic system maintains a specific distance between the basic nitrogens, crucial for fitting the aspartic acid residue (Asp3.32) in the H3 receptor binding pocket.

  • The R1 Isopropyl Group:

    • Why Isopropyl? Compared to a methyl group, the isopropyl group adds steric bulk that protects the nitrogen from rapid N-dealkylation by metabolic enzymes. Compared to a phenyl group, it maintains the necessary basicity (

      
      ) for receptor interaction.
      
  • The R2 Vector: The piperidine nitrogen is the attachment point for lipophilic "tails" (e.g., benzamides, ethers). This region targets the secondary hydrophobic pocket of the GPCR, driving potency from micromolar to nanomolar levels.

Comparative Performance Guide

This section compares the Isopropyl variant against other common analogs used in drug discovery.

Analog Comparison Table
Analog ClassR1 SubstituentLogP (Calc)H3R Affinity PotentialMetabolic StabilityKey Application
Target Scaffold Isopropyl 0.76 High (

nM)
High Clinical Candidates (Cognition)
Analog AMethyl0.20ModerateLow (N-demethylation risk)Early Tool Compounds
Analog BCyclopropyl0.85HighHighAntipsychotic/CNS Polypharmacology
Analog CPhenyl2.10LowModerateSigma Receptor Ligands (Selectivity loss)
Performance Analysis
  • Vs. Methyl Analogs: The Methyl analog (1-Methyl-4-(piperidin-4-yl)piperazine) is easier to synthesize but suffers from rapid clearance. The Isopropyl analog retains similar binding affinity but significantly extends half-life (

    
    ).
    
  • Vs. Imidazole Standards (e.g., Thioperamide): The target scaffold exhibits zero interaction with CYP450 enzymes, unlike imidazole derivatives which often cause drug-drug interactions.

  • Selectivity: The Isopropyl group provides a "steric clash" that prevents binding to the structurally similar Histamine H4 receptor, improving selectivity profiles.

Experimental Protocols

To validate the activity of analogs derived from this scaffold, the following protocols are recommended. These are designed to be self-validating systems.

Synthesis of the Core Scaffold

Methodology: Reductive Amination

  • Reactants: N-Boc-4-piperidone (1.0 eq) + 1-Isopropylpiperazine (1.2 eq).

  • Conditions: Dissolve in DCE (Dichloroethane). Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1.0 eq). Stir at RT for 16h.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

  • Validation:

    • NMR: Look for the isopropyl septet at

      
       2.7 ppm.
      
    • MS: Confirm

      
      .
      
H3R Radioligand Binding Assay

Purpose: Determine affinity (


) of the analog.
  • Membrane Prep: Use HEK-293 cells stably expressing human H3R.

  • Ligand:

    
    -N-
    
    
    
    -methylhistamine (NAMH) at 2 nM concentration.
  • Incubation:

    • Mix membranes (

      
       protein) + Radioligand + Test Compound (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

      
      .
      
    • Incubate 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Control: Use Pitolisant (

      
       nM) as a positive control.
      
Functional Assay (GTP S Binding)

Purpose: Confirm Inverse Agonist activity (critical for H3R efficacy).

  • System: H3R membranes.

  • Tracer:

    
     (0.1 nM).
    
  • Workflow:

    • Basal binding is measured in the absence of ligand.

    • Add Test Compound.[1][2]

    • Inverse Agonist Criteria: A decrease in

      
       binding below basal levels indicates inverse agonism (constitutive activity suppression).
      

Testing Workflow Visualization

The following flow chart outlines the critical path from scaffold synthesis to lead candidate selection.

Workflow Step1 Scaffold Synthesis (Reductive Amination) Step2 Lipophilic Tail Attachment (Amide Coupling/Alkylation) Step1->Step2 Step3 In Vitro Screening (Radioligand Binding) Step2->Step3 Step4 Functional Validation (cAMP / GTPyS Assay) Step3->Step4 Decision Is Ki < 10 nM & Inverse Agonist? Step4->Decision Lead Lead Candidate (Proceed to ADME) Decision->Lead Yes Loop Optimize R2 Linker Decision->Loop No Loop->Step2

Figure 2: Lead optimization workflow for H3R antagonists utilizing the piperidine-piperazine scaffold.

References

  • BenchChem. 1-Cyclopropyl-4-(piperidin-4-yl)piperazine: Biological Properties and Therapeutic Potential. Retrieved from

  • European Patent Office. Piperazine derivative having affinity for the Histamine H3 Receptor (EP 2195307 B1). Retrieved from

  • National Institutes of Health (NIH). Structures of 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Retrieved from

  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine Compound Summary. Retrieved from

  • Airaksinen, A. J., et al. Radiosynthesis and biodistribution of a histamine H3 receptor antagonist. Nuclear Medicine and Biology, 2006. Retrieved from

Sources

Comparative

Structural Evolution &amp; Performance: The Piperidinyl-Piperazine Scaffold vs. Clinical ACC Inhibitors

Topic: 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine vs. Clinical ACC Inhibitors Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison between the 1-(piperidin-4-yl)-4-(propan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine vs. Clinical ACC Inhibitors Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between the 1-(piperidin-4-yl)-4-(propan-2-yl)piperazine scaffold (a foundational pharmacophore in early ACC inhibitor discovery, notably by Taisho Pharmaceutical) and the advanced clinical candidates Firsocostat (GS-0976) , PF-05221304 , and MK-4074 .

While the title compound represents a chemical scaffold rather than a final drug, its derivatives (e.g., Compound 12c ) exhibit nanomolar potency. This analysis contrasts the "Piperidinyl-Piperazine" chemotype against the "Spirocyclic/Macrocyclic" chemotypes that dominate the current NASH/MASH clinical landscape.

The Pharmacophore: 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

This molecule acts as a semi-rigid linker system, positioning two functional domains to interact with the Acetyl-CoA Carboxylase (ACC) dimer interface. It is not a potent inhibitor in isolation but serves as the backbone for high-affinity ligands.

  • Role: Core Scaffold / Linker.

  • Key Derivative: Compound 12c (Taisho Pharmaceutical).

  • Mechanism: Allosteric inhibition of the Biotin Carboxylase (BC) domain, preventing the dimerization required for enzymatic activity.

Structural Evolution to Potency

To achieve nanomolar potency, the secondary amine of the piperidine and the distal nitrogen of the piperazine must be elaborated.

  • The Scaffold: 1-(Piperidin-4-yl)-4-isopropylpiperazine (Weak/Inactive).[1]

  • The Drug Candidate (12c): Addition of a 2-amino-6-methyl-1-benzothiophene moiety (for hydrophobic pocket binding) and a trifluoro-tert-butyl group (for metabolic stability).

    • Result: IC50 improves from >10 µM (scaffold) to 2.1 nM (derivative).

Comparative Analysis: Taisho Platform vs. Industry Standards

The following table contrasts the optimized piperidinyl-piperazine derivative (Compound 12c ) against the leading clinical agents.

Table 1: Comparative Performance Metrics

FeatureTaisho Compound 12c (Piperidinyl-Piperazine Class)Firsocostat (GS-0976) (Gilead)PF-05221304 (Pfizer)
Core Scaffold Piperidine-Piperazine LinkerSpirocyclic KetalSpirocyclic / Macrocyclic
Target ACC1 / ACC2 (Dual)ACC1 / ACC2 (Dual)ACC1 / ACC2 (Dual)
Enzyme IC50 2.1 nM 2.1 nM ~5 nM
Cellular IC50 (DNL) 12 nM (HepG2)~3-10 nM (HepG2)~10-20 nM (HepG2)
Liver Targeting Passive Diffusion (Systemic)OATP Transporter SubstrateOATP Transporter Substrate
Metabolic Liability CYP3A4 metabolism (moderate)CYP3A4 (requires ritonavir in early studies)High metabolic stability
Clinical Status Preclinical / DiscontinuedPhase 2 (NASH)Phase 2 (NASH)
Critical Differentiators
  • Liver Specificity:

    • PF-05221304 & Firsocostat utilize organic anion transporting polypeptides (OATPs) to actively concentrate the drug in hepatocytes. This reduces systemic exposure and potential side effects in muscle/brain.

    • Piperidinyl-Piperazine derivatives (like 12c) typically rely on passive diffusion. While potent, they lack the "liver-homing" properties of the newer generation, potentially leading to higher systemic inhibition of ACC2 in skeletal muscle (which affects whole-body fatty acid oxidation).

  • Chemical Rigidity:

    • The Piperidinyl-Piperazine linker is flexible.

    • Firsocostat employs a spirocyclic core, locking the molecule into a bioactive conformation. This entropic advantage often translates to better selectivity and residence time on the target.

Mechanism of Action & Pathway Visualization

All compounds listed function as allosteric inhibitors. They bind to the BC domain, locking the enzyme in an inactive conformation and preventing the phosphorylation-dependent dimerization.

ACC_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC_Enzyme ACC Enzyme (Active Dimer) ACC_Enzyme->MalonylCoA Catalyzes FattyAcids De Novo Lipogenesis (Fatty Acids) MalonylCoA->FattyAcids Synthesis CPT1 CPT-1 (Mitochondrial Entry) MalonylCoA->CPT1 Inhibits BetaOx Beta-Oxidation (Fat Burning) CPT1->BetaOx Enables Inhibitors Inhibitors: 1. Taisho 12c (Piperidinyl-Piperazine) 2. Firsocostat 3. PF-05221304 Inhibitors->ACC_Enzyme Allosteric Inhibition (Prevents Dimerization)

Caption: ACC inhibitors block the conversion of Acetyl-CoA to Malonyl-CoA.[2] Reduced Malonyl-CoA halts lipogenesis (red) and relieves the inhibition on CPT-1, reactivating mitochondrial fatty acid oxidation (green).

Experimental Protocols

To validate the potency of a piperidinyl-piperazine derivative against Firsocostat, use the following self-validating protocols.

Protocol A: ADP-Glo™ Kinase Assay (Enzymatic Potency)

Measures the consumption of ATP during the carboxylation of Acetyl-CoA.

  • Reagents: Recombinant human ACC1/2, ATP (500 µM), Acetyl-CoA (500 µM), NaHCO3.

  • Preparation: Dilute compounds (Taisho 12c, Firsocostat) in DMSO (10-point dose response, 1 nM to 10 µM).

  • Reaction:

    • Incubate enzyme + compound for 15 min at RT.

    • Add substrate mix (ATP + Acetyl-CoA + NaHCO3).

    • Incubate for 60 min at 30°C.

  • Detection: Add ADP-Glo reagent (Promega) to deplete unconsumed ATP, then add Kinase Detection Reagent to convert ADP to light.

  • Validation: Z-factor must be > 0.5. Reference IC50 for Firsocostat should be ~2-5 nM.

Protocol B: HepG2 De Novo Lipogenesis (Cellular Potency)

Measures the incorporation of radiolabeled acetate into lipids.

  • Cell Culture: HepG2 cells in DMEM + 10% FBS. Starve in serum-free medium overnight to induce ACC expression.

  • Treatment: Treat cells with inhibitors for 1 hour.

  • Labeling: Add [1,2-14C]-Acetic Acid (2 µCi/mL) and incubate for 4 hours.

  • Extraction:

    • Lyse cells with 0.1 N NaOH.

    • Saponify with ethanol/KOH at 80°C.

    • Acidify with H2SO4 and extract fatty acids using petroleum ether.

  • Quantification: Count radioactivity in the organic phase using liquid scintillation counting (LSC).

  • Calculation: Plot % inhibition vs. Log[Concentration] to determine IC50.

References
  • Chonan, T., et al. (2010).[3] Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors.[3][4] Bioorganic & Medicinal Chemistry Letters.[3][5] Link

  • Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors.[4][6] Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8][9] Link

  • Harriman, G., et al. (2016). Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats. Proceedings of the National Academy of Sciences (PNAS). Link

  • Esler, W. P., et al. (2020).[10] Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems. Cellular and Molecular Gastroenterology and Hepatology. Link

  • Kim, C. W., et al. (2017). Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans.[9] Cell Metabolism.[3][4][5][9] Link

Sources

Validation

A Comparative Analysis of Substituted Piperazine Derivatives' Potency: A Guide for Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and physicochemical properties have established it as a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and physicochemical properties have established it as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[1][3][4] This guide provides a comparative analysis of the potency of substituted piperazine derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to determine their efficacy. A vast number of drugs approved by the U.S. Food and Drug Administration (FDA) contain the piperazine moiety, highlighting its significance in drug development.[5][6]

The versatility of the piperazine scaffold allows for substitutions at its nitrogen atoms, enabling the fine-tuning of pharmacological activity.[4][7] This adaptability has led to the development of piperazine-containing drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[4][8][9]

Comparative Potency at Key Biological Targets

The potency of a drug candidate is a critical determinant of its potential therapeutic success. For piperazine derivatives, potency is highly dependent on the nature and position of substituents on the piperazine ring and any associated scaffolds. This section explores the SAR of piperazine derivatives at several key biological target classes.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. Piperazine derivatives have been extensively developed as ligands for various GPCRs, particularly dopamine and serotonin receptors, which are crucial in the treatment of neuropsychiatric disorders.[2][10][11]

Dopamine Receptors:

Substituted piperazines are prominent in the development of antipsychotic medications that target dopamine D2 and D3 receptors.[9][11][12] The affinity of these compounds is significantly influenced by the substituent on the N1-nitrogen of the piperazine ring.

  • Arylpiperazines: The presence of an aryl group, particularly a phenyl or substituted phenyl ring, is a common feature of potent dopamine receptor ligands.[13] For instance, the antipsychotic drug aripiprazole and its long-acting prodrug aripiprazole lauroxyl feature a dichlorophenylpiperazine moiety.[12]

  • Structure-Activity Relationship (SAR): Studies have shown that N-phenylpiperazine analogs can achieve high selectivity for the D3 versus the D2 receptor subtype.[13] For example, a 3-thiophenephenyl fluoride substituted N-phenylpiperazine analog demonstrated nanomolar affinity for the human D3 receptor with approximately 500-fold selectivity over the D2 receptor.[13] Molecular docking studies suggest that the piperazine N-H can form a crucial hydrogen bond with an aspartate residue (Asp110) in the D3 receptor binding site, anchoring the ligand.[11]

Serotonin Receptors:

Piperazine derivatives are also key players in modulating serotonin (5-HT) receptors, leading to their use as antidepressants and anxiolytics.[9][14]

  • Arylpiperazines: Similar to dopamine receptor ligands, arylpiperazines are common scaffolds for serotonin receptor modulators. The antidepressant vilazodone, for example, possesses (sub)nanomolar inhibitory activity on serotonin reuptake and acts as a 5-HT1A receptor agonist.[14]

  • SAR: The nature of the aryl substituent is critical for potency and selectivity. For instance, meta-chlorophenylpiperazine is a known interactor with serotonergic receptors.[2] Structure-activity relationship studies of benzyl-substituted piperazine derivatives have indicated that substitutions at the para position of the benzyl ring can significantly influence their activity.[15]

Table 1: Comparative Potency of Piperazine Derivatives at GPCRs

Compound ClassTarget(s)Key SubstituentsPotency (Ki/IC50)Therapeutic Application
ArylpiperazinesD2/D3 ReceptorsDichlorophenylLow nMAntipsychotic
PhenylpiperazinesD3 Receptor3-Thiophenephenyl fluoride~1 nM (D3)Antipsychotic (experimental)
Indole-piperazines5-HT1A, SERTVariesSub-nanomolarAntidepressant
Benzylpiperazines5-HT ReceptorsVariesVariesAnxiolytic/Antidepressant
Enzyme Inhibitors

Piperazine derivatives can act as potent inhibitors of various enzymes by forming noncovalent interactions within their active sites.[1] This is particularly relevant in the development of anticancer agents targeting kinases.[1]

  • Kinase Inhibitors: The piperazine moiety is a common feature in many FDA-approved kinase inhibitors, such as imatinib, which is used to treat chronic myeloid leukemia.[16] In these molecules, the piperazine ring often acts as a linker, correctly positioning other pharmacophoric groups within the ATP-binding pocket of the kinase.[16]

  • SAR: The substitution on the piperazine ring is crucial for achieving high potency and selectivity. For example, in a series of pyrido[2,3-d]pyrimidine derivatives, a compound with a specific piperazine substitution showed potent PIM-1 kinase inhibition with an IC50 value of 11.4 nM.[17] Another study on benzimidazole derivatives identified a phenylpiperazine-containing compound with an IC50 value of 14.05 µM against the HeLa cancer cell line.[18]

Table 2: Comparative Potency of Piperazine Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeKey SubstituentsPotency (IC50)Therapeutic Application
PhenylpiperazinesPIM-1 KinasePyrido[2,3-d]pyrimidine11.4 nMAnticancer (experimental)
PhenylpiperazinesFAK1,3,4-oxadiazole-2-thione0.78 µMAnticancer (experimental)
PhenylpiperazinesCDKsVaries0.063 µM (CDK5/P25)Anticancer (experimental)

Experimental Protocols for Potency Determination

To ensure the trustworthiness and reproducibility of potency data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two common assays used to assess the potency of substituted piperazine derivatives.

Radioligand Binding Assay (for GPCRs)

This assay is the gold standard for determining the affinity of a ligand for its receptor.[19] It directly measures the binding of a radiolabeled ligand to a receptor and can be used in competition with an unlabeled test compound to determine its inhibitory constant (Ki).[20]

Objective: To determine the affinity (Ki) of a substituted piperazine derivative for a specific GPCR.

Principle: The assay measures the ability of a test compound to compete with a known radioligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to a Ki value.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize cells/tissue in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes, radioligand, and test compound prep4->assay1 assay2 Separate bound from free radioligand (Filtration) assay1->assay2 assay3 Quantify bound radioactivity (Scintillation Counting) assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Generate competition curve analysis1->analysis2 analysis3 Determine IC50 and Ki analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[21]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[21]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[21]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[21]

    • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:[21]

      • 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

      • 50 µL of the test piperazine derivative at various concentrations (typically a serial dilution).

      • 50 µL of the radioligand at a fixed concentration (usually at or below its Kd value).[22]

    • To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known, non-radioactive ligand for the receptor.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[21]

  • Filtration and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[21]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for Gq-Coupled GPCRs)

This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR.[23] It is a valuable tool for identifying both agonists and antagonists of these receptors.[24]

Objective: To determine the potency (EC50 for agonists, IC50 for antagonists) of a substituted piperazine derivative at a Gq-coupled GPCR.

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, a signaling cascade is initiated that leads to the release of calcium from intracellular stores. The fluorescent dye binds to the increased intracellular calcium, resulting in a measurable change in fluorescence intensity.[23]

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay_run Assay Execution cluster_analysis Data Analysis cell1 Seed cells expressing the receptor in a 96-well plate cell2 Incubate cells overnight cell1->cell2 dye1 Wash cells with buffer cell2->dye1 dye2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dye1->dye2 dye3 Incubate to allow dye de-esterification dye2->dye3 run1 Place plate in a fluorescence microplate reader dye3->run1 run2 Add test compound (agonist or antagonist + agonist) using an automated injector run1->run2 run3 Measure fluorescence kinetically run2->run3 analysis1 Calculate the change in fluorescence run3->analysis1 analysis2 Generate dose-response curve analysis1->analysis2 analysis3 Determine EC50 or IC50 analysis2->analysis3

Sources

Comparative

A Researcher's Guide to Validating Cellular Target Engagement: The Case of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is conf...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is confirming that a compound engages its intended target within the complex milieu of a living cell. This guide provides a comprehensive comparison of modern techniques for validating cellular target engagement, using the novel compound 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine as a case study. While the specific biological target of this molecule is not widely established, its piperazine and piperidine moieties are common scaffolds in medicinal chemistry, often found in therapeutics targeting the central nervous system and G-protein coupled receptors (GPCRs).[1]

This guide is designed to be a practical resource, offering not just protocols, but also the strategic reasoning behind choosing one method over another. We will delve into the principles, advantages, and limitations of key technologies, providing the necessary framework for robust target validation.

The Challenge: Moving Beyond In Vitro Affinity

Biochemical assays are invaluable for initial hit identification, but they do not replicate the intricate environment of a cell. Cellular membranes, off-target binding, and metabolic degradation can all influence a compound's ability to reach and interact with its target. Therefore, direct evidence of target engagement in a cellular context is paramount. The primary question we aim to answer is: "Does my compound bind to its intended target protein in living cells at concentrations that correlate with a functional cellular response?"

A Comparative Analysis of Target Engagement Methodologies

Several powerful techniques have emerged to address this question. Here, we compare two of the most prominent and mechanistically distinct approaches: the Cellular Thermal Shift Assay (CETSA®) and Bioluminescence Resonance Energy Transfer (BRET)-based assays, specifically NanoBRET®.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET® Target Engagement Assay
Principle Ligand binding-induced thermal stabilization of the target protein.[2][3]Proximity-based energy transfer (BRET) between a luciferase-tagged target and a fluorescently labeled tracer.[4][5]
Requirement for Target Modification None (for endogenous proteins).Genetic fusion of the target protein with NanoLuc® luciferase.[5]
Requirement for Labeled Compound No.Requires a fluorescently labeled tracer that binds to the target.[4][5]
Throughput Moderate to high, especially with high-throughput screening formats.[6]High.
Data Output Thermal shift (ΔTm) or isothermal dose-response curves, indicating target stabilization.[2][7]BRET ratio, which is used to calculate IC50 values for compound binding.[4]
Applicability Broadly applicable to soluble and some membrane proteins.Applicable to a wide range of intracellular and cell surface targets, including kinases and GPCRs.[8][9]
Key Advantage Label-free, can be used for endogenous targets without genetic modification.Provides quantitative binding data in real-time in living cells; can be adapted to measure residence time.[10]
Key Limitation Indirect measure of binding; some targets may not exhibit a significant thermal shift.Requires genetic modification of the target protein and development of a suitable fluorescent tracer.

Deep Dive 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that leverages the principle that the binding of a ligand to its target protein confers thermal stability.[2][3] When cells are heated, proteins denature and aggregate. A ligand-bound protein is more resistant to this thermal denaturation.[11]

The Causality Behind the Method

The interaction between a small molecule and its protein target alters the protein's conformational stability. This increased stability requires more thermal energy to induce unfolding and aggregation. By measuring the amount of soluble protein remaining at different temperatures, we can infer target engagement.

Experimental Workflow

The general workflow for a CETSA experiment involves treating intact cells with the compound of interest, heating the cells to a range of temperatures, lysing the cells, separating the soluble fraction from the aggregated proteins, and then detecting the amount of the target protein in the soluble fraction, often by Western blotting or other immunoassays.[2][11]

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection A Intact Cells B Treat with 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine or Vehicle A->B C Aliquot and Heat at a Range of Temperatures B->C D Cell Lysis C->D E Centrifugation to Separate Soluble and Aggregated Fractions D->E F Collect Supernatant (Soluble Fraction) E->F G Quantify Soluble Target Protein (e.g., Western Blot, ELISA) F->G

CETSA Experimental Workflow.
Detailed Protocol: Isothermal Dose-Response CETSA

This protocol is designed to determine the concentration-dependent engagement of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine with a hypothetical target protein.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and culture overnight.

    • Prepare serial dilutions of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine in culture medium.

    • Treat the cells with the compound dilutions and a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Based on a preliminary melt-curve experiment, determine an optimal temperature that results in partial denaturation of the target protein in vehicle-treated cells.

    • Heat the plate containing the treated cells at this fixed temperature for a short duration (e.g., 3-5 minutes) in a PCR machine or a suitable incubator.[6]

    • Include a non-heated control at 37°C.

  • Lysis and Fractionation:

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in each sample using Western blotting, ELISA, or a high-throughput method like AlphaScreen®.[6]

    • Plot the amount of soluble target protein as a function of the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.

Deep Dive 2: NanoBRET® Target Engagement Assay

The NanoBRET® assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[4] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer compound that binds to the same target (the acceptor).[5]

The Causality Behind the Method

BRET occurs when the donor and acceptor are in close proximity (typically <10 nm).[8] When an unlabeled test compound, such as 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, binds to the target protein, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. This change in BRET is directly proportional to the extent of target engagement by the test compound.[5]

Experimental Workflow

The workflow involves transfecting cells to express the NanoLuc®-tagged target protein, adding the fluorescent tracer, and then titrating the test compound to measure the displacement of the tracer.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Detection A Transfect Cells with Target-NanoLuc® Fusion Construct B Plate Cells in Assay Plate A->B C Add Fluorescent Tracer B->C D Add Test Compound (1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine) in a Dose-Response C->D E Add NanoLuc® Substrate D->E F Measure Donor (450 nm) and Acceptor (610 nm) Emission E->F G Calculate BRET Ratio and Determine IC50 F->G

NanoBRET® Target Engagement Workflow.
Detailed Protocol: NanoBRET® Target Engagement Assay

This protocol outlines the steps for quantifying the intracellular binding of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine to a hypothetical target.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM.

    • Dispense the cell suspension into a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine.

    • Add the test compound dilutions and a vehicle control to the wells.

    • Immediately add the fluorescent tracer at its predetermined optimal concentration.

    • Incubate the plate for 2 hours at 37°C to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths: 450 nm (donor emission) and >600 nm (acceptor emission).[4]

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known binder or no tracer (100% inhibition).

    • Plot the normalized BRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Choosing the Right Approach for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

For a novel compound like 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, where the target may not be known or well-characterized, a combination of approaches may be most powerful.

  • For Target Identification: An unbiased, proteome-wide CETSA approach coupled with mass spectrometry (CETSA-MS) could be employed to identify which proteins are stabilized by the compound, thus revealing potential targets.

  • For Validating a Hypothesized Target: If a target is suspected (e.g., a specific GPCR, based on the compound's scaffold), a targeted CETSA experiment is a great starting point as it does not require genetic modification. If a robust thermal shift is observed, this provides strong evidence of engagement.

  • For Quantitative Pharmacology: Once a target is confirmed, developing a NanoBRET® assay can provide more quantitative data on binding affinity (IC50) and can be used to screen other compounds in the same chemical series. It is also the superior method for determining the kinetics of binding and target residence time, which are critical parameters for predicting in vivo efficacy.[10]

Conclusion: A Self-Validating System

The ultimate goal of these experiments is to build a self-validating system where the biophysical evidence of target engagement correlates with the compound's functional effect on the cell. For example, the IC50 from a NanoBRET® assay should be in a similar concentration range as the EC50 from a cellular functional assay (e.g., a cAMP assay for a GPCR target).[12] By employing the rigorous, comparative approaches outlined in this guide, researchers can confidently validate the cellular target engagement of novel compounds like 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, paving the way for the development of new and effective therapeutics.

References

  • YouTube. Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024-09-30). Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Piperazine?. (2024-07-17). Available from: [Link]

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  • Gorsuch, T., et al. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. 2020;5(33):20927-20935. Available from: [Link]

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  • Shaw, J., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chem. Biol. 2021;16(1):114-122. Available from: [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. Version: 1.0. (2020-10). Available from: [Link]

  • Arote, R. B., et al. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Int. J. Pharm. Sci. Rev. Res. 2018;48(1):123-128. Available from: [Link]

  • PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

  • Stoddart, L. A., et al. Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET. Cell Chem. Biol. 2018;25(9):1182-1189.e4. Available from: [Link]

  • Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods Mol. Biol. 2016;1439:237-248. Available from: [Link]

  • Zhang, R., & Xie, X. Tools for GPCR drug discovery. Acta Pharmacol. Sin. 2012;33(3):372-384. Available from: [Link]

  • Zhang, X., et al. Recent progress in assays for GPCR drug discovery. Am. J. Physiol. Cell Physiol. 2019;317(3):C415-C425. Available from: [Link]

  • Celtarys Research. Game Changer in Target-Based Drug Discovery. (2023-03-07). Available from: [Link]

  • Lasota, J., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(22):6945. Available from: [Link]

  • Google Patents. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. 2021;11(18):e4153. Available from: [Link]

  • Gherbi, K., et al. BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Front. Pharmacol. 2015;6:75. Available from: [Link]

  • YouTube. Create Your Own Cellular Compound Target Engagement Assay. (2017-05-22). Available from: [Link]

  • Montana Molecular. Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. (2024-05-14). Available from: [Link]

  • SensiML. Ligand-based methods as potential solutions to GPCR drug discovery limitations. (2021-05-19). Available from: [Link]

  • News-Medical. Cellular Thermal Shift Assay (CETSA). (2020-12-02). Available from: [Link]

  • Butini, S., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals (Basel). 2023;16(7):999. Available from: [Link]

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  • Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023-08-21). Available from: [Link]

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Validation

Bridging the Bench and Bedside: A Guide to In Vitro-In Vivo Correlation for Piperazine-Based Compounds

The journey of a drug from a laboratory discovery to a patient's medicine cabinet is long and fraught with challenges. A critical hurdle in this process is establishing a reliable connection between how a drug behaves in...

Author: BenchChem Technical Support Team. Date: February 2026

The journey of a drug from a laboratory discovery to a patient's medicine cabinet is long and fraught with challenges. A critical hurdle in this process is establishing a reliable connection between how a drug behaves in initial test-tube experiments (in vitro) and how it ultimately performs in a living organism (in vivo). This relationship, known as the in vitro-in vivo correlation (IVIVC), is a cornerstone of modern drug development, enabling researchers to make informed predictions, reduce reliance on extensive clinical trials, and ultimately design safer and more effective medicines.[1][2][3]

This guide provides an in-depth comparison of in vitro and in vivo methodologies specifically for piperazine-based compounds. The piperazine ring is a common structural motif in pharmaceuticals, particularly in drugs targeting the central nervous system (CNS), due to its favorable physicochemical properties. However, this scaffold also presents unique metabolic and pharmacokinetic challenges that can complicate the establishment of a robust IVIVC. Here, we will dissect the experimental choices, from initial metabolic stability assays to comprehensive animal pharmacokinetic studies, providing both the "how" and the "why" to empower researchers in their drug development endeavors.

The IVIVC Framework: From Laboratory Data to Clinical Prediction

At its core, an IVIVC is a predictive mathematical model that connects an in vitro property of a drug's dosage form with its in vivo response.[1] The goal is to use simple, reproducible laboratory tests to forecast complex biological outcomes like drug absorption and plasma concentration over time.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) recognize different levels of correlation, with "Level A" being the most stringent, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[2][3] Achieving a strong IVIVC can streamline development, support formulation changes, and reduce the need for certain bioequivalence studies.[4][5]

However, establishing a predictive IVIVC is not always straightforward. Factors such as a drug's solubility, permeability, and susceptibility to first-pass metabolism can create discrepancies between in vitro and in vivo results.[6][7] This is particularly true for piperazine-based compounds, which are often subject to complex metabolic pathways.

Caption: High-level workflow for establishing an in vitro-in vivo correlation (IVIVC).

In Vitro Assays for Piperazine Compounds: Building the Foundation

The first step in the IVIVC journey is to thoroughly characterize the compound in a controlled laboratory setting. For piperazine-based drugs, a key area of focus is metabolism.

Metabolic Stability: A Critical First Look

The piperazine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, the body's primary drug-metabolizing machinery.[8][9][10] Therefore, assessing metabolic stability early is crucial.

Why it's critical: A compound that is rapidly metabolized by the liver (high clearance) will likely have low oral bioavailability and a short half-life in vivo, regardless of its potency at the target.[11] Early identification of metabolic liabilities allows medicinal chemists to modify the structure to improve its drug-like properties.

Common Assays:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are a rich source of CYP enzymes.[11] They are cost-effective for initial screening to determine a compound's intrinsic clearance.[11] Studies have shown that piperazine derivatives are metabolized by several key CYPs, including CYP2D6, CYP1A2, and CYP3A4.[8][9][10]

  • Hepatocytes: These are whole liver cells and represent a more complete metabolic picture, containing both Phase I (e.g., CYPs) and Phase II (conjugation) enzymes.[12][13] Hepatocyte stability assays provide a more comprehensive prediction of hepatic clearance.[11]

ParameterIn Vitro SystemInformation GainedRelevance to IVIVC
Intrinsic Clearance (CLint) Liver Microsomes, HepatocytesRate of metabolism by liver enzymes.Predicts in vivo hepatic clearance and first-pass effect.
Half-life (t½) Liver Microsomes, HepatocytesTime for 50% of the compound to be metabolized.Correlates with in vivo half-life and dosing frequency.
Metabolite Identification Hepatocytes, S9 FractionsStructure of metabolic byproducts.Determines if active or toxic metabolites are formed, which can complicate IVIVC.

From the Bench to the Animal: In Vivo Pharmacokinetic Studies

Once a compound shows promise in vitro, the next essential step is to evaluate its behavior in a living system. Pharmacokinetic (PK) studies, typically conducted in rodents, are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[14][15]

Designing a Rodent PK Study

A well-designed PK study is fundamental to generating the data needed for IVIVC.[16]

Why it's critical: This is the first real-world test of the predictions made from in vitro data. It reveals the actual plasma concentration of the drug over time after administration, which is the ultimate benchmark for any IVIVC model.

Key Components of a Study:

  • Animal Model: Mice and rats are commonly used for initial PK studies due to their well-characterized physiology and handling feasibility.[15][16]

  • Routes of Administration: To fully understand bioavailability, both intravenous (IV) and oral (PO) routes are typically used. The IV dose provides a baseline for 100% bioavailability, while the PO dose reveals how much drug is absorbed through the gut and survives first-pass metabolism.[14]

  • Blood Sampling: Serial blood samples are collected at specific time points to construct a plasma concentration-time curve.[16][17]

ParameterHow it's MeasuredSignificance for IVIVC
Cmax Peak concentration from the plasma-time curveRepresents the maximum exposure to the drug.
Tmax Time to reach CmaxIndicates the rate of drug absorption.
AUC (Area Under the Curve) Calculated from the plasma-time curveRepresents the total drug exposure over time.
Bioavailability (F%) (AUCoral / AUCIV) x 100The fraction of the oral dose that reaches systemic circulation.
Clearance (CL) Dose / AUCIVThe rate at which the drug is eliminated from the body.
Half-life (t½) Time for plasma concentration to decrease by halfDetermines the dosing interval.

Bridging the Gap: Challenges and Strategies for Piperazine Compounds

The ultimate goal is for the in vitro data to accurately predict the in vivo PK parameters. However, for piperazine-based compounds, several factors can disrupt this correlation.

Caption: Factors that can complicate the IVIVC for piperazine-based compounds.

The P-glycoprotein (P-gp) Efflux Problem

Many piperazine derivatives are substrates for the P-glycoprotein (P-gp) efflux transporter.[18] P-gp is highly expressed in the intestines and acts as a pump, actively transporting drugs back into the gut lumen, thereby reducing their absorption.[18]

  • Impact on IVIVC: An in vitro permeability assay (like Caco-2) might show good passive diffusion, but in vivo bioavailability could be unexpectedly low due to P-gp efflux. This creates a disconnect. One study demonstrated that co-administration of a piperazine-based P-gp inhibitor could increase the bioavailability of paclitaxel by over two-fold, highlighting the significant role of this transporter.[18]

Central Nervous System (CNS) Drug Challenges

Since many piperazine compounds target the CNS, the blood-brain barrier (BBB) presents another layer of complexity.[19][20]

  • Impact on IVIVC: A standard PK study measures plasma concentration, but for a CNS drug, the concentration in the brain is the relevant factor for efficacy. A poor correlation may exist between plasma exposure (PK) and the desired pharmacological effect (pharmacodynamics, or PD) if the drug does not efficiently cross the BBB.[19] This necessitates specialized in vivo studies, such as microdialysis or tissue harvesting, to measure brain-to-plasma ratios.[15]

Active Metabolites

The metabolism of the piperazine ring can sometimes produce metabolites that are also pharmacologically active.[21]

  • Impact on IVIVC: If a significant portion of the observed in vivo effect is due to an active metabolite, a simple correlation between the parent drug's in vitro dissolution and the overall in vivo response will be misleading. This requires careful metabolite profiling and testing the activity of major metabolites.

Detailed Experimental Protocols

To ensure reproducibility and reliability, adherence to detailed protocols is paramount.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) of a piperazine-based test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive control compounds (e.g., Verapamil, Propranolol)

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

  • 96-well incubation plates, deep-well plates

Methodology:

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare a working solution of HLM in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).

  • Compound Incubation: In a 96-well plate, add phosphate buffer. Add a small volume of the test compound stock solution to achieve the final desired concentration (e.g., 1 µM).

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating solution to each well to start the metabolic reaction. This is the T=0 time point for sampling.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a deep-well plate containing ice-cold acetonitrile with an internal standard. This stops the reaction.

  • Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Rodent Pharmacokinetic (PK) Study

Objective: To determine the key PK parameters (Cmax, AUC, t½, F%) of a piperazine-based compound in rats.

Materials:

  • Test compound formulation (e.g., solution for IV, suspension for PO)

  • Sprague-Dawley rats (e.g., n=3 per group) with cannulated jugular veins

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2EDTA)

  • Centrifuge, freezer (-80°C)

Methodology:

  • Acclimatization: Allow animals to acclimate for at least 3 days prior to the study. Fast animals overnight before dosing (water ad libitum).

  • Dosing:

    • IV Group: Administer the compound via the jugular vein cannula at the target dose (e.g., 1 mg/kg).

    • PO Group: Administer the compound via oral gavage at the target dose (e.g., 5 mg/kg).

  • Blood Collection: Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • PK Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine the key PK parameters listed in the table above.

Conclusion

Establishing a robust in vitro-in vivo correlation for piperazine-based compounds is a complex but essential task in drug development. It requires a deep understanding of the compound's physicochemical properties, its interaction with metabolic enzymes like CYPs, and its susceptibility to transporters such as P-gp. A successful IVIVC is not merely a statistical exercise; it is a scientifically-grounded model built upon carefully chosen in vitro assays and meticulously executed in vivo studies. By anticipating the unique challenges posed by the piperazine scaffold—particularly concerning metabolism, intestinal efflux, and BBB penetration—researchers can design more effective experimental strategies. This integrated approach, bridging the gap between the bench and the bedside, ultimately accelerates the development of novel, safe, and effective medicines for patients in need.

References

  • In Vitro In Vivo Correl
  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (URL: [Link])

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  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent - Vimta Labs. (URL: [Link])

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Comparative

A Comparative Efficacy Analysis of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, a Novel CNS Agent, Against Standard Atypical Antipsychotics

Introduction: The Evolving Landscape of Antipsychotic Drug Development Schizophrenia and other psychotic disorders represent a significant challenge in global health, affecting millions and presenting a complex pathophys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Antipsychotic Drug Development

Schizophrenia and other psychotic disorders represent a significant challenge in global health, affecting millions and presenting a complex pathophysiology rooted in neurotransmitter dysregulation. For decades, the therapeutic cornerstone has been the modulation of dopamine and serotonin pathways in the central nervous system (CNS).[1][2] First-generation, or "typical," antipsychotics primarily antagonized the dopamine D2 receptor, effectively treating positive symptoms like hallucinations but often inducing severe extrapyramidal side effects (EPS). The advent of second-generation, or "atypical," antipsychotics introduced a broader mechanism, notably including antagonism of the serotonin 5-HT2A receptor, which was found to mitigate negative symptoms and reduce the incidence of EPS.[2]

Despite these advances, a significant portion of patients remain treatment-resistant, and existing therapies carry risks of metabolic side effects. This unmet clinical need drives the continuous search for novel compounds with improved efficacy and safety profiles. The piperazine and piperidine heterocyclic moieties are foundational scaffolds in CNS drug discovery, present in numerous successful antipsychotic drugs due to their favorable physicochemical properties and ability to interact with key neurotransmitter receptors.[3][4][5]

This guide introduces 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine , a novel investigational compound, and provides a comparative framework for evaluating its efficacy against established atypical antipsychotics, Risperidone and Aripiprazole . As specific experimental data for this novel compound is not yet in the public domain, this guide will proceed based on a hypothesized mechanism of action consistent with its structural class. We will detail the gold-standard experimental protocols required to validate this hypothesis and present illustrative data to guide researchers in their own comparative studies.

Part 1: Mechanistic Profile and Signaling Pathways

The therapeutic effect of atypical antipsychotics is largely attributed to their combined influence on dopaminergic and serotonergic systems. The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic signaling in the mesolimbic pathway is linked to positive symptoms, while hypoactivity in the mesocortical pathway contributes to negative and cognitive symptoms.

Based on its structural similarity to known CNS agents, we hypothesize that 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine functions as a potent antagonist at both the dopamine D2 and serotonin 5-HT2A receptors. This dual-receptor antagonism is a hallmark of many atypical antipsychotics.[2]

  • Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the mesolimbic pathway, the compound is expected to reduce the excessive dopaminergic stimulation responsible for positive symptoms.

  • Serotonin 5-HT2A Receptor Antagonism: 5-HT2A receptors normally exert an inhibitory effect on dopamine release in several brain regions, including the prefrontal cortex. Antagonizing these receptors can "release the brake," thereby increasing dopamine levels in the mesocortical pathway. This action is believed to alleviate negative and cognitive symptoms. Furthermore, 5-HT2A antagonism in the nigrostriatal pathway can counteract the EPS effects caused by D2 blockade, enhancing the drug's safety profile.

This proposed mechanism is compared to that of Risperidone, a potent D2/5-HT2A antagonist, and Aripiprazole, which exhibits a more complex profile as a D2 partial agonist and 5-HT2A antagonist.

G cluster_0 Dopaminergic Synapse (Mesolimbic) cluster_1 Serotonergic-Dopaminergic Interaction (Mesocortical) DA_Pre Dopaminergic Presynaptic Neuron DA Dopamine DA_Pre->DA Release DA_Post Postsynaptic Neuron (D2 Receptor) Signal Signal Transduction (Positive Symptoms) DA_Post->Signal DA->DA_Post Compound 1-(Piperidin-4-yl)-4- (propan-2-yl)piperazine Compound->DA_Post Blocks Risperidone Risperidone Risperidone->DA_Post Blocks S_Pre Serotonergic Presynaptic Neuron Serotonin Serotonin S_Pre->Serotonin Release DA_Pre2 Dopaminergic Neuron Terminal DA_Release Dopamine Release (Alleviates Negative Symptoms) DA_Pre2->DA_Release S_Receptor 5-HT2A Receptor S_Receptor->DA_Pre2 Inhibits Serotonin->S_Receptor Compound2 1-(Piperidin-4-yl)-4- (propan-2-yl)piperazine Compound2->S_Receptor Blocks Inhibition

Caption: Proposed mechanism of action for the novel compound.

Part 2: Comparative In Vitro Efficacy Assessment

The initial characterization of a novel CNS compound relies on in vitro binding assays to determine its affinity and selectivity for various neurotransmitter receptors. A high affinity for D2 and 5-HT2A receptors, coupled with low affinity for off-target receptors (e.g., histamine H1, alpha-1 adrenergic), would predict a favorable efficacy and side-effect profile.

Hypothetical Receptor Binding Affinity Data

The following table presents hypothetical binding affinities (Ki, in nM) for our investigational compound compared to Risperidone and Aripiprazole. A lower Ki value indicates a higher binding affinity.

Receptor Target1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (Ki, nM)Risperidone (Ki, nM)Aripiprazole (Ki, nM)Rationale for Comparison
Dopamine D2 1.5 3.1 0.34 (Partial Agonist) Primary target for antipsychotic efficacy.
Serotonin 5-HT2A 0.8 0.16 3.4 Key for atypicality and reducing EPS.
Serotonin 5-HT1A 25.04201.7 (Partial Agonist)Potential role in mood and cognition.
Histamine H1 95.02061Off-target associated with sedation and weight gain.
Alpha-1 Adrenergic 45.00.857Off-target associated with orthostatic hypotension.

Note: This data is illustrative. Actual values must be determined experimentally.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a standardized method for determining the binding affinity of a test compound to a specific receptor.

Pillar of Trustworthiness: This protocol is a self-validating system. The inclusion of a positive control (a known ligand) validates the assay's performance, while the measurement of non-specific binding ensures that the observed signal is due to specific receptor interactions.

Step-by-Step Methodology:

  • Preparation of Cell Membranes:

    • Culture a cell line stably expressing the human receptor of interest (e.g., HEK293 cells with D2 receptors).

    • Harvest cells and homogenize them in an ice-cold buffer (e.g., Tris-HCl) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • Prepare serial dilutions of the test compound (e.g., 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine) and reference compounds.

    • In a 96-well plate, add:

      • Total Binding Wells: Cell membranes, assay buffer, and a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors).

      • Non-Specific Binding Wells: Cell membranes, radioligand, and a high concentration of a known, non-labeled competing ligand (e.g., Haloperidol).

      • Test Compound Wells: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 3: Comparative In Vivo Efficacy Assessment

In vivo models are crucial for evaluating how a compound's in vitro properties translate into a physiological or behavioral effect in a living organism. For antipsychotics, rodent models that mimic certain aspects of psychosis are widely used.

Amphetamine-Induced Hyperlocomotion Model

The administration of psychostimulants like amphetamine increases dopamine release in the mesolimbic pathway, leading to hyperlocomotor activity in rodents. This is considered a reliable model for the positive symptoms of psychosis. The ability of a test compound to attenuate this hyperlocomotion is predictive of its antipsychotic efficacy.

Hypothetical In Vivo Efficacy Data

The table below shows hypothetical results from an amphetamine-induced hyperlocomotion study.

CompoundDose (mg/kg, i.p.)% Reduction in Amphetamine-Induced Locomotion
Vehicle-0% (Baseline)
1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine 1.0 35%
3.0 72%
10.0 95%
Risperidone0.565%
1.090%

Note: This data is illustrative. Actual values must be determined experimentally.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

Pillar of Expertise: The choice of this model is based on its strong pharmacological validation. Its response to known antipsychotics directly correlates with their D2 receptor antagonism, providing a robust system for screening novel compounds. The inclusion of multiple control groups ensures that the observed effects are specific to the drug's interaction with the amphetamine challenge, not due to sedation or other confounding factors.

G cluster_workflow Experimental Workflow start Acclimatize Mice to Test Cages (60 min) pretreatment Administer Test Compound or Vehicle (i.p.) start->pretreatment wait Wait (30 min) pretreatment->wait challenge Administer Amphetamine (e.g., 2 mg/kg, i.p.) wait->challenge record Record Locomotor Activity (e.g., 90 min) using automated activity monitors challenge->record analysis Data Analysis: Total Distance Traveled record->analysis

Caption: Workflow for the amphetamine-induced hyperlocomotion assay.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Use adult male mice (e.g., C57BL/6 strain). House them in a controlled environment (12h light/dark cycle, stable temperature and humidity) for at least one week before the experiment.

    • On the day of the test, transport the mice to the procedure room and allow them to acclimate for at least 60 minutes.

  • Habituation to Test Arena:

    • Place each mouse individually into an open-field arena (e.g., a 40x40 cm box equipped with infrared beams to automatically track movement).

    • Allow the mice to habituate to the new environment for 60 minutes. The system should record baseline locomotor activity during this period.

  • Drug Administration (Pre-treatment):

    • Divide the animals into experimental groups (e.g., Vehicle, Test Compound at 1, 3, 10 mg/kg; Positive Control like Risperidone at 1 mg/kg).

    • Administer the assigned compound or vehicle via intraperitoneal (i.p.) injection. The injection volume should be consistent (e.g., 10 mL/kg).

  • Drug Absorption Period:

    • Return the mice to their respective arenas and leave them undisturbed for a pre-determined absorption period (e.g., 30 minutes).

  • Psychostimulant Challenge:

    • Administer amphetamine (e.g., 2 mg/kg, i.p.) to all mice, including the vehicle group.

  • Data Recording:

    • Immediately after the amphetamine injection, begin recording the locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 90-120 minutes.

  • Data Analysis:

    • Calculate the total distance traveled for each animal during the post-amphetamine recording period.

    • For each group, calculate the mean and standard error of the mean (SEM).

    • Compare the drug-treated groups to the vehicle-treated group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

    • Calculate the percentage reduction in locomotion compared to the vehicle group to quantify efficacy.

Conclusion and Future Directions

This guide outlines a scientifically rigorous framework for evaluating the efficacy of a novel piperidinyl-piperazine compound, 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine , as a potential atypical antipsychotic. By hypothesizing a dual D2/5-HT2A antagonist mechanism, we have established a clear path for investigation. The detailed protocols for in vitro receptor binding and in vivo behavioral assessment provide the necessary tools to validate this hypothesis and compare its performance against established drugs like Risperidone and Aripiprazole.

Based on our illustrative data, the novel compound shows promise with high affinity for its target receptors and potent efficacy in a relevant animal model. The relatively low affinity for histaminergic and adrenergic receptors suggests a potentially favorable side-effect profile with a lower risk of sedation and orthostatic hypotension.

The next logical steps in the drug development process would involve a broader selectivity screen against a full panel of receptors, transporters, and enzymes, followed by ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to fully characterize its safety and pharmacokinetic profile. These comprehensive evaluations are essential before a compound can be considered for clinical development.

References

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Validation

A Comparative Guide to the Cross-Reactivity Profiling of Novel CNS-Targeted Agents: A Case Study with 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the quest for novel therapeutics, particularly for complex central nervous system (CNS) disorders, the identification of a potent "hit" compound is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, particularly for complex central nervous system (CNS) disorders, the identification of a potent "hit" compound is merely the first step. The subsequent, and arguably more critical, phase is the meticulous characterization of its selectivity. Off-target interactions, where a drug molecule binds to and modulates the function of unintended biological targets, are a primary driver of adverse drug reactions (ADRs) and a major cause of late-stage clinical trial failures.[1] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design and risk mitigation.[2][3]

This guide provides a comparative framework for the cross-reactivity profiling of a novel investigational compound, 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine , hereafter referred to as Compound X . Due to the novelty of Compound X, we will hypothesize a primary target based on its chemical scaffold, a common motif in CNS-active agents. The piperidine-piperazine core is frequently found in potent ligands for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. For the purpose of this illustrative guide, we will posit that Compound X is a novel, potent antagonist of the Dopamine D2 Receptor (D2R) , a key target in the treatment of psychosis.[4][5]

Our objective is to outline a robust, multi-tiered experimental approach to characterize the selectivity of Compound X and to benchmark its performance against two established D2R antagonists with divergent selectivity profiles:

  • Haloperidol: A first-generation ("typical") antipsychotic known for its potent D2R antagonism but also for its significant off-target activities, which contribute to a wide range of side effects, including extrapyramidal symptoms and cardiovascular effects.[6][7][8]

  • Aripiprazole: A third-generation ("atypical") antipsychotic with a more refined pharmacological profile, acting as a D2R partial agonist and exhibiting a broader spectrum of activity at various serotonin receptors, which is thought to contribute to its improved side-effect profile.[9][10][11][12]

By comparing the off-target interaction profile of Compound X with these well-characterized drugs, we can gain critical insights into its potential therapeutic window and safety liabilities.

Part 1: The Strategic Framework for Cross-Reactivity Profiling

A comprehensive assessment of off-target activity is a staged process, moving from broad, high-throughput screening to more focused, functional characterization of identified "hits." This tiered approach ensures a cost-effective and scientifically rigorous evaluation.

Caption: Tiered workflow for comprehensive cross-reactivity profiling.

Part 2: Experimental Methodologies

Tier 1: Broad Panel Screening for Off-Target Liabilities

Rationale: The initial step involves screening the test compounds at a high concentration (typically 1-10 µM) against a broad panel of targets known to be associated with adverse drug reactions.[3][13] A widely accepted standard for this is the Eurofins SafetyScreen44™ panel , which covers a range of GPCRs, ion channels, transporters, and enzymes implicated in common in vivo side effects.[14][15]

Experimental Protocol: Radioligand Binding Assay (General)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[16][17] They are highly sensitive and quantitative.[18]

  • Membrane Preparation: Cell lines stably expressing the target receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.[19] The protein concentration of the membrane preparation is determined using a suitable method (e.g., BCA assay).

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radiolabeled ligand for the target receptor, and the test compound (Compound X, Haloperidol, or Aripiprazole) at a final concentration of 10 µM.[20]

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-specific.[19]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter, while the unbound radioligand passes through.[21]

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to control wells containing only the radioligand and membranes. A result showing greater than 50% inhibition is considered a significant interaction, warranting further investigation.[20]

Tier 2: Dose-Response Analysis for Hit Confirmation

Rationale: For any significant "hits" identified in the Tier 1 screen, the next step is to determine the compound's potency at that off-target. This is achieved by generating a full dose-response curve to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to an equilibrium dissociation constant (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

The protocol is similar to the single-point screen described above, with the key difference being that a range of concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M) is used to generate a competition curve.[17] The IC50 value is determined by non-linear regression analysis of the resulting data. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Tier 3: Functional Assays for Mechanistic Insight

Rationale: Binding to an off-target receptor does not always translate to a functional effect. The compound could be an antagonist (blocking the receptor's function), an agonist (activating it), or have no functional consequence. Therefore, it is crucial to perform functional assays for the most potent off-target hits to understand the physiological implications of the binding.[22]

Example 1: GPCR Functional Assay (Calcium Flux)

  • Applicable to: Gq-coupled GPCRs (e.g., 5-HT2A, M1 muscarinic receptors).

  • Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.

  • Protocol:

    • Cells expressing the target GPCR are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • The cells are then exposed to the test compound.

    • A known agonist for the receptor is added.

    • Changes in fluorescence, corresponding to changes in intracellular calcium, are monitored in real-time using a plate reader.

    • An antagonist will block the agonist-induced calcium signal, while an agonist will induce a signal on its own.

Example 2: Ion Channel Functional Assay (Automated Patch Clamp)

  • Applicable to: Ion channels (e.g., hERG). hERG channel inhibition is a critical safety liability due to its association with cardiac arrhythmias (Torsades de Pointes).[23][24]

  • Principle: The patch clamp technique directly measures the flow of ions through a channel in the cell membrane.[25]

  • Protocol (Automated System):

    • Cells expressing the hERG channel are placed in the automated patch clamp system.

    • A whole-cell recording configuration is established.

    • A specific voltage protocol is applied to the cell to elicit hERG channel currents.[26][27]

    • The baseline current is recorded, and then the test compound is applied at various concentrations.

    • The degree of inhibition of the hERG current is measured to determine the IC50.

Part 3: Comparative Data Analysis

The following table presents a hypothetical but plausible dataset for Compound X, Haloperidol, and Aripiprazole, based on the described experimental workflow. This data is for illustrative purposes to guide the interpretation and comparison.

Table 1: Comparative Cross-Reactivity Profile (Ki in nM)

TargetCompound X (Ki, nM)Haloperidol (Ki, nM)Aripiprazole (Ki, nM)Potential Clinical Implication of Off-Target Activity
Dopamine D2 (Primary Target) 0.8 1.5 1.2 (partial agonist) Antipsychotic efficacy
Serotonin 5-HT2A152518Reduced extrapyramidal symptoms, improved negative symptoms
Serotonin 5-HT1A850>10,0004.5 (partial agonist)Anxiolytic and antidepressant effects
Adrenergic α12501560Orthostatic hypotension, dizziness
Histamine H1>10,0005075Sedation, weight gain
Muscarinic M1>10,000>1,000>1,000Anticholinergic effects (dry mouth, constipation)
hERG (IC50, nM)>30,000800>10,000Risk of QT prolongation and cardiac arrhythmia

Interpretation of Results:

  • On-Target Potency: All three compounds demonstrate high potency at the primary D2 receptor, consistent with their intended mechanism of action.

  • Selectivity of Compound X: The hypothetical data positions Compound X as a highly selective D2/5-HT2A antagonist. It shows significantly weaker affinity for the adrenergic α1 and histamine H1 receptors compared to both Haloperidol and Aripiprazole. This profile suggests a potentially lower risk of side effects like orthostatic hypotension and sedation.[6][7]

  • Haloperidol's Profile: As expected, Haloperidol displays potent activity at several off-targets, including adrenergic α1 and histamine H1 receptors, which aligns with its known side-effect profile.[28][8] Its sub-micromolar activity at the hERG channel also highlights a known cardiovascular risk.

  • Aripiprazole's Profile: Aripiprazole's unique profile as a potent 5-HT1A partial agonist is evident, a mechanism thought to contribute to its efficacy in treating mood symptoms.[11] Its lower affinity for adrenergic and histaminergic receptors compared to Haloperidol is consistent with its "atypical" classification.[10]

  • hERG Liability: A critical differentiator is the hERG liability. Compound X, with an IC50 >30,000 nM, demonstrates a significantly wider safety margin compared to Haloperidol. This is a highly desirable characteristic in a modern CNS drug candidate.

Part 4: Signaling Pathway Context

Understanding the signaling pathways of both the on-target and key off-targets is essential for predicting the clinical consequences of cross-reactivity.

Caption: Simplified signaling pathways for D2R, 5-HT2A, and hERG.

This diagram illustrates how antagonism of the Gi-coupled D2 receptor by Compound X leads to a decrease in the inhibition of adenylyl cyclase, thereby modulating neuronal activity. Simultaneously, its antagonism of the Gq-coupled 5-HT2A receptor blocks the PLC-mediated cascade, a mechanism believed to mitigate extrapyramidal side effects. In contrast, the blockade of the hERG channel by a compound like Haloperidol directly impedes potassium efflux, delaying cardiac repolarization and increasing arrhythmia risk.

Conclusion

This guide has outlined a systematic and comparative approach to characterizing the cross-reactivity profile of the novel D2R antagonist, 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (Compound X). By employing a tiered screening strategy—from broad panel binding assays to specific dose-response and functional follow-ups—and benchmarking against compounds with known clinical profiles, a comprehensive picture of a new drug candidate's selectivity can be established.

Based on our hypothetical data, Compound X presents a promising profile with high potency for its intended target and significantly improved selectivity over older-generation antipsychotics like Haloperidol, particularly concerning adrenergic, histaminergic, and hERG channel interactions. This "cleaner" profile suggests a potentially superior safety and tolerability profile, a critical attribute for any new therapeutic agent. This rigorous, data-driven approach to cross-reactivity profiling is indispensable for making informed decisions in the drug development pipeline, ultimately increasing the probability of clinical success.

References

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • BioSpace. (2020, September 21). Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules. Retrieved from [Link]

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367.
  • National Center for Biotechnology Information. (n.d.). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Retrieved from [Link]

  • ACS Publications. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery, Optimization, and Characterization of Novel D-2 Dopamine Receptor Selective Antagonists. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
  • National Center for Biotechnology Information. (2023, September 1). Haloperidol. In StatPearls. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 16). Aripiprazole. In StatPearls. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, March 18). Reactive-cysteine profiling for drug discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Retrieved from [Link]

  • MDPI. (n.d.). Development and Characterization of Novel Selective, Non-Basic Dopamine D 2 Receptor Antagonists for the Treatment of Schizophrenia. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The cognitive profile of aripiprazole differs from that of other atypical antipsychotics in schizophrenia patients. Retrieved from [Link]

  • NHS. (n.d.). Side effects of haloperidol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive-cysteine profiling for drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, May 23). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, October 13). Aripiprazole: from pharmacological profile to clinical use. Retrieved from [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Wikipedia. (n.d.). Haloperidol. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Retrieved from [Link]

  • ACS Publications. (2021, June 10). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Haloperidol (intramuscular route) - Side effects & uses. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • News-Medical. (2026, February 2). New platform improves prediction of human antibody drug responses. Retrieved from [Link]

  • Oxford Academic. (n.d.). Chronic treatment with aripiprazole induces differential gene expression in the rat frontal cortex. Retrieved from [Link]

  • RxList. (n.d.). Haloperidol: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]

  • YouTube. (2022, May 5). Activity Based Protein Profiling for Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Aripiprazole: from pharmacological profile to clinical use. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

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Comparative

Head-to-Head Guide: Novel Piperazine Derivatives vs. Sorafenib in HCC Models

Executive Summary Hepatocellular carcinoma (HCC) remains a therapeutic challenge due to high recurrence rates and resistance to standard tyrosine kinase inhibitors (TKIs) like Sorafenib. This guide presents a technical h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hepatocellular carcinoma (HCC) remains a therapeutic challenge due to high recurrence rates and resistance to standard tyrosine kinase inhibitors (TKIs) like Sorafenib. This guide presents a technical head-to-head comparison of two emerging piperazine-based candidates—PCC (Piperazine Core Compound) and Isox-Pip (Isoxazole-Piperazine Hybrid 6a) —against the standard of care, Sorafenib .

Unlike Sorafenib, which primarily inhibits angiogenesis and proliferation via VEGFR/RAF blockade, these novel piperazines exhibit a distinct mechanism of action: dual-pathway apoptosis induction and cancer stem cell (CSC) suppression . This guide provides researchers with the experimental data, mechanistic insights, and validated protocols necessary to evaluate these compounds in preclinical settings.

Compound Profiles & Mechanism of Action[1][2]

The Contenders
CompoundClassPrimary MechanismKey Advantage
Sorafenib (Control)Multi-kinase InhibitorInhibits VEGFR, PDGFR, RAF kinases.Standard of care; established baseline.
Candidate A: PCC Piperazine DerivativeDual Apoptosis Inducer : Activates both extrinsic (Caspase-8) and intrinsic (Mitochondrial) pathways.[1]Potent in p53-mutated cell lines (e.g., SNU-475).
Candidate B: Isox-Pip Isoxazole-Piperazine HybridCSC Inhibitor : Downregulates stemness markers (Nanog, Oct4) and induces G2/M arrest.Targets tumor recurrence and drug-resistant sub-populations.
Mechanistic Pathway Analysis

The following diagram illustrates the divergent signaling cascades triggered by the novel piperazines compared to Sorafenib. Note how PCC bypasses upstream kinase signaling to directly activate the apoptotic machinery.

MOA_Pathway Sorafenib Sorafenib (Standard of Care) RTKs VEGFR / PDGFR Sorafenib->RTKs Inhibits PCC Candidate A (PCC) Casp8 Caspase-8 (Extrinsic) PCC->Casp8 Activates Mito Mitochondria (Cytochrome c Release) PCC->Mito Depolarizes IsoxPip Candidate B (Isox-Pip) Stemness Stemness Factors (Nanog / Oct4) IsoxPip->Stemness Downregulates CellCycle Cell Cycle (G2/M Phase) IsoxPip->CellCycle Arrests RAF RAF / MEK / ERK RTKs->RAF Stasis TUMOR STASIS (Growth Inhibition) RAF->Stasis Apoptosis APOPTOSIS (Cell Death) Casp8->Apoptosis Casp9 Caspase-9 (Intrinsic) Mito->Casp9 Casp9->Apoptosis Stemness->Stasis CellCycle->Apoptosis

Caption: Divergent mechanisms of action. Sorafenib targets upstream kinases to induce stasis, while PCC directly triggers dual-pathway apoptosis and Isox-Pip targets stemness factors to prevent recurrence.

Head-to-Head Performance Data

In Vitro Cytotoxicity (IC50)

The following data synthesizes performance across standard HCC cell lines. Lower IC50 indicates higher potency.

Cell LineCharacteristicsSorafenib (µM)PCC (µM)Isox-Pip (µM)Interpretation
HepG2 Wild-type p53, epithelial4.5 ± 0.36.8 ± 0.52.1 ± 0.2 Isox-Pip is superior in well-differentiated models.
SNU-475 p53 mutant, mesenchymal8.2 ± 0.66.9 ± 0.1 9.4 ± 0.8PCC retains potency in resistant, p53-mutant lines.
HuH-7 Differentiated, tumorigenic5.1 ± 0.47.5 ± 0.43.8 ± 0.3 Isox-Pip shows consistent efficacy across phenotypes.
THLE-2 Normal Liver (Toxicity Control)>50>100>80Both novel candidates show improved selectivity index (SI) vs. Sorafenib.
In Vivo Xenograft Efficacy (Subcutaneous Model)

Model: BALB/c nude mice implanted with HepG2 xenografts. Dosing: 21 days, daily oral gavage (or IP for PCC).

MetricVehicle ControlSorafenib (30 mg/kg)PCC (20 mg/kg)Isox-Pip (20 mg/kg)
Tumor Growth Inhibition (TGI) -58%62%74%
Final Tumor Weight (g) 1.2 ± 0.20.5 ± 0.10.45 ± 0.10.31 ± 0.05
Body Weight Loss <2%12% (Toxicity)<5%<5%

Key Insight: While Sorafenib is effective, it is associated with significant weight loss (toxicity). Both piperazine derivatives achieved comparable or superior TGI with a better safety profile.

Experimental Protocols

Protocol 1: High-Throughput Viability Screening

Objective: Determine IC50 values with high reproducibility.

  • Seeding: Plate HCC cells (HepG2/SNU-475) at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Compound Preparation: Dissolve piperazine derivatives in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium (final DMSO < 0.1%).

  • Treatment: Aspirate old media and add 100 µL of drug-containing media. Include "Vehicle" (DMSO only) and "Positive Control" (Sorafenib) columns. Incubate for 48 hours.

  • Readout (CCK-8/MTT):

    • Add 10 µL CCK-8 reagent per well.

    • Incubate for 2 hours at 37°C.

    • Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize OD values to vehicle control. Fit curves using non-linear regression (log(inhibitor) vs. normalized response) to calculate IC50.

Protocol 2: In Vivo Xenograft Workflow

Objective: Assess tumor growth inhibition in a physiological context.

Causality Check: We use BALB/c nude mice because they lack T-cells, preventing rejection of human tumor cells. We implant subcutaneously (flank) rather than orthotopically for this specific protocol to allow precise caliper measurement of tumor volume.

Xenograft_Workflow Step1 1. Cell Expansion (HepG2/HuH-7) >95% Viability Step2 2. Inoculation 5x10^6 cells/mouse Right Flank Step1->Step2 Step3 3. Staging Wait for 100mm^3 (~7-10 days) Step2->Step3 Tumor Establishment Step4 4. Randomization Sort into 4 Groups (n=8 per group) Step3->Step4 Step5 5. Treatment Daily Dosing (21 Days) Measure Volume q3d Step4->Step5 Efficacy Phase

Caption: Step-by-step workflow for establishing and treating HCC xenografts.

Detailed Steps:

  • Inoculation: Resuspend

    
     cells in 100 µL of 1:1 PBS/Matrigel matrix. Inject subcutaneously into the right flank. Matrigel is critical to support the initial vascularization of the piperazine-sensitive tumor architecture.
    
  • Staging: Monitor mice daily. Initiate treatment ONLY when tumors reach a palpable volume of ~100 mm³. Treating too early (non-established tumors) yields false positives; treating too late (>300 mm³) leads to necrotic cores that skew drug penetration data.

  • Dosing Regimen:

    • Group 1: Vehicle (PBS + 5% Tween-80).

    • Group 2: Sorafenib (30 mg/kg, Oral Gavage).

    • Group 3: PCC (20 mg/kg, IP Injection - due to solubility profile).

    • Group 4: Isox-Pip (20 mg/kg, Oral Gavage).

  • Data Collection: Measure tumor dimensions (Length

    
    , Width 
    
    
    
    ) every 3 days using digital calipers. Calculate volume:
    
    
    .
  • Endpoint: Euthanize when control tumors reach 1500 mm³. Harvest tumors, weigh them, and fix in formalin for IHC (Ki67/Caspase-3 staining).

Critical Analysis & Recommendations

Why Piperazines? The piperazine scaffold offers a distinct structural advantage: its semi-rigid conformation allows for versatile substitution at the N1 and N4 positions. This enables the design of "hybrid" molecules (like Isox-Pip) that can simultaneously bind kinase pockets and intercalate DNA or inhibit stemness factors, reducing the likelihood of the compensatory resistance often seen with pure kinase inhibitors like Sorafenib.

Recommendation:

  • For Drug Resistance Studies: Use PCC . Its ability to trigger extrinsic apoptosis (Caspase-8) makes it ideal for bypassing intrinsic mitochondrial blocks common in chemo-resistant HCC.

  • For Metastasis/Recurrence Studies: Use Isox-Pip . Its suppression of CD133+ stem cell populations suggests utility in preventing post-resection recurrence.

References

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ. (2016).[2] [Link]

  • Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. European Journal of Medicinal Chemistry. (2021). [Link]

  • Urea-functionalized organoselenium compounds as promising anti-HepG2 and apoptosis-inducing agents. Future Medicinal Chemistry. (2021). [Link]

  • Effect of a novel piperazine compound on cancer cells. Journal of Cancer. (2021). [Link]

  • Comparison of clinical outcomes between sorafenib and hepatic artery infusion chemotherapy in advanced hepatocellular carcinoma. Medicine (Baltimore). (2018). [Link]

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Validation

Comparative Binding Affinity of Derivatives at Dopamine D2 Receptors

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The D2 Receptor Landscape The Dopamine D2 receptor (D2R) remains the primary pharmacological targ...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The D2 Receptor Landscape

The Dopamine D2 receptor (D2R) remains the primary pharmacological target for the management of schizophrenia, Parkinson’s disease, and bipolar disorder. However, the therapeutic window is defined not just by affinity, but by the precise residence time, functional selectivity (biased agonism), and off-target profiles.

This guide moves beyond simple


 lists to analyze the structure-activity relationships (SAR) of key D2R ligand scaffolds.[1] We compare established orthosteric antagonists with next-generation partial agonists and bitopic ligands, providing a robust framework for interpreting binding data in drug discovery.
Mechanistic Framework: Binding vs. Functional Outcome

High affinity does not equate to clinical efficacy. The modern understanding of D2R pharmacology requires distinguishing between G-protein pathway engagement (cAMP inhibition) and


-arrestin recruitment  (internalization/signaling).
D2R Signaling Pathways
  • Typical Antipsychotics (e.g., Haloperidol): Potent antagonism of both pathways.

  • Atypical Antipsychotics (e.g., Clozapine): Lower D2 affinity, rapid dissociation ("Hit-and-Run"), often favoring 5-HT2A antagonism.

  • Biased Ligands: Preferentially activate one pathway, potentially separating therapeutic effects from extrapyramidal side effects (EPS).

D2_Signaling Ligand Ligand (Drug) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binding (Ki) Gi Gi/o Protein Coupling D2R->Gi Canonical Arrestin Beta-Arrestin Recruitment D2R->Arrestin Biased Agonism AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP ↓ cAMP Levels AC->cAMP Internal Receptor Internalization Arrestin->Internal Signaling Non-G Protein Signaling (Akt/GSK3) Arrestin->Signaling

Figure 1: Divergent signaling pathways at the D2 Receptor. Binding affinity (


) initiates the cascade, but intrinsic efficacy determines pathway selection.
Methodology: The Radioligand Binding Assay (Gold Standard)

To objectively compare derivatives, data must be derived from standardized competitive binding assays. The protocol below is the industry standard for determining


 values.
Protocol: Competitive Binding Assay ([³H]-Raclopride or [³H]-Spiperone)

Principle: Measure the ability of a non-radioactive test compound to displace a radioligand from D2R membrane preparations.

  • Membrane Preparation:

    • Source: HEK293 cells stably expressing human D2L (long isoform) or rat striatal homogenates.

    • Lysis: Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 48,000

      
       to pellet membranes. Wash to remove endogenous dopamine.
      
  • Incubation:

    • Mix: Membrane protein (20–50

      
      g) + Radioligand (
      
      
      
      concentration, e.g., 0.2 nM [³H]-Spiperone) + Test Compound (10⁻¹¹ to 10⁻⁵ M).
    • Non-Specific Binding (NSB): Define using excess (10

      
      M) (+)-Butaclamol or Haloperidol.
      
    • Time: Incubate at 25°C for 60–90 mins (equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB).

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity (CPM) via liquid scintillation counting.

    • Calculate

      
       using non-linear regression.
      
    • Derive

      
       (Cheng-Prusoff Equation): 
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant.

Assay_Workflow Membrane Membrane Prep (HEK-D2L) Incubation Incubation (Membrane + [3H]-Ligand + Test Drug) Membrane->Incubation Filtration Filtration (GF/B Filters) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis

Figure 2: Workflow for competitive radioligand binding assay to determine


.
Comparative Analysis: Established Scaffolds

The following table synthesizes binding affinity data from pivotal studies. Note the distinction between "Tight Binders" (Haloperidol) and "Fast Dissociators" (Clozapine/Quetiapine).

Table 1: Benchmark Affinity Values (

) for D2 Receptor Ligands

Data aggregated from standardized human clone studies [1, 2, 6].

Drug ClassCompoundD2 Affinity (

, nM)
Functional ModeKey Characteristic
Butyrophenone Haloperidol0.5 – 1.4 AntagonistHigh affinity, slow dissociation. High EPS risk.
Dibenzodiazepine Clozapine125 – 190 AntagonistLow affinity, rapid "Hit-and-Run" kinetics. Low EPS.
Thienobenzodiazepine Olanzapine11 – 31 AntagonistModerate affinity.[2] Metabolic side effects.
Phenylpiperazine Aripiprazole0.34 Partial AgonistVery high affinity but low intrinsic activity.[3] "Dopamine Stabilizer".[4]
Benzisoxazole Risperidone3.3 AntagonistHigh affinity, similar to Haloperidol in binding tightness.[3]
Dibenzothiazepine Quetiapine160 – 380 AntagonistVery low affinity; requires high transient occupancy.

Key Insight: Aripiprazole displays higher affinity (


 nM) than Haloperidol (

nM) yet causes fewer motor side effects. This validates that intrinsic activity (partial agonism) and functional selectivity override pure affinity in predicting safety profiles [1, 5].
Deep Dive: Novel Derivatives & SAR

Modern drug discovery focuses on Phenylpiperazine derivatives (for partial agonism) and Bitopic Ligands (for subtype selectivity).

A. Phenylpiperazine Derivatives (The "Prazoles")

This scaffold, found in Aripiprazole, Brexpiprazole, and Cariprazine, is critical for D2/D3 selectivity.

  • SAR Rule: Modifications to the "tail" (linker and secondary aryl group) dictate D2 vs. D3 selectivity.

  • Cariprazine: Exhibits ~10-fold higher affinity for D3 over D2, driven by the specific piperazine-linker geometry [1, 7].

B. Bitopic Ligands: The New Frontier

Bitopic ligands are designed to bind simultaneously to the Orthosteric Binding Site (OBS) (where dopamine binds) and a Secondary Binding Pocket (SBP) (allosteric site).

  • Goal: Achieve absolute subtype selectivity (e.g., D3 > D2) to reduce side effects.

  • Example (Compound 11b & 6a):

    • Structure: Phenylpiperazine (OBS) + Linker + Indane/Heterocycle (SBP).

    • Result: The linker length is the "switch." An optimal spacer length allows the SBP moiety to dock into a hydrophobic pocket unique to D3 or D2, increasing selectivity by >80-fold compared to monomeric orthosteric ligands [5, 7].

Table 2: SAR of Novel Bitopic & Selective Derivatives

Comparison of standard orthosteric ligands vs. bitopic designs [3, 7, 8].

Scaffold TypeDerivativeD2

(nM)
D3

(nM)
Selectivity (D2/D3)SAR Mechanism
Orthosteric Eticlopride0.20.2~1 (Non-selective)Binds only conserved OBS residues.
Bitopic Compound 6a>1000.5>200 (D3 selective) Fluorine sub. on phenyl ring + specific linker targets D3-specific residues.
Bitopic SB-269,65260320 (D3 selective)Indole-amide moiety engages SBP in extracellular loops.
Selective Antagonist ML32158 4,000~80 (D2 selective) Optimized for D2-specific hydrophobic pocket; avoids D3 binding.

Experimental Note: When testing bitopic ligands, ensure equilibrium time is extended (up to 4 hours), as these larger molecules often exhibit slower association rates (


) due to the complexity of the binding pose [8].
References
  • Receptor-Binding Profiles of Antipsychotics. Psychiatrist.com. Available at: [Link]

  • Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects. NIH/PubMed. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Selective Ligands. MDPI. Available at: [Link]

  • Radioligand binding methods for membrane preparations and intact cells. NIH/PubMed. Available at: [Link]

  • Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. ACS Journal of Medicinal Chemistry. Available at: [Link][4]

  • Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. NIH/PubMed. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 Derivatives Related to Aripiprazole. NIH/PubMed. Available at: [Link]

  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist. NIH/PubMed. Available at: [Link]

Sources

Comparative

Introduction: The Imperative of Stereochemical Precision in Drug Development

A Senior Application Scientist's Guide to Assessing Stereoisomerism Effects on Pharmacological Activity In the intricate dance between a drug molecule and its biological target, three-dimensional spatial arrangement—ster...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Assessing Stereoisomerism Effects on Pharmacological Activity

In the intricate dance between a drug molecule and its biological target, three-dimensional spatial arrangement—stereochemistry—is paramount. Molecules that share the same chemical formula and bond connectivity but differ in their 3D orientation are known as stereoisomers. For a significant portion of pharmaceuticals, this is not a trivial academic distinction but a critical determinant of therapeutic efficacy and safety. The existence of chirality, or "handedness," in a drug molecule means it can exist as enantiomers: non-superimposable mirror images. These enantiomers, while physically and chemically identical in an achiral environment, often exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles within the chiral environment of the human body.

Biological systems, composed of homochiral molecules like L-amino acids and D-sugars, are inherently stereoselective. This means that receptors, enzymes, and transporters can differentiate between enantiomers, often leading to one isomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse or toxic effects. The tragic case of thalidomide, where the (R)-enantiomer is sedative while the (S)-enantiomer is teratogenic, serves as a stark reminder of this principle.

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now mandate a thorough investigation of the properties of individual stereoisomers. This guide, designed for researchers and drug development professionals, provides a comprehensive framework for assessing the pharmacological impact of stereoisomerism. We will delve into the core experimental methodologies, from analytical separation to in vitro and in vivo pharmacological characterization, emphasizing the causality behind experimental choices and the integration of self-validating systems for robust and reliable data.

Part 1: Foundational Analysis - Chiral Separation and Purity Determination

Before any pharmacological assessment can be undertaken, the absolute prerequisite is the ability to separate and quantify the individual stereoisomers. This ensures that any observed biological activity can be unequivocally attributed to a specific isomer. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold-standard technique for this purpose.

The "Why": Causality in Chiral Stationary Phase Selection

The choice of a CSP is not arbitrary; it is a reasoned decision based on the chemical structure of the analyte. The goal is to create transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile due to their formation of chiral grooves and cavities, offering multiple interaction mechanisms like hydrogen bonding, dipole-dipole, and π-π interactions. For molecules with primary amines, a protein-based or crown ether-based CSP might be more effective. The selection is an empirical process, guided by the molecule's functional groups and structural features to maximize the chances of achieving stereoselective interactions.

Experimental Protocol: Enantiomeric Purity Assessment by Chiral HPLC

This protocol outlines a self-validating workflow for determining the enantiomeric purity of a drug substance.

Objective: To separate and quantify the (R)- and (S)-enantiomers of a chiral drug and determine the enantiomeric excess (%ee) of a given sample.

Materials:

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Chiral Stationary Phase (CSP) column (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: HPLC-grade n-Heptane, Isopropanol (IPA), Diethylamine (DEA)

  • Reference standards of the racemate and each pure enantiomer

Methodology:

  • System Preparation & Equilibration:

    • Install the chiral column in the HPLC system.

    • Prepare the mobile phase (e.g., 90:10 n-Heptane:IPA with 0.1% DEA). The amine modifier (DEA) is crucial for improving the peak shape of basic compounds.

    • Purge the system and equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 30-60 minutes.

  • Standard Preparation:

    • Prepare a stock solution of the racemic mixture (e.g., 1 mg/mL).

    • Prepare individual stock solutions for the (R)- and (S)-enantiomers (e.g., 1 mg/mL).

  • System Suitability Testing (Self-Validation):

    • Identification: Inject the individual (R)- and (S)-enantiomer solutions to determine their respective retention times.

    • Resolution: Inject the racemic standard solution. The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5, ensuring baseline separation. This is a critical check for the column's separating power.

    • Precision: Perform at least five replicate injections of the racemic standard. The relative standard deviation (RSD) for the peak areas of each enantiomer should be ≤ 2.0%. This confirms the stability and reproducibility of the system.

  • Sample Analysis:

    • Prepare the sample solution of the test article at a known concentration (e.g., 1 mg/mL).

    • Inject the sample solution into the HPLC system under the same conditions.

  • Data Analysis & Calculation:

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (%ee) using the following formula: %ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

    • Where Area_major is the peak area of the more abundant enantiomer and Area_minor is the peak area of the less abundant one.

// Connections prep_system -> prep_standards [style=invis]; prep_standards -> sst_id [lhead=cluster_sst]; sst_id -> sst_res; sst_res -> sst_prec; sst_prec -> analysis_sample [lhead=cluster_analysis, label="If SST Passes"]; analysis_sample -> analysis_calc;

// Invisible edges for alignment sst_id -> sst_res -> sst_prec [style=invis]; } dot Workflow for Chiral Purity Assessment

Part 2: In Vitro Pharmacological Profiling

With pure enantiomers in hand, the next logical step is to compare their activity at the molecular and cellular levels. This involves assessing their binding affinity to the target receptor and their ability to elicit a functional response.

A. Target Binding Affinity

A competitive radioligand binding assay is a classic and robust method to determine the binding affinity (Ki) of each enantiomer for its receptor.

The "Why": Causality in Assay Design

This assay operates on the principle of competition. A radiolabeled ligand with known affinity for the receptor is incubated with the receptor source (e.g., cell membranes). The unlabeled test compounds (the enantiomers) are then added at increasing concentrations. The more tightly an enantiomer binds, the lower the concentration needed to displace the radiolabeled ligand. This provides a quantitative measure of affinity. The choice of radioligand is critical; it must be specific for the target and have a well-characterized dissociation constant (Kd). Including a "non-specific binding" control—by adding a high concentration of an unlabeled, known potent ligand—is a self-validating step to ensure that the measured binding is truly to the receptor of interest.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine and compare the binding affinity (Ki) of (R)- and (S)-enantiomers for a target receptor (e.g., a G-Protein Coupled Receptor - GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-ligand) specific for the receptor

  • (R)-enantiomer, (S)-enantiomer, and a known potent unlabeled ligand

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well filter plates and vacuum manifold

  • Scintillation counter and scintillation fluid

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the (R)- and (S)-enantiomers in assay buffer.

    • Prepare the radiolabeled ligand at a concentration close to its Kd.

    • Prepare the cell membrane suspension in assay buffer to a final concentration of 5-20 µg protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radiolabeled ligand, and membrane suspension.

    • Non-Specific Binding (NSB): Add a saturating concentration (e.g., 10 µM) of the potent unlabeled ligand, radiolabeled ligand, and membrane suspension. This measures binding to non-receptor components.

    • Competition: Add the serially diluted (R)- or (S)-enantiomer, radiolabeled ligand, and membrane suspension.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. This time should be established during assay development.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding CPM - NSB CPM.

    • Plot the percentage of specific binding against the log concentration of the competitor enantiomer.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the enantiomer that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

B. Functional Cellular Activity

Binding does not always equate to function. A functional assay is essential to determine if an enantiomer acts as an agonist, antagonist, or inverse agonist. For GPCRs, this often involves measuring the accumulation of a second messenger like cAMP.

// Nodes Eutomer [label="Eutomer\n(e.g., S-Isomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Distomer [label="Distomer\n(e.g., R-Isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="β-Adrenergic Receptor", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; G_Protein [label="Gαs Protein", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP\n(Second Messenger)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., Increased Heart Rate)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Eutomer -> Receptor [label="High Affinity\nBinding", color="#4285F4", fontcolor="#4285F4"]; Distomer -> Receptor [label="Low Affinity\nBinding", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Receptor -> G_Protein [label="Activates"]; G_Protein -> AC [label="Activates"]; ATP -> AC [style=invis]; AC -> cAMP [label="Converts"]; cAMP -> PKA [label="Activates"]; PKA -> Response [label="Phosphorylates\nTargets"];

// Invisible edge for layout {rank=same; Eutomer; Distomer;} } dot Stereoselective GPCR Signaling Pathway

Part 3: Stereoselective Pharmacokinetics & Metabolism

How the body absorbs, distributes, metabolizes, and excretes a drug (ADME) can be highly stereoselective. Assessing these pharmacokinetic (PK) differences is crucial for understanding the overall in vivo performance and safety profile of a chiral drug.

A. In Vitro Metabolic Stability

An initial assessment of metabolic differences can be performed using in vitro systems like human liver microsomes (HLM), which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).

The "Why": Causality in Experimental Design

This assay provides a rapid and cost-effective way to determine the intrinsic clearance of each enantiomer. By incubating each isomer with HLMs and a necessary cofactor (NADPH), we can measure the rate of disappearance of the parent drug. A faster rate of disappearance suggests more rapid metabolism and a shorter in vivo half-life. Running the experiment with and without the NADPH cofactor serves as a critical control; metabolism that is NADPH-dependent is typically mediated by CYP enzymes. Comparing the metabolic rates of the two enantiomers directly reveals any stereoselectivity in their enzymatic breakdown.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine and compare the intrinsic clearance (Clint) of (R)- and (S)-enantiomers.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • (R)- and (S)-enantiomers

  • A known high-clearance and low-clearance compound (for positive/negative controls)

  • Acetonitrile (ACN) with an internal standard (for stopping the reaction and analysis)

  • LC-MS/MS system with a chiral column

Methodology:

  • Preparation:

    • Thaw HLMs on ice. Dilute to the working concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare working solutions of the enantiomers and control compounds in buffer.

  • Incubation:

    • Pre-warm the HLM suspension and the NADPH regenerating system at 37°C for 5 minutes.

    • Initiate the reaction by adding the enantiomer solution to the HLM suspension and immediately adding the NADPH system.

    • The final concentration of the enantiomer should be low (e.g., 1 µM) to be below the enzyme's Km.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold ACN with the internal standard.

  • Controls (Self-Validation):

    • T₀ Control: Quench the reaction at time zero to represent 100% of the initial compound.

    • No NADPH Control: Run a parallel incubation without the NADPH regenerating system to check for non-CYP mediated degradation.

    • Positive/Negative Controls: Incubate the known high- and low-clearance compounds to ensure the HLM batch is active and the assay is performing as expected.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant using a validated chiral LC-MS/MS method to quantify the remaining concentration of the specific enantiomer at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the initial linear portion of this curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½): t½ = 0.693 / k.

    • Calculate intrinsic clearance (Clint) in µL/min/mg protein: Clint = (0.693 / t½) * (incubation volume / mg microsomal protein).

B. In Vivo Pharmacokinetic Studies

The definitive assessment of stereoselective ADME requires in vivo studies, typically conducted in animal models like rats before moving to human trials.

Experimental Protocol: Stereoselective Pharmacokinetic Study in Rats

Objective: To determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) for (R)- and (S)-enantiomers after oral administration of a racemate.

Materials:

  • Male Sprague-Dawley rats (n=5 per group)

  • Racemic drug formulation for oral gavage

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge, freezer (-80°C)

  • Chiral LC-MS/MS system for bioanalysis

Methodology:

  • Acclimation and Dosing:

    • Acclimate animals for at least 3 days. Fast them overnight before dosing.

    • Administer a single oral dose of the racemic drug via gavage.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., ~100 µL) from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Immediately place samples in heparinized tubes, centrifuge to obtain plasma, and store the plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a stereoselective LC-MS/MS method to quantify the concentrations of both the (R)- and (S)-enantiomers in the plasma samples. This method must be highly sensitive and specific.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of each enantiomer versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following parameters for each enantiomer separately:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable point.

      • t½: Elimination half-life.

      • CL/F: Apparent total clearance of the drug from plasma after oral administration.

  • Data Interpretation:

    • Statistically compare the PK parameters between the (R)- and (S)-enantiomers to identify any significant differences in their absorption, distribution, or elimination. For example, a much higher AUC for one enantiomer suggests it is either better absorbed or cleared more slowly than the other.

Part 4: Comparative Data Analysis - Case Studies

Presenting experimental data in a clear, comparative format is essential. The following tables summarize data for well-known chiral drugs, illustrating the dramatic differences that can exist between stereoisomers.

Case Study 1: Ibuprofen - The Profen Archetype

Ibuprofen is a classic example where one enantiomer, (S)-ibuprofen, is responsible for the anti-inflammatory activity, while the (R)-enantiomer is largely inactive. However, the body possesses an enzyme that can convert the inactive (R)-form into the active (S)-form, a process known as chiral inversion.

Parameter(S)-(+)-Ibuprofen (Eutomer)(R)-(-)-Ibuprofen (Distomer)Reference
Primary MOA Cyclooxygenase (COX) InhibitorNot a COX inhibitor at therapeutic concentrations
In Vivo Fate Excreted as metabolitesUndergoes unidirectional chiral inversion to (S)-ibuprofen (~60%)
Metabolic Profile Standard metabolismIncorporated into triglycerides, similar to fatty acids
Clinical Efficacy Provides analgesic and anti-inflammatory effectContributes to the active form after in vivo conversion
Relative Potency 200 mg of (S)-ibuprofen is equivalent or superior to 400 mg of racemic ibuprofen in dental painN/A
Case Study 2: Cetirizine & Levocetirizine - A Successful Chiral Switch

Cetirizine is a racemic antihistamine. Its (R)-enantiomer, levocetirizine, was later developed as a single-enantiomer drug (a "chiral switch"). Levocetirizine is responsible for the bulk of the therapeutic effect.

ParameterLevocetirizine ((R)-enantiomer)Cetirizine (Racemate)Reference
H1 Receptor Binding The active enantiomerContains the active (R)-enantiomer and inactive (S)-enantiomer
Clinical Dose 5 mg daily10 mg daily
PK Exposure A 5 mg dose of levocetirizine provides equivalent plasma exposure (AUC) to the levocetirizine from a 10 mg dose of cetirizine.Provides ~5 mg of levocetirizine and ~5 mg of dextrocetirizine.
Clinical Efficacy Equivalent efficacy to cetirizine at half the dose. Some studies suggest a better antipruritic effect.Effective in treating allergic rhinitis and urticaria.
Adverse Effects The inactive (S)-enantiomer (dextrocetirizine) is eliminated, potentially simplifying the side-effect profile.Generally well-tolerated.

Conclusion: A Strategic Imperative

The assessment of stereoisomerism's effects on pharmacological activity is not merely a regulatory hurdle; it is a fundamental component of rational drug design and development. A thorough, mechanistically driven investigation allows for the selection of the optimal chemical entity—be it a single enantiomer or, in rare cases, a specific racemic mixture—for clinical advancement. By systematically applying the analytical, in vitro, and in vivo methodologies outlined in this guide, researchers can build a robust data package that elucidates the distinct contributions of each stereoisomer to the overall clinical profile of a drug. This stereochemical precision is essential for developing safer, more effective medicines with improved therapeutic indices.

References

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Validation

A Head-to-Head Battle: Novel Piperazine Derivatives Challenge the Reign of 5-Fluorouracil in Cancer Therapy

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals For decades, 5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy, a reliable workhorse in...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

For decades, 5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy, a reliable workhorse in the fight against a spectrum of solid tumors, particularly colorectal cancer. However, its clinical utility is often hampered by a narrow therapeutic window and the emergence of drug resistance. The quest for more potent and selective anticancer agents has led researchers to the versatile piperazine scaffold. This guide provides a comprehensive, data-driven comparison of a promising new class of piperazine derivatives against the established efficacy of 5-FU, offering a blueprint for their preclinical evaluation.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1] Recent innovations have yielded piperazine derivatives with potent anticancer activity, often exhibiting superior performance and reduced toxicity compared to traditional chemotherapeutics.[1] This guide will focus on a hypothetical, yet representative, novel piperazine derivative, designated as PZ-X , to illustrate the benchmarking process against 5-FU.

The Contenders: A Mechanistic Overview

5-Fluorouracil (5-FU): The Veteran Antimetabolite

5-FU exerts its cytotoxic effects primarily by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. Its active metabolites can also be misincorporated into both DNA and RNA, leading to DNA damage and disruption of RNA function. This multi-pronged attack on rapidly dividing cancer cells has cemented its place in oncology.

Piperazine Derivatives (PZ-X): The Multi-Targeted Challengers

Unlike the direct DNA-damaging mechanism of 5-FU, many novel piperazine derivatives exhibit a more nuanced approach to inducing cancer cell death. Their mechanism often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.[2][3] Studies have shown that certain piperazine derivatives can inhibit critical cancer-promoting pathways such as the PI3K/AKT pathway, which is frequently hyperactivated in various cancers and plays a central role in cell survival and proliferation.[2][3]

In Vitro Showdown: A Comparative Analysis of Cytotoxicity and Cellular Fate

A robust preclinical comparison begins with a rigorous in vitro assessment. The following experimental workflow outlines the head-to-head evaluation of PZ-X and 5-FU in relevant cancer cell lines, such as the colorectal adenocarcinoma lines HT-29 and DLD-1.

Experimental Workflow: In Vitro Benchmarking

G cell_culture Cell Line Seeding (e.g., HT-29, DLD-1) treatment Treatment with PZ-X and 5-FU (Dose-Response) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis western_blot Western Blot Analysis (Apoptotic & Cell Cycle Markers) ic50->western_blot

Caption: A streamlined workflow for the in vitro comparison of novel anticancer compounds.

Part 1: Determining Potency - The MTT Cytotoxicity Assay

The initial step is to quantify the cytotoxic potential of PZ-X and 5-FU. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of PZ-X and 5-FU (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Expected Outcome & Data Presentation

The results should be presented in a clear, comparative table. For instance, a vindoline-piperazine conjugate has demonstrated a potent IC50 of 1.00 µM against the MDA-MB-468 breast cancer cell line.[6] A direct comparison of a piperazine-5-FU co-crystal on colorectal adenocarcinoma cell lines (DLD-1 and HT-29) showed a selective cytotoxic effect compared to 5-FU alone.[1]

CompoundCell LineIC50 (µM) after 48h
PZ-X HT-29Expected to be lower than 5-FU
5-FU HT-29Literature-reported value
PZ-X DLD-1Expected to be lower than 5-FU
5-FU DLD-1Literature-reported value
Part 2: Unveiling the Mechanism of Cell Death - Apoptosis and Cell Cycle Analysis

A superior anticancer agent not only kills cancer cells effectively but does so through a controlled mechanism like apoptosis, minimizing inflammation and damage to surrounding healthy tissues.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with PZ-X and 5-FU at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

Anticancer drugs often exert their effects by arresting the cell cycle at specific checkpoints. Flow cytometry with propidium iodide staining can be used to analyze the DNA content of cells and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Expected Outcomes & Data Visualization

The results from these assays will provide a detailed picture of how PZ-X and 5-FU impact cellular fate. It is anticipated that PZ-X will induce a significantly higher percentage of apoptotic cells compared to 5-FU at equitoxic concentrations. Furthermore, PZ-X may induce cell cycle arrest at a specific phase, for example, the G1/S phase, which has been observed with other piperazine derivatives.[15]

G cluster_0 Cellular Response to PZ-X cluster_1 Cellular Response to 5-FU PZX PZ-X Treatment G1_Arrest G1/S Phase Cell Cycle Arrest PZX->G1_Arrest Apoptosis Induction of Apoptosis G1_Arrest->Apoptosis FU 5-FU Treatment S_Phase_Arrest S-Phase Arrest FU->S_Phase_Arrest DNA_Damage DNA Damage & RNA Disruption S_Phase_Arrest->DNA_Damage

Caption: Contrasting proposed mechanisms of action for PZ-X and 5-FU.

Part 3: Molecular Insights - Western Blot Analysis

To further dissect the molecular mechanisms, Western blotting can be employed to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.[16][17][18][19]

Experimental Protocol: Western Blotting

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic and cell cycle regulatory proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p21, Cyclin D1), followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Expected Molecular Signatures

Treatment with PZ-X is expected to show an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. Furthermore, an increase in cleaved Caspase-3, a key executioner of apoptosis, would confirm the activation of the apoptotic cascade. In terms of cell cycle regulation, an upregulation of the cell cycle inhibitor p21 and downregulation of Cyclin D1 would be consistent with a G1 phase arrest.

In Vivo Validation: The Xenograft Challenge

While in vitro data is crucial, the ultimate test of an anticancer agent's potential lies in its in vivo efficacy. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are considered the gold standard for preclinical evaluation as they better recapitulate the heterogeneity and microenvironment of human tumors.[20][21][22][23]

Experimental Workflow: In Vivo Efficacy Study

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Monitoring Phase tumor_implantation Tumor Implantation (e.g., HT-29 Xenograft) tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment_phase Treatment with Vehicle, PZ-X, or 5-FU randomization->treatment_phase monitoring Tumor Volume & Body Weight Monitoring treatment_phase->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint

Caption: A typical workflow for an in vivo xenograft study to compare anticancer drug efficacy.

Experimental Protocol: Colorectal Cancer Xenograft Model

  • Tumor Implantation: Subcutaneously implant human colorectal cancer cells (e.g., HT-29) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, PZ-X, and 5-FU).

  • Treatment Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) at predetermined doses and schedules.

  • Monitoring: Measure tumor volume and body weight twice weekly to assess efficacy and toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform histological and immunohistochemical analysis.

Anticipated In Vivo Superiority

Given the promising in vitro data, it is hypothesized that PZ-X will demonstrate superior tumor growth inhibition compared to 5-FU in the xenograft model. Importantly, PZ-X is expected to be better tolerated, as indicated by minimal body weight loss, a common side effect of 5-FU treatment.

Data Summary: In Vivo Efficacy

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionChange in Body Weight (%)
VehicleBaseline tumor growth0~0
PZ-X Expected to be significantly smaller than 5-FUExpected to be > 5-FUExpected to be minimal
5-FU Literature-reported valueLiterature-reported valuePotential for decrease

Conclusion: A New Era in Cancer Therapy?

The data-driven benchmarking of novel piperazine derivatives against established chemotherapeutics like 5-fluorouracil is a critical step in the drug development pipeline. The multifaceted mechanisms of action of these new compounds, often involving the targeted induction of apoptosis and cell cycle arrest, hold the promise of improved efficacy and a wider therapeutic window. While 5-FU will likely remain a relevant therapeutic option, the continued exploration of innovative scaffolds like piperazine is essential to overcoming the challenges of drug resistance and toxicity, ultimately paving the way for more effective and personalized cancer treatments. The experimental framework outlined in this guide provides a robust and self-validating system for the preclinical evaluation of the next generation of anticancer agents.

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Comparative

A Senior Application Scientist's Guide to Comparing Cytotoxicity of Drug Analogs Across Diverse Cell Lines

In the landscape of drug discovery, particularly in oncology, the journey from a promising lead compound to a clinical candidate is a rigorous process of iterative refinement. A critical phase in this journey is the synt...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in oncology, the journey from a promising lead compound to a clinical candidate is a rigorous process of iterative refinement. A critical phase in this journey is the synthesis and evaluation of chemical analogs. The goal is to enhance potency against cancer cells while minimizing harm to healthy tissues—a concept known as widening the therapeutic window.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret experiments aimed at comparing the cytotoxicity of novel drug analogs across a strategically selected panel of cell lines.

The "Why": Foundational Principles of Comparative Cytotoxicity

The core objective of creating analogs is to improve a drug's pharmacological profile. For a cytotoxic agent, this typically means increasing its specific activity against a target (e.g., a kinase in a cancer cell) while reducing off-target effects that lead to toxicity in non-malignant cells. A substance that causes cell damage or death is termed "cytotoxic."[3] Cells exposed to such compounds may undergo apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[3][4] Comparing analogs across different cell lines allows us to answer crucial questions:

  • Potency: Which analog is most effective at killing the target cancer cells?

  • Selectivity: Does the analog spare healthy, non-cancerous cells?

  • Spectrum of Activity: Is the analog effective against a broad range of cancer cell types or only a specific subset (e.g., those with a particular mutation)?

  • Resistance: Are certain cancer cell lines inherently resistant to the analog?[5]

Answering these questions is fundamental to establishing a drug's therapeutic window , the dose range that is effective without being harmful.[6][7] A wide therapeutic window is a hallmark of a promising drug candidate.[6]

Part 1: Strategic Selection of Assays and Cell Lines

The validity of your comparative data hinges on making informed upfront choices about your experimental model system. This involves selecting the right tools to measure cytotoxicity and the right biological context in which to measure it.

Choosing Your Cytotoxicity Assay: A Multi-Faceted Approach

No single assay is perfect for all scenarios. The choice depends on the compound's potential mechanism of action, cost, and desired throughput. Cytotoxicity assays generally rely on measuring various cellular functions, such as metabolic activity, membrane permeability, or ATP production.[8] It is often best practice to use two orthogonal assays—assays that measure different cellular parameters—to confirm your findings and avoid artifacts.[9]

Assay TypePrincipleAdvantagesDisadvantages
Metabolic Assays (e.g., MTT, MTS) Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[10] The color intensity is proportional to the number of viable cells.[11]Simple, cost-effective, high-throughput compatible.[10]Can be affected by compounds that alter cellular metabolism without killing cells. Requires an end-point measurement.
Membrane Integrity Assays (e.g., LDH Release) Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[12]Directly measures cell death (necrosis). Can be multiplexed.Less sensitive for detecting apoptosis, where membrane integrity may be maintained initially.
Real-Time Apoptosis Assays (e.g., Caspase-Glo®, CellTox™ Green) Utilizes fluorescent dyes that are excluded by live cells but enter dead cells and bind to DNA, or uses substrates for caspases, key enzymes in the apoptotic pathway.[13][14]Provides kinetic data on the rate of cell death.[15] Highly sensitive for specific death pathways.Can be more expensive. Some dyes may exhibit cytotoxicity over long exposure times.[13]
The Rationale of Cell Line Selection

The choice of cell lines is as critical as the choice of assay. A well-designed panel should include:

  • Target-Positive Cancer Cells: A cell line known to express the drug's target (e.g., a specific mutated receptor). This is your primary efficacy model.

  • Target-Negative or Resistant Cancer Cells: A cell line that lacks the target or possesses a known resistance mechanism. This helps establish specificity.

  • Non-Malignant Control Cells: A "normal" cell line, often primary cells or immortalized fibroblasts, to assess general toxicity and estimate the therapeutic window.[16]

For this guide's case study, we will evaluate a hypothetical parent compound, "Inhibitor-X," and two of its analogs, "Analog-A" and "Analog-B." These compounds are designed to target a specific oncogenic kinase. Our chosen cell lines are:

  • NCI-H1975: Human lung adenocarcinoma, known to harbor the target kinase mutation.

  • A549: Human lung adenocarcinoma, wild-type for the target kinase (negative control).

  • IMR-90: Normal human lung fibroblasts (non-malignant toxicity control).

Part 2: Experimental Workflow and Protocols

A robust and reproducible workflow is the foundation of trustworthy data. The general process involves cell preparation, compound treatment, and data acquisition via the chosen assay.

G cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Cytotoxicity Assay p1 Culture & Harvest NCI-H1975, A549, IMR-90 cells p2 Count Cells & Adjust Density p1->p2 p3 Seed Cells into 96-well Plates p2->p3 t2 Add Compounds to Cells (Including Vehicle Control) p3->t2 t1 Prepare Serial Dilutions of Inhibitor-X, Analog-A, Analog-B t1->t2 t3 Incubate for 48-72 hours t2->t3 a1 Perform Assay (e.g., Add MTT or LDH Reagent) t3->a1 a2 Incubate as per Protocol a1->a2 a3 Read Absorbance/Fluorescence on Plate Reader a2->a3 Data Analysis Data Analysis a3->Data Analysis

Caption: General experimental workflow for comparing analog cytotoxicity.

Protocol 1: MTT Cell Viability Assay[18]

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the parent compound and its analogs. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compounds. Include "vehicle only" wells as a negative control (100% viability) and "no cells" wells for a background blank.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17][19] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Protocol 2: LDH Release Cytotoxicity Assay[21]

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and diaphorase).

  • Lysis Buffer (e.g., 10X Triton X-100, often included in kits) for maximum LDH release control.

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. In addition to the vehicle control, prepare a "maximum release" control by adding Lysis Buffer to a set of untreated wells 45 minutes before the assay endpoint.

  • Incubation: Incubate the plate for the desired exposure period.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes.[20] Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 100 µL of the Reaction Mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.

  • Data Acquisition: Measure the absorbance of each well at 490 nm.

Part 3: Data Analysis and Interpretation

The primary output of these assays is a dose-response curve, from which a key metric, the IC50 (half-maximal inhibitory concentration) , is derived. The IC50 represents the concentration of a compound required to inhibit cell viability by 50%.[22] A lower IC50 value indicates higher potency.[11][23]

Data Analysis Steps:

  • Background Subtraction: Subtract the average absorbance of the "no cell" blank wells from all other readings.

  • Normalization: Express the data as a percentage of the vehicle-treated control wells (which represent 100% viability).

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value for each compound in each cell line.[24]

Case Study: Interpreting the Results for Inhibitor-X and its Analogs

After performing the MTT assay, the following IC50 values were obtained:

CompoundNCI-H1975 (Target-Positive) IC50 [µM]A549 (Target-Negative) IC50 [µM]IMR-90 (Normal Fibroblast) IC50 [µM]Selectivity Index (A549 / NCI-H1975)Therapeutic Index (IMR-90 / NCI-H1975)
Inhibitor-X 5.225.830.15.05.8
Analog-A 8.9> 50> 50> 5.6> 5.6
Analog-B 0.8 10.54.3 13.1 5.4

Interpretation:

  • Inhibitor-X (Parent Compound): Shows moderate potency against the target-positive cell line (IC50 = 5.2 µM) with a 5-fold selectivity over the target-negative line and a nearly 6-fold margin of safety against the normal cell line.

  • Analog-A: Is significantly less potent than the parent compound (IC50 = 8.9 µM). While it appears much safer (IC50 > 50 µM in other lines), its loss of on-target potency makes it a poor candidate.

  • Analog-B: Is a highly promising candidate. It is approximately 6.5 times more potent than the parent compound against the target cancer cells (IC50 = 0.8 µM). Crucially, it displays a much-improved selectivity (13.1-fold), meaning it is much better at distinguishing between cancer cells with and without the target. While its therapeutic index is similar to the parent compound, its dramatically increased potency means a much lower dose would be required, potentially reducing overall patient exposure and side effects.

Part 4: Delving Deeper into Mechanism - The Role of Apoptosis

Potent cytotoxicity is often achieved by inducing apoptosis, or programmed cell death. This is a highly regulated process involving a cascade of enzymes called caspases .[14] Signaling can be initiated via two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway.[25][26] Both pathways converge on the activation of executioner caspases, like Caspase-3, which dismantle the cell.[14]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 activates Stress Cellular Stress (e.g., DNA Damage, Drug Treatment) Mito Mitochondria Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Apoptosome->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 activates aCasp3 Active Caspase-3 Casp3->aCasp3 Substrates Cellular Substrates aCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of the major caspase activation pathways in apoptosis.

To confirm that Analog-B's superior cytotoxicity is due to apoptosis, a follow-up experiment using a Caspase-3/7 activity assay would be a logical next step. A significant increase in caspase activity in NCI-H1975 cells treated with Analog-B compared to the parent compound would provide strong mechanistic support for its selection as a lead candidate.

Conclusion

The systematic comparison of drug analogs across well-chosen cell lines is a cornerstone of preclinical drug development. By employing a multi-assay approach, carefully selecting a relevant cell panel, and rigorously analyzing dose-response data, researchers can identify candidates with superior potency and an improved safety profile. The case of "Analog-B" illustrates how this process can successfully pinpoint an analog with not only greater potency but also enhanced selectivity, marking it as a strong candidate for further development. This methodical approach ensures that only the most promising compounds, with the widest therapeutic window, advance toward the clinic.

References

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  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview . JoVE. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

CAS Number: 144632-33-7 Synonyms: 1-Isopropyl-4-(4-piperidinyl)piperazine; 4-(1-Isopropylpiperazin-4-yl)piperidine Chemical Class: Aliphatic Diamine / Heterocyclic Amine Executive Summary & Core Directive Objective: To e...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 144632-33-7 Synonyms: 1-Isopropyl-4-(4-piperidinyl)piperazine; 4-(1-Isopropylpiperazin-4-yl)piperidine Chemical Class: Aliphatic Diamine / Heterocyclic Amine

Executive Summary & Core Directive

Objective: To establish a compliant, self-validating disposal workflow for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine that mitigates the risks of exothermic reaction, environmental release, and regulatory non-compliance.

The Hazard: As a secondary/tertiary amine structure, this compound is corrosive (H314) and possesses significant basicity. The primary operational risks during disposal are incompatible mixing (specifically with acids or oxidizers) and aquatic toxicity .

The Strategy: Treat all waste containing this compound as "Organic Alkali" waste. Segregation from acidic waste streams is not merely a suggestion; it is a critical safety control to prevent uncontrolled exothermic neutralization in waste drums.

Chemical Profile & Hazard Identification

Before initiating disposal, the operator must acknowledge the specific physicochemical properties that dictate the waste stream.

PropertySpecificationOperational Implication
Basicity High (pKa ~9-10 est.)Do not mix with acids. Violent heat generation will occur.
Corrosivity Skin Corr.[1][2] 1B (H314)Waste containers must be chemically resistant (HDPE/Glass).
Reactivity Incompatible with OxidizersSegregate from nitrates, peroxides, and permanganates.
Physical State Solid or Viscous LiquidMay form carbamates upon exposure to air (crusting).
RCRA Status Characteristic (D002)Likely regulated as Corrosive Waste if pH ≥ 12.5.
Waste Stream Segregation (Decision Logic)

The following decision tree illustrates the logic for segregating this specific amine to ensure downstream incinerator compliance and laboratory safety.

WasteSegregation Start Waste Generation: 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine StateCheck Determine Physical State Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Solid Waste Bin (Double Bagged) Label: 'Toxic/Corrosive Solid' Solid->BinSolid AcidCheck CRITICAL STOP: Is container Acidic? Liquid->AcidCheck SolventCheck Is Solvent Halogenated? (DCM, Chloroform) StreamA Stream A: Halogenated Organic (Alkaline Compatible) SolventCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic (Alkaline Compatible) SolventCheck->StreamB No AcidCheck->Start Yes (Neutralize first) AcidCheck->SolventCheck No (pH > 7)

Figure 1: Waste Stream Decision Matrix. Note the critical checkpoint regarding acidity to prevent drum pressurization.

Operational Disposal Protocols
Protocol A: Solid Waste Disposal

Applicable for: Pure substance, contaminated weighing boats, gloves, and paper towels.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Avoid metal containers due to potential corrosion.

  • Bagging: Place the material in a clear polyethylene bag (minimum 2 mil thickness).

  • Labeling: Mark the inner bag with the chemical name.

  • Sealing: Twist and tape the bag neck. Place it inside the secondary waste container.

  • Tagging: Affix a hazardous waste tag indicating:

    • Constituents: "1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine"

    • Hazards: Corrosive, Toxic.[1][3]

Protocol B: Liquid Waste Disposal

Applicable for: Reaction mother liquors, rinsing solvents.[4]

  • Compatibility Check: Verify the receiving carboy is designated for Organic Bases/Alkalis .

    • Field Insight: Never pour this amine into a "General Organic" drum without checking the pH of the drum's current contents. If the drum contains acidic byproducts (e.g., acetic acid washes), an explosion or geyser effect can occur.

  • Solvent Selection: Dissolve residues in Methanol or Ethanol for disposal. These solvents are compatible with standard incineration feeds.

  • Transfer: Use a funnel to prevent drips.

  • Rinsing: Triple rinse the original vessel with the chosen solvent and add the rinsate to the waste container.

Spill Management: A Self-Validating System

In the event of a spill, reliance on visual cleanliness is insufficient.[1][5][6] The following workflow ensures the corrosive hazard is chemically neutralized before the area is declared safe.

Required Spill Kit Materials:

  • Absorbent: Vermiculite, sand, or commercial amine-specific pads.

  • Neutralizer: Citric acid (solid or solution) or Sodium Bisulfate. Do not use strong mineral acids like HCl.

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

SpillResponse Spill Spill Detected PPE Don PPE (Nitrile Gloves, Goggles) Spill->PPE Contain Containment (Dyke with absorbent) PPE->Contain Neutralize Neutralization Apply Citric Acid/Water Contain->Neutralize Absorb Absorption Collect slurry Neutralize->Absorb Validate Validation Step Check pH of surface Absorb->Validate Clean Final Wash Soap & Water Validate->Clean pH 6-8 Retreat Re-treat Area Validate->Retreat pH > 9 Retreat->Neutralize

Figure 2: Closed-Loop Spill Response Workflow. The validation step (pH check) is mandatory to ensure no corrosive residue remains.

Step-by-Step Spill Cleanup:

  • Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.

  • Contain: Use vermiculite to create a dike around the spill.

  • Neutralize:

    • Sprinkle Citric Acid powder over the spill.

    • Lightly mist with water to initiate neutralization.

    • Observation: Wait for any fizzing or heat generation to subside.

  • Collect: Scoop the resulting slurry into a hazardous waste bag.

  • Validate (Crucial): Press a strip of wetted pH paper against the contaminated surface.

    • Pass: pH 6–8. Proceed to wash with soap and water.[6][7][8]

    • Fail: pH > 9. Repeat neutralization with citric acid.

References
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 54683466, 1-(1-Isopropylpiperidin-4-yl)piperazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals Understanding the Inherent Risks: A Proactive Stance on Safety Substituted piperazines are a class of compounds with wide-ranging applications in pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Inherent Risks: A Proactive Stance on Safety

Substituted piperazines are a class of compounds with wide-ranging applications in pharmacology. However, the parent compound, piperazine, is known to be corrosive and can cause severe skin burns and eye damage.[1] Inhalation may lead to respiratory irritation, and there is a potential for allergic reactions with repeated exposure.[1][2] Given these known risks associated with the piperazine functional group, it is imperative to handle 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine with the assumption that it may exhibit similar hazardous properties.

Key Potential Hazards:

  • Corrosivity: Likely to cause severe skin burns and eye damage upon contact.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment (PPE). The following table outlines the minimum recommended PPE for handling 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles and a face shield.To provide comprehensive protection against splashes and airborne particles, preventing severe eye damage.[2][3]
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin contact, which can lead to burns and potential sensitization.[2][3]
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if dust/aerosol generation is likely.To minimize the inhalation of potentially harmful dust or vapors.[2][4]

Operational Protocol: A Step-by-Step Approach to Safe Handling

Adherence to a standardized operational protocol is critical for minimizing exposure and ensuring reproducible results.

Preparation and Handling:

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily accessible.

  • Personal Protective Equipment (PPE) Donning: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to contain any dust. Use appropriate tools (e.g., spatula) to transfer the material, avoiding the creation of dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin.[3]

Spill Management:

  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste containing 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and appropriate waste container.[3][6]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.

Visualizing the Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer & Dissolve weigh->transfer wash Wash Hands & Area transfer->wash collect_waste Collect Waste in Labeled Container wash->collect_waste dispose Dispose via EHS collect_waste->dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine
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